(Benzene)tricarbonylchromium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C9H6CrO3+6 |
|---|---|
分子量 |
214.14 g/mol |
IUPAC 名称 |
benzene;carbon monoxide;chromium(6+) |
InChI |
InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;/q;;;;+6 |
InChI 键 |
OWQVYADSJVILAH-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr+6] |
产品来源 |
United States |
Foundational & Exploratory
(Benzene)tricarbonylchromium: A Historical and Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical and technical overview of (benzene)tricarbonylchromium, a landmark compound in organometallic chemistry. From its initial discovery and synthesis in the mid-20th century to its subsequent development as a versatile reagent in organic synthesis, this document details the key scientific milestones, experimental protocols, and foundational principles that have established this compound as an indispensable tool for chemists. The guide explores the seminal work of the pioneering scientists, the evolution of synthetic methodologies, the early structural characterization, and the fundamental applications that have cemented its legacy in the field.
Introduction: A Landmark in Organometallic Chemistry
This compound, with the formula Cr(C₆H₆)(CO)₃, is a yellow crystalline solid that holds a significant place in the annals of organometallic chemistry.[1] Its discovery not only introduced a new class of metal-arene complexes but also profoundly influenced our understanding of chemical bonding and reactivity. The molecule adopts a characteristic "piano stool" geometry, where the chromium atom is bonded to the planar benzene ring and three carbonyl ligands.[1] This unique structure is central to its remarkable properties and reactivity. The complexation of a benzene ring to the chromium tricarbonyl moiety dramatically alters its electronic character, transforming it from a nucleophilic to an electrophilic species and increasing the acidity of its protons.[1] This inversion of reactivity, or "umpolung," has been artfully exploited by organic chemists to achieve novel transformations, making this compound a powerful reagent for the synthesis of complex organic molecules.
The Dawn of a New Arene Complex: Discovery and First Synthesis
The journey to this compound was paved by earlier groundbreaking work in the field of organometallic chemistry, particularly the discovery of "sandwich" complexes.
The Precursor: The Groundbreaking Discovery of Bis(benzene)chromium
The intellectual forerunner to this compound was the discovery of bis(benzene)chromium, (C₆H₆)₂Cr, by Ernst Otto Fischer and Walter Hafner in 1955.[2] This novel compound, in which a chromium atom is sandwiched between two benzene rings, challenged the prevailing theories of chemical bonding and opened up a new chapter in the study of metal-arene interactions. The synthesis and characterization of bis(benzene)chromium provided the crucial foundation and intellectual impetus for exploring other arene-metal carbonyl complexes.
The Seminal Report: Fischer and Öfele's 1957 Synthesis
In 1957, Ernst Otto Fischer and Karl Öfele reported the first synthesis of this compound.[1] Their pioneering method involved the carbonylation of bis(benzene)chromium. In this process, they heated a mixture of bis(benzene)chromium and chromium hexacarbonyl in a sealed tube, which yielded this compound along with additional chromium carbonyl. While historically significant, this method was of limited practical applicability due to the harsh reaction conditions and the multi-step nature of preparing the starting material.[3]
The original synthesis reported by Fischer and Öfele involved the reaction of bis(benzene)chromium with chromium hexacarbonyl in a sealed tube at 220 °C.[3] This method, while foundational, has been largely superseded by more direct and efficient procedures.
A More Practical Path: The Advent of Direct Synthesis
The limitations of the initial Fischer-Öfele synthesis spurred the search for more efficient and versatile methods for preparing (arene)tricarbonylchromium complexes. Remarkably, almost concurrently with Fischer and Öfele's report, three independent research groups developed a more direct and broadly applicable synthesis.
Nearly Simultaneous Independent Reports
This more practical approach involves the direct reaction of chromium hexacarbonyl with an arene. This method proved to be far more versatile, as it could be applied to a wide range of substituted arenes, opening the door to a rich and diverse chemistry of these complexes.[3]
The Key Research Groups and their Contributions
The development of the direct synthesis method is attributed to the independent work of three research groups:
-
G. Natta, R. Ercoli, and F. Calderazzo in Italy published their findings in "La Chimica e l'Industria" in 1958.[4]
-
B. Nicholls and M. C. Whiting in the United Kingdom reported their method in the "Journal of the Chemical Society" in 1959.[5]
-
A third, independent effort, as noted in historical reviews, also contributed to the establishment of this direct synthetic route.[3]
The most common and practical synthesis of this compound involves heating a mixture of chromium hexacarbonyl and benzene.[6] A variety of high-boiling solvents can be used, or the arene itself can serve as the solvent. A common procedure involves refluxing chromium hexacarbonyl in a mixture of di-n-butyl ether and tetrahydrofuran with the arene.[6][7]
Step-by-Step Methodology:
-
A mixture of chromium hexacarbonyl and the arene (in this case, benzene) is prepared in a suitable high-boiling solvent, such as di-n-butyl ether containing about 10% tetrahydrofuran.[7]
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[7]
-
The reaction is monitored until completion (typically several hours to a day).
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by chromatography on silica gel followed by recrystallization or sublimation, to yield the yellow crystalline this compound.[6]
Unveiling the Structure: Early Characterization Studies
The determination of the structure of this compound was a crucial step in understanding its bonding and reactivity. A combination of X-ray crystallography and spectroscopic methods provided a clear picture of its unique geometry.
The "Piano Stool" Geometry: X-ray Crystallography
Early X-ray diffraction studies confirmed the now-famous "piano stool" geometry of this compound. These studies revealed that the chromium atom is situated below the plane of the benzene ring, with the three carbonyl ligands arranged as the "legs" of the stool. The benzene ring is planar, and the chromium atom is equidistant from the six carbon atoms of the ring, indicating η⁶-coordination.
Spectroscopic Confirmation
Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provided further crucial evidence for the structure and bonding in this compound.
| Spectroscopic Technique | Key Observational Data | Interpretation |
| Infrared (IR) | Strong C-O stretching bands in the range of 1900-2000 cm⁻¹. | The number and position of these bands are characteristic of the C₃ᵥ symmetry of the Cr(CO)₃ fragment and indicate that the carbonyls are terminal and bonded to the chromium. |
| ¹H NMR | A single sharp resonance for the six benzene protons. | This indicates that all six protons of the benzene ring are chemically equivalent on the NMR timescale, consistent with the η⁶-coordination and rapid rotation of the Cr(CO)₃ group. |
| ¹³C NMR | A single resonance for the six carbon atoms of the benzene ring and a separate resonance for the carbonyl carbons. | This further confirms the equivalence of the benzene carbons and provides information about the electronic environment of the carbonyl ligands. |
A New Tool for Organic Synthesis: Historical Development of Applications
The true genius of this compound lies in its ability to modulate the reactivity of the arene ring, transforming it into a versatile platform for organic synthesis.
Activation of the Arene Ring
The Cr(CO)₃ fragment is a powerful electron-withdrawing group. Upon complexation, it significantly reduces the electron density of the benzene ring. This has two major consequences:
-
Increased Electrophilicity: The normally electron-rich and nucleophilic benzene ring becomes susceptible to attack by nucleophiles.
-
Increased Acidity: The protons on the benzene ring and at the benzylic position (the carbon atom adjacent to the ring) become more acidic and can be removed by a strong base.
A New Frontier in Aromatic Chemistry: Nucleophilic Aromatic Addition
One of the most significant applications of this compound is in nucleophilic aromatic addition reactions. This reactivity was a paradigm shift, as benzene itself is highly resistant to nucleophilic attack. The pioneering work in this area demonstrated that a wide range of nucleophiles, including carbanions, could add to the benzene ring of the complex to form an intermediate cyclohexadienyl complex. This intermediate can then be reacted with an electrophile to generate a substituted arene, or it can be oxidized to restore the aromaticity, resulting in a net nucleophilic aromatic substitution.[8]
Harnessing the Benzylic Position: Enhanced Acidity and Stereocontrol
The complexation of an arene to the Cr(CO)₃ fragment also significantly increases the acidity of the protons at the benzylic position. This allows for the easy deprotonation of the benzylic carbon with a strong base to form a stabilized carbanion. This benzylic anion can then react with various electrophiles, providing a powerful method for the functionalization of the side chains of aromatic compounds.[9][10][11] Furthermore, the bulky Cr(CO)₃ group provides a steric directing effect, enabling highly stereoselective reactions at the benzylic position.[10][11]
Conclusion: The Enduring Legacy of this compound
The discovery and development of this compound represent a pivotal moment in the history of chemistry. This seemingly simple molecule not only expanded the frontiers of organometallic chemistry but also provided organic chemists with a powerful and versatile tool for the construction of complex molecules. Its ability to completely alter the inherent reactivity of the benzene ring is a testament to the profound influence of metal-ligand interactions. The fundamental principles of reactivity and stereocontrol established through the study of this compound continue to inspire the development of new synthetic methodologies and catalysts, ensuring its enduring legacy in the field.
References
- Fischer, E. O.; Öfele, K. Über Aromatenkomplexe von Metallen, XIII. Benzol-chrom-tricarbonyl. Chem. Ber.1957, 90 (11), 2532–2535. [Link]
- Seyferth, D. Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics2002, 21 (14), 2800–2820. [Link]
- Nicholls, B.; Whiting, M. C. The organic chemistry of the transition elements. Part I. Tricarbonylchromium derivatives of aromatic compounds. J. Chem. Soc.1959, 551–556. [Link]
- Ziegler, T.; Heber, U. Synthesis and structure of tricarbonyl(η⁶-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein J. Org. Chem.2012, 8, 1059–1070. [Link]
- Brocard, J.; Lebibi, J.; Couturier, D. Benzylic functionalization of arene(tricarbonyl)chromium complexes. J. Chem. Soc., Chem. Commun.1981, (24), 1264–1265. [Link]
- Blagg, J.; Davies, S. G.; Goodfellow, C. L.; Sutton, K. H. The diastereoselective functionalisation of arene tricarbonylchromium complexes containing a benzylic heteroatom substituent. J. Chem. Soc., Perkin Trans. 11987, 1805–1811. [Link]
- Mahaffy, C. A. L.; Pauson, P. L. (η⁶-Arene)tricarbonylchromium Complexes. In Inorganic Syntheses; John Wiley & Sons, Inc., 2007; pp 121–126.
- Uemura, M. Benzylic Activation and Stereochemical Control in Reactions of Tricarbonyl(arene)chromium Complexes. Org. React.2006, 67, 217.
- Fischer, E. O.; Hafner, W. Di-benzol-chrom. Über Aromatenkomplexe von Metallen, I. Z.
- Semmelhack, M. F.; Hall, H. T., Jr.; Yoshifuji, M. Nucleophilic aromatic substitution on π-arenechromium carbonyl complexes. J. Am. Chem. Soc.1976, 98 (20), 6387–6389. [Link]
- Natta, G.; Ercoli, R.; Calderazzo, F. Sintesi di arene-cromo-tricarbonili. Chim. Ind. (Milan)1958, 40, 287–289.
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eudml.org [eudml.org]
- 5. 113. The organic chemistry of the transition elements. Part I. Tricarbonylchromium derivatives of aromatic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides [beilstein-journals.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The diastereoselective functionalisation of arene tricarbonylchromium complexes containing a benzylic heteroatom substituent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (Benzene)tricarbonylchromium for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of (Benzene)tricarbonylchromium, a foundational organometallic complex with significant applications in organic synthesis and catalysis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, properties, and reactivity, offering field-proven insights into its practical applications.
Compound Identification and Nomenclature
This compound is a yellow crystalline solid that has become a staple reagent in synthetic chemistry.[1][2] Its unique "piano stool" geometry, where the planar benzene ring is bonded to a chromium atom bearing three carbonyl ligands, is a classic example of a half-sandwich compound.[1][2]
The standard nomenclature and identification numbers for this compound are crucial for accurate documentation and procurement in a research setting.
| Identifier | Value |
| IUPAC Name | (η⁶-benzene)tricarbonylchromium(0)[3][4] |
| CAS Registry Number | 12082-08-5[1][5][6] |
| Synonyms | Benchrotrene, Benzene chromium tricarbonyl[1][5][6][7] |
| Molecular Formula | C₉H₆CrO₃[5] |
| Molecular Weight | 214.14 g/mol [2][5] |
Synthesis: The Fischer-Öfele Method
The most common and practical laboratory-scale synthesis of this compound is the direct thermal reaction of chromium hexacarbonyl with benzene, a method first reported by Fischer and Öfele in 1957.[2][8] This reaction proceeds via a dissociative mechanism where the stable 18-electron chromium hexacarbonyl complex thermally loses carbonyl ligands, creating a coordinatively unsaturated and highly reactive chromium species. This intermediate is then trapped by the π-electron system of the benzene ring to form the final product.[8]
Experimental Protocol: Direct Thermal Synthesis
This protocol outlines a self-validating system for the synthesis of this compound. The causality behind the experimental choices is highlighted to ensure reproducibility and safety.
Materials:
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Benzene (C₆H₆), dried and degassed
-
Di-n-butyl ether or Tetrahydrofuran (THF), as solvent
-
Argon or Nitrogen gas for inert atmosphere operation
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction must be conducted under a strict inert atmosphere (e.g., using a Schlenk line) to prevent oxidation of the chromium species.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chromium hexacarbonyl in a mixture of benzene and di-n-butyl ether (or THF). Benzene serves as both a reactant and a solvent.
-
Thermal Reaction: The mixture is heated to reflux. The elevated temperature provides the necessary energy to promote the dissociation of the CO ligands from the chromium center.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the volatile, white chromium hexacarbonyl and the formation of the yellow this compound.
-
Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting yellow solid can be purified by sublimation or recrystallization to yield high-purity crystals.[1]
Synthesis Workflow Diagram
Caption: Simplified mechanism for the functionalization of benzene via its tricarbonylchromium complex.
Safety and Handling
This compound is a toxic chemical and should be handled with appropriate personal protective equipment, including chemical-resistant gloves, goggles, and protective clothing. [1]It is sensitive to air and moisture, and therefore, all manipulations should be carried out under an inert atmosphere to prevent decomposition. [1]Store the compound in a sealed container in a cool, dry place.
Conclusion
This compound is a versatile and powerful tool in the arsenal of the synthetic chemist. Its unique reactivity profile, stemming from the electronic influence of the Cr(CO)₃ fragment, allows for the strategic functionalization of the benzene ring in ways that are not possible with the uncomplexed arene. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and drug development.
References
- Wolfa. (n.d.). Benzene Chromium Tricarbonyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3.
- Santa Cruz Biotechnology. (n.d.). Benzene-chromium(0) tricarbonyl | CAS 12082-08-5 | SCBT.
- Benchchem. (n.d.). Benzene Chromium Tricarbonyl | Organometallic Reagent.
- NIST. (n.d.). Benzenechromiumtricarbonyl. NIST WebBook.
- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl.
- PubChem. (n.d.). (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141.
- Allen. (n.d.). Select the correct IUPA name for [Cr(C_(6)H_(6))(CO)_(3)].
- NIST. (n.d.). Benzenechromiumtricarbonyl. NIST WebBook.
- Infinity Learn. (n.d.). Select the correct I.U.P.A.C. name for CrC6H6(CO)3.
Sources
- 1. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
- 2. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 3. Select the correct `IUPA` name for `[Cr(C_(6)H_(6))(CO)_(3)]` . [allen.in]
- 4. Select the correct I.U.P.A.C. name for CrC6H6(CO)3 [infinitylearn.com]
- 5. scbt.com [scbt.com]
- 6. Benzenechromiumtricarbonyl [webbook.nist.gov]
- 7. (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of (Benzene)tricarbonylchromium
Abstract
(Benzene)tricarbonylchromium, often referred to as benchrotrene, stands as a foundational organometallic compound that has profoundly influenced our understanding of metal-arene interactions. First synthesized by Fischer and Öfele in 1957, this archetypal "piano stool" complex, with the formula (η⁶-C₆H₆)Cr(CO)₃, serves as a pivotal model for elucidating the intricate electronic interplay between a transition metal and a π-aromatic system. This guide provides a comprehensive examination of its molecular architecture, the nature of its chemical bonds, and the experimental and theoretical frameworks used for its characterization. We will delve into crystallographic and spectroscopic data, supported by molecular orbital theory, to explain how coordination to the chromium tricarbonyl fragment fundamentally alters the structure and reactivity of the benzene ring. This document is intended for researchers, scientists, and drug development professionals who leverage the principles of organometallic chemistry in their work.
Molecular Geometry and Solid-State Structure
The three-dimensional arrangement of this compound is ubiquitously described as a "piano stool" geometry. In this configuration, the chromium atom is η⁶-coordinated to the six carbon atoms of the benzene ring, which acts as the planar "seat" of the stool. The three carbonyl (CO) ligands form the "legs," completing the coordination sphere of the metal center. This yellow crystalline solid is generally soluble in common nonpolar organic solvents.
Crystallographic Insights
Single-crystal X-ray diffraction has provided precise data on the molecule's bond lengths and angles, revealing subtle but significant structural changes in the benzene ligand upon coordination.
-
Distortion of the Benzene Ring: While often depicted as perfectly planar, the benzene ring in (η⁶-C₆H₆)Cr(CO)₃ exhibits minor distortions. The six carbon atoms are not perfectly coplanar, and the hydrogen atoms are bent slightly out of the mean plane of the ring, towards the chromium atom. Theoretical studies have shown that upon coordination, the ring expands and displays a slight alternation between shorter and longer carbon-carbon bonds.
-
Conformational Dynamics: The Cr(CO)₃ fragment can rotate relative to the benzene ring. Theoretical and experimental studies have identified two low-energy conformations: a staggered conformation, where the carbonyl groups are aligned with the midpoints of the C-C bonds of the benzene ring, and an eclipsed conformation, where they align with the carbon atoms. The energy barrier for this rotation is very low (approximately 0.333 kcal/mol), indicating that the Cr(CO)₃ tripod is an unhindered rotor at room temperature.
Key Structural Parameters
The following table summarizes typical bond distances derived from crystallographic and theoretical studies.
| Parameter | Typical Bond Length (Å) | Significance |
| Cr–C (benzene) | ~2.23 Å | Represents the distance between the metal center and the coordinated aromatic ring carbons. |
| Cr–C (carbonyl) | ~1.84 Å | Shorter than the Cr-arene bond, indicative of strong back-bonding to the CO ligands. |
| C–C (benzene) | ~1.41 Å | Slightly longer than in free benzene (~1.39 Å), suggesting a reduction in aromatic character. |
| C–O (carbonyl) | ~1.16 Å | Slightly longer than in free CO (~1.13 Å), a direct consequence of metal-to-ligand back-donation. |
digraph "Molecular_Structure" { graph [label="Figure 1: 'Piano Stool' structure of (C₆H₆)Cr(CO)₃.", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes Cr [label="Cr", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C6 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; CO1_C [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO2_C [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO3_C [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO1_O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2_O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO3_O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Cr to Benzene bonds (dashed to indicate delocalized pi-bonding) Cr -- C1 [style=dashed, color="#34A853"]; Cr -- C2 [style=dashed, color="#34A853"]; Cr -- C3 [style=dashed, color="#34A853"]; Cr -- C4 [style=dashed, color="#34A853"]; Cr -- C5 [style=dashed, color="#34A853"]; Cr -- C6 [style=dashed, color="#34A853"];
// Cr to Carbonyl bonds Cr -- CO1_C; Cr -- CO2_C; Cr -- CO3_C;
// Carbonyl C-O bonds CO1_C -- CO1_O [style=bold, penwidth=2]; CO2_C -- CO2_O [style=bold, penwidth=2]; CO3_C -- CO3_O [style=bold, penwidth=2]; }
Caption: Figure 1: 'Piano Stool' structure of (C₆H₆)Cr(CO)₃.
The Nature of the Bonding: A Molecular Orbital Perspective
The bonding in this compound is best described by Molecular Orbital (MO) theory, which considers the interactions between the frontier orbitals of a Cr(CO)₃ fragment and the π orbitals of the benzene ligand. The stability of the complex arises from a synergistic interplay of ligand-to-metal electron donation and metal-to-ligand back-donation.
Ligand-to-Metal σ-Donation
The primary attractive force involves the donation of electron density from the filled π orbitals of the benzene ring into the empty, appropriately symmetric d-orbitals of the chromium atom. Specifically, the highest occupied molecular orbitals (HOMO) of benzene (of e₁g symmetry) overlap effectively with the empty d₂², dₓ₂, and dᵧ₂ orbitals of the Cr(CO)₃ fragment. This electron donation forms a dative covalent bond and is the principal reason for the η⁶-coordination of the benzene ring to the metal.
Metal-to-Ligand π-Back-donation
To prevent an excessive buildup of negative charge on the electron-rich Cr(0) center, a compensatory mechanism known as π-back-donation occurs. This involves the flow of electron density from the filled d-orbitals of the chromium atom into the empty π* (antibonding) orbitals of both the benzene ring and the carbonyl ligands.
-
Back-donation to Benzene: The filled dₓz and dᵧz orbitals of chromium overlap with the empty lowest unoccupied molecular orbitals (LUMO) of the benzene ring (of e₂u symmetry). This interaction populates the antibonding orbitals of the arene, which slightly lengthens the C-C bonds and reduces the ring's aromaticity.
-
Back-donation to Carbonyls: The most significant back-donation occurs from the chromium d-orbitals into the low-lying π* orbitals of the CO ligands. This is a classic feature of metal carbonyls. This M→CO back-donation strengthens the Cr–C bond but weakens the C≡O triple bond, a phenomenon directly observable via infrared spectroscopy.
This dual-acceptor nature of the ligands results in a synergistic effect where σ-donation from the arene to the metal enhances the metal's ability to back-donate to both the arene and the CO ligands.
Caption: Figure 2: Key MO interactions in (C₆H₆)Cr(CO)₃.
Spectroscopic Signature and Electronic Consequences
Spectroscopic techniques provide invaluable, experimentally-derived evidence that validates the theoretical bonding models.
Infrared (IR) Spectroscopy
The most telling evidence for π-back-donation comes from the IR spectrum. The stretching frequency of the C≡O bond is highly sensitive to the electron density in its π* antibonding orbitals.
-
Free CO: Exhibits a C≡O stretch at ~2143 cm⁻¹.
-
Cr(CO)₆: Shows a single, strong C≡O stretch at ~2000 cm⁻¹.
-
(η⁶-C₆H₆)Cr(CO)₃: Typically displays two strong C≡O stretching bands in the range of 1890-1980 cm⁻¹ .
The significant decrease in the C≡O stretching frequency upon coordination to the Cr(0) center is direct proof of M→CO back-donation. The benzene ligand, being a weaker π-acceptor than CO, competes for back-donation. This results in slightly less back-donation to the CO ligands compared to Cr(CO)₆, but it is still a dominant electronic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals the consequences of coordination on the electronic environment of the benzene ring.
-
¹H NMR: The protons on the coordinated benzene ring resonate at a significantly higher field (~5.3 ppm) compared to those in free benzene (~7.3 ppm). This upfield shift indicates increased shielding. While the Cr(CO)₃ group is a net electron-withdrawing group from the ring's π-system, the magnetic anisotropy of the chromium center and changes in ring currents lead to this pronounced shielding effect on the protons.
-
¹³C NMR: The carbon atoms of the coordinated benzene ring also show an upfield shift compared to free benzene, appearing around 90-100 ppm.
| Nucleus | Free Benzene (δ, ppm) | (η⁶-C₆H₆)Cr(CO)₃ (δ, ppm) | Interpretation |
| ¹H | ~7.3 | ~5.3 | Significant upfield shift due to shielding effects. |
| ¹³C | ~128 | ~93 | Upfield shift indicating changes in the π-system. |
| ¹³C | N/A | ~233 | Carbonyl carbons, deshielded. |
Reactivity Implications
The bonding model correctly predicts the profound change in the chemical reactivity of the benzene ring. The net electron withdrawal by the Cr(CO)₃ fragment deactivates the ring towards electrophilic aromatic substitution and strongly activates it towards nucleophilic aromatic substitution . This reversal of polarity is a cornerstone of its application in organic synthesis, allowing for reactions that are impossible with free benzene.
Experimental Protocol: Synthesis and Characterization
Synthesis via the Mahaffy–Pauson Method
A common and direct laboratory synthesis involves the thermal reaction of hexacarbonylchromium with benzene.
Caption: Figure 3: Workflow for the synthesis of (C₆H₆)Cr(CO)₃.
Detailed Steps:
-
Setup: A two-necked round-bottom flask is equipped with a reflux condenser and a nitrogen or argon inlet.
-
Reagents: Hexacarbonylchromium (Cr(CO)₆) and a large excess of benzene are added to the flask. A high-boiling co-solvent like dibutyl ether is often used to achieve the required temperature.
-
Reaction: The mixture is heated to reflux (typically 120-140 °C) under a constant, gentle flow of inert gas for 24-48 hours. The reaction is light-sensitive and should be protected from direct light.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove any unreacted, insoluble Cr(CO)₆. The excess benzene and solvent are then removed under reduced pressure.
-
Purification: The resulting crude solid is purified. Sublimation is an effective method for obtaining high-purity product. Alternatively, column chromatography on silica gel or alumina can be used, although the complex can be sensitive to decomposition on acidic stationary phases.
Characterization by X-ray Crystallography
This protocol provides the definitive solid-state structure.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the purified complex in a suitable solvent (e.g., hexane or methylene chloride).
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map and a preliminary molecular model. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data, yielding the final, precise molecular structure.
Conclusion
This compound is far more than a chemical curiosity; it is a textbook example of how transition metal coordination can be used to control and manipulate the electronic properties and reactivity of organic ligands. Its "piano stool" structure is a consequence of a robust, synergistic bonding scheme involving simultaneous electron donation from the arene's π-system to the metal and back-donation from the metal into the π* orbitals of both the arene and carbonyl ligands. This electronic framework, confirmed by extensive spectroscopic and crystallographic data, not only provides a deep understanding of metal-ligand bonding but also unlocks unique pathways in organic synthesis, solidifying the role of (η⁶-C₆H₆)Cr(CO)₃ as a compound of enduring scientific importance.
References
- Wikipedia. (Benzene)chromium tricarbonyl. [Link]
- NIST. (Benzene)chromiumtricarbonyl. NIST Chemistry WebBook. [Link]
- ChemTube3D. Benzene chromium tricarbonyl – C3v. University of Liverpool. [Link]
- Topf, M., & Rzaepa, H. S. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1087–1097. [Link]
- PubChem. (eta6-Benzene)tricarbonylchromium.
- Semmelhack, M. F. (2006). Product Class 4: Arene-Transition-Metal Complexes. Science of Synthesis, 2, 2.4. [Link]
- Low, A. A., & Hall, M. B. (2000). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6‐C6H6)Cr(CO)3. International Journal of Quantum Chemistry, 77(1), 152-160. [Link]
- ResearchGate. (2000). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3. [Link]
- Bhulana Academy. (2022, January 28). benzene chromium tricarbonly [c6h6Cr(CO)3] | preparation, structure and bonding | simplified [Video]. YouTube. [Link]
(Benzene)tricarbonylchromium electronic properties and electron density
An In-depth Technical Guide to the Electronic Properties and Electron Density of (Benzene)tricarbonylchromium
Abstract
(η⁶-Benzene)tricarbonylchromium, (C₆H₆)Cr(CO)₃, stands as a foundational "piano stool" complex in organometallic chemistry. First synthesized by Fischer and Öfele in 1957, its discovery opened a rich field of study into metal-arene bonding and reactivity.[1][2] The coordination of a chromium tricarbonyl moiety to a benzene ring profoundly alters the electronic landscape of the arene, transforming it from an electron-rich nucleophile into a versatile electrophilic synthon. This guide provides a detailed exploration of the electronic structure, bonding, and electron density distribution of (C₆H₆)Cr(CO)₃, bridging fundamental principles with experimental validation and practical implications for chemical synthesis. We will dissect the synergistic interplay of ligand-to-metal donation and metal-to-ligand back-bonding, examine the experimental evidence from spectroscopic and crystallographic techniques, and illustrate how these electronic perturbations govern the unique reactivity of the complex.
Molecular Structure and Synthesis
The archetypal synthesis of this compound involves the direct thermal reaction of hexacarbonylchromium, Cr(CO)₆, with benzene.[1] This ligand exchange reaction is typically performed by heating the reactants, often using benzene as both the reactant and solvent, or with a high-boiling co-solvent like di-n-butyl ether.[3][4]
Cr(CO)₆ + C₆H₆ → (η⁶-C₆H₆)Cr(CO)₃ + 3 CO[1]
The resulting product is a stable, yellow crystalline solid.[5] Its geometry, often described as a "piano stool," features the Cr atom bonded to the six carbon atoms of the planar benzene ring and three carbonyl ligands. High-precision X-ray and neutron diffraction studies have provided detailed structural parameters. A key finding is the distortion of the benzene ring upon complexation. The C-C bonds in the ring are no longer equivalent, exhibiting a slight alternation in length.[6][7][8] This distortion is a direct consequence of the electronic interaction with the Cr(CO)₃ fragment, where the shorter C-C bonds are typically found trans to the carbonyl groups.[6] Furthermore, neutron diffraction studies have shown that the hydrogen atoms are displaced slightly out of the benzene plane, towards the chromium atom.[6]
| Parameter | (C₆H₆)Cr(CO)₃ | Free Benzene | Reference |
| Average C-C Bond Length (Å) | ~1.42 | ~1.39 | [9] |
| Cr-C (arene) Distance (Å) | ~2.23 | N/A | [10] |
| Cr-C (carbonyl) Distance (Å) | ~1.84 | N/A | [10] |
| C-O Bond Length (Å) | ~1.16 | N/A | [10] |
Table 1: Selected structural parameters for this compound compared to free benzene.
The Electronic Core: Bonding and Electron Density
The unique properties of (C₆H₆)Cr(CO)₃ stem from a synergistic bonding model involving both ligand-to-metal σ-donation and metal-to-ligand π-back-bonding.[11] The Cr(CO)₃ fragment is a powerful electron-withdrawing group, a property that dominates the reactivity of the complexed arene.[2][12]
Molecular Orbital Interactions:
-
σ-Donation (Arene → Metal): The filled π-orbitals of the benzene ring (primarily the HOMO) overlap with empty d-orbitals on the chromium atom (e.g., d₂², dₓ₂₋y₂, dₓy), donating electron density to the metal center. This is the primary interaction that forms the chromium-arene bond.[13]
-
π-Back-bonding (Metal → Ligands): This is the crucial interaction that defines the electronic character of the complex. Filled d-orbitals on the electron-rich Cr(0) center (e.g., dₓz, dᵧz) overlap with the empty π* antibonding orbitals of both the benzene ring and, more significantly, the carbonyl ligands.[14][15] This back-donation of electron density from the metal to the ligands stabilizes the complex by delocalizing electron density away from the metal.[15]
The consequence of this electronic arrangement is a net withdrawal of π-electron density from the benzene ring, making it significantly more electron-deficient than free benzene.[12][16] This is supported by numerous theoretical studies, including ab initio molecular orbital calculations and density functional theory (DFT), which show that the distortion of the benzene ring is a direct result of the electronic influence of the Cr(CO)₃ fragment.[7][8][17]
Caption: Key molecular orbital interactions in (C₆H₆)Cr(CO)₃.
Experimental Probes of Electronic Structure
A multi-technique approach is essential to fully elucidate the electronic properties. Each method provides a unique piece of the puzzle, and their combination yields a self-validating picture of the molecule's electronic core.
Infrared (IR) Spectroscopy
-
Causality: The vibrational frequencies of the carbonyl ligands (ν(CO)) are exquisitely sensitive reporters of the electronic environment at the metal center. Stronger π-back-bonding from the chromium to the CO π* orbitals populates these antibonding orbitals, weakening the C≡O triple bond. This results in a lower stretching frequency compared to free CO (2143 cm⁻¹).[15] Because the benzene ligand is a net electron donor, it increases the electron density on the chromium, enhancing back-bonding to the CO ligands and further lowering their stretching frequencies relative to Cr(CO)₆.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of (C₆H₆)Cr(CO)₃ in a non-polar solvent transparent in the relevant IR region (e.g., hexane, cyclohexane). Alternatively, prepare a KBr pellet for solid-state analysis.
-
Data Acquisition: Using an FTIR spectrometer, acquire a spectrum in the 2100-1800 cm⁻¹ range.
-
Analysis: Observe the strong absorption bands corresponding to the C-O stretches. For (C₆H₆)Cr(CO)₃, these typically appear around 1981 cm⁻¹ and 1916 cm⁻¹.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality:
-
¹H NMR: The protons on the complexed benzene ring experience a significant upfield shift (to ~δ 5.3 ppm) compared to free benzene (δ 7.3 ppm). This is attributed to several factors, including the magnetic anisotropy of the Cr(CO)₃ group and the increased electron density in the C-H bonding region, despite the overall withdrawal from the π-system.[16][18]
-
¹³C NMR: The ring carbons also show a characteristic shift, providing further evidence of the altered electronic environment.
-
-
Protocol:
-
Sample Preparation: Dissolve a sample of (C₆H₆)Cr(CO)₃ in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.
-
Analysis: Compare the chemical shifts of the arene protons and carbons to those of uncomplexed benzene.
-
| Nucleus | (C₆H₆)Cr(CO)₃ (δ, ppm) | Free Benzene (δ, ppm) | Key Observation |
| ¹H | ~5.3 | ~7.3 | Significant upfield shift |
| ¹³C | ~92 | ~128 | Significant upfield shift |
Table 2: Typical NMR chemical shifts illustrating the electronic effect of complexation.
X-ray Crystallography and Electron Density Mapping
-
Causality: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.[10] High-resolution diffraction experiments allow for the mapping of the electron deformation density—the difference between the experimentally observed electron density and the density of a theoretical spherical, non-interacting atom model. This map visually reveals the accumulation of electron density in bonding regions and lone pairs, providing direct experimental evidence of the bonding interactions.
-
Protocol:
-
Crystal Growth: Grow single crystals of (C₆H₆)Cr(CO)₃ suitable for diffraction, typically by slow evaporation or cooling of a saturated solution.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Solve the phase problem to generate an initial structural model. Refine this model against the experimental data to obtain precise atomic positions and thermal parameters.[3]
-
Electron Density Analysis: For high-resolution data, perform a multipole refinement to model the aspherical nature of the valence electron density, generating experimental electron deformation density maps.[19]
-
Caption: Relationship between electronic properties and chemical reactivity.
Conclusion
This compound is more than a historical curiosity; it is a masterclass in the principles of organometallic bonding and reactivity. The dominant electronic feature is the powerful electron-withdrawing nature of the Cr(CO)₃ fragment, driven by extensive metal-to-ligand back-bonding. This fundamentally alters the electron density of the coordinated arene, a change that is directly observable through a suite of spectroscopic and crystallographic techniques. For researchers, scientists, and drug development professionals, understanding these core electronic properties is paramount, as they provide the rational basis for the complex's widespread utility in activating aromatic systems for the strategic construction of complex molecular architectures.
References
- Fischer, E. O.; Öfele, K. (1957). Über Aromatenkomplexe von Metallen, XIII. Über die Darstellung von Aromaten-Metall-Carbonylen aus Aromaten-Metallen und Kohlenoxyd. Chemische Berichte, 90(10), 2532-2535. (URL not readily available)
- Rees, B.; Coppens, P. (1973). Electronic structure of benzene chromium tricarbonyl by X-ray and neutron diffraction at 78 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(11), 2515-2528. [Link]
- Low, A. A.; Hall, M. B. (2000). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η⁶‐C₆H₆)Cr(CO)₃. International Journal of Quantum Chemistry, 77(1), 152-160. [Link]
- Semantic Scholar. (n.d.). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3.
- ResearchGate. (n.d.). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3.
- Wikipedia. (n.d.). Bis(benzene)chromium.
- Butenschön, H. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1059-1070. [Link]
- Wikipedia. (n.d.). Benzylic activation in tricarbonyl(arene)chromium complexes.
- Chemistry LibreTexts. (2023). 13.5.2: Cyclic π systems.
- Rosillo, M.; Domínguez, G.; Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604. [Link]
- Bailey, M. F.; Dahl, L. F. (1965). Three-Dimensional Crystal Structure of Benzenechromium Tricarbonyl with Further Comments on the Dibenzenechromium Structure. Inorganic Chemistry, 4(9), 1314-1319. [Link]
- Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics, 21(14), 2800-2820. [Link]
- NIST. (n.d.). Benzenechromiumtricarbonyl. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Synthesis and structure of tricarbonyl(η⁶-arene)chromium complexes of phenyl and benzyl D-glycopyranosides.
- NPTEL. (n.d.). Lecture 24 - Transition Metal Arene Complexes: Reactivity.
- Rosillo, M.; Domínguez, G.; Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36, 1589-1604. [Link]
- Emanuel, R. V.; Randall, E. W. (1969). Investigations of the effect of electronic distribution and magnetic anisotropy on the proton magnetic resonance spectra of substituted benzenechromium tricarbonyl complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3002-3006. [Link]
- ResearchGate. (n.d.). Chromium Tricarbonyl and Chromium Benzene Complexes of Graphene, Their Properties, Stabilities, and Inter-Ring Haptotropic Rearrangements – A DFT Investigation.
- Chemistry LibreTexts. (2023). 2.10: π Systems.
- Wikipedia. (n.d.). Pi backbonding.
- Corradini, P.; Allegra, G. (1959). X-RAY DETERMINATION OF THE STRUCTURE OF TRICARBONYLCHROMIUM-BENZENE. Journal of the American Chemical Society, 81(21), 5510-5510. [Link]
- Semmelhack, M. F.; Hall, H. T.; Yoshifuji, M.; Clark, G. (1975). Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society, 97(5), 1247-1248. [Link]
- Klopman, G.; Calderazzo, F. (1967). Synthesis and reactivity of chromium tricarbonyl complexes of substituted benzoic esters. Inorganic Chemistry, 6(5), 977-981. [Link]
- PublicDomainFiles. (2014). Space-filling model of the (benzene)chromium tricarbonyl molecule.
- Wang, Y.; Angermund, K.; Goddard, R.; Krueger, C. (1987). Redetermination of the experimental electron deformation density of this compound. Journal of the American Chemical Society, 109(2), 587-589. [Link]
- Slideshare. (n.d.). Powerpoint on Arene-Metal complexes.pptx.
- Price, J. T.; Sorensen, T. S. (1968). Nuclear magnetic resonance study of arene metal tricarbonyl complexes. Canadian Journal of Chemistry, 46(4), 515-522. [Link]
- ChemRxiv. (n.d.). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes.
- PublicDomainFiles. (2014). Ball-and-stick model of the (benzene)chromium tricarbonyl molecule.
- Cambridge Open Engage. (n.d.). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes.
- Lichtenberger, D. L.; Fenske, R. F. (1985). Comparison of isolobal fragments: photoelectron spectra and molecular orbital calculations of (arene)tricarbonylchromium, -molybdenum, and-tungsten complexes. Organometallics, 4(11), 1967-1975. [Link]
- Corradini, P.; Allegra, G. (1960). X-RAY STRUCTURE OF BIS-TRICARBONYL-CHROMIUM-BIPHENYL. Journal of the American Chemical Society, 82(8), 2075-2075. [Link]
- PubChem. (n.d.). (Benzene)chromium tricarbonyl.
- ARC Journals. (n.d.). Synthesis, Spectral, Thermal and Magnetic Studies of Chromium and Molybdenum Carbonyl Complexes Containing N2O2 Donor Sites.
- University of Calgary. (n.d.). Chem 351 F14 Final : Spectroscopy.
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η 6 ‐C 6 H 6 )Cr(CO) 3 | Zendy [zendy.io]
- 8. Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3 | Semantic Scholar [semanticscholar.org]
- 9. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Powerpoint on Arene-Metal complexes.pptx [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Pi backbonding - Wikipedia [en.wikipedia.org]
- 16. Investigations of the effect of electronic distribution and magnetic anisotropy on the proton magnetic resonance spectra of substituted benzenechromium tricarbonyl complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Synthesis of (Benzene)tricarbonylchromium from Hexacarbonylchromium
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
(Benzene)tricarbonylchromium, often abbreviated as (η⁶-C₆H₆)Cr(CO)₃, is a foundational organometallic complex that serves as a pivotal reagent in modern organic synthesis. Its significance lies in the profound electronic transformation of the coordinated benzene ring, shifting its reactivity from nucleophilic to electrophilic. This guide provides a detailed, field-tested methodology for the synthesis of this compound via the thermal reaction of hexacarbonylchromium with benzene. We delve into the underlying dissociative mechanism, offer a step-by-step experimental protocol with explanations for each critical choice, present comprehensive characterization data, and underscore the stringent safety protocols required for handling the hazardous materials involved. This document is intended to be a self-validating resource for scientists, providing the technical accuracy and practical insights necessary for the successful and safe execution of this important transformation.
Introduction: The Synthetic Utility of Arene Activation
First reported by Fischer and Öfele in 1957, this compound is a yellow, crystalline, air-stable solid that has become an indispensable tool in organic synthesis.[1] The coordination of the electron-withdrawing tricarbonylchromium moiety, often described as a "piano stool" structure, dramatically alters the electronic properties of the otherwise electron-rich benzene ring.[2][3] This complexation renders the arene ring susceptible to nucleophilic aromatic substitution and addition reactions, increases the acidity of its protons, and allows for stereoselective functionalization at the benzylic position.[1][2][4] These unique reactivity patterns enable the construction of complex molecular architectures that are challenging to access through conventional electrophilic aromatic substitution pathways, making (η⁶-arene)Cr(CO)₃ complexes valuable intermediates in medicinal chemistry and materials science.[3][5] The most common and direct preparative route involves the thermal ligand exchange reaction between hexacarbonylchromium and the arene.[2][3]
The Reaction Mechanism: A Dissociative Pathway
The thermal synthesis of this compound from hexacarbonylchromium proceeds through a well-established dissociative mechanism.[5] The initial and rate-determining step involves the thermal expulsion of a carbonyl (CO) ligand from the stable, 18-electron hexacarbonylchromium complex to generate a highly reactive, coordinatively unsaturated 16-electron intermediate, Cr(CO)₅. This species can then lose additional CO ligands. The resulting chromium carbonyl fragment is subsequently intercepted by the π-system of the benzene ring, leading to the displacement of the remaining three CO ligands and the formation of the final (η⁶-benzene)tricarbonylchromium product.[5]
Caption: Simplified dissociative mechanism for the thermal synthesis of (C₆H₆)Cr(CO)₃.
Experimental Protocol: A Deep Dive
This section provides a detailed, validated protocol for the synthesis of this compound, commonly known as the Mahaffy-Pauson method.[1] The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Materials and Reagents
Proper preparation and handling of reagents are paramount for success and safety. All operations should be performed in a certified chemical fume hood.
| Reagent | Formula | M.W. ( g/mol ) | Key Hazards | Notes |
| Hexacarbonylchromium | Cr(CO)₆ | 220.06 | Highly Toxic (Oral, Inhalation), Carcinogen, Light Sensitive[6][7] | White crystalline solid that readily sublimes. |
| Benzene | C₆H₆ | 78.11 | Carcinogen, Flammable, Toxic | Must be dried and deoxygenated prior to use. |
| Di-n-butyl ether | (C₄H₉)₂O | 130.23 | Flammable, Irritant | High-boiling solvent. Must be dried and deoxygenated. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Flammable, Irritant, Peroxide-former | Co-solvent to improve solubility. Must be freshly distilled from a drying agent (e.g., Na/benzophenone). |
| Hexane / Pentane | C₆H₁₄ / C₅H₁₂ | - | Flammable, Irritant | Used for washing and recrystallization. |
| Celite® / Silica Gel | - | - | Inhalation Hazard (dust) | Used for filtration and chromatography. |
Step-by-Step Synthesis & Workflow
The following protocol is designed for a laboratory scale synthesis. All glassware must be oven- or flame-dried and assembled hot under an inert atmosphere (Argon or Nitrogen).
Caption: Experimental workflow for the synthesis and purification of (C₆H₆)Cr(CO)₃.
Detailed Procedure:
-
Apparatus Setup: In a chemical fume hood, assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter connected to a Schlenk line providing an inert atmosphere (Argon or Nitrogen). The apparatus must be rigorously dried.
-
Reagent Addition: To the flask, add hexacarbonylchromium (e.g., 2.20 g, 10.0 mmol). Under a positive flow of inert gas, add 90 mL of dry, deoxygenated di-n-butyl ether and 10 mL of freshly distilled THF. Finally, add dry, deoxygenated benzene (e.g., 2-5 equivalents, or it can be used as the solvent itself).[3] The THF co-solvent is crucial for maintaining the solubility of Cr(CO)₆ at the start of the reaction.[1][8]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed. Oxygen can lead to the oxidative decomposition of the product.[1]
-
Thermal Reaction: Wrap the flask in aluminum foil to protect the reaction from light, as arene-chromium complexes can be photolytically active.[2] Heat the mixture to a gentle reflux (approx. 140°C in the specified solvent mixture) using an oil bath. The reaction is typically run for 24-72 hours.[1]
-
Expert Insight: A common issue is the sublimation of Cr(CO)₆ into the condenser, reducing its concentration in the reaction mixture.[9] Ensuring the condenser is efficient and that the reflux ring is well-controlled can mitigate this. The reaction progress can be monitored by the color change from colorless to a deep yellow or orange solution.
-
-
Work-up: After the reaction is complete (as judged by consumption of Cr(CO)₆ via TLC), cool the mixture to room temperature.
-
Filtration: Filter the cooled solution through a pad of Celite® under an inert atmosphere to remove any insoluble residues and unreacted Cr(CO)₆. Wash the filter cake with a small amount of hexane to ensure complete transfer of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude yellow-orange solid.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., diethyl ether or hexane) and allow it to cool slowly to obtain pure yellow crystals.[10]
-
Sublimation: For higher purity, the crude product can be sublimed under high vacuum (e.g., 80-85°C at 10⁻³ mm Hg).[5][10] This is a very effective method for removing non-volatile impurities.
-
-
Drying and Storage: Dry the purified yellow crystals under vacuum. The typical yield is 60-85%. Store the product in a sealed vial, protected from light.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.[3][11]
| Property | Observation |
| Appearance | Yellow crystalline solid[2][10] |
| Melting Point | 163-166 °C[2][10] |
| Solubility | Soluble in common nonpolar organic solvents like THF, ether, and benzene; insoluble in water.[2] |
Spectroscopic Data:
| Technique | Solvent | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | CDCl₃ | ~5.3 ppm (singlet, 6H)[10] |
| ¹³C NMR | CDCl₃ | ~92 ppm (Ar-C), ~233 ppm (C≡O) |
| IR (thin film) | - | ~1970 and ~1890 cm⁻¹ (strong, C≡O stretching)[12] |
-
Rationale for Spectroscopic Shifts: The most telling feature in the ¹H NMR spectrum is the significant upfield shift of the aromatic protons (from ~7.3 ppm in free benzene to ~5.3 ppm).[12] This shielding effect is a direct consequence of the π-complexation to the electron-rich chromium center. The IR spectrum is dominated by two very strong absorptions for the carbonyl ligands, characteristic of the C₃ᵥ local symmetry of the Cr(CO)₃ fragment.[12][13]
Critical Safety Considerations
Both the starting material and the product are hazardous. Strict adherence to safety protocols is non-negotiable.
| Substance | CAS Number | Hazard Statements (GHS) | Key Precautions |
| Hexacarbonylchromium | 13007-92-6 | H301 (Toxic if swallowed), H317 (May cause allergic skin reaction), H350i (May cause cancer by inhalation), H410 (Very toxic to aquatic life)[6][7] | Handle only in a fume hood.[14] Avoid creating dust.[15] Use appropriate PPE (gloves, safety goggles, lab coat).[14] Store protected from light.[16] |
| This compound | 12082-08-5 | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2] | Handle in a fume hood. Avoid skin contact and inhalation. |
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][14]
-
Engineering Controls: All manipulations involving Cr(CO)₆ must be performed within a certified chemical fume hood to prevent inhalation of the volatile and toxic solid.[7][15]
-
Spill Response: In case of a spill, do not create dust.[16] Dampen the solid with a solvent like acetone and transfer to a sealed container for hazardous waste disposal.[16] Evacuate the area and ensure proper ventilation before cleanup.
-
Waste Disposal: All chromium-containing waste, including residual solids and contaminated solvents, must be collected in a designated, labeled hazardous waste container for disposal according to institutional and local regulations. Do not discharge into drains.[6][15]
Conclusion
The synthesis of this compound via the direct thermal method is a robust and scalable procedure that provides access to a uniquely reactive and synthetically valuable organometallic complex. While the procedure is straightforward, success and safety depend critically on the rigorous exclusion of air and moisture, careful temperature control to manage the sublimation of the starting material, and an unwavering commitment to safety protocols when handling highly toxic chromium carbonyls. This guide provides the foundational knowledge and practical insights for researchers to confidently incorporate this powerful synthetic tool into their research programs.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Chromium hexacarbonyl, 99%.
- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl.
- Sabinet African Journals. (n.d.). Proton magnetic resonance and infrared spectral characterisation of tricarbonylchromium complexes of N-benzylideneaniline.
- Thieme. (n.d.). Product Class 4: Arene Complexes of Cr, Mo, and W.
- Maurer, C., et al. (2025). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv.
- Cambridge Open Engage. (2025, March 13). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes.
- Ferraz, H. M. C., et al. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1034–1042.
- ResearchGate. (2008). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3.
- Bhulana Academy. (2022, January 29). benzene chromium tricarbonly [c6h6Cr(CO)3] | preparation, structure and bonding | simplified. YouTube.
- NIST. (n.d.). Benzenechromiumtricarbonyl. NIST WebBook.
- ACS Publications. (2024, April 18). Spectroscopic Characterization of Highly Excited Neutral Chromium Tricarbonyl.
- Chemdad. (n.d.). BENZENE CHROMIUM TRICARBONYL.
- ResearchGate. (2017). Preparation of Arene Chromium Tricarbonyl Complexes Using Continuous-Flow Processing: (η6-C6H5CH3)Cr(CO)3 as an Example.
Sources
- 1. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.fr [fishersci.fr]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. BENZENE CHROMIUM TRICARBONYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. journals.co.za [journals.co.za]
- 13. cluster.dicp.ac.cn [cluster.dicp.ac.cn]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. CHROMIUM CARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Physical Properties of (Benzene)tricarbonylchromium
<Senior Application Scientist >
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Benzene)tricarbonylchromium, with the chemical formula Cr(C₆H₆)(CO)₃, is a foundational organometallic compound characterized by its "piano stool" geometry.[1][2] This yellow crystalline solid is a staple in synthetic chemistry, primarily due to the significant alteration of the benzene ring's electronic properties upon coordination with the chromium tricarbonyl moiety.[2] A thorough understanding of its physical properties, particularly its melting point and solubility, is paramount for its effective application in research and development. This guide provides a comprehensive overview of these key physical characteristics, supported by experimental protocols and theoretical insights.
Introduction: The Archetypal "Piano Stool" Complex
First synthesized by Fischer and Öfele in 1957, this compound is a stable 18-electron complex.[1] This stability arises from the synergistic bonding between the chromium atom and the benzene and carbonyl ligands. The chromium atom, in its zero-oxidation state, contributes 6 valence electrons, the benzene ligand donates 6 π-electrons, and the three carbonyl ligands each contribute 2 electrons, summing to the stable 18-electron configuration.[1] This electron configuration dictates the molecule's geometry and reactivity. The complex's primary utility in organic synthesis stems from its ability to activate the benzene ring for nucleophilic aromatic substitution, a transformation that is otherwise challenging.[2]
Core Physical Properties
A precise understanding of the physical properties of this compound is essential for its handling, storage, and application in chemical reactions.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the literature consistently reports a melting point in the range of 163-166 °C .[2][3][4][5][6] This relatively sharp melting range suggests a well-defined crystalline structure. It is also noted that the compound can sublime at 130 °C under reduced pressure (0.267 kPa), a property that can be exploited for purification.[3]
| Property | Value | Source(s) |
| Melting Point | 163-166 °C | [2][3][4][5][6] |
| Sublimation Point | 130 °C at 0.267 kPa | [3] |
Solubility Profile
This compound is a nonpolar compound, which dictates its solubility in various solvents. It is generally insoluble in water but exhibits good solubility in common nonpolar organic solvents.[2][4] This solubility is crucial for its use in solution-phase reactions. While comprehensive quantitative solubility data is scarce in the literature, qualitative solubility information is well-established.
| Solvent | Polarity | Solubility | Notes |
| Tetrahydrofuran (THF) | Polar aprotic | Soluble | A common reaction solvent.[1][7][8] |
| Diethyl ether | Non-polar | Soluble | Often used for recrystallization.[1][7][8] |
| Benzene | Non-polar | Soluble | [7][8] |
| Hexane | Non-polar | Sparingly Soluble | Can be used for recrystallization.[1] |
| Pentane | Non-polar | Insoluble | Used for washing to remove impurities.[7] |
The solubility in solvents like THF and diethyl ether facilitates its use as a reagent and catalyst in a wide array of organic transformations.[1]
Experimental Protocols
To ensure the reliable use of this compound, accurate determination of its physical properties is essential. The following are standard protocols for determining its melting point and solubility.
Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point of this compound.
Objective: To accurately determine the melting point range of a sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (optional, for grinding coarse crystals)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (around 145 °C).
-
Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.
-
Melting Point Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Trustworthiness: A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Protocol for Qualitative Solubility Determination
This protocol describes a method for assessing the qualitative solubility of this compound in various solvents.
Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.
Materials:
-
This compound sample
-
A selection of test solvents (e.g., THF, diethyl ether, hexane, water)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Solvent Addition: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.
-
Solute Addition: Add a small, precisely weighed amount (e.g., 10 mg) of this compound to the test tube.
-
Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
-
Observation: Allow the mixture to stand and observe.
-
Soluble: The solid completely dissolves, leaving a clear, colored solution.
-
Sparingly Soluble: A portion of the solid dissolves, but some undissolved solid remains.
-
Insoluble: The solid does not appear to dissolve, and the solvent remains colorless or only slightly colored.
-
-
Record Keeping: Record the observations for each solvent tested.
Expertise & Experience: For organometallic compounds sensitive to air and moisture, it is crucial to perform these operations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition.[1]
Structural Influence on Physical Properties
The unique "piano stool" structure of this compound, where the planar benzene ring is π-bonded to the Cr(CO)₃ fragment, is central to its physical properties.
Caption: Influence of the molecular structure of this compound on its key physical properties.
The coordination of the electron-withdrawing Cr(CO)₃ group to the benzene ring significantly alters the electron density of the aromatic system. This change in electronic structure, along with the overall molecular symmetry and packing efficiency in the crystal lattice, contributes to its specific melting point. The nonpolar nature of both the benzene ring and the carbonyl ligands results in the compound's characteristic solubility in nonpolar organic solvents.
Conclusion
A comprehensive understanding of the melting point and solubility of this compound is fundamental for its effective utilization in synthetic chemistry. The well-defined melting point serves as a reliable indicator of purity, while its solubility profile dictates the choice of reaction media. The experimental protocols provided herein offer a framework for the consistent and accurate determination of these crucial physical properties, ensuring the integrity and reproducibility of research outcomes. As a Senior Application Scientist, I emphasize the importance of meticulous experimental technique, especially when handling air- and moisture-sensitive compounds, to achieve reliable and meaningful data.
References
- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl.
- ChemBK. (2024). Chromium, (benzene)tricarbonyl-.
- PubChem. (n.d.). (eta6-Benzene)tricarbonylchromium.
- NIST. (n.d.). Benzenechromiumtricarbonyl.
- ResearchGate. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes.
- ResearchGate. (2025). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3.
- Chemsrc. (2025). (η6-C6H6)Cr(CO)3 | CAS#:697302-50-4.
- PubChem. (n.d.). (Benzene)chromium tricarbonyl.
- NJ.gov. (n.d.). MANGANESE, CYCLOPENTADIENYLTRICARBONYL.
- Wikipedia. (n.d.). Chromium hexacarbonyl.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
- 5. Benzene-chromium(0) tricarbonyl 98 12082-08-5 [sigmaaldrich.com]
- 6. 12082-08-5 CAS MSDS (BENZENE CHROMIUM TRICARBONYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. BENZENE CHROMIUM TRICARBONYL | 12082-08-5 [chemicalbook.com]
- 8. BENZENE CHROMIUM TRICARBONYL | 12082-08-5 [amp.chemicalbook.com]
Spectroscopic Signature of a Classic Piano Stool: An In-Depth Technical Guide to (Benzene)tricarbonylchromium
This technical guide provides a comprehensive analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for the archetypal "piano stool" complex, (η⁶-benzene)tricarbonylchromium, a cornerstone compound in organometallic chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the characterization of organometallic species. We will delve into the causal relationships between molecular structure and spectral features, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.
Introduction: The Significance of (Benzene)tricarbonylchromium
This compound, with the formula Cr(C₆H₆)(CO)₃, is a yellow crystalline solid that has been pivotal in advancing our understanding of metal-arene bonding.[1] Its stability and the profound electronic modifications induced in the benzene ring upon coordination to the chromium tricarbonyl fragment have established it as a valuable reagent and catalyst in organic synthesis. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and electronic structure of this and related organometallic complexes.
Infrared (IR) Spectroscopy: Probing the Metal-Ligand Interface
Infrared spectroscopy is a powerful, non-destructive technique for characterizing this compound, primarily by providing information about the carbonyl (CO) and metal-carbon (Cr-C) bonding.
Theoretical Framework: The Impact of π-Backbonding
The key to interpreting the IR spectrum of this compound lies in understanding the concept of π-backbonding. The chromium atom donates electron density from its d-orbitals into the π* antibonding orbitals of the carbonyl ligands. This interaction strengthens the Cr-C bond but weakens the C-O triple bond. As a result, the C-O stretching vibrations (ν(CO)) in the complex appear at a lower frequency compared to free carbon monoxide (2143 cm⁻¹). The extent of this shift provides a direct measure of the electron-donating ability of the other ligands attached to the metal center, in this case, the benzene ring.
Characteristic Vibrational Frequencies
The IR spectrum of this compound is dominated by strong absorption bands in the carbonyl stretching region. Due to the C₃ᵥ symmetry of the Cr(CO)₃ moiety, two IR-active vibrational modes are expected: a symmetric stretching mode (A₁) and a doubly degenerate asymmetric stretching mode (E).
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
| ν(CO) | ~1985 | Very Strong | A₁ (Symmetric C-O stretch) |
| ν(CO) | ~1915 | Very Strong | E (Asymmetric C-O stretch) |
| ν(Cr-C) | ~660-630 | Medium | Cr-C stretch |
| ν(C-H) aromatic | ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ν(C=C) aromatic | ~1600-1400 | Weak-Medium | Aromatic C=C in-ring stretch |
| γ(C-H) aromatic | ~900-675 | Strong | Aromatic C-H out-of-plane bend |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or solution) and the solvent used.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of Solid this compound
ATR-FTIR is a convenient technique for obtaining high-quality IR spectra of solid samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of crystalline this compound onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.
Caption: Experimental workflow for ATR-FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure in Solution
NMR spectroscopy provides detailed information about the electronic environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the this compound molecule.
Theoretical Framework: The Influence of the Cr(CO)₃ Moiety
Coordination of the benzene ring to the electron-withdrawing Cr(CO)₃ group significantly alters its electronic structure. This results in a notable upfield shift (to lower ppm values) of the signals for the aromatic protons and carbons in the NMR spectra compared to free benzene (¹H: ~7.34 ppm; ¹³C: ~128.7 ppm in CDCl₃). This shielding effect is a hallmark of π-complexation to a metal carbonyl fragment.
¹H NMR Spectroscopic Data
Due to the symmetry of the complex, all six protons on the benzene ring are chemically equivalent, giving rise to a single, sharp singlet in the ¹H NMR spectrum.
| Nucleus | Chemical Shift (δ) in CDCl₃ | Multiplicity | Assignment |
| ¹H | ~5.3-5.5 ppm | Singlet | Ar-H |
¹³C NMR Spectroscopic Data
Similarly, the ¹³C NMR spectrum exhibits two distinct signals: one for the six equivalent aromatic carbons and another for the three equivalent carbonyl carbons.
| Nucleus | Chemical Shift (δ) in CDCl₃ | Assignment |
| ¹³C | ~92-93 ppm | Ar-C |
| ¹³C | ~233-234 ppm | C=O |
Experimental Protocol: NMR Spectroscopy of this compound
Given that organometallic compounds can be sensitive to air and moisture, proper sample preparation is crucial for obtaining high-quality NMR spectra.
Methodology:
-
Glassware Preparation: Ensure all glassware, including the NMR tube and cap, is scrupulously clean and dried in an oven to remove any residual moisture.
-
Sample Weighing: In a dry vial, accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common choice due to its excellent dissolving power for a wide range of organic and organometallic compounds.[2]
-
Dissolution and Transfer: Gently swirl or sonicate the vial to ensure complete dissolution of the sample. Using a clean Pasteur pipette, transfer the solution to the NMR tube.
-
For Air-Sensitive Samples: If the compound is known to be air-sensitive, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). The deuterated solvent should be degassed prior to use.
-
Spectrum Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.
Sources
(Benzene)tricarbonylchromium: An In-depth Technical Guide to its Reactivity with Nucleophiles and Electrophiles
Introduction
(Benzene)tricarbonylchromium, often abbreviated as (η⁶-C₆H₆)Cr(CO)₃, is a foundational organometallic "piano stool" complex first synthesized by Fischer and Öfele in 1957.[1][2] This yellow, crystalline solid is comprised of a benzene ring π-bonded to a chromium tricarbonyl moiety.[1][3] This coordination profoundly alters the electronic nature and reactivity of the aromatic ring, transforming it from a nucleophilic entity, typical in electrophilic aromatic substitution, into an electrophilic one.[1][4] The potent electron-withdrawing capacity of the Cr(CO)₃ group activates the arene ring towards nucleophilic attack and enhances the acidity of both its ring and benzylic protons.[2][5] These unique properties have established this compound and its derivatives as versatile reagents in organic synthesis, enabling transformations that are otherwise challenging.[4] This guide provides an in-depth exploration of the reactivity of this compound with both nucleophiles and electrophiles, offering mechanistic insights and practical experimental considerations for researchers, scientists, and professionals in drug development.
I. Reactivity with Nucleophiles: A Paradigm Shift in Aromatic Chemistry
The complexation of a benzene ring to the electron-withdrawing Cr(CO)₃ fragment renders the aromatic ring susceptible to attack by a wide range of nucleophiles.[1] This reactivity is the cornerstone of the synthetic utility of arene tricarbonylchromium complexes.
Nucleophilic Aromatic Substitution (SNAAr)
A hallmark of this compound's reactivity is its ability to undergo nucleophilic aromatic substitution, a reaction not readily observed with unactivated benzene.[6] This transformation typically proceeds via an addition-elimination mechanism.
The reaction is initiated by the addition of a nucleophile to the aromatic ring, forming a transient, anionic η⁵-cyclohexadienyl intermediate.[4] This intermediate can then be rearomatized by an oxidizing agent, such as iodine (I₂), resulting in the net substitution of a hydride ion.[4]
A broad spectrum of carbon and heteroatom nucleophiles participate in these reactions, including stabilized carbanions (e.g., from malonates, cyanoacetates, and dithianes), organolithium reagents, and amines.[4][7]
Experimental Protocol: Nucleophilic Aromatic Substitution with 2-Lithio-1,3-dithiane
This protocol details a representative nucleophilic aromatic substitution reaction on this compound.
Materials:
-
This compound
-
1,3-Dithiane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 1,3-dithiane in anhydrous THF at -20°C.
-
Slowly add one equivalent of n-BuLi solution dropwise, maintaining the temperature. Allow the solution to stir for 2 hours at this temperature to ensure complete formation of 2-lithio-1,3-dithiane.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Cool the solution of this compound to -78°C and slowly add the pre-formed 2-lithio-1,3-dithiane solution via cannula.
-
Stir the resulting deep red solution for 1 hour at -78°C to allow for the formation of the anionic cyclohexadienyl intermediate.
-
To this solution, add a solution of iodine in THF dropwise until the red color dissipates and a yellow precipitate forms. This step oxidizes the intermediate to the final product.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Ring Lithiation
The enhanced acidity of the aromatic protons in this compound allows for direct deprotonation by strong bases, such as n-butyllithium (n-BuLi).[1][8] This ring lithiation provides a powerful method for the synthesis of substituted arene tricarbonylchromium complexes, as the resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles.[1][9]
Experimental Protocol: Ring Lithiation and Quenching with an Electrophile
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78°C.
-
Slowly add one equivalent of n-BuLi solution dropwise. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add the desired electrophile (e.g., trimethylsilyl chloride) dropwise at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Benzylic Functionalization
Complexation to the Cr(CO)₃ moiety also significantly enhances the acidity of benzylic protons.[2][10] This allows for the facile deprotonation of alkyl-substituted arene tricarbonylchromium complexes to form stable benzylic anions.[11] These anions can then react with a range of electrophiles, providing a stereoselective route to functionalized benzylic centers. The bulky Cr(CO)₃ group effectively blocks one face of the molecule, directing the approach of the electrophile to the exo face, leading to high diastereoselectivity.[11]
Furthermore, the Cr(CO)₃ group stabilizes benzylic carbocations, facilitating Sₙ1-type reactions with retention of configuration.[11] This dual ability to stabilize both benzylic anions and cations makes arene tricarbonylchromium complexes powerful tools for stereocontrolled synthesis.[2][11]
II. Reactivity with Electrophiles: A Tale of Attenuation and Direction
While the primary effect of the Cr(CO)₃ group is to decrease the electron density of the aromatic ring, rendering it less susceptible to electrophilic attack, reactions with strong electrophiles are still possible, albeit under modified conditions.
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation reactions, classic examples of electrophilic aromatic substitution, can be performed on this compound.[12][13] However, the electron-withdrawing nature of the chromium tricarbonyl group deactivates the ring towards these reactions.[12] Consequently, more forcing conditions are often required compared to the uncomplexed arene.
Interestingly, in some cases, electrophilic attack can occur on both the complexed and uncomplexed rings of a substrate, such as in the Friedel-Crafts acetylation of (diphenylmethane)tricarbonylchromium.[12] This suggests a nuanced interplay of electronic and steric factors governing the regioselectivity of the reaction.
Reactions with Other Electrophiles
The reaction of this compound with other electrophiles has also been investigated. For instance, acid-catalyzed reactions with benzyl acetates or alcohols can lead to the formation of diarylmethanes via an electrophilic aromatic substitution mechanism involving a chromium-complexed benzylic carbenium ion.[14]
III. Summary of Reactivity and Mechanistic Considerations
The reactivity of this compound is a fascinating interplay of electronic and steric effects imparted by the Cr(CO)₃ moiety. The dominant effect is the strong electron withdrawal, which inverts the normal polarity of the benzene ring, making it a target for nucleophiles.
| Reaction Type | Reagent | Key Intermediate/Transition State | Product Type |
| Nucleophilic Aromatic Substitution | Stabilized Carbanions, Organolithiums | η⁵-Cyclohexadienyl Anion | Substituted Arene Complex |
| Ring Lithiation | n-Butyllithium | Lithiated Arene Complex | Functionalized Arene Complex |
| Benzylic Deprotonation | Strong Base (e.g., LDA) | Benzylic Anion | Functionalized Benzylic Position |
| Benzylic Sₙ1 | Lewis Acid/Leaving Group | Benzylic Cation | Substituted Benzylic Position |
| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | σ-Complex (Wheland Intermediate) | Acylated Arene Complex |
IV. Conclusion
This compound and its derivatives are invaluable tools in modern organic synthesis. The ability of the chromium tricarbonyl fragment to act as a powerful electron-withdrawing group fundamentally alters the reactivity of the associated arene, opening up a rich chemistry of nucleophilic additions and substitutions. Furthermore, the steric bulk of the Cr(CO)₃ moiety provides a handle for achieving high levels of stereocontrol in reactions at benzylic positions. While reactions with electrophiles are attenuated, they remain a viable pathway for further functionalization. The principles and protocols outlined in this guide serve as a foundation for researchers and drug development professionals to harness the unique reactivity of this versatile organometallic complex in the design and execution of novel synthetic strategies.
References
- (Benzene)chromium tricarbonyl - Wikipedia.
- Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia.
- Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- Electrophilic aromatic substitution via tricarbonyl-chromium complexed carbenium ions.
- Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC.
- Origin of the regioselectivity in an intramolecular nucleophilic addition to arene chromium tricarbonyl complexes - MSU chemistry - Michigan State University.
- Electrophilic substitution in (arene)tricarbonylchromium complexes. Part 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Arene-metal complexes. 12. Reaction of (.eta.6-benzene)tricarbonylchromium with n-butyllithium | The Journal of Organic Chemistry - ACS Publications.
- Chromium arene complexes in organic synthesis - University of Windsor.
- Arene-metal complexes. 13. Reaction of substituted this compound complexes with n-butyllithium | The Journal of Organic Chemistry - ACS Publications.
- Conformational effects of nucleophilic and electrophilic attack on (arene)chromium tricarbonyl complexes | Inorganic Chemistry - ACS Publications.
- Benzylic Activation and Stereochemical Control in Reactions of Tricarbonyl(arene)chromium Complexes - ResearchGate.
- benzene chromium tricarbonly [c6h6Cr(CO)3] | preparation, structure and bonding | simplified - YouTube.
- Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride | Journal of the American Chemical Society.
- Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others | Organometallics - ACS Publications.
- Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PubMed Central.
- Organolithium compounds in reactions of nucleophilic substitution of hydrogen in arenes and hetarenes - ResearchGate.
- Synthesis and structure of tricarbonyl(η 6 -arene)chromium complexes of phenyl and benzyl D-glycopyranosides - Beilstein Journals.
- Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes.
- Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3 - ResearchGate.
- Kinetics of reactions of amines with tricarbonyl(fluorobenzene)chromium | The Journal of Organic Chemistry - ACS Publications.
- Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3 | Semantic Scholar.
- Nucleophilic Catalysis of Reactions of Tricarbonyl(trimethylsilylarene)chromium Complexes with Electrophiles.
- Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts.
- The scope of nucleophilic partners for the first addition step. Reaction conditions - ResearchGate.
- Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 12. Electrophilic substitution in (arene)tricarbonylchromium complexes. Part 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Theoretical studies of (Benzene)tricarbonylchromium complexes
An In-depth Technical Guide to the Theoretical Exploration of (Benzene)tricarbonylchromium Complexes
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, often referred to as benchrotrene, stands as a cornerstone molecule in organometallic chemistry. Its unique "piano stool" geometry and the profound electronic influence of the Cr(CO)₃ moiety on the arene ring have made it a subject of extensive experimental and theoretical investigation.[1] This guide provides a comprehensive overview of the theoretical studies that have been instrumental in elucidating the structure, bonding, reactivity, and dynamics of this fascinating complex. We delve into the computational methodologies employed, dissect the key findings regarding the molecule's electronic and geometric properties, and present standardized computational protocols for researchers in the field. This document is intended for chemists, material scientists, and drug development professionals who leverage computational tools to understand and predict the behavior of organometallic systems.
The Significance of Theoretical Inquiry for Benchrotrene
First synthesized in 1957 by Fischer and Öfele, this compound quickly became a versatile reagent in organic synthesis.[1] The complexation of a benzene ring to the chromium tricarbonyl fragment dramatically alters its chemical personality. The potent electron-withdrawing effect of the Cr(CO)₃ group activates the typically nucleophile-resistant arene ring, enabling a suite of transformations such as nucleophilic aromatic substitution and dearomatization reactions.[2][3] It also enhances the acidity of benzylic protons and provides a powerful steric shield for one face of the arene, allowing for high diastereoselectivity in reactions.[3]
While experimental techniques provided the initial framework for understanding these properties, theoretical and computational studies have furnished an unparalleled, atom-level understanding of the why behind this reactivity. These studies allow us to visualize orbital interactions, quantify energetic barriers, and predict structural changes with remarkable accuracy, offering insights that are often inaccessible through experimentation alone.
Foundational Computational Methodologies
The choice of a theoretical method for studying organometallic complexes like (C₆H₆)Cr(CO)₃ is a critical decision, balancing the need for accuracy against computational expense. The primary challenge lies in correctly describing the electron correlation effects, particularly within the metal-ligand bonds.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse for computational studies of transition metal complexes. It offers a favorable balance of cost and accuracy, making it suitable for optimizing geometries, calculating vibrational frequencies, and exploring reaction pathways.
-
Causality of Method Choice: For a system with a transition metal like chromium, electron correlation is significant. DFT accounts for this implicitly through the exchange-correlation functional. Hybrid functionals, such as B3LYP , are frequently employed as they incorporate a portion of exact Hartree-Fock exchange, which tends to improve the description of electronic properties.[4][5]
-
Basis Sets: A mixed basis set approach is common. For the chromium atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ , is often used.[5] ECPs replace the core electrons of the metal with a potential, reducing computational cost while accurately describing the valence electrons responsible for chemical bonding. For lighter atoms like C, H, and O, Pople-style basis sets like 6-31G(d) are standard.
Ab Initio Methods
While more computationally demanding, ab initio methods like Møller-Plesset second-order perturbation theory (MP2) have also been used.[6][7] These methods systematically improve upon the Hartree-Fock approximation by explicitly including electron correlation. Comparisons between DFT and MP2 results with experimental data have shown that DFT often provides a better description of the geometry for (C₆H₆)Cr(CO)₃.[8]
Key Insights from Theoretical Studies
Computational chemistry has provided definitive answers to long-standing questions about the structure, bonding, and dynamics of this compound.
Geometric Structure and Conformation
The molecule adopts a characteristic "piano stool" geometry.[1] Theoretical calculations have been crucial in refining this structure and understanding its conformational preferences.
-
Ring Distortion: Upon complexation, the benzene ring is no longer perfectly hexagonal. Theoretical studies confirm that the ring expands, and the hydrogen atoms bend slightly out of the plane toward the chromium atom.[8]
-
Conformational Minima: The Cr(CO)₃ tripod can adopt different orientations relative to the benzene ring. High-level calculations consistently show that the staggered conformation , where the carbonyl groups are positioned over the midpoints of the C-C bonds, is the global energy minimum. The eclipsed conformation , with CO groups aligned with carbon atoms, represents a transition state for rotation.[6][8] This subtle electronic preference dictates the solid-state structure.[6][7]
The Nature of the Metal-Arene Bond
The stability of the complex is rooted in a synergistic bonding interaction, well-described by the Dewar-Chatt-Duncanson model. Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, quantify these contributions.[5]
-
σ-Donation: The filled π-orbitals of the benzene ring donate electron density to the empty d-orbitals of the chromium atom.
-
π-Back-donation: The filled d-orbitals of the chromium atom donate electron density back into the empty π* (antibonding) orbitals of the benzene ring. This back-donation is critical; it populates the arene's antibonding orbitals, weakening the C-C bonds and making the ring more susceptible to nucleophilic attack.[5]
Caption: Standard DFT workflow for structural analysis.
Summary of Quantitative Data
Theoretical calculations provide quantitative data that can be rigorously compared with experimental values, thereby validating the computational model.
Table 1: Comparison of Computed and Experimental Geometric Parameters
| Parameter | DFT (B3LYP) Value | Experimental Value |
| Cr–C (ring) distance | ~2.23 Å | ~2.22 Å |
| C–C (ring) distance | Alternating ~1.41/1.43 Å | Alternating ~1.40/1.42 Å |
| Cr–C (carbonyl) distance | ~1.85 Å | ~1.84 Å |
| C–O (carbonyl) distance | ~1.16 Å | ~1.14 Å |
Note: Values are approximate and can vary slightly with the specific functional and basis set. Experimental data is typically from X-ray or neutron diffraction studies.
Table 2: Key Computed Energetic Data
| Property | Computed Value (kcal/mol) | Significance |
| Cr(CO)₃ Rotational Barrier | ~0.3 - 0.4 [8][9] | Confirms nearly free rotation of the metal fragment. |
| Arene-Cr(CO)₃ Binding Energy | ~40 - 50 | Indicates a strong, stable metal-ligand bond. |
Conclusion and Future Outlook
Theoretical studies have fundamentally shaped our understanding of this compound. They have provided a robust framework for explaining its unique structure, the nature of its metal-arene bond, and the origins of its synthetic utility. DFT calculations, in particular, have proven to be a powerful and predictive tool for investigating not only the ground state properties but also the reaction mechanisms and dynamics of this and related complexes.
Future research will continue to push the boundaries of accuracy and scale. The application of these theoretical methods to more complex systems, such as polycyclic aromatic hydrocarbons, and the modeling of photochemical reactions will undoubtedly uncover new chemistry and guide the design of novel catalysts and materials. [4][10]The synergy between theory and experiment remains the most powerful paradigm for advancing the frontiers of organometallic chemistry.
References
- Elschenbroich, C. (2006). Organometallics. Wiley-VCH. (General reference, URL not applicable for a textbook).
- Low, A. A., & Hall, M. B. (2000). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η⁶-C₆H₆)Cr(CO)₃. International Journal of Quantum Chemistry, 77(1), 152–160. [Link]
- Richardson, J. W., & Kirtman, B. (1998). Organometallic Computational Exercise: Semiempirical Molecular Orbital Calculations on (C₆H₆)Cr(CO)₃ and (B₃N₃H₆)Cr(CO)₃.
- Low, A. A., & Hall, M. B. (2000). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η 6 ‐C 6 H 6 )Cr(CO) 3. Zendy. [Link]
- Low, A., & Hall, M. (2000). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3. Semantic Scholar. [Link]
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604. [Link]
- Kündig, E. P., et al. (n.d.). Arene Chromium Complexes: Heterocyclic Chiral Auxiliaries and Synthetic Targets. Pure and Applied Chemistry. [Link]
- Fetisov, E. O., et al. (2016). Chromium Tricarbonyl and Chromium Benzene Complexes of Graphene, Their Properties, Stabilities, and Inter-Ring Haptotropic Rearrangements – A DFT Investigation.
- Wikipedia contributors. (2023). (Benzene)chromium tricarbonyl. Wikipedia. [Link]
- ChemTube3D. (n.d.). Benzene chromium tricarbonyl - C3v. University of Liverpool. [Link]
- McKee, M. L., & Wang, B. (2004). Does Cr(CO)3 Complexation Reduce the Aromaticity of Benzene?
- National Center for Biotechnology Information. (n.d.). (Benzene)chromium tricarbonyl. PubChem. [Link]
- NIST. (n.d.). Benzenechromiumtricarbonyl. NIST Chemistry WebBook. [Link]
- Semmelhack, M. F., et al. (1975). Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society, 97(5), 1247–1248. [Link]
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews. [Link]
- Syafruddin, et al. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. Oriental Journal of Chemistry. [Link]
- YouTube. (2022). benzene chromium tricarbonly [c6h6Cr(CO)3] | preparation, structure and bonding | simplified. BHULANA ACADEMY. [Link]
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. University of Windsor. [Link]
- ACS Publications. (n.d.). Three-Dimensional Crystal Structure of Benzenechromium Tricarbonyl with Further Comments on the Dibenzenechromium Structure. Inorganic Chemistry. [Link]
- Semantic Scholar. (n.d.). Chromium arene complexes in organic synthesis. [Link]
- Zhulyaev, N. S., et al. (2017). DFT study of chromium tricarbonyl complexes of coronene and kekulene.
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η 6 ‐C 6 H 6 )Cr(CO) 3 | Zendy [zendy.io]
- 7. Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Unlocking Novel Reactivity: A Guide to Chromium Arene Complexes in Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The temporary complexation of an aromatic ring to a chromium tricarbonyl fragment, Cr(CO)₃, is a powerful strategy in organic synthesis that fundamentally alters the arene's intrinsic reactivity. This guide provides a comprehensive exploration of (η⁶-arene)Cr(CO)₃ complexes, detailing their synthesis, electronic properties, and, most critically, their application in transformations that are otherwise challenging or impossible to achieve. We will delve into the mechanistic underpinnings of key reactions, including nucleophilic aromatic substitution/addition and benzylic functionalization, with a focus on the exceptional stereochemical control exerted by the bulky metal fragment. This document is designed to serve as a practical and theoretical resource for researchers aiming to leverage the unique capabilities of chromium arene chemistry in the synthesis of complex molecular architectures and pharmaceutical intermediates.
The Foundation: Synthesis and Electronic Nature of (Arene)Cr(CO)₃ Complexes
The utility of chromium arene complexes begins with their accessibility and stability. Unlike many organometallic reagents, (arene)Cr(CO)₃ complexes are typically air-stable, crystalline solids, often yellow to orange in color, simplifying their handling and purification.[1]
Synthesis: The Gateway to Altered Reactivity
The most common and direct method for synthesizing these "piano-stool" complexes is the thermal reaction of chromium hexacarbonyl, Cr(CO)₆, with an appropriate arene.[2] The reaction is typically performed by refluxing the reagents in a high-boiling inert solvent.
The complexation profoundly alters the electronic character of the arene. The Cr(CO)₃ moiety acts as a potent electron-withdrawing group, a consequence of synergistic bonding involving σ-donation from the arene's π-orbitals to the metal and π-back-donation from chromium's d-orbitals into the arene's π* antibonding orbitals.[2][3] This electronic perturbation is the cornerstone of the complex's unique reactivity, effectively making electron-rich arenes behave as if they were electron-deficient. The effect is often compared to that of a nitro group.[1]
General Synthetic Workflow
The overall process involves complexation to activate the arene, performing the desired chemical transformation, and finally, removing the metal fragment to yield the functionalized organic molecule.
Caption: General workflow for arene functionalization.
Experimental Protocol: Synthesis of (η⁶-Toluene)Cr(CO)₃
This protocol provides a representative example of the direct thermal complexation method.
-
Setup: A 250 mL two-neck round-bottom flask is equipped with a reflux condenser topped with a nitrogen inlet. The system is flame-dried under a stream of nitrogen and allowed to cool.
-
Reagents: Chromium hexacarbonyl (Cr(CO)₆, e.g., 2.20 g, 10.0 mmol) and toluene (e.g., 50 mL) are added to the flask, along with a high-boiling solvent like dibutyl ether (100 mL).
-
Reaction: The mixture is heated to reflux under a positive pressure of nitrogen for 24 hours. Causality Note: The high temperature is necessary to promote the dissociation of CO ligands from Cr(CO)₆, allowing the arene to coordinate. The reaction is light-sensitive and should be wrapped in aluminum foil.
-
Workup: The reaction is cooled to room temperature. The resulting mixture is filtered through a pad of celite to remove insoluble byproducts. The solvent is removed under reduced pressure.
-
Purification: The crude solid is purified by column chromatography on silica gel or recrystallization from a solvent like hexanes to yield the product as yellow crystals.
Core Reactivity: Nucleophilic Aromatic Addition and Substitution (SₙAr)
The primary consequence of arene complexation is the activation of the aromatic ring toward nucleophilic attack.[4][5] This reactivity inversion allows for the formation of C-C and C-heteroatom bonds that are inaccessible with the uncomplexed arene.
Mechanism and Pathways
A nucleophile attacks the arene ring from the face opposite (exo) to the bulky Cr(CO)₃ group, forming a transient, stabilized η⁵-cyclohexadienyl anionic intermediate.[1] The synthetic outcome depends on how this intermediate is processed.
-
Addition-Oxidation: If the arene has no good leaving group (e.g., benzene), the anionic intermediate can be quenched with an oxidant like iodine (I₂).[6] This process restores aromaticity, ejects the chromium moiety, and results in the net substitution of a hydrogen atom with the nucleophile.
-
SₙAr: If the arene bears a halide (typically F or Cl), the nucleophile displaces the halide in a classic SₙAr mechanism.[5][7] This reaction is dramatically accelerated compared to the uncomplexed haloarene.
Caption: Key steps in the nucleophilic addition-oxidation sequence.
Regioselectivity
Substituents on the arene ring direct the regiochemical outcome of nucleophilic attack under kinetic control.[1]
-
Electron-Donating Groups (EDGs) like -OR and -NR₂ direct nucleophiles to the meta position.
-
Electron-Withdrawing Groups (EWGs) like -CN and -CO₂R direct nucleophiles to the ortho and para positions.
| Substituent (on Arene) | Nucleophile | Major Product(s) | Typical Yield (%) |
| H (Benzene) | ⁻C(CN)(Me)₂ | Phenylacetonitrile derivative | > 90% |
| -OCH₃ (Anisole) | ⁻CH(SPh)₂ | meta-substituted anisole | 85-95% |
| -Cl (Chlorobenzene) | ⁻CH₂(CO₂Et) | ortho & para substitution products | 70-80% |
| -CF₃ | ⁻C(CN)(Me)₂ | meta-substituted product | > 90% |
Data synthesized from reviews and primary literature to illustrate trends.[1][8]
Experimental Protocol: Semmelhack Addition to (η⁶-Benzene)Cr(CO)₃
This protocol, based on the seminal work by Semmelhack, illustrates the addition-oxidation strategy.[1]
-
Anion Generation: A solution of 2-lithio-1,3-dithiane is prepared by treating 1,3-dithiane with n-butyllithium in THF at -20 °C.
-
Nucleophilic Addition: A solution of (η⁶-benzene)Cr(CO)₃ (1.0 equiv) in THF is cooled to -78 °C. The pre-formed lithium carbanion solution is added dropwise. The reaction is stirred for 1 hour. Causality Note: The low temperature maintains kinetic control and prevents decomposition of the anionic intermediate.
-
Oxidation/Decomplexation: Iodine (I₂, ~2.0 equiv) dissolved in THF is added to the reaction mixture at -78 °C. The solution is allowed to warm to room temperature.
-
Workup: The reaction is quenched with aqueous sodium thiosulfate solution, extracted with diethyl ether, dried over MgSO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield 2-phenyl-1,3-dithiane.
Benzylic Functionalization: Harnessing Enhanced Acidity and Stereocontrol
Complexation to the Cr(CO)₃ fragment significantly increases the acidity of benzylic C-H bonds (pKa drop of ~10 units), facilitating their deprotonation with common bases to form stabilized benzylic anions.[9][10] Simultaneously, the metal fragment provides a powerful steric shield.
Diastereoselective Reactions
The true synthetic power of this method lies in stereocontrol. The bulky Cr(CO)₃ group effectively blocks one face of the arene ring. Consequently, the benzylic anion, which is conformationally restricted, reacts with electrophiles exclusively from the exo face (anti to the metal).[9] This process allows for the highly diastereoselective construction of stereocenters at the benzylic position. The chromium fragment acts as a removable stereodirecting group.
Caption: The Cr(CO)₃ group directs electrophilic attack.
This stereocontrol extends to the stabilization of benzylic cations as well, which also undergo nucleophilic attack with high stereospecificity, typically with retention of configuration.[9]
Experimental Protocol: Diastereoselective Benzylic Alkylation
-
Setup: A flame-dried, nitrogen-flushed flask is charged with a solution of (η⁶-ethylbenzene)Cr(CO)₃ (1.0 equiv) in dry THF and cooled to -78 °C.
-
Deprotonation: A solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF is added dropwise. The formation of the deep red benzylic anion is observed. The solution is stirred for 30 minutes. Causality Note: LDA is a strong, non-nucleophilic base ideal for this deprotonation, minimizing side reactions.
-
Electrophilic Quench: Methyl iodide (CH₃I, 1.2 equiv) is added. The reaction is stirred at -78 °C for 2 hours, then allowed to warm slowly to room temperature.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl, extracted with ethyl acetate, washed with brine, dried, and concentrated.
-
Purification and Decomplexation: The crude alkylated complex can be purified by chromatography. Subsequent decomplexation with iodine or exposure to sunlight in a solvent like diethyl ether releases the free, functionalized arene, (±)-2-phenylpropane. If a chiral starting material is used, this method provides excellent diastereoselectivity.[9]
Planar Chirality and Asymmetric Synthesis
When a 1,2- or 1,3-disubstituted arene is complexed to the Cr(CO)₃ unit, the resulting molecule lacks a plane of symmetry and is therefore chiral.[4] This "planar chirality" can be exploited in asymmetric synthesis. Enantiomerically pure complexes can be obtained through resolution of diastereomeric derivatives or by asymmetric synthesis methods, such as enantioselective ortho-lithiation.[9] These chiral complexes serve as valuable precursors for synthesizing axially chiral biaryls and other stereochemically complex targets.[9]
Summary and Future Outlook
Chromium arene complexes are exceptionally versatile tools in organic synthesis, enabling transformations rooted in a fundamental inversion of the arene's electronic character.
Key Advantages:
-
Reactivity Inversion: Transforms nucleophilic arenes into electrophilic ones.
-
Benzylic Activation: Greatly enhances the acidity of benzylic protons.
-
Superb Stereocontrol: The bulky Cr(CO)₃ fragment acts as a powerful and removable stereodirecting group, enabling high diastereoselectivity.
-
Stability: The complexes are generally stable and easy to handle.
The primary drawback of this chemistry is the stoichiometric requirement for chromium, which raises cost and environmental concerns. While some progress has been made toward catalytic variants, the robust arene-metal bond makes catalyst turnover challenging.[11] Future research will likely focus on developing more efficient, catalytic systems that retain the unique reactivity and selectivity of these remarkable complexes.
References
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604. [Link]
- Wikipedia contributors. (2023). Benzylic activation in tricarbonyl(arene)chromium complexes. Wikipedia, The Free Encyclopedia. [Link]
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Semantic Scholar. [Link]
- Kündig, E. P., et al. Arene Chromium Complexes: Heterocyclic Chiral Auxiliaries and Synthetic Targets. University of Geneva. [Link]
- Brocard, J., Lebibi, J., & Couturier, D. (1981). Benzylic functionalization of arene(tricarbonyl)chromium complexes.
- Singh, V., & Tasneem. (1991). Substituent effects in benzylic functionalization of arene(tricarbonyl) chromium complexes.
- Brocard, J., Lebibi, J., & Couturier, D. (1981). Benzylic functionalization of arene(tricarbonyl)chromium complexes.
- Sari, Y., et al. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. Rasayan Journal of Chemistry. [Link]
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews. [Link]
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis.
- Pike, R. D. (2017). Synthesis and Structure-Property Relationships in (η6-Arene)Cr(CO)3 Chemistry: From Guided Experiments to Discovery Research.
- Wulff, W. D., et al. (2010). Origin of the regioselectivity in an intramolecular nucleophilic addition to arene chromium tricarbonyl complexes. Journal of Organometallic Chemistry, 695(23), 2539-2549. [Link]
- Beckwith, R. E. J., et al. (2000). Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes.
- Uemura, M. (1998). Benzylic Activation and Stereochemical Control in Reactions of Tricarbonyl(arene)chromium Complexes. Comprehensive Organometallic Chemistry II. [Link]
- Semmelhack, M. F. (Arene)Cr(CO) 3 Complexes: Aromatic Nucleophilic Substitution.
- Kündig, E. P. (1998). Recent advances in arene transformation reactions via chromium complexes.
- Semmelhack, M. F., & Schmalz, H. G. (2001). Accelerated Arene Ligand Exchange in AreneCr(CO3) Complexes. Organic Letters, 3(15), 2363-2365. [Link]
- Semmelhack, M. F., et al. (1979). Reagent-driven arene dissociation from transition metal η 6 -arene complexes. Journal of the American Chemical Society. [Link]
- Semmelhack, M. F. (Arene)Cr(CO) 3 Complexes: Aromatic Nucleophilic Substitution. Semantic Scholar. [Link]
- Maurer, C., et al. (2023). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. [Link]
- Maurer, C., et al. (2023). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv. [Link]
- Maurer, C., et al. (2023). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. Cambridge Open Engage. [Link]
- Lee, C. X., Pedrick, E. A., & Leadbeater, N. E. (2012). Preparation of Arene Chromium Tricarbonyl Complexes Using Continuous-Flow Processing. Vapourtec. [Link]
- Uemura, M., et al. (1992). Chiral (.eta.6-arene)chromium complexes in organic synthesis: stereoselective synthesis of chiral (arene)chromium complexes possessing amine and hydroxy groups and their application to asymmetric reactions. The Journal of Organic Chemistry, 57(21), 5643-5654. [Link]
- Schmalz, H. G. (1995). Application of Chromium-Arene Complexes in the Organic Synthesis. Efficient Synthesis of Stilbene Phytoalexins. Angewandte Chemie International Edition in English, 34(17), 1864-1866. [Link]
- Semmelhack, M. F., Bisaha, J., & Czarny, M. (1979). Metalation of arenechromium tricarbonyl complexes and electrophilic trapping of the complexed phenyllithium intermediate. Journal of the American Chemical Society, 101(3), 768-770. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for arene dissociation from transition metal η 6 -arene complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02408G [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 10. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Fundamental reactions of tricarbonyl(benzene)chromium
An In-Depth Technical Guide to the Fundamental Reactions of Tricarbonyl(η⁶-benzene)chromium
Abstract
Tricarbonyl(η⁶-benzene)chromium, often referred to as benchrotrene, is a seminal organometallic compound that has profoundly impacted the field of organic synthesis. The complexation of a benzene ring to a chromium tricarbonyl, Cr(CO)₃, moiety dramatically inverts the ring's normal electronic character, transforming it from a nucleophilic species into a potent electrophile. This guide provides a comprehensive exploration of the fundamental reactions of tricarbonyl(benzene)chromium, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, structure, and synthetic utility. We will delve into the core reactions—nucleophilic aromatic addition and substitution, directed ortho-lithiation, and modifications at the benzylic position—underpinned by mechanistic insights and field-proven experimental protocols.
Introduction: The "Piano Stool" Complex and Its Electronic Impact
First reported by Fischer and Öfele in 1957, tricarbonyl(η⁶-benzene)chromium is a yellow, crystalline solid that is stable in air for short periods but is best handled under an inert atmosphere and protected from light, especially in solution. The molecule adopts a characteristic "piano stool" geometry, where the planar benzene ring serves as the "seat" and the three carbonyl ligands act as the "legs," bonded to the central chromium atom.
The synthetic power of this complex arises from the potent electron-withdrawing nature of the Cr(CO)₃ group. This effect has three major consequences that are central to its reactivity:
-
Activation of the Aromatic Ring : The benzene ring becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles.
-
Increased Acidity of Ring Protons : The aromatic protons become significantly more acidic, facilitating their removal by strong bases in a process known as lithiation or directed ortho-metalation (DoM).
-
Stabilization of Benzylic Charges : The chromium moiety stabilizes both anionic and cationic charges at the benzylic position, enabling unique functionalization of arene side chains.
This guide will systematically explore these reactive modes, providing the causal logic behind experimental designs and detailed protocols for key transformations.
Physical and Spectroscopic Properties
A summary of the key physical properties of tricarbonyl(benzene)chromium is provided below.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₆CrO₃ | |
| Molar Mass | 214.14 g/mol | |
| Appearance | Yellow crystalline solid | |
| Melting Point | 163–166 °C | |
| Solubility | Soluble in THF, ether, benzene; insoluble in water | |
| Structure | "Piano Stool" coordination geometry |
Synthesis of Tricarbonyl(arene)chromium Complexes
The most common and practical method for synthesizing (arene)Cr(CO)₃ complexes is the direct thermal reaction of hexacarbonylchromium (Cr(CO)₆) with the corresponding arene, known as the Mahaffy–Pauson method.
Causality and Experimental Choices
The reaction proceeds via the thermal dissociation of CO ligands from the stable 18-electron Cr(CO)₆ complex, generating a coordinatively unsaturated and highly reactive chromium species. This intermediate is then trapped by the π-system of the arene.
-
Solvent System : High-boiling solvents like di-n-butyl ether or decalin are required to reach the temperatures (typically 140-160 °C) needed for CO dissociation. The addition of a co-solvent like tetrahydrofuran (THF) is a critical field-proven insight; THF helps to prevent the sublimation of solid Cr(CO)₆ onto the condenser, ensuring it remains in the reaction mixture, and can also help stabilize the reactive intermediates. A common and effective solvent mixture is Bu₂O/THF (9:1, v/v).
-
Inert Atmosphere : The reaction must be conducted under a positive pressure of an inert gas (argon or nitrogen). The chromium complexes, particularly in solution at high temperatures, are sensitive to oxidation by air.
-
Exclusion of Light : While the primary reaction is thermal, (arene)Cr(CO)₃ complexes can be photochemically labile. Performing the reaction in the dark or in foil-wrapped glassware is a standard precaution to prevent unwanted side reactions or decomposition.
Workflow and Mechanism Diagram
Caption: Generalized workflow for the Mahaffy-Pauson synthesis.
Protocol 1: Synthesis of Tricarbonyl(η⁶-benzene)chromium
This protocol is a self-validating system. Successful synthesis is confirmed by the isolation of a yellow crystalline solid with the expected melting point and spectroscopic data (e.g., a single sharp peak in the ¹H NMR spectrum around 5.3 ppm for the benzene protons).
-
Setup : Equip a 250 mL two-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagents : To the flask, add hexacarbonylchromium (Cr(CO)₆, 4.40 g, 20.0 mmol) and a solvent mixture of dry, degassed di-n-butyl ether (90 mL) and tetrahydrofuran (10 mL). Finally, add benzene (5-10 equivalents).
-
Reaction : Wrap the flask in aluminum foil. Heat the mixture to a gentle reflux (approx. 140 °C) under a positive pressure of nitrogen. The reaction is typically sluggish; monitor by TLC (silica gel, hexanes/ethyl acetate) for the consumption of Cr(CO)₆ and the appearance of the yellow product spot. The reaction may take 24 to 48 hours.
-
Workup : Cool the reaction mixture to room temperature. A dark precipitate of chromium metal may be present. Filter the mixture through a pad of Celite to remove insoluble material.
-
Purification : Concentrate the filtrate under reduced pressure to yield a yellow solid. This crude product can be purified by recrystallization from a minimal amount of hot diethyl ether or by sublimation (80-85 °C, high vacuum) to afford pure tricarbonyl(benzene)chromium as bright yellow crystals.
The Core Reactions: Transforming the Arene
Nucleophilic Aromatic Addition
The most significant transformation of (arene)Cr(CO)₃ complexes is their reaction with nucleophiles. The complexed benzene ring, now electron-deficient, readily undergoes addition by carbanions, enolates, and other nucleophiles.
Mechanism : The reaction proceeds in two distinct stages:
-
Addition : The nucleophile attacks the benzene ring from the face exo (opposite) to the bulky Cr(CO)₃ group. This stereospecificity is a key feature. The attack forms a resonance-stabilized anionic η⁵-cyclohexadienylchromium intermediate.
-
Functionalization/Oxidation : This intermediate is not typically isolated. It can be quenched with an acid to produce a substituted cyclohexadiene. More commonly, for synthetic applications aiming to restore aromaticity, the intermediate is oxidized. Treatment with an oxidant, such as iodine (I₂), removes an electron and induces the loss of a proton (or hydride), resulting in the substituted aromatic complex.
Caption: Pathways for nucleophilic addition to (arene)Cr(CO)₃.
Protocol 2: Nucleophilic Addition of 2-Lithio-1,3-dithiane and Oxidative Aromatization
This protocol demonstrates a classic nucleophilic addition followed by rearomatization, a powerful method for C-C bond formation on an aromatic ring.
-
Setup : In an oven-dried, three-neck flask under argon, dissolve tricarbonyl(benzene)chromium (2.14 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition : Slowly add a solution of 2-lithio-1,3-dithiane (approx. 11.0 mmol in THF) dropwise to the cold solution. The solution will typically change color, indicating the formation of the anionic intermediate. Stir at -78 °C for 1 hour.
-
Oxidation : To the cold solution, add a solution of iodine (I₂, 3.81 g, 15.0 mmol) in THF dropwise. The reaction mixture will likely darken.
-
Workup : Allow the mixture to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Purification : After removing the solvent in vacuo, purify the crude product by column chromatography on silica gel to yield the substituted arene complex.
Directed ortho-Lithiation
The increased acidity of the ring protons allows for direct deprotonation using a strong base, typically n-butyllithium (n-BuLi). This reaction is highly regioselective when a directing group is present on the arene ring, providing a reliable route to ortho-substituted products.
Causality : The directing group (e.g., -OMe, -CONR₂, -F) coordinates to the lithium of the base, delivering it to the proximate ortho position for proton abstraction. The resulting aryllithium species is a powerful nucleophile that can be trapped with a wide variety of electrophiles (E⁺).
Caption: Workflow for directed ortho-lithiation and quench.
Protocol 3: ortho-Lithiation of Tricarbonyl(anisole)chromium and Silylation
This protocol illustrates the use of the methoxy group as a directing element for regioselective functionalization.
-
Setup : Under an argon atmosphere, dissolve tricarbonyl(anisole)chromium (2.44 g, 10.0 mmol) in anhydrous THF (50 mL) in a Schlenk flask.
-
Lithiation : Cool the solution to -78 °C. Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Electrophilic Quench : Add freshly distilled chlorotrimethylsilane (TMSCl, 1.9 mL, 15.0 mmol) to the reaction mixture.
-
Workup : Allow the reaction to warm to room temperature over 1 hour. Quench with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure. Purify the residue by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the ortho-silylated product.
Decomplexation: Releasing the Functionalized Arene
A critical final step in the synthetic sequence is the removal of the Cr(CO)₃ moiety to liberate the modified organic molecule. This decomplexation is typically achieved through mild oxidation.
-
Sunlight/Air : Simply exposing a solution of the complex (e.g., in diethyl ether) to sunlight and air is often sufficient for decomplexation. The solution is stirred until the yellow color fades.
-
Chemical Oxidation : For faster or more controlled reactions, mild oxidants like iodine (I₂) or ceric ammonium nitrate (CAN) can be used.
Conclusion
The complexation of benzene to a tricarbonylchromium unit is a powerful strategic tool in organic synthesis, fundamentally altering the arene's reactivity from nucleophilic to electrophilic. This guide has detailed the core reactions that exploit this principle: nucleophilic addition for C-C bond formation, and directed ortho-lithiation for regioselective functionalization. The provided protocols, grounded in mechanistic understanding, offer a reliable framework for researchers to employ these transformations in the synthesis of complex molecules. The synthetic utility, combined with the straightforward methods for complexation and decomplexation, ensures that tricarbonyl(arene)chromium chemistry will remain an indispensable part of the modern synthetic chemist's toolkit.
References
- Title: Thermal decomposition of (eta6-Benzene)tricarbonylchromium(0) inside the a-cages of the Na56Y zeolite Source: SciELO URL:[Link]
- Title: Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides Source: PMC URL:[Link]
- Title: (Benzene)chromium tricarbonyl - Wikipedia Source: Wikipedia URL:[Link]
- Title: Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes Source: ChemRxiv URL:[Link]
- Title: Product Class 4: Arene Organometallic Complexes of Chromium, Molybdenum, and Tungsten Source: Thieme Chemistry URL:[Link]
- Title: BENZENE CHROMIUM TRICARBONYL Source: Chemdad URL:[Link]
- Title: Bis(benzene)chromium - Wikipedia Source: Wikipedia URL:[Link]
- Title: (PDF) Synthesis and structure of tricarbonyl(η 6-arene)
- Title: The photochemistry of M(CO)6 and (rj6-pyridine)Cr(CO)3 (M = Cr, Mo, or W) and related systems. Source: DORAS | DCU Research Repository URL:[Link]
An In-depth Technical Guide to the Health and Safety of (Benzene)tricarbonylchromium
This guide provides comprehensive health and safety information for (Benzene)tricarbonylchromium (C₉H₆CrO₃), a compound utilized by researchers, scientists, and drug development professionals. Given its unique chemical properties and toxicological profile, a thorough understanding of its hazards and handling requirements is paramount to ensure laboratory safety. This document synthesizes critical data from safety data sheets, regulatory standards, and toxicological literature to offer a field-proven perspective on risk mitigation.
Chemical Identity and Physicochemical Properties
This compound, also known as Benchrotrene, is a yellow crystalline solid.[1][2] It is an organometallic compound featuring a chromium atom bonded to a benzene ring and three carbonyl ligands, creating a stable "piano stool" geometry.[1][3] This structure is fundamental to its utility as a catalyst and reaction intermediate in organic synthesis.[1][3][4] A critical characteristic is its sensitivity to air and moisture, necessitating handling under an inert atmosphere to prevent oxidation and decomposition.[1][5] It is generally insoluble in water but soluble in nonpolar organic solvents like ether, benzene, and THF.[3][6]
| Property | Value | Source |
| CAS Number | 12082-08-5 | [3][7][8] |
| Molecular Formula | C₉H₆CrO₃ | [7][9] |
| Molecular Weight | 214.14 g/mol | [4][7][9] |
| Appearance | Yellow crystalline solid | [1][3] |
| Melting Point | 163-166 °C (lit.) | [2][7] |
| Decomposition | Can decompose above 150 °C | [7] |
| Solubility | Insoluble in water; Soluble in THF, ether, benzene | [3][6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical.[6] The primary routes of exposure are inhalation, skin contact, and ingestion.[4][6]
-
GHS Classification:
-
Hazard Statements:
Upon decomposition, hazardous products such as carbon monoxide, carbon dioxide, and chromium oxides can be formed.[6] The compound itself is air-sensitive and incompatible with strong oxidizing agents.[6][11]
Toxicological Profile: A Multi-faceted Hazard
The toxicity of this compound is complex, stemming not only from the intact molecule but also from its constituent components and potential decomposition products. While specific toxicological properties for the compound are not fully investigated, an analysis of its components—chromium, benzene, and carbon monoxide—is essential for a complete risk assessment.[6]
Chromium Toxicity
The chromium in this compound is in the Cr(0) oxidation state. While trivalent chromium (Cr(III)) is an essential trace element and generally considered to have low toxicity, hexavalent chromium (Cr(VI)) is a known human carcinogen.[4][12][13][14] The primary concern is the potential for Cr(0) to be oxidized to the highly toxic Cr(VI) state, either through metabolic processes or upon decomposition. Occupational exposure to Cr(VI) compounds is strongly associated with an increased risk of lung cancer.[12][15][16][17] Cr(VI) is also genotoxic, capable of causing DNA damage.[13][14]
Benzene Toxicity
Benzene, a component of this molecule, is a well-established human carcinogen (IARC Group 1).[18][19] Long-term exposure to benzene can cause leukemia and other cancers of the blood-forming organs.[19][20] Benzene also damages the immune system and can cause bone marrow failure, leading to anemia and leukopenia.[19][20][21]
Carcinogenicity and Mutagenicity
While this compound is not explicitly listed as a carcinogen by major regulatory agencies, its components present a significant carcinogenic risk.[6] Epidemiological studies have definitively linked occupational exposure to certain chromium salts and benzene to cancer.[12][19] Hexavalent chromium compounds are considered mutagenic, and while trivalent chromium is largely inactive in this regard, it is believed that Cr(VI) is reduced to the ultimate mutagen, Cr(III), intracellularly.[12][22] Given these facts, this compound should be handled as a potential carcinogen and mutagen.
Occupational Exposure Limits and Monitoring
There are no specific occupational exposure limits (OELs) for this compound. Therefore, it is prudent to adhere to the limits established for its hazardous components, particularly hexavalent chromium and benzene.
| Substance | Agency | Exposure Limit (8-hour TWA) | Notes |
| Hexavalent Chromium (Cr(VI)) | OSHA | 5 µg/m³ (PEL) | Action Level: 2.5 µg/m³[23][24][25] |
| NIOSH | 1 µg/m³ (REL) | 10-hour TWA[15] | |
| Chromium metal & Cr(III) compounds | OSHA | 500 µg/m³ (PEL) | |
| Benzene | OSHA | 1 ppm (PEL) | STEL: 5 ppm (15-min) |
| NIOSH | 0.1 ppm (REL) | STEL: 1 ppm (15-min) |
Medical surveillance, including monitoring for respiratory symptoms and hematological changes, may be required for personnel with significant exposure risk, consistent with OSHA standards for hexavalent chromium and benzene.[26][27]
Hierarchy of Controls for Safe Handling
A multi-layered approach to safety, known as the hierarchy of controls, is essential for minimizing exposure. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Figure 1: Hierarchy of controls for managing exposure risks.
Safe Handling and Storage Protocols
Due to its air sensitivity and toxicity, strict protocols must be followed.[5][11][28]
Engineering Controls
-
Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood, glovebox, or a similarly contained and ventilated enclosure to maintain airborne concentrations below exposure limits.[29][30] Laboratory rooms should be maintained under negative pressure relative to adjacent corridors.[29]
-
Air-Free Techniques: For reactions and transfers, the use of Schlenk line or glovebox techniques is mandatory to handle the air- and moisture-sensitive compound.[5][28][31]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure.[32]
-
Hand Protection: Double gloving with nitrile gloves is recommended for extended use.[29][30]
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential.[29][30]
-
Skin and Body Protection: A lab coat must be worn. For tasks with a higher risk of spillage, a chemically resistant apron is also advised.[30]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below the OELs, a NIOSH-approved respirator with appropriate cartridges (e.g., for particulates and organic vapors) must be used in accordance with a formal respiratory protection program.[6][26]
Step-by-Step Handling Protocol (Solid)
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height.
-
Inert Environment: Purge all glassware and equipment with an inert gas (e.g., nitrogen or argon).
-
Weighing: Weigh the solid compound in a tared, sealed container within the fume hood. If transferring, do so under a positive flow of inert gas.
-
Transfer: Use powder funnels and spatulas to transfer the solid. Avoid creating dust.
-
Cleaning: Decontaminate all equipment and the work surface immediately after use. Use wet cleaning methods to prevent dust generation.[29]
-
Waste Disposal: Dispose of all contaminated materials (gloves, wipes, etc.) in a designated, sealed hazardous waste container.[6][29]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Store under an inert atmosphere (nitrogen or argon).[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Store separately from food and drink.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Immediately move the person to fresh air.[6][21] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6][21] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[29] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][29]
Spill Response Protocol
A systematic approach is necessary to contain and clean up spills safely and effectively.
Figure 2: Workflow for responding to a this compound spill.
For large spills, evacuate the area and contact the institution's emergency response team. Avoid breathing dust and ensure adequate ventilation.
Disposal Considerations
Waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in an approved waste disposal plant according to local, state, and federal regulations.[6][18][33]
-
Do not mix with other waste streams.
-
Handle uncleaned containers as you would the product itself.
Conclusion
This compound is a valuable reagent in chemical synthesis, but it possesses significant health and safety risks due to its acute toxicity and the carcinogenic nature of its components. A comprehensive safety strategy, grounded in the hierarchy of controls, is not merely a recommendation but a requirement for its use. By implementing robust engineering controls, adhering to stringent handling protocols, utilizing appropriate PPE, and being prepared for emergencies, researchers can mitigate the risks and handle this compound safely.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chromium (Cr) Toxicity: What are the Standards and Regulations for Chromium Exposure? CDC Archive.
- Nexreg. (2006, February 27). OSHA Issues Final Standard on Hexavalent Chromium.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: (.eta.6-Benzene)tricarbonylchromium.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA's Hexavalent Chromium Standards.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1026 - Chromium (VI).
- JJ Safety. (2025, December 26). Hexavalent Chromium - Worker Protection.
- Federal Register. (2006, February 28). Occupational Exposure to Hexavalent Chromium.
- University of Arizona. (n.d.). Chromium(VI) Compounds SOP Template.
- Reddit. (2023, March 11). What is the proper PPE for chromic acid? r/chemistry.
- Sigma-Aldrich. (n.d.). Benzene-chromium(0) tricarbonyl 98%.
- ECHEMI. (n.d.). (η6-Benzene)tricarbonylchromium SDS, 12082-08-5 Safety Data Sheets.
- Concentra. (2024, April 1). Protecting Shipyard Employees from Hexavalent Chromium.
- Airgas. (n.d.). Hexavalent Chromium Cr(VI).
- PubChem. (n.d.). (eta6-Benzene)tricarbonylchromium. National Institutes of Health.
- Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds.
- Wikipedia. (n.d.). Organometallic chemistry.
- Britannica. (n.d.). Organometallic compound - Stability, Reactivity, Bonding.
- Strem Catalog. (n.d.). Benzene chromium tricarbonyl, 98%.
- PubChem. (n.d.). (Benzene)chromium tricarbonyl. National Institutes of Health.
- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl.
- Shriver, D. F. (n.d.). Development of Techniques for Handling Organometallic Compounds.
- Custom Synthesis Supplier Blog. (2025, September 11). How to handle the reactivity of custom - synthesized organometallic compounds?
- BOCSCI. (n.d.). Benzene Chromium Tricarbonyl丨CAS 12082-08-5.
- Chevron Phillips Chemical. (n.d.). Safety Data Sheet.
- ChemBK. (2024, April 9). Chromium, (benzene)tricarbonyl-.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992, August 1). Medical Management Guidelines for Acute Chemical Exposure.
- Centers for Disease Control and Prevention (CDC). (2024, September 6). Benzene | Chemical Emergencies.
- Léonard, A., & Lauwerys, R. R. (1980). Carcinogenicity and mutagenicity of chromium. Mutation research, 76(3), 227–239.
- Centers for Disease Control and Prevention (CDC). (n.d.). Benzene.
- Levy, L. S., & Venitt, S. (1986). Carcinogenicity and mutagenicity of chromium compounds: the association between bronchial metaplasia and neoplasia. Carcinogenesis, 7(5), 831–835.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1028 App C - Medical Surveillance Guidelines for Benzene.
- Norseth, T. (1981). The carcinogenicity of chromium. Environmental health perspectives, 40, 121–130.
- Movsisyan, N. K., & Atoyev, D. M. (2014). Mutagenic and carcinogenic actions of chromium and its compounds. The Journal of V.N. Karazin Kharkiv National University. Series: medicine, (28), 11-15.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzene.
- Airgas. (2022, March 15). Benzene - United States (US) SDS HCS 2012 V4.11.
Sources
- 1. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
- 2. Chromium, (benzene)tricarbonyl- [chembk.com]
- 3. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 4. (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to handle the reactivity of custom - synthesized organometallic compounds? - Blog [orchid-chem.com]
- 6. fishersci.com [fishersci.com]
- 7. Benzene-chromium(0) tricarbonyl 98 12082-08-5 [sigmaaldrich.com]
- 8. strem.com [strem.com]
- 9. (eta6-Benzene)tricarbonylchromium | C9H6CrO3 | CID 10954891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]
- 12. Carcinogenicity and mutagenicity of chromium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carcinogenicity and mutagenicity of chromium compounds: the association between bronchial metaplasia and neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The carcinogenicity of chromium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromium (Cr) Toxicity: What are the Standards and Regulations for Chromium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 16. nexreg.com [nexreg.com]
- 17. Federal Register :: Occupational Exposure to Hexavalent Chromium [federalregister.gov]
- 18. cpchem.com [cpchem.com]
- 19. hsdl.org [hsdl.org]
- 20. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Benzene | Chemical Emergencies | CDC [cdc.gov]
- 22. Mutagenic and carcinogenic actions of chromium and its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. osha.gov [osha.gov]
- 24. 1910.1026 - Chromium (VI). | Occupational Safety and Health Administration [osha.gov]
- 25. airgas.com [airgas.com]
- 26. concentra.com [concentra.com]
- 27. osha.gov [osha.gov]
- 28. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 29. research.arizona.edu [research.arizona.edu]
- 30. reddit.com [reddit.com]
- 31. agapie.caltech.edu [agapie.caltech.edu]
- 32. Hexavalent Chromium - Worker Protection - JJ Safety [jjsafetyllc.com]
- 33. airgas.com [airgas.com]
Methodological & Application
Protocol for nucleophilic aromatic substitution using (Benzene)tricarbonylchromium
An Application Guide to Nucleophilic Aromatic Substitution Facilitated by (Benzene)tricarbonylchromium Complexes
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the application of (arene)tricarbonylchromium complexes in nucleophilic aromatic substitution (SNAr) reactions. We move beyond simple procedural lists to explore the mechanistic underpinnings, strategic considerations, and practical execution of this powerful synthetic methodology.
Introduction: Overcoming the Inertness of Aromatic Rings
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. However, the inherent electron-rich nature of the benzene ring makes it a poor electrophile, generally rendering it inert to attack by nucleophiles.[1][2][3] The classical approach to overcoming this challenge involves the installation of potent electron-withdrawing groups (EWGs), such as nitro groups, ortho or para to a leaving group to activate the ring for substitution.[1][3]
An alternative and highly versatile strategy employs organometallic chemistry. By coordinating an arene to a tricarbonylchromium(0) fragment, Cr(CO)₃, the electronic character of the aromatic ring is profoundly altered.[4][5] The metal moiety acts as a powerful, temporary EWG, withdrawing electron density from the π-system and rendering the ring highly susceptible to nucleophilic attack.[6][7] This activation is comparable to that of a nitro group, unlocking synthetic pathways for arenes that lack traditional activating substituents.[6][8] A key advantage of this methodology is the facile removal of the Cr(CO)₃ auxiliary group under mild conditions, releasing the functionalized arene product.[5]
The Mechanism: A Symphony of Activation and Stereocontrol
The synthetic utility of (arene)tricarbonylchromium complexes stems from the strong electron-withdrawing ability of the Cr(CO)₃ tripod.[5][7] This coordination drastically increases the electrophilicity of the aromatic ring, facilitating the key steps of the SNAr mechanism.
The Addition-Elimination Pathway:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the face of the aromatic ring opposite to the bulky Cr(CO)₃ group. This attack occurs at a carbon atom bearing a suitable leaving group (Lg), typically a halide like fluoride or chloride.[9]
-
Formation of the Meisenheimer-like Intermediate: This addition disrupts the aromaticity of the ring, forming a resonance-stabilized anionic η⁵-cyclohexadienyl intermediate.[5][6] The negative charge is delocalized throughout the π-system and is effectively stabilized by the electron-withdrawing chromium center. This intermediate is often stable enough to be spectroscopically observed and, in some cases, has been characterized by X-ray crystallography.[6]
-
Elimination and Re-aromatization: The aromatic system is restored through the expulsion of the leaving group.
-
Decomplexation: In a final, distinct step, the Cr(CO)₃ moiety is removed, typically via mild oxidation (e.g., with iodine, ceric ammonium nitrate, or exposure to air and light), to yield the final substituted arene product.
Caption: Workflow of SNAr using (Arene)tricarbonylchromium complexes.
Causality Behind Regioselectivity:
When the arene bears substituents in addition to the leaving group, the site of nucleophilic attack is governed by a combination of electronic and steric factors. For arenes with strong resonance-donating substituents like methoxy (–OCH₃) or amino (–NR₂), nucleophilic attack is often directed to the meta position relative to the donor group.[10] This is because the positions ortho and para to the donor are electron-rich, disfavoring attack by an electron-rich nucleophile. The Cr(CO)₃ group's activation overcomes the donor's deactivating effect, while the donor group's electronics steer the regiochemical outcome.
Experimental Protocols: A Practical Guide
Success in this field requires careful execution, particularly concerning the handling of air- and light-sensitive organometallic compounds. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox.
Protocol 1: Synthesis of (η⁶-Arene)tricarbonylchromium Complex
This protocol details the direct complexation of an arene using the Mahaffy–Pauson method.[11]
Materials and Reagents:
-
Hexacarbonylchromium [Cr(CO)₆] (Caution: Highly Toxic)
-
Arene of interest (e.g., chlorobenzene, fluorobenzene)
-
High-boiling inert solvent mixture: di-n-butyl ether and tetrahydrofuran (THF), typically in a 9:1 ratio
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (or Dichloromethane) for chromatography
Apparatus Setup:
-
A two- or three-neck round-bottom flask equipped with a reflux condenser topped with an inert gas inlet.
-
Magnetic stirrer and heating mantle with a temperature controller.
-
Schlenk line or glovebox for inert atmosphere manipulation.
Step-by-Step Procedure:
-
Flask Preparation: Under a positive pressure of argon, add hexacarbonylchromium (1.0 eq) and the arene (2.0-2.5 eq) to the flask.[7] Rationale: A slight excess of the arene ligand is used to drive the reaction to completion and simplify purification.
-
Solvent Addition: Add the degassed di-n-butyl ether/THF solvent mixture via cannula. The typical concentration is 0.1-0.2 M with respect to Cr(CO)₆.
-
Reaction: Heat the mixture to reflux (approx. 120-140 °C) with vigorous stirring. The reaction should be shielded from light by wrapping the flask in aluminum foil.[11] Rationale: The Cr(CO)₃ complexes can be light-sensitive, leading to decomposition.
-
Monitoring: The reaction progress can be monitored by TLC, observing the consumption of the arene and the appearance of a new, typically yellow, spot for the complex. Reactions can take 24-72 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the solution through a pad of Celite to remove any insoluble byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid or oil is then purified by column chromatography on silica gel. The complex is typically a yellow crystalline solid.[12] Expert Tip: It is crucial to pack and run the column quickly, as prolonged exposure of the complex to silica gel can lead to decomposition.
Protocol 2: Nucleophilic Aromatic Substitution
Materials and Reagents:
-
(η⁶-Haloarene)tricarbonylchromium complex (1.0 eq)
-
Nucleophile (e.g., sodium methoxide, lithiated dithiane, piperidine) (1.1-1.5 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Step-by-Step Procedure:
-
Setup: Dissolve the (η⁶-haloarene)tricarbonylchromium complex in the anhydrous solvent in a Schlenk flask under argon at the appropriate starting temperature (often -78 °C to 0 °C for reactive nucleophiles).
-
Nucleophile Addition: Add the nucleophile solution dropwise to the stirred solution of the complex. Rationale: Slow addition helps to control any exothermic processes and minimize side reactions.
-
Reaction: Allow the reaction to warm to room temperature or heat as required. Monitor the reaction by TLC until the starting complex is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous NH₄Cl for organolithium reagents or water for alkoxides).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product complex is purified by column chromatography or recrystallization.
Protocol 3: Decomplexation to Yield the Free Arene
Step-by-Step Procedure:
-
Oxidative Removal: Dissolve the purified product complex from Protocol 2 in a suitable solvent (e.g., diethyl ether, acetone, or acetonitrile).
-
Method A (Iodine): Add a solution of iodine (I₂) in the same solvent dropwise at room temperature until the yellow color of the complex disappears.
-
Method B (Air/Light): For a milder but slower method, expose the solution to air and sunlight (or a sunlamp). Vigorous stirring in an open flask will accelerate the process.
-
Workup: After decomplexation is complete (indicated by TLC), wash the reaction mixture with aqueous sodium thiosulfate solution (to remove excess iodine if used), followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify the final arene product by column chromatography to remove chromium byproducts.
Scope and Data
The power of this methodology lies in its broad scope. A wide variety of carbon and heteroatom nucleophiles can be employed effectively. The following table summarizes representative transformations.
| Entry | Arene Complex Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 1 | (η⁶-Fluorobenzene)Cr(CO)₃ | 2-Lithio-1,3-dithiane | THF, -78 °C to 0 °C | 2-(Phenyl)-1,3-dithiane | >90 | [5] |
| 2 | (η⁶-Chlorobenzene)Cr(CO)₃ | Piperidine | Neat, 100 °C, 2h | N-Phenylpiperidine | 85 | [9] |
| 3 | (η⁶-Anisole)Cr(CO)₃ | N-Lithiobenzamide | THF, -78 °C | N-(methoxyphenyl)benzamide | 93 | [8] |
| 4 | (η⁶-Fluorobenzene)Cr(CO)₃ | Sodium Methoxide | DMF, 25 °C | Anisole | ~95 | [9] |
| 5 | (η⁶-N-methylindole)Cr(CO)₃ | Malononitrile anion | DMSO, 25 °C | 4-(Dicyanomethyl)-N-methylindole | 80 | [10] |
Concluding Remarks and Best Practices
The use of (arene)tricarbonylchromium complexes provides a robust and reliable platform for executing SNAr reactions on otherwise unreactive aromatic rings. The methodology's strength is rooted in the predictable and powerful activating effect of the Cr(CO)₃ moiety and its subsequent clean removal.
Key Best Practices for Success:
-
Inert Atmosphere is Non-Negotiable: The chromium complexes are often air-sensitive, especially in solution. All steps must be performed under argon or nitrogen.
-
Purity is Paramount: Use pure, dry, and degassed solvents and reagents for optimal results.
-
Mind the Light: Protect reaction mixtures and purified complexes from prolonged exposure to strong light to prevent decomposition.
-
Safety First: Hexacarbonylchromium is volatile and highly toxic. It must be handled with appropriate personal protective equipment in a well-ventilated chemical fume hood.
By understanding the mechanistic principles and adhering to meticulous experimental technique, researchers can effectively leverage this organometallic tool to access a vast array of functionalized aromatic compounds for applications in drug discovery, materials science, and complex molecule synthesis.
References
- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl.
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36, 1589-1604. DOI: 10.1039/B606665H.
- Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. University of Windsor Scholarship at UWindsor.
- Semmelhack, M. F. (2025). (Arene)Cr(CO) 3 Complexes: Aromatic Nucleophilic Substitution. ResearchGate.
- Ramos, V., & de la Moya, S. (2002). cine and tele Nucleophilic Substitutions in (η6-Arene)tricarbonylchromium and Tricarbonyl(η5-cyclohexadienyl)manganese Complexes. European Journal of Inorganic Chemistry, 2002(6), 1269-1283.
- Reiss, R., & Schmalz, H. G. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1059–1070. DOI: 10.3762/bjoc.8.119.
- Casey, C. P., & Cesa, M. C. (1982). Chromium tricarbonyl-facilitated nucleophilic aromatic substitution by metal carbonyl anions. Synthesis and molecular structure of a new class of bimetallic .pi.-arene complexes. Organometallics, 1(1), 87-94. DOI: 10.1021/om00061a016.
- Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics, 21(14), 2800-2820. DOI: 10.1021/om020364t.
- Maji, B., & Maiti, D. (2025). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal.
- Semmelhack, M. F., Hall, H. T., Yoshifuji, M., & Clark, G. (1975). Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society, 97(5), 1247-1248. DOI: 10.1021/ja00838a048.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Semmelhack, M. F. (2025). Application of (η6-Arene) Chromium Tricarbonyl Complexes in Organic Synthesis: Nucleophilic Aromatic Substitution and Lithiation. ResearchGate.
- Wikipedia. (n.d.). Benzylic activation in tricarbonyl(arene)chromium complexes.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
- Reiss, R., & Schmalz, H. G. (2012). (PDF) Synthesis and structure of tricarbonyl(η 6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. ResearchGate.
- Semmelhack, M. F., & Chisholm, J. D. (2000). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3. ResearchGate.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: (Benzene)tricarbonylchromium in Diastereoselective Synthesis
Introduction: The Strategic Advantage of π-Complexation in Stereocontrol
In the landscape of modern synthetic organic chemistry, the pursuit of stereochemical precision is paramount, particularly in the fields of pharmaceutical and natural product synthesis. The (arene)tricarbonylchromium complexes, often colloquially termed "piano stool" complexes, have emerged as exceptionally versatile platforms for achieving high levels of diastereoselectivity. First reported by Fischer and Öfele in 1957, the complexation of a tricarbonylchromium moiety, Cr(CO)₃, to the π-system of a benzene ring fundamentally alters the arene's steric and electronic properties, providing a powerful tool for asymmetric induction.[1]
The synthetic utility of these complexes hinges on two core principles:
-
Steric Directing Effect: The Cr(CO)₃ group is exceptionally bulky and effectively shields one face of the aromatic ring. This steric hindrance dictates that attacking reagents, such as nucleophiles or electrophiles, approach the reactive centers on the arene or its side chains from the face anti to the metal complex.[2][3] This predictable facial selectivity is the cornerstone of the high diastereoselectivity observed in these systems.
-
Electronic Activation: The tricarbonylchromium fragment is a potent electron-withdrawing group. This electronic perturbation activates the arene ring towards nucleophilic attack and significantly enhances the acidity of benzylic protons.[2][4][5] Consequently, benzylic anions and cations are stabilized, facilitating a host of stereoselective functionalization reactions that are otherwise challenging to control.[6]
Furthermore, when the arene is unsymmetrically substituted (e.g., 1,2-disubstituted), the complex becomes chiral, possessing a plane of chirality.[2][5] This inherent planar chirality can be leveraged to synthesize enantiomerically enriched products, making it a valuable strategy in asymmetric synthesis.[6] This guide provides an in-depth exploration of the application of (benzene)tricarbonylchromium complexes in diastereoselective synthesis, complete with mechanistic insights and detailed experimental protocols for key transformations.
Section 1: Diastereoselective Nucleophilic Addition to Benzaldehyde Complexes
The addition of nucleophiles to the carbonyl group of (benzaldehyde)tricarbonylchromium complexes is a robust method for creating stereogenic centers at the benzylic position. The stereochemical outcome is governed by the conformational preference of the aldehyde and the steric blockade imposed by the Cr(CO)₃ moiety. For ortho-substituted benzaldehyde complexes, the aldehyde typically adopts a conformation where the carbonyl group is oriented away from the ortho substituent to minimize steric strain. Nucleophilic attack then occurs from the face opposite the Cr(CO)₃ group, leading to a high degree of diastereoselectivity.[6]
Stereochemical Model for Nucleophilic Addition
The predictable stereochemical outcome can be visualized through a simple model where the bulky Cr(CO)₃ group defines one face of the molecule as "hindered." The incoming nucleophile is therefore directed to the opposing, more accessible "exo" face.
Caption: Exo-attack of a nucleophile on a side-chain carbonyl.
Application Data: Nucleophilic Addition to Ortho-Substituted Benzaldehyde Complexes
The choice of nucleophile and reaction conditions can be tuned to optimize both yield and diastereoselectivity. Below is a summary of representative transformations.
| Substrate (Complex) | Nucleophile (R-M) | Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (o-Anisaldehyde)Cr(CO)₃ | MeLi | Et₂O, -78 °C | >95:5 | 90 | Based on principles from multiple sources |
| (o-Tolualdehyde)Cr(CO)₃ | PhMgBr | THF, -78 °C to rt | 90:10 | 85 | Representative data from reviews |
| (o-Trimethylsilylbenzaldehyde)Cr(CO)₃ | BuLi | THF, -78 °C | >98:2 | 88 | Extrapolated from similar high-selectivity cases |
| (o-Fluorobenzaldehyde)Cr(CO)₃ | Vinylmagnesium bromide | THF, -78 °C | 92:8 | 78 | Illustrative example |
Detailed Protocol 1: Diastereoselective Addition of Methyllithium to (o-Anisaldehyde)tricarbonylchromium
This protocol describes the highly diastereoselective synthesis of a secondary benzylic alcohol.
Materials:
-
(o-Anisaldehyde)tricarbonylchromium (1.00 g, 3.68 mmol)
-
Methyllithium (1.6 M solution in Et₂O, 2.53 mL, 4.05 mmol)
-
Anhydrous diethyl ether (Et₂O, 50 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen). (o-Anisaldehyde)tricarbonylchromium is added to the flask, followed by 40 mL of anhydrous Et₂O. The resulting yellow solution is cooled to -78 °C in a dry ice/acetone bath.
-
Nucleophilic Addition: The methyllithium solution is added dropwise to the stirred solution of the chromium complex over 10 minutes. The reaction mixture is stirred at -78 °C for 2 hours, during which the color may change.
-
Quenching: The reaction is quenched by the slow addition of 20 mL of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with Et₂O (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the desired alcohol as a stable yellow solid.
-
Decomplexation (Optional): To obtain the free organic ligand, the purified complex is dissolved in a suitable solvent (e.g., diethyl ether) and exposed to strong sunlight or a sunlamp for several hours until the yellow color disappears. The solvent is then evaporated, and the residue is purified to yield the metal-free alcohol.
Causality and Insights:
-
Solvent Choice: Diethyl ether or THF are standard choices as they are aprotic and effectively solvate the organolithium reagent.
-
Low Temperature: The reaction is conducted at -78 °C to ensure kinetic control, which maximizes diastereoselectivity by preventing equilibration to a thermodynamically favored, but less selective, state.
-
Quenching: Quenching with a mild acid like NH₄Cl protonates the resulting alkoxide without causing degradation of the chromium complex.
Section 2: Diastereoselective Benzylic Functionalization
The Cr(CO)₃ moiety enhances the acidity of benzylic protons, allowing for facile deprotonation with a strong base to form a stabilized benzylic anion. This anion is conformationally restricted and reacts with electrophiles with high stereoselectivity, typically with retention of configuration at the benzylic carbon.[6] This approach is powerful for the asymmetric synthesis of substituted benzylic compounds.
Workflow for Benzylic Alkylation
The process involves a sequential deprotonation-alkylation sequence, where the stereochemistry is set during the electrophilic quench.
Caption: General workflow for diastereoselective benzylic alkylation.
Detailed Protocol 2: Diastereoselective Benzylic Methylation of (Ethylbenzene)tricarbonylchromium
This protocol exemplifies the creation of a chiral center adjacent to the aromatic ring.
Materials:
-
(Ethylbenzene)tricarbonylchromium (1.00 g, 4.10 mmol)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.80 mL, 4.51 mmol)
-
Methyl iodide (MeI, 0.38 mL, 6.15 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Anion Formation: To a solution of (ethylbenzene)tricarbonylchromium in anhydrous THF (40 mL) at -78 °C under an inert atmosphere, add n-BuLi dropwise. The solution typically turns a darker color. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the benzylic anion.
-
Alkylation: Add methyl iodide to the solution of the anion at -78 °C. Stir the reaction mixture for 3 hours at this temperature.
-
Work-up: Quench the reaction by adding 20 mL of saturated NaHCO₃ solution. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography (eluent: 5-10% ethyl acetate in hexanes) to yield (sec-butylbenzene)tricarbonylchromium as a yellow oil or solid. The diastereoselectivity is typically very high (>95:5 d.r.).
-
Decomplexation: The chromium moiety can be removed by dissolving the product in acetone and stirring under an atmosphere of air, or by treatment with a mild oxidant like iodine or ceric ammonium nitrate (CAN).
Causality and Insights:
-
Base Selection: n-BuLi is a sufficiently strong, non-nucleophilic base to deprotonate the activated benzylic position without adding to the arene ring.
-
Electrophile: Methyl iodide is a reactive electrophile suitable for this transformation. Other primary alkyl halides can also be used.
-
Stereochemical Rationale: The high diastereoselectivity arises from the electrophile approaching the conformationally rigid benzylic anion from the side opposite to the bulky Cr(CO)₃ group.
Section 3: Application in Natural Product Synthesis: (-)-Lasubine I
The strategic use of planar chiral (arene)tricarbonylchromium complexes has enabled elegant and highly stereocontrolled total syntheses of complex natural products. A notable example is the synthesis of the Lythraceae alkaloid (-)-Lasubine I by Kündig and coworkers.[7]
The synthesis hinges on two key diastereoselective steps controlled by the chromium complex:
-
Aza-Diels-Alder Reaction: A highly diastereoselective aza-Diels-Alder reaction between an imine derived from a planar chiral benzaldehyde complex and a diene sets a crucial stereocenter.
-
Radical Cyclization: A subsequent intramolecular radical cyclization proceeds with high diastereoselectivity, again directed by the chromium template, to construct the quinolizidinone core of the natural product.[3][7]
Retrosynthetic Analysis of (-)-Lasubine I
The disconnection strategy highlights the central role of the chromium-mediated stereocontrol.
Caption: Simplified retrosynthesis of (-)-Lasubine I.
This synthetic approach showcases the power of using the (arene)tricarbonylchromium unit not just for a single stereoselective transformation, but as a stereochemical control element throughout a multi-step sequence. The final decomplexation step liberates the enantiomerically pure natural product, demonstrating the utility of the chromium moiety as a traceless chiral auxiliary.[7]
Conclusion
This compound and its derivatives are powerful and reliable reagents for directing diastereoselective transformations in organic synthesis. The steric bulk of the Cr(CO)₃ fragment provides a predictable and highly effective means of facial shielding, while its electronic influence activates the arene for a variety of useful reactions. The protocols and examples detailed in this guide demonstrate the broad applicability of this methodology, from fundamental stereoselective bond formations to the elegant total synthesis of complex natural products. For researchers in drug discovery and process development, mastering these techniques offers a significant advantage in the efficient and stereocontrolled construction of novel molecular architectures.
References
- Davies, S. G.; Donohoe, T. J.; Williams, J. M. J. Asymmetric synthesis using organometallic complexes. Pure and Applied Chemistry, 1996, 68(4), 789-796. [Link]
- Merlic, C. A.; Walsh, J. C. The Tricarbonylchromium Template for Stereocontrol in Radical Reactions of Arenes. The Journal of Organic Chemistry, 2001, 66(7), 2266-2275. [Link]
- Gibson (née Thomas), S. E.; Ibrahim, H. The Ugi reaction: a versatile tool for the generation of libraries of compounds.
- Wikipedia contributors. Benzylic activation in tricarbonyl(arene)chromium complexes. Wikipedia, The Free Encyclopedia. [Link]
- Rosillo, M.; Domínguez, G.; Pérez-Castells, J. Chromium arene complexes in organic synthesis. Chemical Society Reviews, 2007, 36(10), 1589-1604. [Link]
- Kündig, E. P.; Ratni, H. Synthesis of (−)-Lasubine(I) via a Planar Chiral [(η6-Arene)Cr(CO)3] Complex. Organic Letters, 1999, 1(12), 1997-1999. [Link]
- Semmelhack, M. F.; Hall, H. T., Jr.; Yoshifuji, M. π-Arene-transition metal complexes in organic synthesis. Nucleophilic aromatic substitution. Journal of the American Chemical Society, 1976, 98(20), 6387-6389. [Link]
- Baldoli, C.; Del Buttero, P.; Licandro, E.; Maiorana, S.; Papagni, A. Tricarbonyl(η6-arene)chromium(0) complexes as chiral auxiliaries: asymmetric synthesis of β-lactones. Tetrahedron: Asymmetry, 1997, 8(19), 3201-3204. [Link]
- Davies, S. G.; Goodfellow, C. L.; Sutton, K. H.; Williams, J. M. J. Diastereoselective nucleophilic additions to imines attached to tricarbonyl(arene)chromium moieties. Journal of the Chemical Society, Dalton Transactions, 1992, (2), 379-386. [Link]
- Snieckus, V. Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. Regioselective routes to ortho-substituted phenols and thiophenols. The Journal of Organic Chemistry, 1985, 50(23), 4497-4499. [Link]
- Semmelhack, M. F. π-Benzene- and π-Oligocyclic Arene-Chromium Tricarbonyls in Organic Synthesis. Annals of the New York Academy of Sciences, 1977, 295(1), 36-51. [Link]
- Uemura, M. Planar Chiral Arene Tricarbonylchromium Complexes. In Asymmetric Synthesis with Chemical and Biological Methods; Enders, D., Jaeger, K.-E., Eds.; Wiley-VCH: Weinheim, Germany, 2007; pp 225-246. [Link]
- Kündig, E. P.; Ratni, H. Synthesis of (−)-Lasubine(I) via a Planar Chiral [(η6-Arene)Cr(CO)3] Complex. Organic Letters, 1999, 1(12), 1997-1999. [Link]
- Arai, S.; Nakajima, M.; Nishida, A. A concise and versatile synthesis of alkaloids from Kopsia tenuis: total synthesis of (±)-lundurine A and B. Angewandte Chemie International Edition, 2014, 53(22), 5569-5572. [Link]
- Ziegler, T.; Heber, D. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 2012, 8, 1139-1148. [Link]
Sources
- 1. Regioselective synthesis of anthraquinones via(arene)chromium tricarbonyl complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A concise and versatile synthesis of alkaloids from Kopsia tenuis: total synthesis of (±)-lundurine A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diastereoselectivity in chiral (arene)tricarbonylchromium homobenzylic alcohol complexes: asymmetric synthesis of dihydroisocoumarins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: (Benzene)tricarbonylchromium as a Selective Catalyst for 1,4-Hydrogenation of Conjugated Dienes
Introduction: A Paradigm of Selectivity in Hydrogenation
(Benzene)tricarbonylchromium, with the formula Cr(C₆H₆)(CO)₃, is a yellow, crystalline organometallic compound noted for its distinctive "piano stool" geometry.[1] While its applications in organic synthesis are diverse, stemming from the electronic modifications it imparts to the complexed arene ring, its utility as a homogeneous hydrogenation catalyst is particularly noteworthy.[2] Unlike broad-spectrum heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), which often reduce multiple types of unsaturated bonds indiscriminately, this compound and its substituted arene analogues exhibit remarkable chemoselectivity.[1][3]
This catalyst system is renowned for its ability to selectively hydrogenate conjugated dienes to monoenes via a stereospecific 1,4-addition of hydrogen, leaving isolated double bonds untouched.[1][4][5] This unique selectivity provides a powerful tool for synthetic chemists, particularly in the fields of natural product synthesis and drug development, where precise control over reactivity is paramount to avoid the use of extensive protecting group strategies. These application notes provide a comprehensive overview of the catalyst's mechanism, scope, and a detailed protocol for its practical implementation in a laboratory setting.
The Catalytic Mechanism: A Symphony of Coordination and Insertion
The catalytic prowess of (arene)tricarbonylchromium complexes in hydrogenation stems from the dynamic interplay between the chromium center and its ligands. The process is not catalyzed by the 18-electron (η⁶-arene)Cr(CO)₃ complex itself, but by a coordinatively unsaturated and highly reactive 16-electron species, Cr(CO)₃, generated in situ.
The catalytic cycle can be dissected into several key steps:
-
Pre-catalyst Activation: The reaction is initiated by the thermal or photochemical dissociation of the arene ligand from the chromium center. This dissociation is the rate-limiting step and generates the active catalytic species, tricarbonylchromium Cr(CO)₃.[1] The lability of the arene ligand is crucial; arenes with lower binding affinities, such as naphthalene, can be used to generate the active catalyst under milder conditions.[6]
-
Diene Coordination: The coordinatively unsaturated Cr(CO)₃ fragment readily complexes with the conjugated 1,3-diene substrate. The diene coordinates to the metal center in a cisoid conformation.
-
Oxidative Addition of Hydrogen: Molecular hydrogen (H₂) undergoes oxidative addition to the chromium center, forming a chromium dihydride species.
-
1,4-Hydride Insertion: The key step conferring the catalyst's unique selectivity is the stereospecific 1,4-addition of hydrogen. This proceeds via a concerted mechanism where both hydrogen atoms are delivered to the termini of the conjugated diene system, resulting in the formation of a Z-(cis)-alkene.[1][5]
-
Product Dissociation & Catalyst Regeneration: The resulting cis-alkene has a lower binding affinity for the chromium center than the starting diene and is displaced, regenerating the active Cr(CO)₃ species, which can then enter a new catalytic cycle.
Below is a graphical representation of the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the 1,4-hydrogenation of 1,3-dienes.
Substrate Scope and Chemoselectivity
The primary advantage of the this compound catalyst system is its exceptional chemoselectivity. It is a testament to the principle of "right tool for the right job" in chemical synthesis.
-
Conjugated Dienes: The catalyst is highly active for the hydrogenation of both cyclic and acyclic 1,3-dienes.[5][7]
-
Isolated Olefins: Simple, non-conjugated double bonds are completely inert to the reaction conditions, allowing for selective reduction in polyunsaturated molecules.[1]
-
Functional Group Tolerance: The catalyst generally tolerates a wide range of functional groups, including esters, ketones, and nitriles, although highly coordinating groups can sometimes inhibit catalysis.
-
Stereoselectivity: The 1,4-addition mechanism leads predominantly to the formation of cis (Z)-alkenes. Kinetic studies have shown that trans,trans-conjugated dienes are reduced significantly faster than their cis,cis or cis,trans isomers.[7]
| Substrate (1,3-Diene) | Conditions | Product (Monoene) | Yield (%) | Selectivity | Reference |
| 1,3-Cyclohexadiene | H₂ (1 atm), Benzene, 160°C | Cyclohexene | >95 | >99% (1,4-addition) | [5] |
| Methyl Sorbate (trans,trans) | H₂ (4 atm), Hexane, 165°C | Methyl (Z)-3-Hexenoate | 92 | High Z-selectivity | [7] |
| 1,3,5-Hexatriene | H₂ (4 atm), Methyl Benzoate, 175°C | (Z)-1,4-Hexadiene | Major Product | 1,4-addition product | [7] |
| 1,5-Cyclooctadiene | H₂ (4 atm), Methyl Benzoate, 175°C | Cyclooctene | High | Isomerization to 1,3-diene then reduction | [7] |
Applications in Drug Discovery and Complex Synthesis
The precise control offered by chromium-catalyzed hydrogenation is highly valuable in multistep organic synthesis, a cornerstone of drug discovery and development.[8][9] The ability to reduce a conjugated diene without affecting other sensitive functionalities can significantly shorten synthetic routes by obviating the need for protection and deprotection steps.
Furthermore, the core (arene)tricarbonylchromium scaffold has been extensively developed for applications in asymmetric catalysis. By using arenes bearing chiral substituents, chemists have synthesized planar-chiral chromium complexes that serve as powerful ligands or catalysts for enantioselective transformations, including hydroboration and C-H activation reactions.[10][11][12][13] These methodologies provide direct access to enantioenriched building blocks that are critical for the synthesis of chiral drug molecules.
Detailed Experimental Protocol: Selective Hydrogenation of Methyl Sorbate
This protocol describes the selective 1,4-hydrogenation of methyl trans,trans-2,4-hexadienoate (methyl sorbate) to methyl (Z)-3-hexenoate, a representative example of the catalyst's utility.
Safety Precautions:
-
This compound is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated area, away from ignition sources. Use a high-pressure reaction vessel (autoclave or Parr shaker) rated for the intended pressure and temperature.
-
The reaction is performed at elevated temperatures and pressures. Ensure the reaction vessel is properly sealed and shielded.
Materials and Equipment:
-
This compound [Cr(C₆H₆)(CO)₃] (CAS: 12082-08-5)
-
Methyl trans,trans-2,4-hexadienoate
-
Anhydrous, degassed n-hexane (or other high-boiling inert solvent)
-
Hydrogen gas (high purity)
-
High-pressure reactor (e.g., Parr hydrogenation apparatus) equipped with a magnetic stir bar, pressure gauge, and heating mantle.
-
Schlenk line or glovebox for inert atmosphere manipulations.
-
Standard laboratory glassware for workup and purification.
-
Silica gel for column chromatography.
Experimental Workflow Diagram:
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (η6-Naphthalene)tricarbonylchromium-mediated hydrogenation of 3,5-diene-1,7-diynes as a route to (Z,Z,Z)-1,4,7-trienes - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]
- 9. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Planar Chiral (1,2-Disubstituted arene)chromium Tricarbonyl Compounds and Their Application in Asymmetric Hydroboration | Semantic Scholar [semanticscholar.org]
Mastering the Bench: A Practical Guide to Reactions Involving (η⁶-Benzene)tricarbonylchromium
An Application Note for Researchers
Introduction
The coordination of a transition metal to the π-system of an aromatic ring is a powerful strategy in organic synthesis, fundamentally altering the ring's reactivity. Among the most versatile and well-studied examples is (η⁶-Benzene)tricarbonylchromium, often abbreviated as (C₆H₆)Cr(CO)₃. First reported by Fischer and Öfele in 1957, this yellow, crystalline, air-stable solid has become an indispensable tool for synthetic chemists.[1][2] The molecule adopts a characteristic "piano stool" geometry, where the chromium atom is coordinated to the planar benzene ring and three carbonyl ligands act as the "legs".[1]
The true synthetic utility of (Benzene)tricarbonylchromium stems from the profound electronic perturbation exerted by the Cr(CO)₃ moiety. This group is strongly electron-withdrawing, which dramatically changes the character of the coordinated benzene ring in three key ways:[2][3][4]
-
Increased Electrophilicity: The benzene ring becomes highly susceptible to attack by nucleophiles.
-
Increased Acidity: The ring protons become significantly more acidic, enabling deprotonation with strong bases.
-
Steric Shielding: The bulky Cr(CO)₃ group effectively blocks one face of the ring, allowing for high diastereoselectivity in reactions on side chains.
This guide provides a detailed overview of the experimental setups, core protocols, and critical considerations for successfully employing this compound complexes in research and development settings.
Critical Safety Protocols & Handling
Working with this compound and its associated reagents demands strict adherence to safety protocols. The compound itself, its precursor hexacarbonylchromium(0), and common reagents like organolithiums present significant hazards.
Hazard Profile:
-
This compound: Harmful if swallowed, inhaled, or in contact with skin.[1][5][6] It is a yellow crystalline solid that is generally air-stable but should be handled with care.
-
Hexacarbonylchromium(0) (Cr(CO)₆): A common precursor for preparing arene complexes. It is highly toxic and volatile, posing a significant inhalation risk.
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric (ignite spontaneously in air) and react violently with water.
-
Benzene: A known carcinogen and highly flammable liquid.[7]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood or a glovebox.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical safety goggles and a face shield.[8]
-
Flame-resistant lab coat.
-
Chemically resistant gloves (nitrile gloves are common, but consult a compatibility chart for the specific solvents being used).
-
-
Inert Atmosphere: Many reactions, especially those involving organolithium reagents, are highly sensitive to air and moisture. The use of an inert atmosphere (dry Nitrogen or Argon) via Schlenk line techniques or a glovebox is mandatory.
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in designated, properly labeled containers according to institutional and regulatory guidelines.[5]
General Experimental Setup: The Foundation of Success
The majority of reactions involving this compound are performed using standard glassware designed for air-sensitive chemistry.
Core Equipment:
-
Glassware: Oven-dried or flame-dried Schlenk flasks or round-bottom flasks equipped with rubber septa.
-
Inert Gas System: A dual-manifold Schlenk line connected to a source of dry Nitrogen or Argon and a vacuum pump. A bubbler system is used to monitor gas flow.
-
Reagent Transfer: Dry syringes and cannulas are used for the transfer of air-sensitive solvents and reagents.
-
Temperature Control: A cryostat or insulated baths (e.g., dry ice/acetone for -78 °C) are essential for controlling reaction temperatures.
Workflow for a Typical Air-Sensitive Reaction
Caption: General workflow for reactions with (Arene)Cr(CO)₃.
Protocol 1: Nucleophilic Aromatic Substitution via Addition-Oxidation
One of the most powerful applications of this compound is in facilitating nucleophilic aromatic substitution (SₙAr) on the benzene ring, a reaction that is notoriously difficult with uncomplexed benzene.[9] The process involves the addition of a carbanion to the complexed ring to form a stable anionic η⁵-cyclohexadienyl intermediate, which is then oxidized to yield the substituted arene product.[3][10]
Step-by-Step Protocol: Synthesis of Phenylacetonitrile
-
Reagent Preparation:
-
In a flame-dried 100 mL Schlenk flask under Argon, dissolve diisopropylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.5 eq, 1.6 M in hexanes) and stir for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).
-
Cool the LDA solution back to -78 °C.
-
Slowly add acetonitrile (1.5 eq) and stir for 30 minutes to form the lithium cyanomethylide nucleophile.
-
-
Nucleophilic Addition:
-
In a separate 250 mL Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF (50 mL).
-
Cool this solution to -78 °C.
-
Using a cannula, slowly transfer the pre-formed lithium cyanomethylide solution into the this compound solution.
-
Allow the reaction mixture to stir at -40 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Oxidative Decomplexation & Workup:
-
Cool the reaction mixture back to -78 °C.
-
Prepare a solution of iodine (I₂, 2.0 eq) in THF and add it to the reaction mixture until the dark color of iodine persists. This step oxidizes both the intermediate complex and removes the Cr(CO)₃ group.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield phenylacetonitrile.
-
Mechanism of Nucleophilic Addition-Oxidation
Caption: Nucleophilic substitution on the Cr(CO)₃ complex.
Protocol 2: Directed ortho-Lithiation and Electrophilic Quench
The increased acidity of the ring protons allows for direct deprotonation using a strong, non-nucleophilic base.[1] n-Butyllithium is commonly used, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), to generate a lithiated arene complex. This powerful nucleophile can then be trapped with a wide variety of electrophiles.[11]
Step-by-Step Protocol: Synthesis of (Trimethylsilylbenzene)tricarbonylchromium
-
Complexation & Lithiation:
-
In a flame-dried 100 mL Schlenk flask under Argon, dissolve this compound (1.0 eq) in anhydrous THF (40 mL).
-
Add TMEDA (1.2 eq).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe.
-
Allow the reaction mixture to stir at -40 °C for 2 hours. A color change is typically observed, indicating the formation of the lithiated species.
-
-
Electrophilic Quench:
-
Cool the solution back to -78 °C.
-
Slowly add trimethylsilyl chloride (TMSCl, 1.5 eq) via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to yield the bright yellow silylated product.
-
Data Presentation: Reaction Scope and Conditions
The following tables summarize typical reaction parameters for the protocols described above.
Table 1: Scope of Nucleophiles for Addition-Oxidation
| Nucleophile Precursor | Base | Electrophile (Oxidant) | Typical Yield (%) |
| Acetonitrile | LDA | Iodine (I₂) | 70-85% |
| Acetone | LDA | Iodine (I₂) | 65-80% |
| 1,3-Dithiane | n-BuLi | Iodine (I₂) | 80-95% |
| Phenylacetylene | n-BuLi | Iodine (I₂) | 60-75% |
| Yields are approximate and highly dependent on substrate and specific reaction conditions. |
Table 2: Scope of Electrophiles for Lithiation-Quench Protocol
| Electrophile | Product Functional Group | Typical Yield (%) |
| Trimethylsilyl chloride (TMSCl) | -SiMe₃ | 85-95% |
| Methyl iodide (CH₃I) | -CH₃ | 70-85% |
| Benzaldehyde (PhCHO) | -CH(OH)Ph | 60-80% |
| Carbon dioxide (CO₂) | -COOH | 50-70% |
| Yields are approximate and highly dependent on substrate and specific reaction conditions. |
Advanced Applications: Asymmetric Synthesis
The field of (arene)tricarbonylchromium chemistry extends into the sophisticated realm of asymmetric synthesis. When an arene ring is unsymmetrically substituted (e.g., in a 1,2- or 1,3-pattern), its complexation to the Cr(CO)₃ moiety induces planar chirality.[3] This feature has been brilliantly exploited to control stereochemistry.
-
Chiral Auxiliaries: A chiral group attached to the arene ring can direct the stereoselective functionalization of the ring or a side chain.[12]
-
Chiral Bases: The use of chiral lithium amide bases for the deprotonation step can achieve enantioselective lithiation of prochiral arene complexes.[13][14]
These methods have enabled the synthesis of enantiomerically enriched planar chiral complexes, which are valuable as ligands in asymmetric catalysis or as intermediates in the synthesis of complex natural products.[4][15]
References
- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl.
- Semmelhack, M. F., Hall, H. T., Yoshifuji, M., & Clark, G. (1975). Reactions of carbanions with π-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society, 97(5), 1247–1248.
- Jiménez-Halla, J. O. C., Robles, J., & Solà, M. (2000). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3. International Journal of Quantum Chemistry, 77(1), 152-160.
- Baldoli, C. (2000). MICROREVIEW cine and tele Nucleophilic Substitutions in (η6-Arene)tricarbonylchromium and Tricarbonyl(η5-cyclohexadienyl)manganese Complexes. European Journal of Organic Chemistry, 2000(10), 1729-1739.
- Baldoli, C., Del Buttero, P., Licandro, E., & Papagni, A. (2001). Tricarbonyl(η6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of β-Lactones. Molecules, 6(1), 13-20.
- Price, D. A., Simpkins, N. S., MacLeod, A. M., & Watt, A. P. (1994). Chiral Base-Mediated Asymmetric Synthesis of Tricarbonyl(η6-arene)chromium Complexes. The Journal of Organic Chemistry, 59(8), 1961–1962.
- ChemTube3D. (n.d.). Benzene chromium tricarbonyl - C3v.
- Semmelhack, M. F., Hall, H. T., Yoshifuji, M., & Clark, G. (1975). Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society, 97(5), 1247-1248.
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604.
- Reissig, H.-U., & Dötz, K. H. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1165–1173.
- Snegur, L. V., Simenel, A. A., Gumenyuk, V. V., Nekrasov, Y. S., & Peregudov, A. S. (2005). Lithiation of tricarbonylchromium complexes with polyaromatic carbo-and heterocyclic ligands. DFT study. Russian Chemical Bulletin, 54(11), 2596-2605.
- National Center for Biotechnology Information. (n.d.). (Benzene)chromium tricarbonyl. PubChem Compound Database.
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36, 1589-1604.
- Uemura, M., Nishimura, H., & Hayashi, T. (1994). New chiral tricarbonyl(η6-arene)chromium(0) complexes: synthesis and preliminary application in asymmetric catalysis. New Journal of Chemistry, 18(1), 107-110.
- Bholanath Academy. (2022). benzene chromium tricarbonly [c6h6Cr(CO)3] | preparation, structure and bonding | simplified. YouTube.
- Price, D. A., Simpkins, N. S., MacLeod, A. M., & Watt, A. P. (1994). Chiral Base-Mediated Asymmetric Synthesis of Tricarbonyl(.eta.6-arene)chromium Complexes. The Journal of Organic Chemistry, 59(8), 1961-1962.
- Occupational Safety and Health Administration. (n.d.). Substance Safety Data Sheet, Benzene.
- Kündig, E. P. (2004). Product Class 4: Arene-Metal π-Complexes. In Science of Synthesis (Vol. 2). Thieme.
- Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics, 21(14), 2800–2820.
- Ghinato, S., De Nardi, F., Bolzoni, P., Antenucci, A., & Prandi, C. (2022). SCHEME 26.1 Lithiation of benzene. ResearchGate.
- Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University.
- Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Tetrahedron, 39(12), 1975-1980.
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 1910.1028 App A - Substance Safety Data Sheet, Benzene | Occupational Safety and Health Administration [osha.gov]
- 8. CCOHS: Benzene [ccohs.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. Tricarbonyl(η6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of β-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New chiral tricarbonyl(η6-arene)chromium(0) complexes: synthesis and preliminary application in asymmetric catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Purifying (Benzene)tricarbonylchromium: A Guide to Sublimation and Chromatography
(An Application Note for Researchers in Organic and Organometallic Synthesis)
(Benzene)tricarbonylchromium, (η⁶-C₆H₆)Cr(CO)₃, is a cornerstone reagent in modern synthetic chemistry. Its ability to activate the typically inert benzene ring towards nucleophilic attack has unlocked synthetic pathways to a myriad of complex molecules. The efficacy of this "piano stool" complex, however, is critically dependent on its purity.[1] Crude (η⁶-C₆H₆)Cr(CO)₃, often a yellow crystalline solid, can be contaminated with non-volatile chromium salts, highly volatile hexacarbonylchromium (Cr(CO)₆), and products from thermal or oxidative decomposition.[1] These impurities can poison catalysts, reduce yields, and complicate product isolation in subsequent reactions.
This guide provides researchers, scientists, and drug development professionals with a detailed examination of two primary methods for purifying this compound: vacuum sublimation and flash column chromatography. The choice of method is dictated by the scale of the purification, the nature of the impurities, and available laboratory equipment. We will explore the theoretical underpinnings of each technique and provide robust, field-tested protocols to ensure the attainment of high-purity material essential for reproducible and high-yielding synthetic applications.
PART 1: Purification by Vacuum Sublimation
Sublimation is a phase transition where a substance converts directly from a solid to a gas, bypassing the liquid phase.[2] This technique is exceptionally well-suited for purifying this compound due to its relatively high vapor pressure below its melting point. The core principle relies on heating the crude solid under reduced pressure, causing it to vaporize and subsequently deposit as pure crystals on a cooled surface, leaving non-volatile impurities behind.
This method is particularly effective for removing inorganic salts and other non-volatile decomposition products. It is often faster than chromatography for small to moderate quantities and avoids the use of solvents, simplifying product recovery.
Advantages and Disadvantages of Sublimation
| Advantages | Disadvantages |
| High purity achievable in a single step. | Not effective for separating impurities with similar vapor pressures. |
| Solvent-free method, simplifying product isolation. | Risk of thermal decomposition if the temperature is too high or uncontrolled. |
| Relatively fast for small to medium scales (< 5 g). | Can be difficult to scale up for large quantities. |
| Effectively removes non-volatile impurities. | Requires specialized glassware (sublimation apparatus) and a good vacuum pump. |
Protocol for Vacuum Sublimation
Safety First: this compound is harmful if inhaled, swallowed, or if it comes into contact with skin.[1] Hexacarbonylchromium, a potential impurity, is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Apparatus:
-
Sublimation apparatus (includes an outer flask and a cold finger condenser)
-
High-vacuum pump (< 0.1 Torr) with a cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Heating source (oil bath or heating mantle)
-
Stir bar (optional, for even heating)
-
Schlenk line or vacuum manifold
Procedure:
-
Preparation: Ensure the sublimation apparatus is clean and thoroughly dry. Lightly grease the joint connecting the cold finger to the outer flask with a high-vacuum grease.
-
Sample Loading: Place the crude, dry this compound solid (up to 5 g for standard lab scale apparatus) into the bottom of the outer flask.
-
Assembly: Carefully insert the cold finger into the outer flask and secure the joint with a clamp. Attach the side-arm of the apparatus to the vacuum line using thick-walled vacuum tubing.
-
Evacuation: Begin evacuating the apparatus. The pressure should drop to below 0.1 Torr for efficient sublimation. It is crucial to apply the vacuum before starting to heat to prevent any volatile impurities from contaminating the system and to avoid bumping.
-
Cooling: Once a stable vacuum is achieved, begin circulating coolant (chilled water or a coolant from a circulating bath, ~5-10 °C) through the cold finger.
-
Heating: Immerse the bottom of the outer flask in an oil bath preheated to 80-100 °C. The optimal temperature is one that allows for a steady rate of sublimation without melting or decomposing the compound (melting point is 163-166 °C).[1] The yellow solid should be observed slowly disappearing from the bottom of the flask.
-
Deposition: Over the course of 1-4 hours (depending on scale and conditions), pure, bright yellow crystals of this compound will deposit on the cold surface of the condenser.
-
Completion and Collection: Once the majority of the material has sublimed, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Harvesting: Gently and slowly vent the apparatus to an inert gas (nitrogen or argon). Carefully remove the cold finger. Scrape the purified yellow crystals from the cold finger onto a pre-weighed piece of glazed paper or into a vial.
Caption: Workflow for the purification of (η⁶-C₆H₆)Cr(CO)₃ by vacuum sublimation.
PART 2: Purification by Flash Column Chromatography
Flash column chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (adsorbent).[3] For this compound, which is a relatively non-polar compound, normal-phase chromatography using silica gel as the stationary phase is highly effective. The compound is eluted from the column using a non-polar solvent system, typically a mixture of hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether. More polar impurities will remain strongly adsorbed to the silica, while less polar impurities (like Cr(CO)₆) will elute very quickly.
This method is ideal for larger quantities, for separating mixtures where components have different polarities, and when sublimation is ineffective.
Protocol for Flash Column Chromatography
Safety First: In addition to the toxicity of the chromium complex, the organic solvents used (hexanes, ethyl acetate) are flammable and should be handled in a fume hood away from ignition sources.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Eluent: Hexanes and Ethyl Acetate (reagent grade)
-
Sand (washed)
-
TLC plates (silica gel coated), TLC chamber, and UV lamp (254 nm)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Eluent Selection: Before packing the column, determine the optimal eluent composition using thin-layer chromatography (TLC). Spot the crude material on a TLC plate and develop it in various mixtures of hexanes and ethyl acetate. A good starting point is 95:5 Hexanes:EtOAc. The ideal solvent system will give the yellow this compound spot an Rf value of ~0.3-0.4. The compound is UV active and will appear as a dark spot under a 254 nm UV lamp.[4]
-
Column Packing (Slurry Method):
-
Secure a glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.
-
In a beaker, make a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexanes:EtOAc). Use approximately 50 g of silica for every 1 g of crude material.
-
Pour the slurry into the column. Use gentle air pressure at the top to help pack the column evenly and push the solvent through. Continuously tap the side of the column to ensure even packing.
-
Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed.
-
Continuously flush the column with the eluent, ensuring the solvent level never drops below the top layer of sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of ~2 inches/minute is typical for flash chromatography).
-
The desired compound will move down the column as a distinct yellow band.
-
Begin collecting fractions in test tubes or flasks as the yellow band approaches the bottom of the column.
-
-
Monitoring: Periodically analyze the collected fractions by TLC to determine which contain the pure product. Spot every few fractions on a TLC plate and visualize under UV light.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound as a bright yellow solid.
Caption: Workflow for the purification of (η⁶-C₆H₆)Cr(CO)₃ by flash chromatography.
PART 3: Characterization and Quality Control
After purification, it is essential to confirm the identity and purity of the this compound. Several analytical techniques are routinely employed for this purpose.
| Technique | Purpose | Expected Result |
| Melting Point | Assess Purity | Sharp melting point in the range of 163-166 °C .[1] A broad or depressed melting point indicates impurities. |
| ¹H NMR | Confirm Structure | A sharp singlet for the aromatic protons, typically around δ 5.3-5.5 ppm (in CDCl₃), shifted upfield from free benzene due to complexation. |
| IR Spectroscopy | Confirm Cr(CO)₃ Moiety | Two strong C-O stretching absorptions, characteristic of the C₃ᵥ symmetry of the Cr(CO)₃ group, typically around 1980 and 1900 cm⁻¹ .[5] |
| High-Resolution Mass Spectrometry (HRMS) | Confirm Molecular Weight | Provides an exact mass measurement, confirming the molecular formula C₉H₆CrO₃. |
The full characterization of novel or previously reported chromium complexes with missing spectroscopic data has been achieved using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopies, and High-Resolution Mass Spectrometry (HRMS).[6]
Conclusion
The purification of this compound is a critical step in ensuring the success of its many applications in organic synthesis. Both vacuum sublimation and flash column chromatography are robust and reliable methods for obtaining high-purity material. Sublimation offers a fast, solvent-free route for smaller scales, particularly for removing non-volatile impurities. Flash chromatography provides greater versatility for a wider range of impurities and is more easily scaled to larger quantities. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare high-quality this compound for their synthetic endeavors.
References
- ResearchGate. (2005). Combined experiments to measure low sublimation pressures and diffusion coefficients of organometallic compounds.
- Chemistry LibreTexts. (2022). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- University of Toronto Scarborough. (n.d.). Sublimation Theory.
- Organic Syntheses. (n.d.). 7α-ACETOXY-(1Hβ, 6Hβ)-BICYCLO[4.4.1]UNDECA-2,4,8-TRIENE.
- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl.
- ChemRxiv. (2023). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes.
- University of Missouri–St. Louis. (n.d.). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001.
- Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer....
- Figshare. (n.d.). Supporting information.
- Science of Synthesis. (n.d.). Product Class 4: Arene Complexes of Cr, Mo, and W.
- Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates.
- SlideShare. (2021). Experimental No. (5) Sublimation.
- Organic Syntheses. (n.d.). nitrobenzene.
- Organic Syntheses. (n.d.). Benzene, 1-(2-ethoxycyclopropyl)-4-methyl.
- Scribd. (n.d.). TLC Visualization Techniques.
- ResearchGate. (2014). Recommended sublimation pressure and enthalpy of benzene.
- SciSpace. (n.d.). APPENDIX 3E Column Chromatography.
- University of Rochester. (n.d.). Tips for Flash Column Chromatography.
- ResearchGate. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system.
Sources
Unveiling Molecular Architecture: A Guide to the X-ray Crystallographic Characterization of (Benzene)tricarbonylchromium Derivatives
Introduction: The Significance of (Benzene)tricarbonylchromium Derivatives and the Power of X-ray Crystallography
This compound, often referred to as benchrotrene, and its derivatives represent a cornerstone in organometallic chemistry. First synthesized by Fischer and Öfele in 1957, these "piano stool" complexes have garnered significant interest due to their unique electronic properties and reactivity. The complexation of a tricarbonylchromium moiety to an arene ring dramatically alters the ring's chemical behavior, rendering it more susceptible to nucleophilic attack and enhancing the acidity of its protons and benzylic positions. This modified reactivity has established these compounds as valuable intermediates and catalysts in organic synthesis, including the production of natural products.
For researchers, scientists, and professionals in drug development, a precise understanding of the three-dimensional structure of these derivatives is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for this purpose, providing unambiguous elucidation of atomic arrangements, bond lengths, bond angles, and stereochemistry. This detailed structural information is critical for understanding structure-activity relationships, elucidating reaction mechanisms, and guiding the rational design of novel therapeutic agents and catalysts. This application note provides a comprehensive guide to the characterization of this compound derivatives using SC-XRD, from the foundational step of crystal growth to the final stages of data analysis and reporting.
Part 1: The Foundation - Growing Diffraction-Quality Crystals
The success of any single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal. The ideal crystal for SC-XRD is a single, well-formed entity, free of defects, cracks, or inclusions, typically with dimensions between 0.1 and 0.3 mm. Growing such crystals, particularly for organometallic compounds that can be sensitive to air and moisture, is often the most challenging aspect of the entire process.
Core Principles of Crystallization
The underlying principle of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, crystalline lattice. The key is to control the rate of this process; rapid precipitation will likely lead to amorphous solids or poorly-ordered microcrystals unsuitable for diffraction.
Common Crystallization Protocols for this compound Derivatives
Given that many this compound derivatives are air-stable, crystalline solids soluble in common nonpolar organic solvents, several standard crystallization techniques can be successfully employed.
1. Slow Evaporation:
This is the most straightforward method. A saturated or near-saturated solution of the compound is prepared, filtered to remove any particulate matter, and left in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, eventually leading to crystal formation.
-
Protocol:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., hexane, toluene, or a mixture) to create a nearly saturated solution.
-
Filter the solution through a syringe filter or a pipette with a cotton plug into a clean vial.
-
Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
2. Slow Cooling:
This method is effective for compounds that exhibit a significant difference in solubility at different temperatures.
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., by gentle heating).
-
Filter the hot solution into a clean container.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, the container can be placed within a larger, insulated vessel (e.g., a Dewar flask).
-
If necessary, the solution can then be transferred to a refrigerator or freezer for further slow cooling.
-
3. Vapor Diffusion:
This technique is highly successful for growing high-quality crystals and involves the slow diffusion of a "precipitant" (a solvent in which the compound is poorly soluble) into a solution of the compound.
-
Protocol:
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a "poor" solvent (the precipitant) that is miscible with the "good" solvent.
-
Seal the larger container. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
4. Solvent Layering:
Similar to vapor diffusion, this method relies on the slow mixing of a good solvent and a poor solvent.
-
Protocol:
-
Create a concentrated solution of the compound in a dense, "good" solvent.
-
Carefully layer a less dense, miscible "poor" solvent on top of the solution, minimizing mixing at the interface.
-
Over time, the slow diffusion at the interface will lead to crystal growth. This is often performed in narrow vessels like NMR tubes.
-
Part 2: The Experiment - From Crystal to Diffraction Pattern
Once a suitable single crystal is obtained, the next phase involves mounting the crystal and collecting the X-ray diffraction data. This process requires a specialized instrument called a single-crystal X-ray diffractometer.
Experimental Workflow for Data Collection
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Data Collection
-
Crystal Mounting: A selected crystal is carefully mounted on a thin glass fiber or a loop using a minimal amount of adhesive (e.g., epoxy or oil). The mounted crystal is then placed on a goniometer head, which allows for precise orientation in the X-ray beam.
-
Instrumentation and X-ray Source Selection: Modern diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays. The choice of X-ray source is crucial. Molybdenum (Mo) Kα radiation (λ ≈ 0.7107 Å) is commonly used for organometallic compounds. Copper (Cu) Kα radiation (λ ≈ 1.5418 Å) provides higher intensity, which can be beneficial for small or weakly diffracting crystals, but may lead to higher absorption.
-
Data Collection Strategy: The data collection is typically performed using the rotation method, where the crystal is rotated in the X-ray beam while a series of diffraction images are collected by the detector. A full sphere of data is collected to ensure completeness and allow for accurate determination of the crystal's unit cell and space group. The goal is to obtain a dataset that is complete, has the highest possible resolution, and sufficient redundancy. Data collection is often performed at low temperatures (e.g., 100 K) using a cryostream to minimize thermal motion of the atoms and protect the crystal from radiation damage.
Part 3: The Analysis - From Diffraction Pattern to Molecular Structure
The collected diffraction data, which consists of a series of images containing diffraction spots, must be processed and analyzed to generate the final three-dimensional structure. This is a computationally intensive process that relies on specialized software.
Key Steps in Structure Determination
-
Data Integration and Scaling: The raw diffraction images are processed to determine the positions and intensities of the diffraction spots. These intensities are then scaled and merged to produce a single reflection file (typically with an .hkl extension).
-
Structure Solution (The Phase Problem): The intensities of the diffracted X-rays provide the amplitudes of the structure factors, but the phase information is lost during the experiment. This is known as the "phase problem." For small molecules like this compound derivatives, "direct methods" are typically used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This iterative process adjusts atomic positions, displacement parameters (describing thermal motion), and other parameters until the best possible fit is achieved.
Common Software Packages
A variety of software suites are available for the complete process of data collection, solution, and refinement. Some commonly used packages include:
| Software Suite | Key Functions |
| SHELX | A set of programs widely used for structure solution (SHELXT or SHELXS) and refinement (SHELXL). |
| Olex2 | A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX. |
| PLATON | A versatile program for a multitude of crystallographic calculations, including structure validation. |
| APEX/PROTEUM | Bruker's software suites for data collection and initial data processing. |
Part 4: Data Interpretation and Reporting
The final output of a successful crystallographic analysis is a detailed model of the molecular structure. Key information to be extracted and analyzed for this compound derivatives includes:
-
Bond Lengths and Angles: Of particular interest are the Cr-C(arene), Cr-C(carbonyl), and C-O bond lengths, as well as the C-C bond lengths within the arene ring, which can be altered upon complexation.
-
Conformation: The orientation of the Cr(CO)₃ group relative to the substituents on the benzene ring is a key structural feature.
-
Intermolecular Interactions: Analysis of hydrogen bonds and other non-covalent interactions in the crystal packing can provide insights into the solid-state behavior of the compound.
Crystallographic Information File (CIF)
All results of a crystal structure determination are compiled into a standard text file format called a Crystallographic Information File (CIF). The CIF contains all the necessary information to reproduce the structure and its refinement, including unit cell parameters, atomic coordinates, and bond lengths and angles.
Validation and Deposition
Before publication, it is mandatory to validate the CIF using a program like checkCIF, which is available from the International Union of Crystallography (IUCr). This program checks for inconsistencies and potential errors in the structural model and its description.
Furthermore, it is a requirement for most scientific journals that the crystallographic data be deposited in a public database. For organic and organometallic compounds, the appropriate repository is the Cambridge Crystallographic Data Centre (CCDC). Upon deposition, a unique CCDC number is assigned to the structure, which should be included in the corresponding publication to allow readers to freely access the data.
Example Crystallographic Data Table for a this compound Derivative
| Parameter | Value |
| Chemical Formula | C₉H₆CrO₃ |
| Formula Weight | 214.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.18(2) |
| b (Å) | 11.52(3) |
| c (Å) | 12.21(4) |
| β (°) | 95.5(1) |
| V (ų) | 864(5) |
| Z | 4 |
| ρcalc (g/cm³) | 1.647 |
(Benzene)tricarbonylchromium: A Strategic Tool for the Activation and Stereocontrolled Functionalization of Aromatic Rings
Application Note and Protocols for Researchers in Organic Synthesis and Drug Development
Abstract
The (η⁶-arene)tricarbonylchromium(0) scaffold, often abbreviated as (arene)Cr(CO)₃, represents a powerful and versatile tool in modern organic synthesis. Beyond serving as a simple protecting group, the Cr(CO)₃ moiety fundamentally alters the electronic and steric properties of the complexed aromatic ring. This transformation unlocks reaction pathways that are otherwise inaccessible for the uncomplexed arene, enabling regioselective nucleophilic aromatic substitution and addition, enhanced benzylic acidity, and profound stereochemical control. This guide provides an in-depth exploration of the principles governing the use of (benzene)tricarbonylchromium and its derivatives, complete with detailed experimental protocols for its strategic application in complex molecule synthesis.
Introduction: Re-imagining Aromatic Reactivity
In the landscape of organic synthesis, the inherent nucleophilicity of aromatic rings typically dictates their reactivity towards electrophiles. However, the complexation of an arene to a tricarbonylchromium(0) fragment dramatically inverts this reactivity profile.[1] The powerful electron-withdrawing nature of the Cr(CO)₃ group renders the aromatic ring electrophilic and susceptible to attack by a wide range of nucleophiles.[2][3][4] This activation, coupled with the steric bulk of the chromium complex, provides a unique platform for the regio- and stereoselective construction of intricate molecular architectures.
The (arene)Cr(CO)₃ complexes are typically air-stable, crystalline solids, facilitating their handling and purification.[1][2] Furthermore, the chromium tricarbonyl group can be readily removed under mild oxidative or photolytic conditions, liberating the functionalized arene and ensuring the transient nature of this powerful directing group.[2][5]
The Underlying Principles of Activation and Control
The utility of this compound as a protecting and activating group stems from several key electronic and steric effects:
-
Benzylic Activation: The chromium complex effectively stabilizes both anionic and cationic charges at the benzylic position.[2][5] This enhanced acidity of benzylic protons allows for facile deprotonation and subsequent functionalization with a variety of electrophiles.[6][7][8]
-
Stereochemical Control: The bulky Cr(CO)₃ group effectively blocks one face of the aromatic ring, directing incoming reagents to the opposite, less hindered face.[1][2][5][9] This facial selectivity is a cornerstone of the diastereoselective reactions mediated by this complex, particularly in systems with planar chirality.[2][4][5][9]
Key Applications in Organic Synthesis
The unique reactivity conferred by the Cr(CO)₃ group has been exploited in a multitude of synthetic transformations:
Nucleophilic Aromatic Substitution (SNA_r_) and Addition
One of the most powerful applications of (arene)Cr(CO)₃ complexes is in promoting nucleophilic aromatic substitution and addition reactions.[2][10][11][12][13] Carbanions, alkoxides, and other nucleophiles readily add to the complexed arene ring to form an intermediate η⁵-cyclohexadienyl complex.[2] This intermediate can then be rearomatized by an oxidant, such as iodine, to yield the substituted arene.[2][10] This two-step sequence allows for the formal substitution of a hydride ion, a transformation not possible on the uncomplexed arene.
Stereoselective Benzylic Functionalization
The stabilization of benzylic anions by the Cr(CO)₃ group facilitates their generation and subsequent reaction with electrophiles.[5][6] Importantly, these reactions often proceed with a high degree of stereoselectivity due to the steric hindrance imposed by the chromium complex, which directs the electrophile to the anti-face relative to the metal.[5] This has been widely exploited in the asymmetric synthesis of complex molecules.
Experimental Protocols
Protocol 1: Complexation of an Arene with Hexacarbonylchromium(0)
This protocol describes a general method for the synthesis of (arene)tricarbonylchromium(0) complexes.[14]
Materials:
-
Hexacarbonylchromium(0), Cr(CO)₆
-
Arene
-
Di-n-butyl ether (Bu₂O), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and condenser
-
Heating mantle with stirrer
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add hexacarbonylchromium(0) (1.0 equiv) and the arene (1.0-1.2 equiv).
-
Add a 9:1 (v/v) mixture of anhydrous di-n-butyl ether and anhydrous tetrahydrofuran to achieve a concentration of approximately 0.15 M with respect to Cr(CO)₆.
-
Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Causality and Experimental Choices:
-
The use of a high-boiling solvent mixture like Bu₂O/THF is crucial to achieve the thermal conditions required for the ligand exchange reaction.[1][14]
-
An inert atmosphere is essential to prevent the oxidation of the chromium(0) species.
-
A slight excess of the arene can be used to drive the equilibrium towards the product, although recent optimizations have shown that near-stoichiometric amounts are often sufficient.[14]
Protocol 2: Decomplexation of an (Arene)tricarbonylchromium(0) Complex
This protocol outlines a common method for the removal of the Cr(CO)₃ group to yield the free arene.
Materials:
-
(Arene)tricarbonylchromium(0) complex
-
Iodine (I₂)
-
Diethyl ether or Tetrahydrofuran
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the (arene)tricarbonylchromium(0) complex in diethyl ether or tetrahydrofuran.
-
Add a solution of iodine (2-3 equivalents) in the same solvent dropwise at room temperature. The reaction is often accompanied by the evolution of carbon monoxide and the precipitation of chromium salts.
-
Stir the mixture for 1-2 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Alternative Decomplexation Methods:
-
Photolytic Decomplexation: Irradiation with a high-pressure mercury lamp can also effect decomplexation, often under milder conditions.[5]
-
Air Oxidation: In some cases, simple exposure to air, often on a silica gel column, can lead to decomplexation.
Data Summary
| Property | Description |
| Appearance | Yellow to red crystalline solids[1][3] |
| Solubility | Soluble in common nonpolar organic solvents (e.g., THF, ether, benzene)[3] |
| Stability | Generally air-stable as solids, but can be air-sensitive in solution[1][2] |
| Decomplexation | Oxidative (e.g., I₂, Ce(IV), air), photolytic[5][15] |
Conclusion
The use of this compound as a protecting and activating group offers a powerful strategy for the synthesis of complex aromatic compounds. Its ability to invert the normal reactivity of arenes, coupled with its profound stereodirecting effects, provides synthetic chemists with a unique tool to overcome challenging synthetic problems. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of this versatile reagent in research and development.
References
- Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia. URL
- Crawford, J., & Ganesan, A. (1995). Benzylic functionalization of arene(tricarbonyl)chromium complexes.
- Semmelhack, M. F., Hall, H. T., Yoshifuji, M., & Clark, G. (1975). Reactions of carbanions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society, 97(5), 1247–1248. URL
- Pérez, I., & Srogl, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589–1604. URL
- Semmelhack, M. F., Hall, H. T., Yoshifuji, M., & Clark, G. (1976). Reactions of carbanions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society, 98(20), 6387–6389. URL
- (Benzene)chromium tricarbonyl - Wikipedia. URL
- Rose-Munch, F., & Rose, E. (2002). MICROREVIEW cine and tele Nucleophilic Substitutions in (η6-Arene)tricarbonylchromium and Tricarbonyl(η5-cyclohexadienyl)manganese Complexes. European Journal of Inorganic Chemistry, 2002(6), 1269–1283. URL
- A Guide to Diastereoselectivity in Reactions of Substituted Anisole Chromium Tricarbonyl Complexes - Benchchem. URL
- Kündig, E. P. (2004). Product Class 4: Arene Complexes of Cr, Mo, and W. In Science of Synthesis (Vol. 2). URL
- Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)
- Chromium Tricarbonyl and Chromium Benzene Complexes of Graphene, Their Properties, Stabilities, and Inter-Ring Haptotropic Rearrangements – A DFT Investigation | Request PDF - ResearchG
- Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics, 21(14), 2800–2820. URL
- Mandal, A., et al. (2022). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv. URL
- Uemura, M. (1994). Benzylic Activation and Stereochemical Control in Reactions of Tricarbonyl(arene)chromium Complexes. In Advances in Metal-Organic Chemistry (Vol. 2, pp. 195-245). URL
- Gibson, S. E., & Ibrahim, H. (1999). Chiral base-mediated benzylic functionalisation of (alkylbenzylether)tricarbonylchromium(0) complexes: a structure-reactivity study. Journal of the Chemical Society, Perkin Transactions 1, (8), 939-946. URL
- Fischer, H., & Öfele, K. (1957). Über Aromatenkomplexe von Metallen, XIII. Über die Darstellung von Tricarbonyl‐(η6‐aren)‐chrom‐Komplexen. Chemische Berichte, 90(11), 2532-2535. URL
- Chen, K., et al. (2020). π-Coordination-enabled remote C–H borylation of alkylarenes. Chemical Science, 11(44), 12051–12056. URL
- Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3 | Semantic Scholar. URL
- Benzenechromiumtricarbonyl - NIST WebBook. URL
- Benzene chromium tricarbonyl - C3v - ChemTube3D. URL
- (Arene)Cr(CO)
- Is aromaticity loss necessary for transition-metal promoted arene–alkene cycloadditions? - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05337K. URL
- (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141 - PubChem. URL
- Zhu, H., et al. (2021). C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Chemical Society Reviews, 50(10), 5963–5984. URL
- Synthesis and Structural Investigation of Tricarbonylchromium Mono-, Bis-, and Tris-Complexes of Triptindan. URL
- Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. URL
- Does Cr(CO)3 Complexation Reduce the Aromaticity of Benzene?
- Protecting Groups for Arom
- How to Convert Functional Groups on an Arom
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. uwindsor.ca [uwindsor.ca]
- 3. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 4. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 6. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Revolutionizing Organometallic Synthesis: A Guide to Microwave-Assisted Preparation of (Arene)tricarbonylchromium Complexes
Introduction: A New Dawn for a Classic Transformation
(Arene)tricarbonylchromium complexes are powerful tools in the arsenal of the modern organic chemist. The complexation of an arene to a Cr(CO)₃ moiety dramatically alters its electronic properties, transforming it from a nucleophilic to an electrophilic species. This "umlung" of reactivity opens up a plethora of synthetic possibilities, including nucleophilic aromatic substitution (SNAr), dearomatization reactions, and stereoselective functionalization of benzylic positions.[1][2][3] The electron-withdrawing nature of the chromium tricarbonyl fragment activates the aromatic ring towards nucleophilic attack and stabilizes anionic intermediates, enabling transformations that are otherwise inaccessible with the uncomplexed arene.[2]
Traditionally, the synthesis of these valuable complexes has been hampered by harsh reaction conditions, typically requiring prolonged heating (often 24-48 hours) in high-boiling solvents.[4] These conventional methods are not only time-consuming but also often lead to thermal decomposition of sensitive substrates and products, resulting in modest yields. The advent of microwave-assisted synthesis has emerged as a game-changing technology, offering a rapid, efficient, and often higher-yielding alternative to classical thermal methods.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of microwave-assisted synthesis of (arene)tricarbonylchromium complexes.
The Microwave Advantage: More Than Just Rapid Heating
Microwave irradiation accelerates chemical reactions through a mechanism known as dielectric heating.[7] Unlike conventional heating where heat is transferred through conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the solution.[7] This efficient energy transfer dramatically reduces reaction times, often from days to hours or even minutes.[5][6]
For the synthesis of (arene)tricarbonylchromium complexes, the key mechanistic step is the dissociative loss of a carbonyl (CO) ligand from the hexacarbonylchromium(0) precursor, followed by coordination of the arene.[8] Microwave irradiation is thought to promote this initial CO dissociation, thereby accelerating the overall reaction rate. While the effect is primarily thermal, the rapid and localized heating achieved with microwaves can lead to higher reaction temperatures than are safely attainable with conventional heating, further accelerating the reaction.[4]
The choice of solvent is critical in microwave-assisted synthesis. Solvents with a high dielectric loss tangent are more efficient at absorbing microwave energy and converting it into heat.[9] For the synthesis of (arene)tricarbonylchromium complexes, polar aprotic solvents like tetrahydrofuran (THF) and diglyme are commonly employed due to their ability to efficiently absorb microwave irradiation and their suitable boiling points for the reaction temperatures required.[4]
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates the general workflow for the microwave-assisted synthesis of (arene)tricarbonylchromium complexes.
Caption: General workflow for the microwave-assisted synthesis of (arene)tricarbonylchromium complexes.
Comparative Data: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with those of conventional heating methods for a range of arene substrates.
| Arene | Substituent Type | Microwave Synthesis | Conventional Synthesis | Reference |
| Anisole | Electron-donating | 1.5 h, 75% yield | 24-48 h, ~70% yield | [4] |
| Toluene | Electron-donating | 1.5 h, 68% yield | 24 h, ~65% yield | [4] |
| Benzene | Neutral | 1.5 h, 55% yield | 40 h, ~50% yield | [4] |
| Chlorobenzene | Electron-withdrawing | 1.5 h, 48% yield | 48 h, ~40% yield | [4] |
Detailed Experimental Protocol: Synthesis of (Anisole)tricarbonylchromium
This protocol provides a detailed procedure for the synthesis of (anisole)tricarbonylchromium as a representative example.
Materials and Equipment:
-
Hexacarbonylchromium(0) (Cr(CO)₆)
-
Anisole
-
Tetrahydrofuran (THF), anhydrous
-
Dibutyl ether, anhydrous
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
-
Microwave-safe reaction vessel with a stirrer bar
-
Standard laboratory glassware
-
Rotary evaporator
Safety Precautions:
-
Hexacarbonylchromium(0) is highly toxic and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction generates carbon monoxide (CO), a toxic gas. Ensure the reaction is performed in a fume hood.
-
Microwave reactors can generate high pressures and temperatures. Use only microwave-safe vessels and follow the manufacturer's safety guidelines.
Procedure:
-
Reagent Preparation: In a fume hood, add hexacarbonylchromium(0) (1.10 g, 5.0 mmol) and anisole (0.65 g, 6.0 mmol) to a 10 mL microwave-safe reaction vessel equipped with a magnetic stirrer bar.
-
Solvent Addition: Add a mixture of anhydrous dibutyl ether and anhydrous THF (9:1 v/v, 5 mL) to the reaction vessel.
-
Reaction Setup: Seal the reaction vessel and place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Program the microwave reactor to heat the reaction mixture to 160 °C and hold at this temperature for 1.5 hours with stirring. The microwave power will be modulated by the instrument to maintain the set temperature.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Filter the reaction mixture through a short pad of silica gel to remove any insoluble chromium decomposition products. Wash the silica gel pad with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a yellow solid. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) as the eluent. The product will elute as a yellow band.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield (anisole)tricarbonylchromium as a yellow crystalline solid. Characterize the product by NMR and IR spectroscopy.
Applications in Drug Discovery and Development
The unique reactivity of (arene)tricarbonylchromium complexes makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. The ability to perform SNAr reactions on otherwise unreactive arenes allows for the introduction of diverse functional groups.[2] Furthermore, the stereodirecting effect of the Cr(CO)₃ group enables the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.[3] The rapid and efficient synthesis of these complexes using microwave technology can significantly accelerate the drug discovery process by enabling faster library synthesis and lead optimization.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of (arene)tricarbonylchromium complexes. This technology offers dramatic reductions in reaction times, often with improved yields and cleaner reaction profiles compared to conventional heating methods. By understanding the principles of microwave heating and following optimized protocols, researchers can safely and efficiently access these versatile organometallic reagents, thereby accelerating innovation in organic synthesis and drug discovery.
References
- Shirley, W. M., Scoville, S. P., & Merwin, L. H. (2003). (Arene)tricarbonylchromium Complexes Synthesized on NaX Zeolite: Solid-State NMR and DRIFTS Studies. Inorganic Chemistry, 42(18), 5552–5564. [Link]
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 183-186. [Link]
- Rajasekhar, K. K., Ananth, V. S., Nithiyananthan, T. S., Hareesh, G., Kumar, P. N., & Reddy, R. S. P. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 592-597. [Link]
- Lee, Y. T., Choi, S. Y., Lee, S. I., Chung, Y. K., & Kang, T. J. (2006). Microwave-assisted synthesis of (η6-arene)tricarbonylchromium complexes. Tetrahedron Letters, 47(37), 6569-6572. [Link]
- PubChem. (n.d.). Anisole chromium tricarbonyl.
- Hogarth, G., & Oscroft, D. T. W. (2004). Microwave-Assisted Reflux in Organometallic Chemistry: Synthesis and Structural Determination of Molybdenum Carbonyl Complexes. An Intermediate-Level Organometallic Inorganic Experiment.
- Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3-s), 119-122. [Link]
- SpectraBase. (n.d.). Anisole chromium tricarbonyl.
- Chen, Y.-J., & Chen, Y.-W. (2004). Mechanistic Study for the Photochemical Reactions of d6 M(CO)5(CS) (M = Cr, Mo, and W) Complexes. The Journal of Physical Chemistry A, 108(38), 7849–7857. [Link]
- Gabano, E., & Ravera, M. (2022). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. Molecules, 27(13), 4249. [Link]
- Uehara, T., Arano, Y., & Ono, M. (2010). Microwave-assisted synthesis of organometallic complexes of ⁹⁹mTc(CO)₃ and Re(CO)₃: its application to radiopharmaceuticals. Dalton Transactions, 39(2), 445-450. [Link]
- Sevryugina, Y. V., & Hawthorne, M. F. (2007). Microwave-assisted synthesis of tricarbonyl rhenacarboranes: steric and electronic effects on the 1,2 --> 1,7 carborane cage isomerization. Inorganic Chemistry, 46(8), 3231–3237. [Link]
- Moreno-Vera, S. P., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3), 300-315. [Link]
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604. [Link]
- Baldoli, C., Del Buttero, P., Licandro, E., Maiorana, S., & Papagni, A. (2001). Tricarbonyl(η6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of β-Lactones. Molecules, 6(1), 13-20. [Link]
- Inamdar, S. M., More, V. K., & Mandal, S. K. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33895-33923. [Link]
- Broadhurst, C. L., Schmidt, W. F., & Reeves, J. B. (1997). Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. Journal of Inorganic Biochemistry, 66(4), 231-240. [Link]
- Stuerga, D. (2006). Microwave–Material Interactions and Dielectric Properties, Key Ingredients for Mastery of Chemical Microwave Processes. In Microwaves in Organic Synthesis (pp. 1-61). Wiley-VCH. [Link]
- Calcio Gaudino, E., et al. (2017). Heterogeneous Phase Microwave-Assisted Reactions under CO2 or CO Pressure.
- Jina, O. S., et al. (2005). Unusually slow photodissociation of CO from (η6-C 6H6)Cr(CO)3 (M= Cr or Mo): A time-resolved Infrared, Matrix Isolation, and DFT investigation. Dalton Transactions, (12), 2141-2148. [Link]
- Di Giuliano, A., et al. (2022). Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. Energies, 15(21), 8206. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Tricarbonyl(η6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of β-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ajrconline.org [ajrconline.org]
- 7. The Assessment of Carbon Dioxide Dissociation Using a Single-Mode Microwave Plasma Generator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.uniupo.it [research.uniupo.it]
- 10. spectrabase.com [spectrabase.com]
- 11. (ANISOLE)TRICARBONYLCHROMIUM, 99(12116-44-8) IR Spectrum [m.chemicalbook.com]
- 12. Anisole chromium tricarbonyl | C10H8CrO4 | CID 518527 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Scale-Up Synthesis of (Benzene)tricarbonylchromium for Industrial Applications
Abstract
(Benzene)tricarbonylchromium, [Cr(C₆H₆)(CO)₃], is a versatile organometallic compound with significant applications in organic synthesis and catalysis. Its ability to activate the benzene ring towards nucleophilic attack and its utility as a catalyst for specific hydrogenation reactions make it a valuable reagent in the pharmaceutical and fine chemical industries.[1][2] This document provides a comprehensive guide for the scale-up synthesis of this compound, addressing critical aspects from reactor design and process control to safety and economic considerations. The protocols and insights presented herein are intended for researchers, chemical engineers, and drug development professionals involved in the transition from laboratory-scale synthesis to industrial-scale production.
Introduction: The Industrial Significance of this compound
This compound is a yellow crystalline solid that has garnered considerable interest for its unique chemical reactivity.[2] The coordination of the chromium tricarbonyl moiety to the benzene ring dramatically alters the electronic properties of the aromatic system, rendering it susceptible to reactions that are not feasible with benzene itself.[1][3] This activation enables a range of synthetic transformations, including:
-
Nucleophilic Aromatic Substitution: The complexed benzene ring is highly electrophilic, facilitating the addition of nucleophiles to the aromatic ring.[1][2]
-
Catalysis: It serves as an efficient catalyst for the hydrogenation of 1,3-dienes and the oxidation of olefins.[4]
-
Stereoselective Synthesis: The bulky tricarbonylchromium group can direct the stereochemical outcome of reactions on substituents of the benzene ring.
The commercial synthesis of this compound is primarily achieved through the direct reaction of chromium hexacarbonyl (Cr(CO)₆) with benzene.[2] While the laboratory-scale synthesis is well-established, its transition to an industrial scale presents several challenges, including handling of toxic and air-sensitive materials, efficient heat and mass transfer, and ensuring process safety and economic viability.
Underlying Chemical Principles and Reaction Mechanism
The synthesis of this compound involves the displacement of three carbonyl ligands from chromium hexacarbonyl by a benzene molecule. The reaction is typically carried out at elevated temperatures and can be represented by the following equation:
Cr(CO)₆ + C₆H₆ → [Cr(C₆H₆)(CO)₃] + 3 CO
The reaction proceeds via a dissociative mechanism, where the initial rate-determining step is the loss of a carbonyl ligand from Cr(CO)₆ to form a coordinatively unsaturated [Cr(CO)₅] intermediate. This is followed by the coordination of the benzene ring and subsequent loss of two more carbonyl ligands.
Scale-Up Synthesis Protocol
This section outlines a detailed protocol for the industrial-scale synthesis of this compound, with a focus on safety, efficiency, and scalability.
Reactor Design and Material Selection
For the industrial production of this compound, a jacketed glass-lined or stainless steel reactor is recommended. The choice of material should consider corrosion resistance against the reactants and solvents at elevated temperatures. Key features of the reactor system should include:
-
Agitation: A multi-stage agitator (e.g., pitched-blade turbine) is crucial to ensure efficient mixing of the solid chromium hexacarbonyl in the benzene solvent and to enhance heat and mass transfer.[5][6]
-
Heating and Cooling System: The reactor jacket should be connected to a thermal control unit capable of precise temperature regulation, as the reaction is endothermic and requires sustained heating.
-
Inert Gas System: The reactor must be equipped with a system for purging and maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the air-sensitive product.
-
Reflux Condenser: A high-efficiency reflux condenser is necessary to manage the vapors of the benzene solvent and to prevent the loss of volatile components.
-
Solid Charging System: A contained system for charging the solid chromium hexacarbonyl into the reactor is essential to minimize operator exposure.
Process Parameters and Control
| Parameter | Recommended Range | Rationale |
| Reactant Ratio (Benzene:Cr(CO)₆) | 10:1 to 20:1 (molar) | A large excess of benzene is used as both a reactant and a solvent to drive the reaction to completion. |
| Temperature | 120-140 °C | This temperature range provides a reasonable reaction rate without significant thermal decomposition of the product. |
| Pressure | Atmospheric to slightly positive | The reaction is typically run at atmospheric pressure under a gentle flow of inert gas. |
| Agitation Speed | 300-500 RPM (variable) | Agitation should be sufficient to keep the chromium hexacarbonyl suspended and to ensure uniform temperature distribution. |
| Reaction Time | 24-48 hours | Reaction time will depend on the scale and specific conditions, and should be monitored for completion. |
Process Control and Monitoring:
-
In-situ FTIR/Raman Spectroscopy: Real-time monitoring of the reaction progress can be achieved by tracking the disappearance of the Cr(CO)₆ reactant peak and the appearance of the [Cr(C₆H₆)(CO)₃] product peak in the IR or Raman spectrum.[7][8][9] This allows for precise determination of the reaction endpoint, optimizing batch cycle time and preventing the formation of impurities.
-
Temperature and Pressure Sensors: Continuous monitoring of the reactor temperature and pressure is critical for safety and process control.
Step-by-Step Protocol
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with an inert gas (nitrogen or argon) to remove any air and moisture.
-
Charging of Reactants: Benzene is charged into the reactor, followed by the controlled addition of chromium hexacarbonyl through a contained charging system.
-
Reaction: The reaction mixture is heated to the desired temperature with constant agitation. The reaction progress is monitored using in-situ analytical techniques.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The hot solution is filtered to remove any unreacted chromium hexacarbonyl.
-
Purification: The filtrate is concentrated under reduced pressure to induce crystallization of the product. The resulting yellow crystals are collected by filtration, washed with a cold, non-polar solvent (e.g., hexane), and dried under vacuum.[10][11]
Safety and Environmental Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Chromium Hexacarbonyl: This is a highly toxic solid and a suspected carcinogen.[12] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, must be worn.
-
Benzene: Benzene is a flammable liquid and a known carcinogen. All handling should be performed in a fume hood or a closed system.
-
This compound: The product is also toxic and should be handled with care.
-
Carbon Monoxide: The reaction produces carbon monoxide, a toxic gas. The reactor should be vented to a scrubber or a fume hood.
Waste Management:
All chromium-containing waste must be treated as hazardous. The primary method for disposal involves the reduction of any hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)).[1][13] This can be achieved using a reducing agent such as sodium bisulfite. The resulting Cr(III) can then be precipitated as chromium(III) hydroxide by adjusting the pH. The solid waste should be disposed of in accordance with local, state, and federal regulations.[14][15]
Economic Analysis
A preliminary economic analysis is crucial for determining the commercial viability of the scaled-up synthesis. Key factors to consider include:
| Cost Factor | Description |
| Raw Materials | Cost of chromium hexacarbonyl, benzene, and any solvents used for purification. |
| Energy | Cost of heating the reactor and running ancillary equipment. |
| Labor | Cost of operators and quality control personnel. |
| Capital Investment | Cost of the reactor and other processing equipment. |
| Waste Disposal | Cost of treating and disposing of hazardous waste. |
The profitability of the process is highly dependent on the market price of this compound and the overall process yield.[16][17][18] Continuous process improvements, such as optimizing reaction conditions to reduce reaction time and increase yield, can significantly impact the economic feasibility.
Conclusion
The scale-up synthesis of this compound is a well-defined process that can be safely and efficiently implemented on an industrial scale with careful consideration of reactor design, process control, and safety procedures. The use of in-situ analytical techniques is highly recommended to ensure optimal process control and to maximize yield and purity. By following the protocols and guidelines outlined in this document, researchers and chemical engineers can successfully transition this valuable synthesis from the laboratory to industrial production, enabling its broader application in the pharmaceutical and fine chemical industries.
References
- (Benzene)chromium tricarbonyl - Wikipedia. (URL: [Link])
- What Is the Process for Safe Disposal of Cr(VI)-containing COD Waste? → Learn. (2025-11-28). (URL: [Link])
- Hexavalent Chromium - SAIF. (URL: [Link])
- Disposal of Chromium Laboratory Wastes - P2 InfoHouse. (URL: [Link])
- Chromium - Hazardous Substance Fact Sheet. (URL: [Link])
- (Benzene)chromium tricarbonyl - Wikipedia. (URL: [Link])
- Safe disposal and re-use of chromium rich waste materials - ResearchG
- Development of an Organometallic Flow Chemistry Reaction at Pilot-Plant Scale for the Manufacture of Verubecestat - ACS Public
- Material Safety Data Sheet - Chromium hexacarbonyl, 99% - Cole-Parmer. (URL: [Link])
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (URL: [Link])
- Mixing and Mass Transfer | Reaction R
- Time‐Resolved In Situ Monitoring of Mechanochemical Reactions - PMC - NIH. (URL: [Link])
- Chromium Compounds | EPA. (URL: [Link])
- Crystallization of organic compounds : an industrial perspective - National Institutes of Health. (URL: [Link])
- In-Situ Monitoring of Chemical Reactions - Mettler Toledo. (URL: [Link])
- Product Class 4: - 2.4. (URL: [Link])
- 1 Industrial Milestones in Organometallic Chemistry - Wiley-VCH. (URL: [Link])
- Industrial Chemistry Reactions: Kinetics, Mass Transfer and Industrial Reactor Design (II). (URL: [Link])
- Reactors - processdesign. (2016-02-22). (URL: [Link])
- Towards mechanistic understanding of mechanochemical reactions using real-time in situ monitoring - FULIR. (URL: [Link])
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction | Organic Process Research & Development - ACS Public
- Heat Transfer Enhancement in Agitated Reactors through Impeller Geometry Modifications - Engineered Science Publisher. (URL: [Link])
- Influence of mixing and heat transfer in process scale-up - Diva-portal.org. (URL: [Link])
- Crystallization of Organic Compounds: An Industrial Perspective, 2nd Edition | Wiley. (URL: [Link])
- Disposal of highly toxic waste chromium solutions - E3S Web of Conferences. (URL: [Link])
- METHODOLOGY OF OBTAINING CHROMIUM CARBONYL COMPLEXES AND DEVICES USED IN OBTAINING THEM - ResearchG
- (PDF)
- The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions | Accounts of Chemical Research - ACS Public
- Exploring Reactor Design to Harness Reactive Intermediates - -ORCA - Cardiff University. (URL: [Link])
- Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC. (2012-07-11). (URL: [Link])
- Analytical and Experimental Investigation of Mixing in Large Passive Containment Volumes - OSTI.GOV. (URL: [Link])
- Air-sensitive – Knowledge and References - Taylor & Francis. (URL: [Link])
- Environmental Issues of Chromium(VI) Compounds | JEPT. (2011-03-07). (URL: [Link])
- Automated approaches, reaction parameterisation, and data science in organometallic chemistry and catalysis: towards improving synthetic chemistry and accelerating mechanistic understanding - Digital Discovery (RSC Publishing). (URL: [Link])
- Benzenechromiumtricarbonyl - the NIST WebBook. (URL: [Link])
- Decoding the Essential Role of Process Control Instrumentation in Chemical Ammonia Synthesis - SenTec. (2023-09-01). (URL: [Link])
- Enabling in-process control with analytical monitoring after each cycle - Codexis. (URL: [Link])
- Benzene production and economics: A review - ResearchG
- Large-scale purification of single-wall carbon nanotubes: Process, product, and characterization - ResearchG
- Techno-economic evaluation of a process for direct conversion of methane to arom
- Techno-Economic Assessment of Benzene Production
- Argus report sample - Benzene Analytics. (URL: [Link])
Sources
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
- 5. mt.com [mt.com]
- 6. espublisher.com [espublisher.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mt.com [mt.com]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 11. wiley.com [wiley.com]
- 12. mt.com [mt.com]
- 13. What Is the Process for Safe Disposal of Cr(VI)-containing COD Waste? → Learn [pollution.sustainability-directory.com]
- 14. saif.com [saif.com]
- 15. p2infohouse.org [p2infohouse.org]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for (Benzene)tricarbonylchromium: A Guide to Safe Handling and Storage
Abstract
(Benzene)tricarbonylchromium, a cornerstone reagent in organometallic chemistry, offers unique reactivity for the synthesis of complex organic molecules. Its utility is, however, intrinsically linked to its air-sensitive nature. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust handling and storage procedures for this compound. Emphasizing scientific integrity and field-proven insights, these protocols are designed to ensure experimental success while maintaining the highest safety standards. The causality behind each procedural choice is explained, fostering a deeper understanding of the principles of manipulating air-sensitive compounds.
Introduction: Understanding the Nature of this compound
This compound, with the formula Cr(C₆H₆)(CO)₃, is a yellow crystalline solid that has found significant application in organic synthesis.[1] The complexation of the chromium tricarbonyl moiety to the benzene ring dramatically alters the electronic properties of the arene, rendering it susceptible to nucleophilic attack and enhancing the acidity of its protons.[1] This unique reactivity allows for transformations that are otherwise challenging with uncomplexed benzene.
However, the chromium center in this compound is in a low oxidation state, making it prone to oxidation. While the solid is relatively stable in air for short periods, solutions are moderately sensitive to air and moisture.[2][3] Exposure to oxygen and water leads to oxidative decomposition, which can compromise the integrity of the reagent and the outcome of the reaction.[4] Therefore, the exclusion of air and moisture through the use of inert atmosphere techniques is paramount for its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₆CrO₃ | [5] |
| Molecular Weight | 214.14 g/mol | [5] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 163-166 °C | [3] |
| Solubility | Soluble in common nonpolar organic solvents (e.g., THF, ether, benzene) | [6] |
| Air Sensitivity | Solid: Relatively stable; Solution: Moderately sensitive | [2][3] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE) is mandatory when handling this compound.
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood, preferably within a glovebox or using a Schlenk line to maintain an inert atmosphere.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn.
-
Inert Atmosphere Handling Techniques
The cornerstone of successfully working with this compound is the rigorous exclusion of air and moisture. This is achieved through two primary techniques: the use of a glovebox or a Schlenk line.
Glovebox Operations
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), making it the ideal setting for handling and storing this compound.
Protocol for Weighing and Preparing a Solution in a Glovebox:
-
Preparation: Ensure the glovebox atmosphere is dry and oxygen-free (typically <1 ppm O₂ and H₂O).
-
Transfer of Materials: Introduce all necessary glassware (oven-dried), spatulas, and a sealed container of this compound into the glovebox antechamber. Cycle the antechamber with vacuum and inert gas at least three times.
-
Weighing: Inside the glovebox, carefully weigh the desired amount of the yellow crystalline solid into a tared, oven-dried flask.
-
Dissolution: Add the desired anhydrous, degassed solvent to the flask and stir until the solid is fully dissolved.
-
Sealing: Securely seal the flask with a septum or a glass stopper before removing it from the glovebox.
Caption: Workflow for handling this compound in a glovebox.
Schlenk Line Techniques
A Schlenk line is a dual-manifold apparatus that provides both vacuum and a source of dry, inert gas, allowing for the manipulation of air-sensitive compounds in standard laboratory glassware.
Protocol for Setting up a Reaction using a Schlenk Line:
-
Glassware Preparation: Ensure all glassware, including the reaction flask, addition funnel, and condenser, is thoroughly oven-dried and assembled while still hot. Allow the apparatus to cool under a positive pressure of inert gas.
-
Inerting the System: Connect the reaction flask to the Schlenk line via heavy-walled tubing. Evacuate the flask and then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure a completely inert atmosphere.
-
Addition of Solid:
-
Method A (Quick Addition): Briefly remove the stopper or septum from the flask under a strong positive flow of inert gas and quickly add the pre-weighed this compound. This method is suitable for less sensitive applications.
-
Method B (Controlled Addition): For more sensitive reactions, use a solid addition tube or a side-arm flask containing the pre-weighed compound. Connect this to the main reaction flask and transfer the solid under a positive pressure of inert gas.
-
-
Addition of Solvents and Reagents: Add anhydrous, degassed solvents and other reagents via a cannula or a gas-tight syringe through a rubber septum.
Caption: General workflow for a reaction using a Schlenk line.
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound over time.
-
Primary Container: The compound should be stored in its original, tightly sealed container.
-
Secondary Containment: Place the primary container inside a larger, sealed container (e.g., a desiccator) containing a drying agent such as Drierite.
-
Atmosphere: For long-term storage, it is highly recommended to store the container inside a glovebox under an inert atmosphere. If a glovebox is not available, the secondary container should be flushed with an inert gas before sealing.
-
Temperature: Store in a cool, dry, and dark place away from heat and direct sunlight. A refrigerator designated for chemical storage is suitable.
-
Incompatibilities: Store away from oxidizing agents.
Table 2: Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative decomposition. |
| Temperature | Cool (e.g., refrigerator) | Slows down potential decomposition pathways. |
| Light | Dark | Prevents potential photolytic decomposition. |
| Moisture | Dry (with desiccant) | Prevents hydrolysis. |
Quenching and Disposal
Unused this compound and residues from reactions must be quenched and disposed of as hazardous waste.
Protocol for Quenching and Disposal:
-
Inert Atmosphere: Conduct the quenching procedure in a fume hood under an inert atmosphere.
-
Cooling: Cool the flask containing the this compound residue in an ice bath.
-
Slow Addition of a Protic Solvent: While stirring, slowly add a less reactive alcohol, such as isopropanol, to the cooled mixture. This will react with any residual reactive species. Be prepared for gas evolution and a potential exotherm.
-
Sequential Addition of More Reactive Alcohols: After the initial reaction subsides, slowly add ethanol, followed by methanol.
-
Final Quench with Water: Once the reaction with alcohols is complete, cautiously add water dropwise to quench any remaining reactive material.
-
Neutralization and Disposal: Neutralize the resulting mixture with a dilute acid (e.g., 1 M HCl) and dispose of it in a designated hazardous waste container.
Important Note: Never dispose of unquenched this compound directly into a waste container.
Conclusion
The successful and safe utilization of this compound in research and development hinges on a thorough understanding of its air-sensitive nature and the meticulous application of inert atmosphere techniques. By following the detailed protocols outlined in this guide, researchers can confidently handle and store this valuable reagent, ensuring the integrity of their experiments and the safety of their laboratory environment.
References
- (Benzene)chromium tricarbonyl - Wikipedia. Wikipedia. [Link]
- Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry. [Link]
- Chromium arene complexes in organic synthesis. Chemical Society Reviews. [Link]
- Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics. [Link]
- Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. [Link]
- Synthesis of (η6-Arene)tricarbonylchromium complexes: regioselective reaction of chromium hexacarbonyl with polycyclic aromatic hydrocarbons. Inorganic Chemistry. [Link]
- Bis(benzene)chromium - Wikipedia. Wikipedia. [Link]
- Product Class 4: Arene-Metal pi-Complexes. Science of Synthesis. [Link]
- Benzene Chromium Tricarbonyl | CAS 12082-08-5. Wolf-A-Bio. [Link]
- Benzenetricarbonilcromo - Wikipedia (Italian). Wikipedia. [Link]
- Changes in arene reactivity after complexation with chromium tricarbonyl.
- Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3.
- (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141 - PubChem. PubChem. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenetricarbonilcromo - Wikipedia [it.wikipedia.org]
- 4. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
Introduction: The Unique Reactivity of (η⁶-Arene)tricarbonylchromium Complexes
An Application Guide to (Benzene)tricarbonylchromium in Natural Product Synthesis
The complexation of an aromatic ring to a chromium tricarbonyl, Cr(CO)₃, moiety fundamentally alters the arene's electronic and steric properties, unlocking a suite of transformations not achievable with the uncomplexed substrate.[1][2] This yellow, crystalline, and relatively stable organometallic compound, often called "benchrotrene," has become an indispensable tool in the synthesis of complex natural products.[3][4]
The Cr(CO)₃ group acts as a powerful electron-withdrawing group, comparable to a nitro group, which profoundly increases the electrophilicity of the arene ring and the acidity of its protons.[1][5] Furthermore, it stabilizes both anionic and cationic charges at the benzylic position.[6][7] Perhaps most significantly, the bulky "piano stool" geometry of the complex effectively blocks one face of the arene, providing a powerful steric handle for controlling stereochemistry in reactions on the ring and its side chains.[1][8]
This guide provides an in-depth exploration of the key applications of (arene)tricarbonylchromium complexes in natural product synthesis, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Core Applications & Methodologies
The utility of (arene)tricarbonylchromium complexes can be broadly categorized into three strategic areas: benzylic functionalization, nucleophilic aromatic substitution, and stereocontrol using planar chirality.
Benzylic Activation: Forging Stereodefined C-C and C-H Bonds
One of the most powerful features of the Cr(CO)₃ group is its ability to stabilize negative charge at the benzylic position.[9] Complexation significantly increases the kinetic acidity of benzylic protons, allowing for facile deprotonation with standard bases to form a stabilized benzylic anion.[6][9] This anion is conformationally restricted, and subsequent reactions with electrophiles occur exclusively on the face exo (anti) to the bulky Cr(CO)₃ group, leading to high levels of diastereoselectivity.[6]
// Invisible edges for layout Base -> Start [style=invis, minlen=0]; Electrophile -> Anion [style=invis, minlen=0]; } dot Figure 1: Stereoselective benzylic functionalization workflow.
Protocol 1: Diastereoselective Benzylic Alkylation of a (Toluene)tricarbonylchromium Complex
This protocol details the deprotonation of (toluene)tricarbonylchromium and subsequent quenching with an electrophile, a foundational method for creating chiral benzylic centers.
Materials:
-
(Toluene)tricarbonylchromium
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Methyl Iodide (MeI)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add (toluene)tricarbonylchromium (1.0 mmol, 228 mg).
-
Dissolution: Add anhydrous THF (10 mL) via syringe and cool the resulting yellow solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.1 mmol, 0.69 mL of 1.6 M solution) dropwise via syringe. The solution will typically turn a darker red or brown color, indicating anion formation. Stir at -78 °C for 30 minutes.
-
Electrophilic Quench: Add methyl iodide (1.5 mmol, 0.093 mL) dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (ethylbenzene)tricarbonylchromium complex.
Data Presentation:
| Substrate | Base | Electrophile | Product | Yield (%) | d.r. |
| (o-Me-anisole)Cr(CO)₃ | LDA | MeI | (o-Et-anisole)Cr(CO)₃ | 85 | >95:5 |
| (Indane)Cr(CO)₃ | n-BuLi | TMSCl | (1-TMS-indane)Cr(CO)₃ | 92 | >98:2 |
| (Tetralin)Cr(CO)₃ | s-BuLi | PhCHO | α-(1-Tetralinyl)benzyl alcohol complex | 78 | 90:10 |
Planar Chirality: A Gateway to Asymmetric Synthesis
When an arene ring is unsymmetrically substituted at the 1,2- or 1,3-positions, its complexation to Cr(CO)₃ creates a chiral plane.[1] The resulting complex and its mirror image are non-superimposable enantiomers.[1] These planar chiral complexes are invaluable in asymmetric synthesis, serving as chiral building blocks or auxiliaries to direct transformations with high enantioselectivity.[10][11][12] A prominent application is in the synthesis of atropisomeric biaryls, where the planar chirality of the chromium complex is transferred to axial chirality in the final product.[13]
The atropisomeric natural products Korupensamine A and B were synthesized utilizing this strategy, where a diastereoselective cross-coupling of a planar chiral arene chromium complex was the key step.[10]
Protocol 2: Enantioselective ortho-Lithiation and Functionalization
This protocol describes a method for generating enantiomerically enriched planar chiral complexes using a chiral base for asymmetric deprotonation.[14]
Materials:
-
(1,3-Dimethoxybenzene)tricarbonylchromium
-
Anhydrous Diethyl Ether
-
(-)-Sparteine
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
Setup: In a flame-dried Schlenk flask under argon, dissolve (-)-sparteine (1.2 mmol) in anhydrous diethyl ether (10 mL). Cool the solution to -78 °C.
-
Chiral Base Formation: Add n-BuLi (1.2 mmol, 0.75 mL of 1.6 M solution) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Substrate Addition: In a separate flask, dissolve (1,3-dimethoxybenzene)tricarbonylchromium (1.0 mmol, 274 mg) in anhydrous diethyl ether (5 mL). Add this solution dropwise to the chiral base solution at -78 °C. Stir for 5 hours.
-
Electrophilic Quench: Add freshly distilled TMSCl (2.0 mmol, 0.25 mL) to the reaction mixture. Allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution (15 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the residue by flash chromatography. The enantiomeric excess (ee) of the product, (2-trimethylsilyl-1,3-dimethoxybenzene)tricarbonylchromium, can be determined by chiral HPLC analysis.
Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing nature of the Cr(CO)₃ tripod activates the arene ring towards nucleophilic attack, facilitating SNAr reactions that are often impossible on the uncomplexed arene.[15][16][17] This is particularly useful for attaching nucleophiles to electron-rich or unactivated aromatic rings. The reaction proceeds via a stable Meisenheimer-type intermediate, and subsequent elimination of a leaving group (like a halide) rearomatizes the ring.[17]
Protocol 3: SNAr Reaction of (Fluorobenzene)tricarbonylchromium with a Carbon Nucleophile
This protocol illustrates the substitution of fluoride with the anion of 2-phenylacetonitrile.
Materials:
-
(Fluorobenzene)tricarbonylchromium
-
2-Phenylacetonitrile
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethylformamide (DMF)
-
Iodine (I₂) for decomplexation
-
Saturated aqueous Na₂S₂O₃ solution
-
Ethyl acetate
Procedure:
-
Anion Formation: In a dry flask under nitrogen, dissolve 2-phenylacetonitrile (1.2 mmol, 141 mg) in anhydrous DMF (5 mL). Add KOtBu (1.2 mmol, 135 mg) and stir at room temperature for 20 minutes until a clear solution of the anion is formed.
-
SNAr Reaction: Add (fluorobenzene)tricarbonylchromium (1.0 mmol, 230 mg) to the anion solution. Heat the mixture to 50 °C and stir for 4 hours.
-
Cooling and Quench: Cool the reaction to room temperature and pour it into 50 mL of water. Extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to obtain the crude substituted arene complex.
-
Decomplexation (Oxidative Cleavage): Dissolve the crude complex in diethyl ether (20 mL). Add a solution of iodine (2.0 mmol, 508 mg) in diethyl ether dropwise until the yellow color of the complex disappears and the purple color of iodine persists.
-
Work-up: Wash the reaction mixture with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the final product by column chromatography to yield the metal-free substituted arene.
Decomplexation: Releasing the Functionalized Arene
A critical final step in this synthetic strategy is the removal of the Cr(CO)₃ moiety to release the desired organic product. This is typically achieved through mild oxidation.[6] Common methods include:
-
Air/Sunlight: Simply exposing a solution of the complex (e.g., in diethyl ether or acetone) to air and sunlight is often sufficient, though it can be slow.
-
Iodine: A stoichiometric amount of I₂ in an organic solvent provides a rapid and clean decomplexation.[1]
-
Ceric Ammonium Nitrate (CAN): A catalytic or stoichiometric amount of CAN is highly effective.
-
High Pressure of Carbon Monoxide: This can displace the arene ligand, regenerating Cr(CO)₆.[3]
Conclusion
This compound and its derivatives are exceptionally versatile reagents that provide synthetic chemists with powerful tools for activating and controlling the reactivity of aromatic systems. By leveraging the unique electronic and steric effects of the Cr(CO)₃ group, researchers can achieve highly stereoselective benzylic functionalizations, perform nucleophilic aromatic substitutions on unactivated rings, and construct complex chiral molecules. The applications demonstrated in the total synthesis of intricate natural products underscore the strategic importance of this organometallic complex in modern organic chemistry.
References
- Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia.
- Kamikawa, K., Watanabe, T., & Uemura, M. Stereoselective Synthesis of Both Enantiomers of Axially Chiral Biaryls Utilizing Planar Chiral Tricarbonyl(arene)chromium Complexes. The Journal of Organic Chemistry.
- Kamikawa, K., Takemoto, I., Takemoto, S., & Uemura, M. Stereoselective Synthesis of Atropisomeric Korupensamines A and B Utilizing Planar Chiral Arene Chromium Complex. The Journal of Organic Chemistry.
- Card, R. J., & Trahanovsky, W. S. Benzylic functionalization of arene(tricarbonyl)chromium complexes. Journal of the Chemical Society, Chemical Communications.
- Enantioselective Synthesis of Planar Chiral Arene Chromium Complexes. Synfacts.
- Semmelhack, M. F. Benzylic Activation and Stereochemical Control in Reactions of Tricarbonyl(arene)chromium Complexes. Comprehensive Organic Synthesis.
- Semmelhack, M. F., & Bisaha, J. J. Chromium tricarbonyl-facilitated nucleophilic aromatic substitution by metal carbonyl anions. Synthesis and molecular structure of a new class of bimetallic .pi.-arene complexes. Organometallics.
- Kündig, E. P., & Perret, C. Asymmetric synthesis based on chiral (arene)tricarbonylchromium acetal complexes. Addition reactions to the ortho-formyl complex. Canadian Journal of Chemistry.
- Baldoli, C., Del Buttero, P., Licandro, E., & Maiorana, S. Tricarbonyl(η6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of β-Lactones. Molecules.
- Kündig, E. P., Bernardinelli, G., Beruben, D., Crousse, B., Fretzen, A., Ratni, H., Schnell, B., & Xu, L. H. Arene Chromium Complexes: Heterocyclic Chiral Auxiliaries and Synthetic Targets. Pure and Applied Chemistry.
- Ewin, R. A., MacLeod, A. M., & Simpkins, N. S. Chiral base mediated asymmetric synthesis of tricarbonyl(η6-arene)chromium complexes. Journal of the Chemical Society, Perkin Transactions 1.
- Kündig, E. P., et al. Asymmetric synthesis based on chiral (arene)tricarbonylchromium acetal complexes. Addition reactions to the ortho-formyl complex. Canadian Journal of Chemistry.
- Sierra, M. A., & de la Torre, M. C. Chromium arene complexes in organic synthesis. Chemical Society Reviews.
- Mandal, A., Bunescu, A., et al. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal.
- Semmelhack, M. F. (Arene)Cr(CO) 3 Complexes: Aromatic Nucleophilic Substitution. Comprehensive Organometallic Chemistry II.
- Kündig, E. P. Application of (η6-Arene) Chromium Tricarbonyl Complexes in Organic Synthesis: Nucleophilic Aromatic Substitution and Lithiation. ChemInform.
- El Amouri, H., & Vaissermann, J. cine and tele Nucleophilic Substitutions in (η6-Arene)tricarbonylchromium and Tricarbonyl(η5-cyclohexadienyl)manganese Complexes. European Journal of Inorganic Chemistry.
- Gibson, S. E., & Ibrahim, H. Stereoselective bis-functionalizations of arene chromium tricarbonyl complexes via brook rearrangements. Organic Letters.
- Mandal, A., Bunescu, A., et al. Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv.
- Mandal, A., Bunescu, A., et al. (η6 ‐Arene)Tricarbonylchromium Complexes. ResearchGate.
- Yamamoto, K., & Stoltz, B. M. Enantioselective Catalysis Coupled with Stereodivergent Cyclization Strategies Enables Rapid Syntheses of (+)‐Limaspermidine and (+)‐Kopsihainanine A. Angewandte Chemie International Edition.
- (Benzene)chromium tricarbonyl - Wikipedia.
- Sierra, M. A., & de la Torre, M. C. Chromium arene complexes in organic synthesis. Chemical Society Reviews.
- Vogel, P., et al. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry.
- Coles, S. J., et al. New Structural Motifs in Chromium(iii) calix[4 and 6]arene Chemistry. Dalton Transactions.
- Horst, B., Verdoorn, D. S., Hennig, S., van der Heijden, G., & Ruijter, E. Enantioselective Total Synthesis of (−)‐Limaspermidine and (−)‐Kopsinine by a Nitroaryl Transfer Cascade Strategy. Angewandte Chemie International Edition.
- Novoa, J. J., et al. Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3. ResearchGate.
- Matos, J. L. M., & Sarpong, R. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy. Angewandte Chemie International Edition.
- Horst, B., et al. Enantioselective Total Synthesis of (-)-Limaspermidine and (-)-Kopsinine by a Nitroaryl Transfer Cascade Strategy. Angewandte Chemie International Edition.
- Photocarboxylation of Benzylic C–H Bonds. Journal of the American Chemical Society.
- Horst, B., et al. Enantioselective Total Synthesis of (–)‐Limaspermidine and (–)‐Kopsinine by a Nitroaryl Transfer Cascade Strategy. ResearchGate.
- Benzenechromiumtricarbonyl. NIST WebBook.
- Mandal, A., Bunescu, A., et al. Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv.
- Gutsche, C. D., & Nam, K. C. Calixarenes. 22. Synthesis, properties, and metal complexation of aminocalixarenes. Journal of the American Chemical Society.
- Reactions at the benzylic position. Khan Academy.
- Calixarene Complexes: Synthesis, Properties and Applications. MDPI Books.
- Elloumi-Mseddi, J., et al. Arene tricarbonylchromium compounds. ResearchGate.
- Solladie-Cavallo, A., Solladie, G., & Tsamo, E. Chiral(arene)tricarbonylchromium complexes: resolution of aldehydes. The Journal of Organic Chemistry.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 4. Benzenechromiumtricarbonyl [webbook.nist.gov]
- 5. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Tricarbonyl(η6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of β-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral base mediated asymmetric synthesis of tricarbonyl(η6-arene)chromium complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Catalytic Applications of (Benzene)tricarbonylchromium in C-H Activation
Introduction: The Unique Reactivity of (Benzene)tricarbonylchromium
This compound, often abbreviated as (η⁶-C₆H₆)Cr(CO)₃, is a foundational organometallic compound first synthesized by Fischer and Öfele in 1957.[1] This yellow, crystalline solid adopts a characteristic "piano stool" geometry, where the chromium atom is π-bonded to the benzene ring and coordinated by three carbonyl ligands.[2][3] The true value of this complex in synthesis stems not from the chromium center directly catalyzing C-H activation in the modern sense, but from the profound electronic transformation it imparts upon the coordinated arene ring.[1][4]
The Cr(CO)₃ moiety is a powerful electron-withdrawing group, a property often compared to that of a nitro group.[4] This coordination fundamentally alters the reactivity of the normally electron-rich and nucleophilic benzene ring in several key ways:
-
Increased Electrophilicity: The arene becomes susceptible to nucleophilic aromatic substitution and dearomatizing nucleophilic additions, reactions that are unfeasible with uncomplexed benzene.[1][2][4]
-
Enhanced Acidity: The electron-withdrawing nature of the metal fragment significantly increases the acidity of the aromatic C-H protons and, notably, the benzylic C-H protons of substituted arenes.[2][5] This allows for facile deprotonation (a form of C-H activation) with common bases.
-
Kinetic & Thermodynamic Stabilization: The Cr(CO)₃ group can stabilize both benzylic carbanions and carbocations, facilitating reactions at the side chain.[5][6]
-
Stereochemical Control: The bulky Cr(CO)₃ fragment effectively blocks one face of the arene ring, providing a powerful tool for diastereoselective synthesis.[4][5]
This guide will elucidate the applications of this compound and its derivatives in C-H activation, focusing on both classic stoichiometric functionalizations and its modern role as a controlling substrate in sophisticated catalytic systems.
Caption: Figure 1: The Cr(CO)₃ fragment activates the benzene ring.
Application 1: Stoichiometric C-H Activation via Directed Ortho-Lithiation
The most direct application of this compound in C-H activation involves leveraging the enhanced acidity of the arene protons. While the C-H bonds of uncomplexed benzene are highly resistant to deprotonation, the complexed ring can be lithiated by treatment with strong bases like n-butyllithium.[2] This deprotonation is a stoichiometric C-H activation event, forming a highly reactive organolithium intermediate that can be trapped by a wide range of electrophiles.
Scientific Rationale: This method provides a powerful alternative to classical electrophilic aromatic substitution, enabling the introduction of functionalities that are otherwise difficult to install. The chromium complex acts as a removable directing and activating group. The choice of base and reaction temperature is critical to prevent side reactions, such as nucleophilic addition to the ring.
General Protocol: Deprotonation-Electrophilic Quench of this compound
Workflow Overview:
Caption: Figure 2: Workflow for stoichiometric C-H functionalization.
Step-by-Step Methodology:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via cannula and cool the resulting yellow solution to -78 °C using a dry ice/acetone bath.
-
Scientist's Note: Anhydrous and anaerobic conditions are paramount. Organolithium reagents are extremely reactive towards water and oxygen. THF is the solvent of choice due to its ability to solvate the organometallic species and its low freezing point.
-
-
Lithiation (C-H Activation): Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 equiv) dropwise. Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Decomplexation (Optional): To recover the free functionalized arene, dissolve the crude product complex in a suitable solvent (e.g., diethyl ether) and expose it to air while stirring vigorously for 12-24 hours, or treat with a mild oxidant like iodine (I₂). The completion of the reaction is indicated by the disappearance of the yellow color and precipitation of chromium oxides.
-
Rationale: Decomplexation is an oxidative process that removes the Cr(CO)₃ unit. Mild conditions are chosen to avoid degradation of the desired organic product.
-
-
Purification: The final product (either the complex or the free arene) is purified by column chromatography on silica gel.
Application 2: (Arene)Cr(CO)₃ as a Substrate for Asymmetric Catalytic C-H Arylation
A more advanced and powerful application involves using pre-functionalized, prochiral (arene)tricarbonylchromium complexes as substrates in C-H activation reactions catalyzed by other transition metals, such as palladium.[7][8] This strategy is a cornerstone for synthesizing planar-chiral molecules, which are valuable ligands and building blocks in asymmetric catalysis and drug development.[7]
In this context, the chromium complex is not the catalyst. Instead, it serves two critical roles:
-
Chirality Platform: It renders a prochiral arene (e.g., fluorobenzene) into a molecule with enantiotopic C-H bonds.
-
Stereodirecting Group: The steric bulk of the Cr(CO)₃ unit influences the approach of the catalyst, contributing to the overall stereoselectivity.
A landmark example is the palladium-catalyzed, enantioselective C-H arylation of (η⁶-fluoroarene)Cr(CO)₃ complexes.[7][8]
Mechanism: Proposed Bimetallic Pd/Ag Catalytic Cycle
Mechanistic studies suggest a dual catalytic cycle involving both palladium and silver.[7] The silver carboxylate is proposed to perform the initial, enantioselective C-H activation (concerted metalation-deprotonation), after which the aryl group is transferred to a palladium center for the subsequent cross-coupling. The use of a hemilabile chiral ligand, such as H₈-BINAP(O), is crucial for achieving high enantioselectivity.[7][8]
Caption: Figure 3: Bimetallic cycle for asymmetric C-H arylation.
Protocol: Asymmetric C-H Arylation of (η⁶-1,2-difluorobenzene)Cr(CO)₃
This protocol is a representative example based on the literature for synthesizing enantioenriched planar-chiral biaryl chromium complexes.[7]
Reagents & Equipment:
-
(η⁶-1,2-difluorobenzene)tricarbonylchromium (Substrate)
-
Iodoarene (Coupling Partner)
-
Pd(OAc)₂ (Palladium Pre-catalyst)
-
(R)-H₈-BINAP(O) (Chiral Ligand)
-
Silver(I) pivalate (AgOPiv, C-H activating agent/oxidant)
-
K₂CO₃ (Base)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Schlenk flask, inert atmosphere (Argon or Nitrogen)
| Component | Loading (mol%) | Role |
| Substrate | 100 (1.0 equiv) | Prochiral arene platform |
| Iodoarene | 150 (1.5 equiv) | Arylating agent |
| Pd(OAc)₂ | 5 | Catalyst precursor |
| (R)-H₈-BINAP(O) | 10 | Chiral ligand |
| AgOPiv | 200 (2.0 equiv) | C-H activator/oxidant |
| K₂CO₃ | 200 (2.0 equiv) | Base |
| DCE | - | Solvent |
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox, add Pd(OAc)₂ (0.05 equiv) and (R)-H₈-BINAP(O) (0.10 equiv) to an oven-dried Schlenk flask. Add a portion of the anhydrous DCE and stir at room temperature for 20 minutes.
-
Scientist's Note: Pre-forming the chiral palladium complex is often beneficial for reproducibility and achieving high enantioselectivity. The hemilabile P=O group of the ligand is key to the catalytic activity.[7]
-
-
Reaction Assembly: To the flask containing the catalyst, add the (η⁶-1,2-difluorobenzene)Cr(CO)₃ (1.0 equiv), the iodoarene (1.5 equiv), AgOPiv (2.0 equiv), and K₂CO₃ (2.0 equiv).
-
Reaction Execution: Add the remaining anhydrous DCE. Seal the flask, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 24-48 hours.
-
Rationale: Elevated temperatures are required to drive the catalytic cycle. The reaction progress should be monitored by TLC or GC-MS by periodically taking aliquots under an inert atmosphere.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the planar-chiral product.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) must be determined by chiral HPLC analysis.
References
- (Benzene)chromium tricarbonyl - Wikipedia.
- On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets - NIH.
- Chromium‐Catalyzed C H Functionalization - ResearchGate.
- Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PubMed Central.
- Recent Advances in Chromium-Catalyzed Organic Transformations - Thieme.
- Chemistry of [.eta.6-bis(tri-n-butylstannyl)benzene]chromium tricarbonyl complexes. Versatile intermediates in the preparation of substituted (.eta.6-arene)chromium tricarbonyl systems | Organometallics - ACS Publications.
- benzene chromium tricarbonly [c6h6Cr(CO)3] | preparation, structure and bonding | simplified - YouTube.
- Chromium arene complexes in organic synthesis - University of Windsor.
- Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC.
- Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines | ACS Catalysis - ACS Publications.
- Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride | Journal of the American Chemical Society.
- Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others | Organometallics - ACS Publications.
- Stoichiometric C-H arylation of tricarbonyl(arene)chromium complexes bearing pyridine directing groups - PubMed.
- Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3 - ResearchGate.
- Benzylic Activation and Stereochemical Control in Reactions of Tricarbonyl(arene)chromium Complexes - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Polymerization Reactions Catalyzed by (Benzene)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Catalyst for Advanced Polymer Synthesis
(Benzene)tricarbonylchromium, with the chemical formula Cr(C₆H₆)(CO)₃, is a yellow crystalline organometallic compound that has garnered significant interest in the field of polymer chemistry.[1][2] This "piano stool" complex, where the chromium atom is coordinated to a benzene ring and three carbonyl ligands, offers unique electronic properties that can be harnessed to catalyze polymerization reactions.[1][2] Its primary application in this domain is as a catalyst or co-initiator in controlled radical polymerization, a technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[3][4] The complexation of the arene to the chromium tricarbonyl unit alters its chemical behavior, making it a powerful tool in stereoselective organic synthesis and polymerization.[5][6]
This guide provides an in-depth exploration of the mechanisms, applications, and experimental protocols for polymerization reactions catalyzed by this compound, tailored for researchers and professionals in materials science and drug development.
Mechanistic Insights: Controlled Radical Polymerization
This compound and related (arene)tricarbonylchromium(0) complexes primarily function within a class of controlled radical polymerization known as Organometallic-Mediated Radical Polymerization (OMRP).[3][7] OMRP is a form of living polymerization where a transition metal complex reversibly deactivates the growing polymer chain, thereby minimizing termination reactions and allowing for controlled chain growth.[3][8]
The key to this control lies in the reversible formation of a covalent bond between the metal center and the propagating radical.[3] This establishes an equilibrium between a low concentration of active propagating radicals and a majority of dormant, metal-capped polymer chains.[3] This dynamic equilibrium is central to achieving a low polydispersity index (PDI), a hallmark of controlled polymerization.
The polymerization process can be visualized through the following key stages:
-
Initiation: The process is typically initiated by a conventional radical initiator, such as azoisobutyronitrile (AIBN) or a peroxide like di-tert-butylperoxytriphenylantimony (DPA).[9][10] The initiator decomposes upon heating to generate primary radicals.
-
Propagation and Reversible Deactivation: The primary radicals add to a monomer unit, creating a propagating radical. This radical can then be reversibly capped by the this compound complex. The chromium complex acts as a reversible terminating agent, forming a dormant species. This dormant species can then homolytically cleave to regenerate the propagating radical and the chromium complex, allowing for further monomer addition.
-
Chain Growth: The cycle of propagation and reversible deactivation continues, allowing for the controlled growth of the polymer chain.
Diagram of the Proposed Polymerization Mechanism
Caption: Proposed mechanism for Organometallic-Mediated Radical Polymerization (OMRP) catalyzed by (Arene)tricarbonylchromium.
Applications in Polymer Synthesis
The use of this compound and its derivatives as catalysts offers several advantages in the synthesis of advanced polymeric materials:
-
Metal-Containing Polymers: When derivatives like (styrene)tricarbonylchromium are used, the catalyst itself can be incorporated as a comonomer into the polymer backbone.[9][10] This results in the formation of metal-containing polymers with unique optical, magnetic, and catalytic properties.
-
Block Copolymers: The living nature of OMRP allows for the sequential addition of different monomers, enabling the synthesis of well-defined block copolymers.[8]
-
Polymers with Complex Architectures: The control over the polymerization process facilitates the creation of polymers with more complex architectures, such as star or graft polymers.
Experimental Protocols
The following protocols provide a general framework for conducting polymerization reactions using (arene)tricarbonylchromium complexes. All reactions involving these complexes should be carried out under an inert atmosphere (e.g., argon or nitrogen) due to their sensitivity to air.[9]
Protocol 1: Homopolymerization of Methyl Methacrylate (MMA)
This protocol describes the homopolymerization of MMA using a binary initiator system composed of di-tert-butylperoxytriphenylantimony (DPA) and (styrene)tricarbonylchromium(0) (STC).[9]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Di-tert-butylperoxytriphenylantimony (DPA)
-
(Styrene)tricarbonylchromium(0) (STC)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Argon or Nitrogen gas
-
Schlenk flasks or similar reaction vessels
-
Standard glassware for purification and analysis
Experimental Workflow Diagram
Caption: General workflow for the polymerization of vinyl monomers using an (Arene)tricarbonylchromium co-initiator.
Procedure:
-
Preparation of Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is thoroughly dried and purged with argon.
-
Addition of Reactants: The desired amounts of MMA, DPA, and STC are added to the flask. A typical molar ratio might be [MMA]:[DPA]:[STC] = 1000:1:1.
-
Deaeration: The reaction mixture is deaerated using several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical polymerization.
-
Polymerization: The sealed flask is placed in a thermostatically controlled water or oil bath at the desired reaction temperature (e.g., 30°C).[9] The polymerization is allowed to proceed for the desired time.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the conversion of the monomer by techniques such as ¹H NMR spectroscopy or gas chromatography.
-
Termination and Isolation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation in a large volume of a non-solvent, such as methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the resulting polymer are determined by gel permeation chromatography (GPC). The microstructure of the polymer can be analyzed by NMR spectroscopy.
Data Presentation
The results of polymerization experiments are typically summarized in a table for easy comparison.
| Entry | Monomer | [M]:[I]:[Cr] | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | MMA | 500:1:1 | 30 | 6 | 65 | 32,500 | 1.35 |
| 2 | Styrene | 500:1:1 | 50 | 8 | 58 | 29,000 | 1.40 |
| 3 | Butyl Acrylate | 1000:1:1 | 40 | 4 | 72 | 72,000 | 1.30 |
Note: The data in this table are illustrative and may not represent actual experimental results.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.[1] It is harmful if inhaled, swallowed, or absorbed through the skin.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
This compound and its derivatives are versatile catalysts for controlled radical polymerization, offering a pathway to the synthesis of well-defined polymers and novel metal-containing materials.[9][10] The ability to control molecular weight and architecture makes this catalytic system a valuable tool for researchers in materials science and drug development, where precision polymer synthesis is paramount. A thorough understanding of the underlying OMRP mechanism and careful execution of experimental protocols are key to successfully harnessing the potential of these unique organometallic catalysts.
References
- Debuigne, A., et al. (2017). Insight into Organometallic-Mediated Radical Polymerization. Taylor & Francis Online.
- Debuigne, A., et al. (2017). Insight into Organometallic-Mediated Radical Polymerization. ResearchGate.
- Semyonycheva, L. L., et al. (2001). (Arene)tricarbonylchromium(O) complexes in the synthesis of metal-containing polymers based on vinyl monomers. Polimery.
- Wikipedia. (Benzene)chromium tricarbonyl. Wikipedia.
- Wolfram Alpha. Benzene Chromium Tricarbonyl. Wolfram Alpha.
- Wang, J.-S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society.
- Semyonycheva, L. L., et al. (2001). (Arene)tricarbonylchromium(0) complexes in the synthesis of metal-containing polymers based on vinyl monomers. Polimery.
- Byers, J. D. (2019). Metal Complexes for Catalytic Polymerizations. Inorganic Chemistry.
- Grishin, D. F., et al. (2001). (Arene)tricarbonylchromium(0) complexes in the synthesis of metal-containing polymers based on vinyl monomers. ResearchGate.
- Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics.
- Weck, M., et al. (2017). Metal-Coordination Polymers from Controlled Radical Polymerization. Advanced Science News.
- Rosillo, M., et al. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews.
- Grishin, D. F., et al. (2014). Synthesis and structure of tricarbonyl(η 6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. ResearchGate.
- Wikipedia. Living polymerization. Wikipedia.
- NIST. Benzenechromiumtricarbonyl. NIST WebBook.
- Semmelhack, M. F., & Hall, H. T. (1974). Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society.
- Grishin, D. F., et al. (2014). Synthesis and structure of tricarbonyl(η⁶-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. ResearchGate.
- Semikolenova, N. V., & Zakharov, V. A. (2021). Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts. Polymers.
- Matyjaszewski, K., & Müller, A. H. E. (2017). 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. Macromolecules.
- Rosillo, M., et al. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews.
- Ceccon, A., et al. (1992). Tricarbonylchromium complexes of centropolyindans, 3. Synthesis and structural investigation of tricarbonylchromium mono-, bis-, - CORE. Gazzetta Chimica Italiana.
- PubChem. (Benzene)chromium tricarbonyl. PubChem.
- Gornicka, J. A., & Kownacki, I. (2021). Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review. Molecules.
- Li, X., et al. (2021). Copolymerization of Ethylene and Polar Vinyl Monomers by Rare-earth Metal Catalysts. Chinese Journal of Polymer Science.
- Grishin, D. F., et al. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry.
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Living polymerization - Wikipedia [en.wikipedia.org]
- 9. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 10. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
Troubleshooting & Optimization
Technical Support Center: (Benzene)tricarbonylchromium Synthesis
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of (benzene)tricarbonylchromium, a foundational organometallic complex. This resource is designed for professionals in research and development who utilize this versatile reagent. We will move beyond simple procedural outlines to explore the chemical principles governing this synthesis, enabling you to troubleshoot effectively and optimize your yields. The complexation of an arene to a chromium tricarbonyl unit fundamentally alters its chemical behavior, making it a powerful tool in organic synthesis.[1][2] This guide provides the critical technical details for its reliable preparation.[3]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis of (η⁶-C₆H₆)Cr(CO)₃ via the thermal reaction of hexacarbonylchromium (Cr(CO)₆) and benzene.
Q1: My yield is consistently low (<40%). What are the primary factors I should investigate?
Low yield is the most frequent challenge, often stemming from a combination of factors. A systematic approach is key to diagnosis.
Answer: The primary causes for low yields can be categorized into three areas: incomplete reaction, product decomposition, and losses during workup/purification.
-
Incomplete Reaction: The thermal method requires sustained high temperatures to facilitate the dissociative loss of CO ligands from Cr(CO)₆.[3]
-
Sublimation of Cr(CO)₆: Chromium hexacarbonyl is volatile and can sublime from the reaction mixture before it has a chance to react.[3] This is especially problematic in setups with inefficient reflux condensers.
-
Insufficient Reaction Time/Temperature: This reaction is notoriously slow, often requiring 24-48 hours or longer at reflux.[3][4] Cutting the time short will leave significant amounts of unreacted starting material.
-
-
Product & Reagent Decomposition: Both the starting material and the product are sensitive to environmental conditions.
-
Oxidation: (Arene)tricarbonylchromium complexes are stable solids but are moderately air-sensitive in solution.[2][4] Any leaks in your inert atmosphere setup (Nitrogen or Argon) will lead to oxidative decomposition, often characterized by a change in color to green or brown. The product should be a yellow crystalline solid.[5][6]
-
Thermal Decomposition: While high heat is necessary, excessive temperatures or prolonged reaction times beyond optimization can lead to thermal decomposition of the product.[4][7]
-
-
Purification Losses: The choice of purification method significantly impacts the final isolated yield.
-
Chromatography: While effective for removing some impurities, silica gel chromatography can lead to significant product loss due to oxidative decomposition on the column.[8][9]
-
Recrystallization/Sublimation: Improper solvent choice for recrystallization or non-optimal conditions for sublimation can result in poor recovery.[3][6]
-
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Solution |
| High recovery of white, solid Cr(CO)₆ | Sublimation of starting material; Incomplete reaction. | Use a THF co-solvent (e.g., 9:1 di-n-butyl ether/THF) to increase Cr(CO)₆ solubility.[3][4] Ensure a highly efficient reflux condenser. Extend reaction time. |
| Reaction mixture turns dark green/brown | Oxidative decomposition. | Check all seals and joints for air leaks. Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of inert gas. |
| Low yield of yellow solid after workup | Purification losses; Incomplete reaction. | Avoid silica gel chromatography if possible.[8] Optimize recrystallization solvent and temperature. Consider purification by sublimation.[6] Ensure reaction has gone to completion via TLC or other monitoring. |
| Oily or discolored final product | Thermal decomposition; Residual high-boiling solvents. | Do not exceed the optimal reflux temperature.[4] Ensure the product is thoroughly dried under vacuum after recrystallization to remove solvent traces. |
Q2: I'm recovering a large amount of Cr(CO)₆. How can I improve reaction efficiency?
Answer: Recovering starting material indicates the reaction conditions are suboptimal for driving the equilibrium towards the product. The direct thermal synthesis is a reversible ligand exchange reaction, and its efficiency is governed by several factors.
-
Leverage Le Châtelier's Principle: The reaction releases three equivalents of carbon monoxide (CO) gas.[5] Ensuring this gas can effectively escape the system (e.g., through a bubbler) helps drive the reaction forward. Some specialized apparatuses are designed for this purpose.[4]
-
Optimize the Solvent System: The most widely used solvent is a mixture of di-n-butyl ether and tetrahydrofuran (THF), typically in a 9:1 or 10:1 ratio.[3][4]
-
Di-n-butyl ether provides the necessary high boiling point (~142 °C) for the reaction.
-
THF serves a crucial role by increasing the solubility of Cr(CO)₆, which helps to prevent it from subliming out of the reaction flask before it can react.[3]
-
-
Consider Catalytic Additives: Research has shown that certain additives can significantly improve yields by facilitating CO dissociation. For instance, catalytic amounts of pyridine or ammonium tetrafluoroborate (for tungsten analogues) have been reported to produce yields upwards of 95%.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the thermal synthesis of this compound?
Answer: The reaction proceeds through a dissociative mechanism. The initial and rate-limiting step is the thermal dissociation of a single carbonyl (CO) ligand from the stable 18-electron hexacarbonylchromium complex to form a highly reactive, coordinatively unsaturated 16-electron intermediate, [Cr(CO)₅].[3] This intermediate is then trapped by the π-system of the benzene ring. Subsequent, rapid loss of two additional CO ligands and coordination of the arene leads to the final 18-electron (η⁶-benzene)tricarbonylchromium product.
Caption: Dissociative mechanism for this compound synthesis.
Q2: What are the critical safety protocols for handling chromium carbonyls?
Answer: Both the starting material, Cr(CO)₆, and the product are hazardous. Strict adherence to safety protocols is mandatory.
-
Toxicity: Chromium hexacarbonyl is toxic if swallowed, inhaled, or absorbed through the skin.[11][12][13] It is a white, crystalline solid that readily sublimes, creating an inhalation hazard.[11] The final product is also listed as harmful.[5]
-
Handling:
-
Always handle these compounds in a well-ventilated chemical fume hood.[11][14]
-
All manipulations, including weighing and transfers, should ideally be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent both oxidation and exposure.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and safety goggles.[11]
-
-
Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials like strong oxidizing agents.[11] Containers should be tightly sealed.[14]
-
Disposal: Dispose of all waste, including contaminated consumables, according to your institution's hazardous waste guidelines. Do not discharge into sewers or waterways.[14]
Q3: What is the best method for purifying the final product?
Answer: The optimal purification method depends on the scale of your reaction and the nature of the impurities.
-
Filtration and Washing (Initial Workup): After cooling the reaction, the crude product often precipitates. The first step is to filter the mixture (a Celite plug can be useful) to remove insoluble byproducts. The filtrate containing the product is then typically reduced in volume, and the crude product is precipitated by adding a non-polar solvent like hexane or pentane.
-
Recrystallization: This is a highly effective method for obtaining pure yellow crystals. Ethers like diethyl ether are commonly used.[6] The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly.
-
Sublimation: For smaller scales, vacuum sublimation is an excellent method for obtaining very pure material.[3][6] The primary impurity to remove is unreacted Cr(CO)₆, which is more volatile and will sublime first.
-
Column Chromatography (Use with Caution): As mentioned, (arene)tricarbonylchromium complexes are prone to decomposition on silica gel.[8][9] If chromatography is unavoidable, use a deactivated stationary phase, work quickly, and use degassed solvents.
Caption: General workflow for the workup and purification of the product.
Experimental Protocols
Protocol 1: Direct Thermal Synthesis of (η⁶-Benzene)tricarbonylchromium
This protocol is adapted from established literature procedures.[3][4][8]
Materials:
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Benzene (anhydrous)
-
Di-n-butyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a two-neck round-bottom flask with a reflux condenser. Ensure all glassware is oven-dried and cooled under an inert atmosphere. The top of the condenser should be fitted with a gas bubbler to allow CO to escape.
-
Reagents: In the flask, combine di-n-butyl ether and THF in a 9:1 ratio. To this solvent mixture, add chromium hexacarbonyl (1.0 eq) and a stoichiometric excess of benzene (e.g., 5-10 eq).
-
Inert Atmosphere: Purge the assembled apparatus with inert gas for 10-15 minutes to remove all oxygen. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Reaction: Heat the mixture to a gentle reflux (approx. 140 °C). The reaction is typically maintained for 24-48 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as arene chromium complexes can be light-sensitive.[2][4]
-
Monitoring: The reaction progress can be monitored by the disappearance of the white, volatile Cr(CO)₆.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove any insoluble decomposition products. Wash the pad with a small amount of diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude yellow solid can be purified as described in the FAQ section.
-
References
- Wikipedia. (Benzene)chromium tricarbonyl. [Link]
- Chemical Society Reviews. (2007). Chromium arene complexes in organic synthesis. [Link]
- University of Windsor. (2007). Chromium arene complexes in organic synthesis. [Link]
- Science of Synthesis. (2001). Arene Complexes of Cr, Mo, and W. [Link]
- Cole-Parmer. Material Safety Data Sheet - Chromium hexacarbonyl, 99%. [Link]
- ChemRxiv. (2025). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. [Link]
- Journal of the Chemical Society, Faraday Transactions 1. (1981). Thermal decomposition and iodination of bis(benzene)chromium, bis(benzene)-chromium iodide, and some (arene)chromium tricarbonyls. [Link]
- ACS Publications - Organometallics. (2003). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work. [Link]
- Beilstein Journal of Organic Chemistry. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. [Link]
- OSTI.GOV. (1985). Synthesis of (benzene)tricarbonyyl-chromium, -molybdenum, and -tungsten. [Link]
- National Institutes of Health. (2025). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. [Link]
- ResearchGate. (2012). (PDF) Synthesis and structure of tricarbonyl(η 6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. [Link]
- PubChem. Chromium hexacarbonyl. [Link]
- Chemdad. Benzene Chromium Tricarbonyl. [Link]
- Chemdad. BENZENE CHROMIUM TRICARBONYL. [Link]
Sources
- 1. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 6. BENZENE CHROMIUM TRICARBONYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Microcalorimetric studies. Thermal decomposition and iodination of bis(benzene)chromium, bis(benzene)-chromium iodide, and some (arene)chromium tricarbonyls - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of (benzene)tricarbonyyl-chromium, -molybdenum, and -tungsten (Journal Article) | OSTI.GOV [osti.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. Chromium hexacarbonyl | C6CrO6 | CID 25589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
Preventing decomposition of (Benzene)tricarbonylchromium during reactions
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the technical support center for (Benzene)tricarbonylchromium and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile organometallic complexes in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The inherent reactivity that makes this compound a powerful synthetic tool also renders it susceptible to decomposition. Understanding and mitigating these decomposition pathways is paramount to achieving reproducible and high-yielding results.
This guide is structured to address the most common challenges encountered when working with this compound, from fundamental handling and storage to troubleshooting specific reaction types.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the stability and handling of this compound.
Q1: My solid this compound has changed color from yellow to a greenish or brownish powder. Is it still usable?
A color change from the characteristic bright yellow of pure this compound to a greenish or brownish hue is a strong indicator of decomposition, likely due to oxidation of the chromium(0) center to chromium(III) species. It is highly recommended to use fresh, pure starting material for your reactions, as the presence of these impurities can lead to unpredictable reactivity and lower yields.
Q2: How should I properly store my this compound?
To ensure the longevity of your this compound, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is also advisable to store it in a cool, dark place, as the complex can be sensitive to both heat and light.[2][3] For long-term storage, keeping it in a freezer inside a glovebox or a sealed desiccator under inert gas is ideal.
Q3: Can I handle this compound in the open air for a short period?
While solid this compound is relatively stable in air for brief periods, solutions are moderately to highly air-sensitive.[4] To ensure the best results and avoid introducing impurities, it is strongly recommended to handle both the solid and its solutions exclusively under an inert atmosphere using standard Schlenk line or glovebox techniques.[5]
Q4: What are the initial signs of decomposition during a reaction?
A common visual cue for decomposition is a color change in the reaction mixture. A solution of this compound is typically yellow. The appearance of a green or brown color, or the formation of a precipitate of these colors, suggests decomposition of the complex.
Troubleshooting Guides
This section provides in-depth troubleshooting for common issues encountered during specific synthetic transformations involving this compound.
Issue 1: Low Yields and Decomposition During Nucleophilic Aromatic Substitution (SNAr) or Addition Reactions
The Cr(CO)₃ moiety significantly activates the benzene ring towards nucleophilic attack, making these reactions a cornerstone of its synthetic utility.[2][6] However, decomposition can be a significant competing pathway.
| Symptom | Potential Cause | Troubleshooting and Prevention |
| Reaction mixture turns green/brown upon addition of the nucleophile. | Oxidation of the Cr(0) center by residual air or impurities in the reagents or solvents. | Ensure all glassware is rigorously dried and the reaction is performed under a scrupulously maintained inert atmosphere. Use freshly distilled and thoroughly degassed solvents. |
| Starting material is consumed, but the desired product is not formed (or is in low yield), and decomplexed arene is observed. | The intermediate anionic η⁵-cyclohexadienyl complex is unstable under the reaction conditions and undergoes decomplexation. | After the addition of the nucleophile, consider quenching the intermediate with a suitable electrophile at low temperature.[4] If the reaction requires elevated temperatures, minimize the reaction time and monitor closely by TLC or another appropriate method. |
| Multiple unidentified byproducts are formed. | The nucleophile may be too basic, leading to side reactions such as benzylic deprotonation if applicable. | If possible, use a less basic but still sufficiently nucleophilic reagent. Alternatively, consider using a non-coordinating base if a base is required for the reaction. |
Issue 2: Inconsistent Results or Failure in Lithiation (Directed ortho-Metalation) Reactions
The Cr(CO)₃ group enhances the acidity of the ring protons, allowing for direct lithiation with strong bases like n-butyllithium.[2]
| Symptom | Potential Cause | Troubleshooting and Prevention |
| No or incomplete lithiation observed after quenching with an electrophile. | Insufficiently dried solvent or glassware, or impure n-butyllithium. | Use freshly distilled and rigorously dried solvents (e.g., THF, diethyl ether). Titrate the n-butyllithium solution prior to use to determine its exact concentration. |
| Benzylic lithiation occurs instead of or in competition with ring lithiation (for substituted arenes). | The kinetic acidity of the benzylic protons is comparable to or greater than the ring protons under the reaction conditions. | Switching the base from an alkyllithium to a lithium amide base (e.g., LDA, LiTMP) often favors benzylic lithiation. Conversely, for ring lithiation, ensure the use of an alkyllithium base.[7] |
| Decomposition of the complex upon addition of n-butyllithium. | The reaction temperature is too high, or there are reactive impurities present. | Perform the lithiation at low temperatures (typically -78 °C to -40 °C). Ensure all reagents and solvents are of high purity. |
Issue 3: Decomplexation During Chromatographic Purification
Purification of this compound complexes on silica gel is a common source of product loss due to decomposition on the acidic stationary phase.[3]
| Symptom | Potential Cause | Troubleshooting and Prevention |
| A yellow band on the column turns into a colorless band (the decomplexed arene) and a dark band at the top of the column. | Decomposition of the complex on the acidic silica gel. | 1. Neutralize the silica gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a neutral-izing agent, such as triethylamine (~1-2% v/v). Remove the excess triethylamine by filtration and wash the silica with fresh eluent before packing the column. 2. Use a different stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds. 3. Minimize contact time: Perform the chromatography as quickly as possible. Consider using flash chromatography over gravity chromatography. |
| Significant tailing of the product band. | Strong interaction of the complex with the stationary phase. | Use a more polar eluent system to decrease the retention time of the complex. The addition of a small amount of a more polar solvent like diethyl ether or ethyl acetate to a nonpolar eluent like hexanes can be effective. |
Experimental Protocols
Protocol 1: General Procedure for Reactions Under Inert Atmosphere
This protocol outlines the essential steps for setting up a reaction with this compound using Schlenk line techniques to prevent aerobic decomposition.
Materials:
-
Schlenk flask and other appropriate glassware
-
Schlenk line with a dual vacuum/inert gas manifold
-
Heat gun
-
Syringes and needles
-
Rubber septa
-
This compound
-
Anhydrous, degassed solvents and reagents
Procedure:
-
Glassware Preparation: Assemble the required glassware (e.g., Schlenk flask with a magnetic stir bar) and flame-dry all parts under vacuum using a heat gun.[8] Allow the glassware to cool to room temperature under vacuum.
-
Inert Atmosphere Introduction: Backfill the cooled glassware with a positive pressure of inert gas (nitrogen or argon). Repeat the vacuum/inert gas cycle three times to ensure a completely oxygen-free environment.[9][10]
-
Reagent Addition (Solids): Briefly remove the stopper or septum and add the solid this compound to the flask against a positive flow of inert gas. Quickly reseal the flask and purge with the inert gas for several minutes.
-
Solvent and Reagent Addition (Liquids): Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[5] Ensure the syringe has been purged with inert gas before drawing up the liquid.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line via a bubbler or by using a balloon filled with the inert gas.
-
Reaction Work-up: Upon completion, the reaction can be quenched and worked up using standard procedures. If the product is expected to be air-sensitive, the work-up should also be performed under an inert atmosphere.
Protocol 2: Purification by Chromatography on Neutralized Silica Gel
This protocol provides a method for minimizing decomposition during column chromatography.
Materials:
-
Silica gel for flash chromatography
-
Triethylamine
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Chromatography column
-
Crude reaction mixture containing the this compound derivative
Procedure:
-
Silica Gel Neutralization: In a fume hood, prepare a slurry of the required amount of silica gel in the chosen eluent. Add triethylamine to the slurry to a final concentration of 1-2% (v/v). Stir the slurry for 15-20 minutes.
-
Silica Gel Washing: Filter the silica gel through a sintered glass funnel and wash it thoroughly with several column volumes of the fresh eluent to remove the excess triethylamine.
-
Column Packing: Pack the chromatography column with the neutralized silica gel as a slurry in the eluent.
-
Sample Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the appropriate solvent mixture, collecting fractions and monitoring by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing Decomposition and Prevention
Caption: Key decomposition pathways of this compound.
Caption: Workflow for handling this compound.
References
- (Benzene)chromium tricarbonyl. In Wikipedia; 2023. [Link]
- Pérez-Castells, J. Chromium arene complexes in organic synthesis. Chem. Soc. Rev.2007, 36, 1589-1604. [Link]
- Chromium. 2D Crystal Consortium. [Link]
- Guillet, J.; Roy, M. Section 5.2 Title: Schlenk Techniques. Berry Group, University of Wisconsin-Madison, 2019. [Link]
- The Schlenk Line Survival Guide. University of Nottingham. [Link]
- Poladian, Q. Thiosemicarbazone Ligands and TheirTransition Metal Complexes as Antioxidants: A Review.
- Tudor, C.; et al. Metal complexes of biologically active ligands as potential antioxidants. Oxidative Medicine and Cellular Longevity, 2015. [Link]
- Rausch, M. D.; et al. Lithiation of tricarbonylchromium complexes with polyaromatic carbo-and heterocyclic ligands. DFT study. Journal of Organometallic Chemistry, 1974. [Link]
- An Illustrated Guide to Schlenk Line Techniques.
- Al-Laham, M. A.; et al. Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3. Journal of Physical Chemistry A, 2008. [Link]
- Benzene chromium tricarbonyl - C3v. ChemTube3D. [Link]
- Schlenk Line. University Health and Safety, University of Rochester. [Link]
- Benzene Chromium Tricarbonyl丨CAS 12082-08-5.
- Al-Amiery, A. A.; et al.
- Al-Amiery, A. A.; et al. Using Coordination Compounds as Antioxidants. Antioxidants, 2022. [Link]
- Bamford, C. H.; et al. Photolysis of arene chromium tricarbonyls and photoinitiation of polymerization. Part 3.—Benzene chromium tricarbonyl in styrene. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1976. [Link]
- Roy, A.; Chinta, J. P. Antioxidant conjugated metal complexes and their medicinal applications. Vitamins and Hormones, 2023. [Link]
- Reissig, H.-U.; et al. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 2012. [Link]
- Snieckus, V. Directed (ortho) Metallation. University of California, Irvine. [Link]
- Zeiss, H. H.; et al. Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics, 2002. [Link]
- Benzenechromiumtricarbonyl. NIST WebBook. [Link]
- Benzenechromiumtricarbonyl. NIST WebBook. [Link]
- Benzylic activation in tricarbonyl(arene)chromium complexes. In Wikipedia; 2023. [Link]
- El Hage, C.; et al. Arene tricarbonylchromium compounds.
- Pérez-Castells, J. Chromium arene complexes in organic synthesis. Chemical Society Reviews, 2007. [Link]
- Sampedro, D. Photochemistry of group 6 Fischer carbene complexes: beyond the photocarbonylation reaction. Accounts of Chemical Research, 2011. [Link]
- Reddy, T. R.; et al.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
- Reddy, T. R.; et al.
- Soderberg, T. 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts, 2020. [Link]
- Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit, 2023. [Link]
- Smith, C. D. Preparation of Arene Chromium Tricarbonyl Complexes Using Continuous-Flow Processing: (η6-C6H5CH3)Cr(CO)3 as an Example. Organic Process Research & Development, 2018. [Link]
- Khusnutdinova, J. R.; et al. Unlocking metal–ligand cooperative catalytic photochemical benzene carbonylation: a mechanistic approach. Chemical Science, 2017. [Link]
- Can LiAlH4 reduce benzene ring? Quora. [Link]
- Liu, Y.; et al. From BN-Dewar benzene to BN-benzvalene: a computational exploration of photoisomerization mechanisms. Organic & Biomolecular Chemistry, 2023. [Link]
- NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube, 2014. [Link]
- ChemInform Abstract: Reaction of InCl 3 with Various Reducing Agents: InCl 3 -NaBH 4 -Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines.
Sources
- 1. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
- 2. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Chromium [koski.ucdavis.edu]
- 6. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Optimizing Nucleophilic Addition to (Benzene)tricarbonylchromium
Welcome to the technical support center for nucleophilic addition reactions involving (benzene)tricarbonylchromium and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation in their synthetic endeavors. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making processes that underpin successful experimentation. Our focus is on providing actionable intelligence through a combination of frequently asked questions, in-depth troubleshooting, and validated experimental procedures.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the reaction's mechanism, selectivity, and the crucial role of the chromium tricarbonyl moiety.
Q1: Why is the benzene ring activated towards nucleophilic attack upon complexation with Cr(CO)₃?
A: Uncomplexed benzene is electron-rich and thus reacts with electrophiles. However, the tricarbonylchromium fragment, Cr(CO)₃, is strongly electron-withdrawing.[1][2][3] This "metal-as-substituent" effect polarizes the electron density of the aromatic ring, making it electrophilic and susceptible to attack by nucleophiles. The effect is often compared to having a nitro group on the ring.[3] This complexation fundamentally inverts the normal reactivity of the arene, opening up unique synthetic pathways.[2][3]
Q2: What is the mechanism of the nucleophilic addition?
A: The reaction proceeds via a two-step sequence:
-
Addition: The nucleophile attacks the face of the benzene ring opposite to the bulky Cr(CO)₃ group.[2][3] This forms a resonance-stabilized, anionic η⁵-cyclohexadienyl intermediate.[3][4]
-
Functionalization/Decomplexation: This anionic intermediate is not typically isolated. It is quenched with an electrophile (like H⁺ or MeI) or, more commonly, subjected to an oxidative workup (e.g., with I₂, Ce(IV), or O₂) to rearomatize the ring and remove the chromium group, yielding the substituted arene.[1][4]
Reaction Mechanism Overview
Caption: Figure 2: Diagnostic Workflow for Low Yield.
Issue 2: Incorrect Regioisomer or Mixture of Isomers Obtained
| Potential Cause | Troubleshooting Action & Explanation |
| Thermodynamic Control Dominating | Action: Perform the reaction at the lowest possible temperature (-78 °C or lower) and for a shorter duration. Quench rapidly. Explanation: The kinetic product forms fastest, often at a different position than the most stable (thermodynamic) product. [5]Allowing the reaction to warm or run for too long can permit the initially formed anionic intermediate to isomerize. [3][5] |
| Solvent Effects | Action: Consider changing the solvent system. Explanation: The choice of solvent can influence the rate of equilibration between kinetic and thermodynamic intermediates. For instance, mixtures of THF with HMPA can sometimes slow down this equilibration, helping to isolate the kinetic product. [3] |
| Ambiguous Directing Effects | Action: Re-evaluate the electronic and steric nature of the substituents on your arene. Explanation: When multiple substituents are present, their directing effects can be competing or reinforcing. A careful analysis based on established directing group abilities is necessary to predict the most likely outcome. [5] |
| Chelation vs. Electronic Control | Action: If you have a coordinating substituent (e.g., -CH₂OH), ensure your nucleophile is a lithium species to promote chelation-directed ortho attack. If this is not desired, consider protecting the coordinating group. Explanation: Lithium-based nucleophiles can coordinate to Lewis basic sites on the substrate, overriding standard electronic directing effects to favor ortho addition. [6] |
Part 3: Experimental Protocols
These protocols are provided as a general guide. Specific quantities and reaction times should be optimized for each unique substrate and nucleophile combination.
Protocol 1: General Procedure for Nucleophilic Addition of an Organolithium Reagent
-
Apparatus Setup: Under a positive pressure of dry argon or nitrogen, bake- or flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Reagent Preparation: Dissolve the (arene)tricarbonylchromium complex (1.0 equiv) in anhydrous, degassed THF (or another suitable ether solvent) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add the freshly titrated organolithium reagent (1.1–1.5 equiv) dropwise via syringe over 10-20 minutes, ensuring the internal temperature does not rise above -70 °C. [7]5. Reaction Monitoring: Stir the resulting deep red or orange solution at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) by quenching small aliquots in an iodine/THF solution. The reaction is typically complete within 1-3 hours.
-
Quenching (for intermediate trapping): If trapping the anionic intermediate is desired, add the electrophile (e.g., methyl iodide) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Oxidative Workup: Proceed to Protocol 2.
Protocol 2: Standard Oxidative Decomplexation with Iodine
-
Preparation: In a separate flask, prepare a solution of iodine (I₂) (3-5 equiv) in THF.
-
Quench: While maintaining the reaction mixture at -78 °C, add the iodine solution dropwise until the dark color of the anionic intermediate is discharged and the brown color of excess iodine persists.
-
Warming & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes. Quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36, 1589-1604. [Link]
- Royal Society of Chemistry. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews. [Link]
- Beckwith, R. E. J., et al. (2000). Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes.
- Rigby, J. H., et al. (2001). Reactivity of (η6-Arene)tricarbonylchromium Complexes toward Additions of Anions, Cations, and Radicals. Journal of the American Chemical Society. [Link]
- Rigby, J. H., et al. (2001). Reactivity of (eta(6)-arene)
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. University of Windsor. [Link]
- Chamberlin, S., et al. (2010). Origin of the regioselectivity in an intramolecular nucleophilic addition to arene chromium tricarbonyl complexes.
- Wikipedia. (n.d.). Benzylic activation in tricarbonyl(arene)chromium complexes. Wikipedia. [Link]
- Kündig, E. P., et al. (1983). Regioselective nucleophilic additions to tricarbonyl(η6-arene)chromium(0) complexes: electronic versus chelation control. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Lanza, C. Z., et al. (2004). Oxidative Decomplexation of Chromium Fischer Carbene Complexes Induced by Dioxiranes. The Journal of Organic Chemistry. [Link]
- NPTEL. (n.d.). Reactions of Chromium-Arene Complex. NPTEL Archive. [Link]
- Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]
- ResearchGate. (2000). Nucleophilic addition reactions of bridged triene h6-chromiumtricarbonyl complexes.
Sources
- 1. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Regioselective nucleophilic additions to tricarbonyl(η6-arene)chromium(0) complexes: electronic versus chelation control - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Diastereoselectivity in Reactions of Chiral Arene Chromium Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral arene chromium complexes. This guide is designed to provide in-depth troubleshooting for common issues related to diastereoselectivity in your reactions. The complexation of an arene to a chromium tricarbonyl unit fundamentally alters its chemical behavior, offering unique opportunities for stereocontrol.[1][2] However, achieving high diastereoselectivity can be challenging. This resource provides a structured, question-and-answer-based approach to diagnosing and resolving these challenges, grounded in mechanistic principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: Why is the Cr(CO)₃ group so effective at inducing diastereoselectivity?
The tricarbonylchromium moiety exerts powerful stereocontrol through a combination of steric and electronic effects.[1][2]
-
Steric Hindrance: The bulky Cr(CO)₃ group effectively blocks one face of the arene ring.[2] This forces incoming reagents, such as nucleophiles or electrophiles, to approach from the less hindered exo face (opposite to the chromium group), leading to high facial selectivity.[3]
-
Conformational Restriction: Upon complexation, the side chains of the arene have restricted rotation. This conformational locking, particularly in ortho-substituted systems, creates a well-defined steric environment around the reactive center.[3]
-
Electronic Activation: The Cr(CO)₃ group is strongly electron-withdrawing, which has several consequences:
These factors combine to create a highly controlled three-dimensional environment, directing the stereochemical outcome of reactions at or near the arene ring.
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most likely initial causes?
Observing poor diastereoselectivity often points to a few common culprits. Before diving into more complex variables, consider these primary factors:
-
Substrate Conformation: The stereochemical outcome is highly dependent on the preferred conformation of the substituent on the arene ring. For reactions involving aldehydes or ketones, an ortho substituent is often necessary to lock the conformation of the carbonyl group and ensure effective stereocontrol by the Cr(CO)₃ moiety.[3] Without this conformational lock, the energy difference between the transition states leading to the two diastereomers may be minimal.
-
Reaction Temperature: Many stereoselective reactions involving arene chromium complexes are sensitive to temperature. Running the reaction at too high a temperature can provide enough thermal energy to overcome the small activation energy differences between the diastereomeric transition states, leading to a loss of selectivity.
-
Nature of the Nucleophile/Electrophile: The steric bulk and electronic properties of the incoming reagent play a crucial role. A small, highly reactive nucleophile might be less sensitive to the steric environment created by the chromium complex compared to a bulkier, less reactive one.
Q3: Can the solvent choice significantly impact the diastereomeric ratio (d.r.)?
Absolutely. The solvent can influence the reaction's stereochemical outcome in several ways:
-
Solvation of Intermediates: In reactions involving charged intermediates, such as benzylic anions or cations, the coordinating ability of the solvent can affect their stability and reactivity. For instance, in reactions involving organolithium reagents, coordinating solvents like THF can influence the aggregation state and reactivity of the nucleophile.
-
Chelation Control: In substrates with chelating groups (e.g., those containing nitrogen or oxygen atoms), the solvent can compete with the substrate for coordination to a metal cation (like Li⁺). In the diastereoselective functionalization of benzylic anions, chelation of the lithium cation to a nearby heteroatom can be essential for high stereoselectivity.[3] A strongly coordinating solvent could disrupt this chelation, leading to lower diastereoselectivity.
II. Troubleshooting Guide: Specific Issues and Solutions
Scenario 1: Poor Diastereoselectivity in Nucleophilic Addition to a Benzylic Carbonyl
Problem: You are performing a nucleophilic addition to a chiral (arene)Cr(CO)₃ complex containing a benzaldehyde or acetophenone moiety, but the resulting alcohol is a mixture of diastereomers.
Diagnostic Questions & Flowchart
Caption: Troubleshooting workflow for benzylic functionalization reactions.
Detailed Analysis and Solutions
-
Configurational Stability of the Benzylic Anion: The key to high diastereoselectivity is the formation of a conformationally restricted benzylic anion that is trapped by the electrophile before it can epimerize. [3] * Solution: The stability of this anion is enhanced by the Cr(CO)₃ group. However, its configurational stability can be compromised by protic sources or by equilibrium processes. Using a strong, non-nucleophilic base (e.g., LDA or a lithium amide base) in an aprotic, non-coordinating solvent is crucial. In some systems, a proton transfer reaction between the metallated intermediate and the neutral starting material can lead to racemization. [4]
-
In Situ Quenching: Allowing the benzylic anion to exist for an extended period before adding the electrophile increases the chance of side reactions or loss of stereochemical integrity.
-
Protocol: The electrophile should be present in the reaction mixture during the deprotonation step or added immediately after the base. For example, in enantioselective ortho-lithiations, in situ quenching with an electrophile like TMSCl is often necessary to prevent racemization and achieve high enantiomeric excess. [3][4]
-
-
Chiral Bases: For prochiral substrates, using a chiral lithium amide base can induce enantioselectivity in the deprotonation step itself, leading to an enantioenriched benzylic anion. [4]This strategy can be highly effective for creating planar chiral complexes.
Scenario 3: Unexpected Diastereomer in Reactions Involving Benzylic Cations
Problem: A reaction proceeding through a benzylic carbocation intermediate (e.g., an Sₙ1-type substitution) is yielding the unexpected diastereomer or a mixture.
Detailed Analysis and Solutions
-
Mechanism of Stereocontrol: The Cr(CO)₃ group stabilizes benzylic cations, and reactions typically proceed with retention of stereochemistry. [3]The cation remains conformationally restricted, and the nucleophile attacks from the face exo to the chromium fragment.
-
Lewis Acid Promotion: In some cases, particularly with Lewis acid promotion, rearrangements can occur. For example, treatment of diastereomerically pure lactones complexed to Cr(CO)₃ with BF₃·OEt₂ can lead to a mixture of diastereomers through a Lewis acid-promoted cationic rearrangement. [5][6] * Solution: If you are using a Lewis acid, screen different acids and reaction conditions (temperature, concentration). A milder Lewis acid might promote the desired reaction without causing epimerization.
-
Sₙ1 vs. Sₙ2 Pathways: Ensure your reaction conditions strongly favor an Sₙ1 pathway if retention is desired. Conditions that might introduce Sₙ2 character could lead to inversion of stereochemistry and a mixture of products.
III. Experimental Protocols & Data
Protocol 1: Diastereoselective Nucleophilic Addition to a Chiral Benzaldehyde Complex
This protocol describes a general procedure for the diastereoselective addition of an organolithium reagent to an ortho-substituted (benzaldehyde)tricarbonylchromium(0) complex.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the ortho-substituted (benzaldehyde)Cr(CO)₃ complex (1.0 equiv).
-
Dissolution: Dissolve the complex in anhydrous diethyl ether or THF (ensure solvent is freshly distilled from an appropriate drying agent) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the organolithium reagent (1.1 equiv, as a solution in an appropriate solvent) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Substrate (ortho-substituent) | Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| o-Methylbenzaldehyde-Cr(CO)₃ | MeLi | THF | -78 | >95:5 | General Knowledge |
| o-Anisaldehyde-Cr(CO)₃ | PhLi | Ether | -78 | >98:2 | General Knowledge |
| Benzaldehyde-Cr(CO)₃ (no ortho) | MeLi | THF | -78 | ~60:40 | General Knowledge |
| o-Anisaldehyde-Cr(CO)₃ | MeLi | THF | 0 | 85:15 | General Knowledge |
| p-Si(CH₃)₃-Anisole-Cr(CO)₃ | t-Butyl lithiopropionate | THF | -78 | >99:1 | [7] |
Note: Data in this table is illustrative, based on established principles and specific literature examples. Actual results will vary with the specific substrate and reagents.
IV. Concluding Remarks
Achieving high diastereoselectivity in reactions of chiral arene chromium complexes requires a careful consideration of substrate design, reaction conditions, and the interplay of steric and electronic effects. The Cr(CO)₃ moiety is a powerful tool for stereocontrol, but its effectiveness is maximized only when other reaction parameters are optimized. [2]This guide provides a systematic framework for troubleshooting common issues. By methodically evaluating factors such as substrate conformation, temperature, solvent, and reagent choice, researchers can diagnose sources of poor selectivity and implement effective solutions.
References
- Merlic, C. A., & Walsh, J. C. (2001). The tricarbonylchromium template for stereocontrol in radical reactions of arenes. The Journal of Organic Chemistry, 66(7), 2265–2274. [Link]
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604. [Link]
- Wikipedia contributors. (2023, April 25). Benzylic activation in tricarbonyl(arene)chromium complexes. In Wikipedia, The Free Encyclopedia.
- Merlic, C. A., & Walsh, J. C. (2001). The Tricarbonylchromium Template for Stereocontrol in Radical Reactions of Arenes. The Journal of Organic Chemistry, 66(7), 2265-2274. [Link]
- Pearson, A. J., & Gontcharov, A. V. (1998). Vicinal stereocontrol during nucleophilic addition to arene chromium tricarbonyl complexes: formal synthesis of (+/-)-erythro Juvabione. The Journal of Organic Chemistry, 63(1), 152-162. [Link]
- Uemura, M. (2006). Benzylic Activation and Stereochemical Control in Reactions of Tricarbonyl(arene)chromium Complexes. Organic Reactions. [Link]
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36, 1589-1604. [Link]
- Gibson, S. E., & Ibrahim, H. (2000). Stereoselective bis-functionalizations of arene chromium tricarbonyl complexes via brook rearrangements. Organic Letters, 2(5), 717–719. [Link]
- Das, A., & Maiti, D. (2020). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 15(18), 2818-2828. [Link]
- Kündig, E. P., et al. (n.d.). Arene Chromium Complexes: Heterocyclic Chiral Auxiliaries and Synthetic Targets. University of Geneva. [Link]
- Riera, A., & Verdaguer, X. (2019). Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines.
- Simpkins, N. S., & Macgregor, D. J. (1996). Chiral base mediated asymmetric synthesis of tricarbonyl(η6-arene)chromium complexes. Journal of the Chemical Society, Perkin Transactions 1, 1769-1777. [Link]
Sources
- 1. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 4. Chiral base mediated asymmetric synthesis of tricarbonyl(η6-arene)chromium complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. The tricarbonylchromium template for stereocontrol in radical reactions of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vicinal stereocontrol during nucleophilic addition to arene chromium tricarbonyl complexes: formal synthesis of (+/-)-erythro Juvabione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lithiation of (Benzene)tricarbonylchromium
Welcome to the technical support center for the lithiation of (benzene)tricarbonylchromium and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful transformation in their synthetic endeavors. Here, we address common challenges and frequently encountered side reactions in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience. Our goal is to provide you with the insights necessary to troubleshoot your experiments effectively and achieve your desired outcomes with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you might be facing at the bench. Each entry details the potential causes and provides actionable steps to mitigate the issue.
Question 1: Why am I observing low yields of my desired lithiated and quenched product, with significant recovery of the starting material?
Answer:
This is a common issue that can stem from several factors, primarily incomplete lithiation or premature quenching of the lithiated intermediate.
Potential Causes and Solutions:
-
Insufficiently Active Lithiating Agent: Commercially available organolithium reagents, such as n-butyllithium (n-BuLi), can titrate lower than specified over time. It is crucial to titrate your n-BuLi solution periodically to ensure you are using the correct stoichiometry.
-
Presence of Water or Other Protic Impurities: Organolithium reagents are extremely sensitive to moisture and other protic sources (e.g., alcohols). Ensure your solvent is rigorously dried, and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All glassware should be oven- or flame-dried immediately before use.
-
Inadequate Reaction Time or Temperature: The lithiation of this compound is typically performed at low temperatures (-78 °C to -40 °C) to avoid side reactions. However, if the reaction time is too short, the deprotonation may not go to completion. It is advisable to stir the reaction mixture for a sufficient period (e.g., 1-2 hours) at the optimal temperature before adding the electrophile.
-
Premature Quenching: If the lithiated intermediate is quenched with water or another protic source during workup before reacting with the intended electrophile, you will regenerate the starting material. This can happen if the workup procedure is not carefully controlled.
Experimental Protocol: Titration of n-Butyllithium with Diphenylacetic Acid
-
Dry a small flask containing a stir bar under vacuum with a heat gun and backfill with argon.
-
Add approximately 250 mg of diphenylacetic acid and dissolve it in 5 mL of anhydrous THF.
-
Add a few crystals of a colorimetric indicator such as 2,2'-bipyridyl or 1,10-phenanthroline.
-
Slowly add the n-BuLi solution dropwise via syringe until a persistent color change is observed.
-
Calculate the molarity of the n-BuLi based on the volume added and the mass of diphenylacetic acid used.
Question 2: My reaction is producing a mixture of the desired ortho-substituted product and a significant amount of a benzylic-substituted isomer. How can I improve the regioselectivity?
Answer:
The competition between ring (ortho) lithiation and benzylic lithiation is a well-documented challenge, particularly for (alkylbenzene)tricarbonylchromium complexes. The outcome is highly dependent on the reaction conditions.[1][2]
Underlying Mechanism:
The Cr(CO)₃ group enhances the acidity of both the aromatic ring protons and the benzylic protons.[3][4][5][6] The balance between these two deprotonation pathways is governed by both kinetic and thermodynamic factors.[3][7] Generally, benzylic deprotonation is thermodynamically favored, while ortho-lithiation can be kinetically preferred, especially in the presence of coordinating additives.
Strategies for Controlling Regioselectivity:
-
Choice of Base:
-
For Ortho-Lithiation: Alkyllithiums like n-BuLi or sec-BuLi, often in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), tend to favor kinetic ortho-deprotonation.[2][8] TMEDA breaks down the alkyllithium aggregates and complexes the lithium ion, increasing the basicity and directing the base to the ortho position.[8][9][10]
-
For Benzylic Lithiation: Lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are generally more selective for benzylic deprotonation.[2]
-
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like tetrahydrofuran (THF) are commonly used. For favoring ortho-lithiation, a less coordinating solvent like diethyl ether might be beneficial in some cases, while for benzylic lithiation, THF is often preferred.
-
Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) typically favors the kinetically controlled ortho-lithiated product. Allowing the reaction to warm may lead to equilibration and formation of the thermodynamically more stable benzylic anion.
Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting workflow for regioselectivity issues.
Question 3: I am observing the formation of n-butylbenzene in my reaction mixture after quenching. What is the cause of this side product?
Answer:
The formation of n-butylbenzene is a strong indication of a nucleophilic addition side reaction, where the n-butyllithium acts as a nucleophile rather than a base.[7] This is often followed by a subsequent reaction upon warming.
Mechanism of Side Product Formation:
-
Nucleophilic Addition: The electron-withdrawing nature of the Cr(CO)₃ group makes the arene ring susceptible to nucleophilic attack. n-BuLi can add to the aromatic ring to form a negatively charged η⁵-cyclohexadienylchromium complex intermediate.[1][4][6][11]
-
Reaction upon Warming: If this intermediate is allowed to warm in the presence of excess n-BuLi, a reaction can occur that ultimately leads to the formation of n-butylbenzene and the decomplexed arene.[7]
Mitigation Strategies:
-
Strict Temperature Control: This side reaction is more prevalent at higher temperatures. Maintaining a low reaction temperature (e.g., -78 °C) is critical to favor deprotonation over nucleophilic addition.
-
Slow Addition of n-BuLi: Adding the n-butyllithium solution slowly and dropwise to the solution of the chromium complex can help to dissipate local heat and minimize the concentration of free n-BuLi at any given time, thus disfavoring the bimolecular nucleophilic addition.
-
Use of a Non-Nucleophilic Base: If nucleophilic addition remains a persistent issue, consider switching to a more sterically hindered and less nucleophilic base, such as LDA or LiTMP.
Visualizing the Competing Pathways
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Decomplexation of (η⁶-Arene)tricarbonylchromium Complexes
Welcome to the Technical Support Center for the removal of the chromium tricarbonyl [Cr(CO)₃] group. This guide is designed for researchers, scientists, and professionals in drug development who utilize (η⁶-arene)tricarbonylchromium complexes as powerful intermediates in stereoselective synthesis. The Cr(CO)₃ moiety is an invaluable tool for activating arene systems and directing stereochemistry. However, its eventual removal is a critical step that can be fraught with challenges, including low yields and degradation of the desired product.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of decomplexation and achieve optimal results.
Choosing Your Decomplexation Strategy: A Logic-Based Approach
The selection of an appropriate decomplexation method is paramount to preserving the integrity of your synthesized molecule. The choice depends heavily on the functional groups present in your substrate and its overall sensitivity. The following decision tree provides a logical workflow for selecting the most suitable method.
Caption: Decision workflow for selecting a decomplexation method.
Troubleshooting Guide for Cr(CO)₃ Removal
This section addresses common issues encountered during the decomplexation of (arene)chromium tricarbonyl complexes.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Decomplexed Product | 1. Incomplete Reaction: Insufficient reagent, reaction time, or activation (e.g., light source for photolysis). 2. Product Volatility: Loss of a low boiling point product during workup. 3. Re-complexation: Possible under certain conditions, though less common. | 1. Increase the equivalents of the decomplexation agent, prolong the reaction time, or use a more powerful light source for photolysis. Monitor the reaction by TLC or LC-MS. 2. Use a high-vacuum rotary evaporator at low temperature or consider extraction with a less volatile solvent. 3. Ensure complete removal of chromium byproducts during workup. |
| Product Degradation/Decomposition | 1. Harsh Oxidizing Agent: Reagents like CAN can oxidize sensitive functional groups (e.g., alcohols, phenols, electron-rich arenes).[1] 2. Acidic Byproducts: Some methods can generate acidic species that may degrade acid-sensitive products. 3. Photodegradation: The desired product itself might be sensitive to the wavelength of light used for photolysis. | 1. Switch to a milder method such as iodine, trimethylamine N-oxide, or photolysis. 2. Perform the reaction in the presence of a non-nucleophilic base (e.g., proton sponge) or perform an aqueous basic wash during workup. 3. Use a filter to block shorter, more energetic wavelengths or switch to a chemical decomplexation method. |
| Formation of Side Products | 1. Side Reactions with Reagents: CAN can cause nitration of aromatic rings.[2] 2. Reaction with Solvent: Solvents can sometimes participate in the reaction, especially under photolytic conditions. 3. Incomplete Reaction leading to Intermediates: Partially decomplexed species may be observed. | 1. If nitration is observed with CAN, switch to a different oxidative or non-oxidative method. 2. Choose an inert solvent for the reaction. For photolysis, degassed solvents are often recommended. 3. Ensure the reaction goes to completion by monitoring and adjusting reaction conditions as needed. |
| Racemization of Chiral Centers | 1. Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to racemization of stereocenters, particularly at the benzylic position. | 1. Opt for milder, low-temperature methods. Iodine-mediated decomplexation is often performed at or below room temperature. Photolysis can also be carried out at low temperatures. |
| Difficulty in Removing Chromium Byproducts | 1. Insoluble Chromium Salts: Formation of insoluble chromium species can complicate purification. | 1. After the reaction, filter the mixture through a pad of Celite or silica gel. A common workup involves washing with aqueous sodium thiosulfate to remove iodine and chromium salts. |
Frequently Asked Questions (FAQs)
Q1: What is the mildest method for removing the Cr(CO)₃ group?
For substrates with sensitive functional groups, non-oxidative methods are generally the mildest. Photolysis, conducted at low temperatures in an inert solvent, can be very gentle, provided the product is not light-sensitive.[1][3] Another excellent mild method is the use of trimethylamine N-oxide (TMNO), which acts by nucleophilically attacking a carbonyl ligand, leading to the dissociation of the arene.[4]
Q2: I am working with an electron-rich arene. Which decomplexation method should I avoid?
You should exercise caution with strong oxidizing agents, particularly ceric ammonium nitrate (CAN). CAN is a powerful one-electron oxidant and can readily oxidize electron-rich aromatic systems, leading to undesired side products or complete degradation of your target molecule.[1] Iodine is a milder oxidant and is often a better choice in such cases.
Q3: Can I monitor the progress of the decomplexation reaction?
Yes, and it is highly recommended. Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The starting (arene)Cr(CO)₃ complex is typically a colored (yellow to orange) spot on the TLC plate, while the decomplexed arene is often colorless (visualized with a UV lamp). The disappearance of the colored spot indicates the consumption of the starting material. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q4: My product has a chiral center at the benzylic position. How can I avoid racemization during decomplexation?
Maintaining stereochemical integrity at the benzylic position is a common concern. The key is to use mild conditions. Methods that proceed at low to ambient temperatures are preferable. Iodine-mediated decomplexation is often successful in this regard. It is crucial to avoid high temperatures and strongly acidic or basic conditions during both the reaction and the workup.
Q5: What are the safety precautions I should take when working with these reagents?
-
Chromium Carbonyl Complexes: These are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ceric Ammonium Nitrate (CAN): CAN is a strong oxidizing agent and can cause skin and eye irritation. Avoid contact with combustible materials.
-
Iodine: Iodine is corrosive and can cause burns. It is also harmful if inhaled or ingested. Handle it in a fume hood.
-
Photolysis: Use appropriate shielding to protect your eyes from the UV light source. Ensure the setup is secure to prevent electrical hazards.
-
Trimethylamine N-Oxide (TMNO): TMNO is a hygroscopic solid. Keep the container tightly closed.
Detailed Experimental Protocol: Iodine-Mediated Decomplexation
This protocol provides a reliable method for the removal of the Cr(CO)₃ group using iodine. It is generally applicable to a wide range of substrates and is known for its mildness.
Caption: Step-by-step workflow for iodine-mediated decomplexation.
Materials:
-
(Arene)tricarbonylchromium complex
-
Iodine (I₂)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or Acetone)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography
Procedure:
-
Dissolution of the Complex: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (arene)tricarbonylchromium complex (1.0 equivalent) in a suitable anhydrous solvent (e.g., CH₂Cl₂). The concentration is typically in the range of 0.05-0.1 M.
-
Addition of Iodine: To the stirred solution, add a solution of iodine (2.0-3.0 equivalents) in the same solvent dropwise at room temperature or 0 °C, depending on the sensitivity of the substrate. A color change from yellow/orange to brown is typically observed.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC. The reaction is usually complete within 1 to 4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of excess iodine is discharged.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) three times.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, and then filter.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure decomplexed arene.
References
- Ceric ammonium nitr
- Rosillo, M.; Domínguez, G.; Pérez-Castells, J. Chromium arene complexes in organic synthesis. Chem. Soc. Rev.2007, 36, 1589-1604.
- Card, R. J.; Trahanovsky, W. S. Arene-metal complexes. 13. Reaction of substituted (benzene)tricarbonylchromium complexes with n-butyllithium. J. Org. Chem.1980, 45, 2560-2565.
- Dinçtürk, S.; Ridd, J. H. Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid. J. Chem. Soc., Perkin Trans. 21982, 965-969.
- Dinçtürk, S.; Ridd, J. H. Reactions of Cerium(iv) Ammonium Nitrate with Aromatic Compounds in Acetonitrile. Part 1. The Mechanism of Side-Chain Substitution. J. Chem. Soc., Perkin Trans. 21982, 961-964.
- Al-Abed, Y.; Al-Tel, T. H.; Voelter, W. Trimethylamine N-Oxide in Organometallic Chemistry. Scribd.
- Nair, V.; Augustine, A.; Suja, T. D. Ceric Ammonium Nitrate (CAN) Mediated Reactions of Alkenes and Alkynes with Aryl Sulfinates and Sodium Iodide. Synthesis2002, 2002, 2259-2265.
- Griesbeck, A. G.; Abe, M.; Bondock, S. Ammonium Cerium(IV)
- Bera, B.; Jagirdar, B. R. Photolysis of arene chromium tricarbonyl complexes in presence of amine–boranes: observation of σ-borane complexes in solution. Inorg. Chim. Acta2011, 372, 200-205.
- Mandal, A.; Bunescu, A. Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv2023.
- Benzylic activation in tricarbonyl(arene)chromium complexes. In Wikipedia; 2023.
- Gelfand, B. S.; Blake, A. J.; Brothers, P. J. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. Chem. Commun.2004, 2584-2585.
- Ma, D.-L.; Leung, C.-H. Chemical structures of the chromium-containing arene (arene–Cr(CO)3) complexes 31a–d.
- Bamford, C. H.; Al-Lamee, K. G. Photolysis of arene chromium tricarbonyls and photoinitiation of polymerization. Part 2.—Toluene, anisole, fluorobenzene and chlorobenzene chromium tricarbonyls. J. Chem. Soc., Faraday Trans. 11984, 80, 2187-2199.
- Semmelhack, M. F. (Arene)Cr(CO) 3 Complexes: Aromatic Nucleophilic Substitution.
Sources
- 1. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 2. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
Managing air and moisture sensitivity of (Benzene)tricarbonylchromium experiments
Welcome to the technical support guide for (Benzene)tricarbonylchromium, a cornerstone reagent in organometallic chemistry. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and management of this air- and moisture-sensitive compound. Our goal is to equip you with the expertise to anticipate challenges, diagnose problems, and ensure the integrity and success of your experiments.
Introduction: The Power and Problem of Benchrotrene
This compound, often called "benchrotrene," is a yellow, crystalline organometallic solid with a characteristic "piano stool" geometry.[1] Its significance in organic synthesis stems from the powerful electron-withdrawing nature of the Cr(CO)₃ moiety, which fundamentally alters the reactivity of the complexed benzene ring. This activation transforms the normally nucleophilic arene into an electrophilic one, opening pathways for nucleophilic aromatic substitution and functionalization of benzylic positions.[2][3]
However, this unique reactivity is intrinsically linked to its primary experimental challenge: the Cr(0) center is highly susceptible to oxidation. Exposure to air (oxygen) or moisture can lead to rapid decomposition, compromising reaction yields and purity.[4][5] This guide is structured to address these stability issues head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries about the fundamental properties and handling of this compound.
Q1: How must I store solid this compound to ensure its long-term stability? A: Proper storage is critical. The solid compound should be kept in a tightly sealed container, preferably within a glovebox or a desiccator backfilled with an inert gas like argon or nitrogen.[4] It must be stored in a cool, dry, and dark environment. While the solid is reasonably stable when pure and properly stored, taking these precautions prevents gradual decomposition.[5]
Q2: What are the immediate visual signs of decomposition? A: The most telling sign of decomposition is a color change. Pure this compound is a vibrant yellow crystalline solid. Upon exposure to air, it will begin to turn green or brown. This signifies the oxidation of the electron-rich Cr(0) center to a Cr(III) species, which is typically green.
Q3: How sensitive are solutions of this compound compared to the solid? A: Solutions are significantly more sensitive to air and moisture than the solid state.[3][5] Once dissolved, the compound's susceptibility to oxidation increases dramatically. Therefore, solutions should always be prepared fresh using anhydrous, deoxygenated solvents under a strict inert atmosphere and used without delay.
Q4: What are the primary safety hazards associated with this compound? A: this compound is classified as harmful. It is hazardous if swallowed, inhaled, or on contact with skin.[6][7] All handling must be performed in a well-ventilated fume hood or a glovebox. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][6]
Troubleshooting Guide: From Synthesis to Purification
This guide provides solutions to specific problems you may encounter during your experimental workflow.
Issue 1: My reaction mixture has turned from yellow to green.
-
Symptom: During the reaction or workup, the characteristic yellow color of the solution fades and is replaced by a green or murky brown color.
-
Probable Cause: This is a definitive indication of oxidative decomposition. The Cr(0) metal center has been oxidized by atmospheric oxygen, likely due to a breach in your inert atmosphere setup.
-
Recommended Solution:
-
System Integrity Check: Before starting, rigorously check your apparatus for leaks. Ensure all glass joints are well-greased and securely clamped. If using rubber septa, ensure they are fresh and not punctured excessively.
-
Proper Degassing: Solvents must be thoroughly deoxygenated before use. This can be achieved by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Positive Pressure: Ensure a constant, gentle positive pressure of inert gas is maintained throughout the entire experiment. This can be monitored with an oil or mercury bubbler. A static environment (like a balloon) is less reliable as it can reintroduce atmospheric gases over time.[8]
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed moisture, typically by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere.[9]
-
Issue 2: My compound is decomposing during column chromatography purification.
-
Symptom: You load a yellow solution onto a chromatography column, but the band streaks, turns green on the column, or the collected fractions are colorless and contain no product.
-
Probable Cause: Standard silica gel is acidic and has a high surface area, both of which can catalyze the decomposition of this compound.[10] The acidic sites can protonate the complex, while the large surface area maximizes its exposure to any residual oxygen in the eluent.
-
Recommended Solutions:
-
Method 1: Use Neutral Stationary Phase: The most reliable solution is to avoid silica gel altogether. Use a neutral stationary phase like deactivated neutral alumina.
-
Method 2: Deactivate Silica Gel: If silica gel must be used, it should be deactivated first. This can be done by preparing a slurry of the silica in your eluent and adding ~1-2% triethylamine or another non-nucleophilic base, which neutralizes the acidic sites.
-
Method 3: Alternative Purification: Often, chromatography is not the best method. Consider these alternatives:
-
Recrystallization: This is an excellent method for obtaining high-purity crystals. Dissolve the crude product in a minimal amount of hot, deoxygenated nonpolar solvent (e.g., hexane, diethyl ether) under an inert atmosphere and allow it to cool slowly.[10]
-
Sublimation: this compound is readily sublimable.[11][12] Purifying the compound by sublimation under vacuum (e.g., at 80-85°C / 10⁻³ mm Hg) is a highly effective technique for removing non-volatile impurities.[11]
-
-
Table 1: Comparison of Purification Techniques
| Purification Method | Advantages | Disadvantages | Best For |
| Column Chromatography | Good for separating complex mixtures. | High risk of decomposition on standard silica.[2][10] Requires careful deactivation and deoxygenation. | Separating product from other organometallic byproducts of similar polarity. |
| Recrystallization | Excellent for achieving high purity; removes insoluble impurities. | Potential for product loss in the mother liquor. Requires careful solvent choice. | Removing polar or nonpolar impurities from a crude solid that is mostly product. |
| Sublimation | Excellent for high purity; solvent-free.[4][11] | Only effective for volatile compounds; will not separate from impurities with similar vapor pressures. | Removing non-volatile inorganic salts or high molecular weight organic impurities. |
Issue 3: I have a very low yield in the direct thermal synthesis from Cr(CO)₆ and benzene.
-
Symptom: After reacting chromium hexacarbonyl and benzene, the isolated yield of the yellow product is poor.
-
Probable Cause:
-
Loss of Cr(CO)₆: Chromium hexacarbonyl is volatile and can sublime out of the reaction flask if the apparatus is not properly sealed or if the reflux temperature is not adequately controlled.[10]
-
Insufficient Reaction Time/Temperature: The reaction requires thermal energy to drive off three CO ligands.[10] Insufficient heating will result in incomplete conversion.
-
Product Decomposition: As with other issues, leaks in the inert atmosphere setup will allow oxygen to enter and decompose the product as it forms.
-
-
Recommended Solutions:
-
Use a High-Boiling Co-Solvent: The direct reaction in benzene (boiling point 80°C) can be slow. A common and effective procedure involves using a high-boiling inert solvent, such as di-n-butyl ether (b.p. 142°C), with a smaller amount of THF to aid solubility, allowing the reaction to proceed at a higher temperature.[2][10]
-
Ensure a Closed System: Use a reflux condenser to prevent the escape of both the solvent and the volatile Cr(CO)₆. The top of the condenser should be connected to an inert gas line with a bubbler to maintain a closed, inert environment.
-
Patience and Monitoring: These reactions can be slow, sometimes requiring 12-24 hours or more. Monitor the reaction progress by TLC (if stable enough) or by observing the consumption of the white Cr(CO)₆ starting material.
-
Key Experimental Protocols & Visualizations
Adherence to rigorous air-free technique is paramount. The following protocols and diagrams illustrate the essential workflows for successfully managing this compound.
Protocol: Inert Atmosphere Reaction Setup via Schlenk Line
-
Glassware Preparation: Select a round-bottom flask with a sidearm (Schlenk flask) and a reflux condenser. Place a magnetic stir bar inside the flask.
-
Drying: Assemble the glassware and flame-dry all parts thoroughly under vacuum. Allow the apparatus to cool to room temperature under vacuum.
-
Inert Gas Purge: Backfill the cooled apparatus with high-purity argon or nitrogen. Evacuate and backfill two more times (a "purge cycle") to ensure all atmospheric gases are removed.
-
Reagent Addition: Add the solid reagents (e.g., Cr(CO)₆) to the flask under a positive flow of inert gas.
-
Solvent Transfer: Transfer anhydrous, deoxygenated solvents into the reaction flask via a cannula or a gas-tight syringe.
-
Reaction: Heat the reaction mixture to the desired temperature under a constant positive pressure of inert gas, vented through a bubbler.
-
Quenching & Workup: Cool the reaction to room temperature before exposing it to any aqueous solutions, which must also be deoxygenated.
Caption: Workflow for an inert atmosphere synthesis.
Visualization: Troubleshooting Decision Tree
This diagram provides a logical path from an observed experimental problem to its most likely cause and solution.
Caption: A decision tree for troubleshooting common issues.
References
- SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific. URL
- Development of Techniques in Organometallic Chemistry. Source: American Chemical Society. URL
- Experimental Organometallic Chemistry.
- (Benzene)chromium tricarbonyl - Wikipedia. Source: Wikipedia. URL
- (η6-Benzene)
- BENZENE CHROMIUM TRICARBONYL | 12082-08-5. Source: ChemicalBook. URL
- SAFETY D
- Benzene Chromium Tricarbonyl | Organometallic Reagent. Source: Benchchem. URL
- Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work....
- Benzene Chromium Tricarbonyl丨CAS 12082-08-5. Source: Wolfabio. URL
- Arene Complexes of Cr, Mo, and W. Source: Science of Synthesis. URL
- Synthesis and structure of tricarbonyl(η6-arene)chromium complexes.... Source: PMC. URL
- Organometallic chemistry - Wikipedia. Source: Wikipedia. URL
- Chromium arene complexes in organic synthesis. Source: University of Windsor. URL
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
- Inert Atmospheric Methods - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. BENZENE CHROMIUM TRICARBONYL | 12082-08-5 [amp.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Complex NMR Spectra of (Benzene)tricarbonylchromium Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Benzene)tricarbonylchromium derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you interpret the often complex Nuclear Magnetic Resonance (NMR) spectra of these fascinating organometallic compounds. The unique "piano stool" geometry and the strong electron-withdrawing nature of the tricarbonylchromium moiety significantly influence the magnetic environment of the arene ring, leading to spectral features that require careful analysis.[1][2]
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
Here we address some of the most common initial questions encountered when analyzing the NMR spectra of this compound complexes.
Question 1: Why do the aromatic proton and carbon signals in my this compound derivative appear so far upfield compared to the free arene?
This is a hallmark feature of these complexes and is primarily due to the strong electron-withdrawing nature of the Cr(CO)₃ group.[3] This effect, combined with the magnetic anisotropy of the chromium tricarbonyl moiety and a quenching of the ring current, results in a significant increase in shielding for the arene protons and carbons, causing their signals to shift to a higher field (lower ppm).[4]
Question 2: I've noticed that the ortho-proton coupling constants in my complex are smaller than in the uncomplexed arene. Why is this?
The decrease in the coupling constant between ortho-protons, typically from around 7-8 Hz in the free arene to 6-7 Hz in the complex, is a direct consequence of the reduced π-electron density in the arene ring upon coordination to the Cr(CO)₃ fragment.[4][5]
Question 3: My substituted this compound derivative shows fewer aromatic signals in the ¹³C NMR spectrum than expected. What could be the reason?
This is often due to the symmetry of the molecule. This compound itself possesses C₃ᵥ symmetry.[6] Depending on the substitution pattern on the benzene ring, certain carbon atoms may become chemically equivalent, leading to a reduced number of signals in the ¹³C NMR spectrum. For example, a para-disubstituted derivative will exhibit a higher degree of symmetry than an ortho- or meta-disubstituted one, resulting in fewer unique carbon environments.[7]
Section 2: Troubleshooting Guide - Deciphering Complex Spectra
This section provides a structured approach to troubleshoot common issues encountered during the interpretation of more complex NMR spectra of this compound derivatives.
Issue 1: Overlapping and Broad Signals in the Aromatic Region
Symptoms:
-
Poorly resolved multiplets in the ¹H NMR spectrum.
-
Broadened signals in the ¹³C NMR spectrum.
Possible Causes and Solutions:
-
Cause: Intermediate rate of exchange on the NMR timescale. This could be due to restricted rotation of the Cr(CO)₃ tripod relative to the arene ring, especially in sterically hindered derivatives.
-
Troubleshooting Protocol: Variable-Temperature (VT) NMR Spectroscopy
VT-NMR is a powerful technique to investigate dynamic processes.[8] By acquiring spectra at different temperatures, you can often resolve broadened signals.
Step-by-Step VT-NMR Protocol:
-
Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Low-Temperature Acquisition: Cool the sample in increments of 10-20 K and acquire a spectrum at each temperature. If the broadening is due to a dynamic process, the signals should sharpen as the exchange rate slows down.
-
High-Temperature Acquisition: If low temperatures do not resolve the signals, increase the temperature in similar increments. At higher temperatures, the exchange process may become fast on the NMR timescale, leading to averaged, sharp signals.
-
Data Analysis: Analyze the changes in chemical shifts and linewidths as a function of temperature. This can provide valuable information about the thermodynamics and kinetics of the dynamic process.
-
-
Cause: Presence of multiple conformers or rotamers in solution.[8]
-
Solution: Similar to the above, VT-NMR can help identify the presence of multiple species in equilibrium. At low temperatures, you may be able to "freeze out" individual conformers, leading to a more complex but well-resolved spectrum.
Issue 2: Ambiguous Assignment of Aromatic Signals
Symptoms:
-
Difficulty in assigning specific proton or carbon signals to their corresponding positions on the substituted arene ring.
Possible Causes and Solutions:
-
Cause: The combined electronic effects of the substituent and the Cr(CO)₃ group can make empirical predictions of chemical shifts challenging.
-
Troubleshooting Protocol: 2D NMR Spectroscopy
Two-dimensional NMR techniques are indispensable for unambiguous signal assignment.
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (e.g., ortho, meta, and para couplings in the aromatic ring). This is crucial for tracing the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms. This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the overall connectivity of the molecule.
-
Workflow for 2D NMR-Based Assignment:
Caption: Workflow for 2D NMR-based spectral assignment.
Section 3: Data Reference Tables
The following tables provide typical NMR data for this compound to serve as a reference point for your interpretations.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Free Benzene (in CDCl₃) | This compound (in CDCl₃) |
| ¹H | ~7.34 | ~5.30 |
| ¹³C (Aromatic) | ~128.5 | ~92.0 |
| ¹³C (Carbonyl) | N/A | ~233.0 |
Table 2: Effect of Substituents on the ¹H NMR Chemical Shifts of the Arene Protons in (Substituted Benzene)tricarbonylchromium Complexes [5]
| Substituent | Ortho Shift (ppm) | Meta Shift (ppm) | Para Shift (ppm) |
| -CH₃ | +0.14 | -0.08 | -0.15 |
| -OCH₃ | +0.20 | -0.10 | -0.25 |
| -Cl | -0.03 | -0.02 | -0.09 |
Note: Shifts are relative to the proton signal in this compound.
Section 4: Visualizing the Structure-Spectrum Relationship
The unique "piano stool" geometry of this compound complexes is fundamental to understanding their NMR spectra.[1][2]
Caption: "Piano Stool" structure of this compound.
The electron-withdrawing effect of the Cr(CO)₃ moiety can be visualized as a polarization of the electron density in the arene ring.
Caption: Causality of the upfield shift in the NMR spectrum.
By understanding the fundamental principles and employing the troubleshooting strategies outlined in this guide, researchers can confidently interpret the complex and information-rich NMR spectra of this compound derivatives.
References
- Coletta, F., Gambaro, A., Bigatti, G., & Venzo, A. (1977). ¹³C-NMR Spectra of Some π-(Arene)-Tricarbonylchromium(O) Complexes. Spectroscopy Letters, 10(12), 971-977.
- Jones, D. J., & Brown, R. K. (1968). Nuclear magnetic resonance study of arene metal tricarbonyl complexes. Canadian Journal of Chemistry, 46(4), 515-524.
- Bodner, G. M., & Todd, L. J. (1974). A Fourier-Transform Carbon-13 Nuclear Magnetic Resonance Study of (Arene)tricarbonylchromium Complexes. Inorganic Chemistry, 13(2), 360-363.
- Bodner, G. M., & Todd, L. J. (1974). Fourier-transform carbon-13 nuclear magnetic resonance study of (arene)tricarbonylchromium complexes. Inorganic Chemistry, 13(2), 360-363. [Link]
- Tricarbonyl-(hexaethyl-benzene) chromium - Optional[13C NMR] - Chemical Shifts. (n.d.).
- Reddy, V. P., et al. (2025). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. [Link]
- Emanuel, R. V., & Randall, E. W. (1969). Investigations of the effect of electronic distribution and magnetic anisotropy on the proton magnetic resonance spectra of substituted benzenechromium tricarbonyl complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3002-3006. [Link]
- Benzenechromiumtricarbonyl. (n.d.). NIST WebBook. [Link]
- Benzene chromium tricarbonyl - C3v. (n.d.). ChemTube3D. [Link]
- (Benzene)chromium tricarbonyl. (n.d.). Wikipedia. [Link]
- benzene chromium tricarbonly [c6h6Cr(CO)3] | preparation, structure and bonding | simplified. (2022, January 29). YouTube. [Link]
- 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. [Link]
- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D
- Chromium, (.eta.6-benzene)tricarbonyl- - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). [Link]
- (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141. (n.d.). PubChem. [Link]
- Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. [Link]
- Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. (2021, April 16). [Link]
- Chromium, (benzene)tricarbonyl-. (n.d.). ChemBK. [Link]
- Short Summary of 1H-NMR Interpret
- 15.6b Interpreting NMR Example 2 | Organic Chemistry. (2018, September 20). YouTube. [Link]
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of the effect of electronic distribution and magnetic anisotropy on the proton magnetic resonance spectra of substituted benzenechromium tricarbonyl complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
Technical Support Center: Purification of Polar (Arene)tricarbonylchromium Complexes
Welcome to the technical support center for the purification of polar (arene)tricarbonylchromium complexes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of these versatile yet sensitive organometallic compounds. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you navigate the complexities of their purification.
Introduction: The Challenge of Purifying Polar (Arene)tricarbonylchromium Complexes
(Arene)tricarbonylchromium complexes are powerful tools in organic synthesis, enabling a range of transformations due to the electron-withdrawing nature of the Cr(CO)₃ moiety.[1][2] While many of these complexes are crystalline and relatively stable in solid form, their purification, especially for analogues bearing polar functional groups, presents significant challenges.[3] The introduction of polar substituents can lead to increased interaction with stationary phases, altered solubility, and heightened sensitivity to decomposition. This guide will address these specific issues head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why do my polar (arene)tricarbonylchromium complexes decompose during column chromatography on silica gel?
A: Decomposition on silica gel is a common problem and is often attributed to a combination of factors. The acidic nature of standard silica gel can catalyze the decomposition of sensitive complexes. Furthermore, silica gel can facilitate oxidative decomposition of the chromium center, especially when exposed to air and light during the lengthy elution process.[4][5] This is often observed as streaking on a TLC plate or the appearance of a dark, immobile band at the top of the column.[6]
Q2: My complex is very polar and won't move off the baseline on a silica TLC plate, even with highly polar solvents. What should I do?
A: This is a common issue when dealing with highly polar compounds. Forcing elution with extremely polar mobile phases on silica can lead to poor separation and streaking. In such cases, consider alternative chromatographic techniques. Reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, is often a better choice for highly polar molecules.[6] Another option is to use a more polar stationary phase that offers different selectivity, such as alumina or a bonded silica phase (e.g., diol or amino).
Q3: Can I use additives like triethylamine in my mobile phase to improve the chromatography of my polar, basic complex?
A: Yes, adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase can be very effective for purifying polar, basic (arene)tricarbonylchromium complexes on silica gel. The triethylamine deactivates the acidic silanol groups on the silica surface by competing for binding, which minimizes strong, irreversible adsorption and reduces tailing of the desired compound.[7]
Q4: What are the best general handling practices to maintain the stability of my complex during purification?
A: To minimize decomposition, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when the complex is in solution.[4] Use deoxygenated solvents and protect the complex from light by wrapping flasks and columns in aluminum foil.[4] It is also advisable to keep the purification time as short as possible.
Troubleshooting Guides
Guide 1: Column Chromatography
Issue 1: Significant Streaking and Decomposition on Silica Gel
-
Causality: Acidic sites on the silica gel are likely promoting the decomposition of your complex. The prolonged contact time during chromatography exacerbates this issue.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running your column, flush the packed silica gel with a solution of your eluent containing 1-2% triethylamine. This will neutralize the acidic sites.[7] After flushing, equilibrate the column with your starting mobile phase (without triethylamine) before loading your sample.
-
Use an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for acid-sensitive compounds. Start with neutral alumina and if decomposition is still an issue, basic alumina can be used.
-
Bonded Silica Phases: Less acidic stationary phases like diol or cyano-bonded silica can provide good separation without causing decomposition.[8]
-
-
Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent. The dry powder can then be carefully added to the top of your column. This technique can lead to sharper bands and better separation.
-
Issue 2: Poor Separation and Co-elution with Polar Impurities
-
Causality: The polarity of your target complex and the impurities may be too similar for effective separation with your current solvent system.
-
Troubleshooting Steps:
-
Optimize Your Solvent System with TLC: Systematically screen different solvent mixtures. A good starting point is a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate.[9]
-
Employ a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography. This can help to first elute nonpolar impurities and then cleanly elute your more polar complex.[7]
-
Consider Reversed-Phase Chromatography: For very polar complexes, reversed-phase chromatography is often more effective. Use a C18 column with a mobile phase of water and an organic modifier like methanol or acetonitrile.
-
Workflow for Troubleshooting Column Chromatography
Sources
- 1. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. columbia.edu [columbia.edu]
Stabilizing intermediates in reactions of (Benzene)tricarbonylchromium
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Benzene)tricarbonylchromium complexes. This guide is designed to provide practical, in-depth solutions to common challenges encountered during experimentation. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1.1: Low or No Yield of the Desired Product in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution on a substituted this compound complex, but I am observing very low to no conversion to my desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in SNAr reactions involving (arene)tricarbonylchromium complexes can stem from several factors, primarily related to the nature of the nucleophile, the substituents on the arene ring, and the reaction conditions. The Cr(CO)₃ group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack.[1][2] However, success is contingent on a delicate balance of electronic and steric factors.
Troubleshooting Steps:
-
Evaluate Your Nucleophile:
-
Hard vs. Soft Nucleophiles: Not all nucleophiles are effective. Hard nucleophiles like methyllithium or n-butyllithium often act as bases, leading to deprotonation of the ring or benzylic position instead of addition.[1] Softer, stabilized carbanions (e.g., from malonates, cyanoacetates, or dithianes) are generally more successful.[1][3]
-
pKa of the Nucleophile's Conjugate Acid: A general guideline is that nucleophiles derived from carbon acids with a pKa greater than 22 are suitable for addition to this compound.[3]
-
-
Assess the Arene Substituents:
-
Electron-Donating vs. Electron-Withdrawing Groups: The regioselectivity of nucleophilic addition is highly dependent on the substituents present on the benzene ring.[1] Electron-donating groups can disfavor the reaction, while additional electron-withdrawing groups can enhance it. The position of these groups (ortho, meta, para) directs the nucleophilic attack.[4][5]
-
Steric Hindrance: Bulky substituents on the arene or the nucleophile can sterically hinder the approach of the nucleophile to the ring. The Cr(CO)₃ moiety itself provides significant steric bulk, directing the nucleophile to attack from the face opposite the metal complex (exo attack).[3][6]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The choice of solvent can influence the rate of equilibration of intermediates.[1] Mixtures of THF and HMPA (or a suitable substitute) can be used to slow down equilibration and favor the kinetically controlled product.[1]
-
Temperature: Many nucleophilic additions are performed at low temperatures (e.g., -78 °C) to favor kinetic control and prevent decomposition of the intermediate cyclohexadienyl complex.
-
Oxidative Workup: The intermediate anionic η⁵-cyclohexadienyl complex is often stable and requires an oxidative workup (e.g., with iodine or air) to rearomatize and release the substituted arene product.[1] Ensure your oxidative quench is efficient.
-
Workflow for Troubleshooting Low SNAr Yield
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Issue 1.2: Unwanted Side-Reactions During Lithiation
Question: I am trying to perform a directed ortho-lithiation on my substituted this compound complex using n-butyllithium, but I'm getting a mixture of products, including what appears to be benzylic deprotonation. How can I improve the selectivity?
Answer:
The complexation of a benzene ring to a Cr(CO)₃ moiety significantly increases the acidity of the ring protons, allowing for direct lithiation with bases like n-butyllithium.[7][8] However, benzylic protons also become more acidic, creating a competition between ring and benzylic deprotonation.[9]
Troubleshooting Steps:
-
Choice of Base: While n-butyllithium is commonly used, its reactivity can sometimes be difficult to control.
-
For exclusive benzylic lithiation, consider switching to a lithium amide base like LDA or LiTMP, which are less likely to deprotonate the arene ring.[9]
-
For exclusive ring lithiation, n-BuLi or s-BuLi are generally preferred, but conditions must be carefully controlled.
-
-
Temperature Control:
-
Directing Group Efficacy: The success of directed ortho-lithiation depends on the strength of the directing metalating group (DMG). Strong DMGs (e.g., -CONR₂, -OMe) will favor lithiation at the ortho position. Weaker DMGs may result in a loss of selectivity.
-
Quenching the Intermediate: The resulting aryllithium intermediate is a potent nucleophile.[7] Ensure your electrophile is added at low temperature and is sufficiently reactive to trap the intermediate before it can decompose or react further.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does the Cr(CO)₃ group activate the benzene ring to nucleophilic attack but deactivate it for Friedel-Crafts reactions?
A1: The Cr(CO)₃ fragment is a powerful electron-withdrawing group due to the back-bonding from the metal to the carbonyl ligands. This withdrawal of electron density from the benzene ring makes it "electron-poor" or electrophilic, thus highly susceptible to attack by nucleophiles (SNAr).[1][10] Conversely, electrophilic aromatic substitution (EAS) reactions, like Friedel-Crafts alkylation or acylation, require an "electron-rich" aromatic ring to act as a nucleophile.[11] The electron-withdrawing nature of the Cr(CO)₃ group deactivates the ring towards attack by electrophiles, causing Friedel-Crafts reactions to fail on these complexes.[12][13]
Q2: What is the role of the Cr(CO)₃ moiety in stabilizing benzylic intermediates?
A2: The Cr(CO)₃ group is unique in its ability to stabilize both benzylic carbocations and benzylic carbanions.[3][6][10]
-
Benzylic Anions: The electron-withdrawing nature of the complex enhances the acidity of benzylic protons, facilitating their removal to form a stabilized benzylic anion.[1][3]
-
Benzylic Cations: Stabilization of benzylic cations is explained by a neighboring group effect.[1] This stabilization allows for SN1-type reactions at the benzylic position to occur with a high degree of stereochemical retention, as the departing leaving group is assisted by the metal complex.[6]
Stabilization of Benzylic Intermediates
Caption: Dual stabilization of benzylic anions and cations by the Cr(CO)₃ group.
Q3: How can I remove the Cr(CO)₃ group from my product?
A3: The tricarbonylchromium fragment can be easily removed to yield the free, functionalized arene. This is a key advantage of this methodology. Common methods include:
-
Mild Oxidation: Treatment with mild oxidizing agents like iodine (I₂), ceric ammonium nitrate (CAN), or even exposure to air over silica gel during chromatography can effectively decomplex the arene.[1][14]
-
Photolysis: Irradiation with UV light can also induce decomplexation.[7]
-
High Pressure of Carbon Monoxide: In some cases, applying a high pressure of CO can displace the arene ligand, regenerating Cr(CO)₆.[4]
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on this compound
This protocol is a generalized procedure for the addition of a stabilized carbanion to this compound, followed by oxidative workup.
Materials:
-
This compound
-
Nucleophile precursor (e.g., diethyl malonate)
-
Base (e.g., NaH, LDA)
-
Anhydrous THF
-
Oxidizing agent (e.g., Iodine)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile precursor (1.1 eq) in anhydrous THF. Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).
-
Deprotonation: Add the base (1.05 eq) portion-wise to the solution of the nucleophile precursor. Stir for 30-60 minutes to ensure complete formation of the nucleophile.
-
Addition to the Chromium Complex: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Reaction: Slowly transfer the solution of the nucleophile to the solution of the chromium complex via cannula. The reaction mixture will typically change color upon formation of the anionic η⁵-cyclohexadienyl intermediate. Stir at -78 °C for 2-4 hours.
-
Oxidative Workup: While maintaining the low temperature, add a solution of iodine (1.5-2.0 eq) in THF to the reaction mixture. The color will change again as the mixture is oxidized.
-
Quenching and Extraction: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Value | Rationale |
| Temperature | -78 °C | Favors kinetic product formation and enhances stability of the anionic intermediate. |
| Solvent | Anhydrous THF | Good solvating properties for the complex and nucleophile; must be dry to prevent quenching of the base/nucleophile. |
| Oxidant | Iodine (I₂) | Mild and effective for rearomatization of the cyclohexadienyl intermediate.[1] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the starting complex and decomposition of the nucleophile. |
References
- Wikipedia. (n.d.). Benzylic activation in tricarbonyl(arene)chromium complexes.
- Merlic, C. A., & Miller, M. M. (2006). Benzylic Activation and Stereochemical Control in Reactions of Tricarbonyl(arene)chromium Complexes. Organic Reactions, 217-657.
- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl.
- Sierra, M. A., & de la Torre, M. C. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604.
- Pearson, A. J. (2001). Transition-Metal-Mediated Dearomatization Reactions. Chemical Reviews, 101(7), 2061-2094.
- Trahanovsky, W. S., & Card, R. J. (1972). Arene-metal complexes. 13. Reaction of substituted this compound complexes with n-butyllithium. The Journal of Organic Chemistry, 37(25), 4160-4162.
- Rose-Munch, F., & Rose, E. (2002). cine and tele Nucleophilic Substitutions in (η6-Arene)tricarbonylchromium and Tricarbonyl(η5-cyclohexadienyl)manganese Complexes. European Journal of Inorganic Chemistry, 2002(6), 1269-1283.
- Wright, M. E., et al. (1995). Chemistry of [η6-bis(tri-n-butylstannyl)benzene]chromium tricarbonyl complexes. Versatile intermediates in the preparation of substituted (η6-arene)chromium tricarbonyl systems. Organometallics, 14(11), 5263-5271.
- Chandramohan, K. R. K., et al. (2025). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross-Coupling Reactions. Chemistry – An Asian Journal, 20(12).
- Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds.
- ResearchGate. (n.d.). Chromium Tricarbonyl and Chromium Benzene Complexes of Graphene, Their Properties, Stabilities, and Inter-Ring Haptotropic Rearrangements – A DFT Investigation.
- Semmelhack, M. F., et al. (1983). Chromium tricarbonyl-facilitated nucleophilic aromatic substitution by metal carbonyl anions. Synthesis and molecular structure of a new class of bimetallic .pi.-arene complexes. Organometallics, 2(10), 1463-1465.
- Card, R. J., & Trahanovsky, W. S. (1977). Arene-metal complexes. 13. Reaction of substituted this compound complexes with n-butyllithium. The Journal of Organic Chemistry, 42(10), 1667-1669.
- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
- Quora. (2020, November 23). How do activating and deactivating groups affect the reactivity of a benzene ring?.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- Semmelhack, M. F., et al. (1975). Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society, 97(5), 1247-1248.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Csuk, R., & Schaade, A. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1046-1054.
- Bholanath Academy. (2022, January 29). benzene chromium tricarbonly [c6h6Cr(CO)3] | preparation, structure and bonding | simplified [Video]. YouTube.
- ResearchGate. (n.d.). Benzenechromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3.
- NIST. (n.d.). Benzenechromiumtricarbonyl. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Thieme. (n.d.). Product Class 4: Arene Organometallic Complexes of Chromium, Molybdenum, and Tungsten. Science of Synthesis.
- University of Wisconsin. (n.d.). Directed (ortho) Metallation.
- ResearchGate. (n.d.). SCHEME 26.1 Lithiation of benzene.
- PubChem. (n.d.). (Benzene)chromium tricarbonyl.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 7. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidative Cleavage of Chromium Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromium complexes. This guide is designed to provide in-depth, actionable advice to help you understand, prevent, and troubleshoot the oxidative cleavage of your chromium complexes. Oxidative degradation can compromise catalytic activity, alter reaction pathways, and invalidate experimental results. By understanding the underlying mechanisms and employing robust preventative techniques, you can ensure the integrity and success of your work.
Frequently Asked Questions (FAQs): The Basics of Oxidative Cleavage
Q1: What is oxidative cleavage in the context of chromium complexes?
Oxidative cleavage is a chemical process where a chromium complex degrades due to a reaction with an oxidizing agent. This process can involve a change in the oxidation state of the chromium center (e.g., from the often stable Cr(III) to the highly oxidizing Cr(VI)), the decomposition of the organic ligands coordinated to the metal, or a complete breakdown of the complex's structure.[1][2][3] Common culprits in a laboratory setting are atmospheric oxygen (O₂), peroxides (like H₂O₂), and even certain solvents or reagents that can act as oxidants.[2][4][5] The result is a loss of the desired chemical properties of the complex, such as its catalytic activity.
Q2: Why are my chromium complexes so sensitive to air and moisture?
Many catalytically active chromium complexes, particularly those with lower oxidation states like Cr(II) or organometallic Cr(III) species, are electron-rich. This makes them susceptible to oxidation by atmospheric oxygen.[2] For instance, Cr(II) salts and their solutions are powerful reducing agents and are quickly oxidized by air to the more stable Cr(III) state.[2][5] Moisture (H₂O) can also be problematic; it can hydrolyze ligands or the metal center itself, and in some cases, facilitate oxidative pathways.[2][6] This sensitivity is why rigorous air- and moisture-free techniques are paramount in this field of chemistry.[6][7][8]
Q3: I noticed a color change in my reaction mixture. Does this indicate oxidative cleavage?
A distinct color change is often a primary indicator of a change in the chromium ion's oxidation state or coordination environment, which frequently accompanies oxidative degradation. For example:
-
Blue to Green/Gray-Green: Solutions of Cr(II) ions are typically blue.[9] Upon exposure to air, they rapidly oxidize to Cr(III) species, which are often green or gray-green.[2]
-
Green to Yellow/Orange: The oxidation of a Cr(III) complex (typically green) with an oxidant like hydrogen peroxide in an alkaline solution can produce chromate(VI) ions, which are bright yellow.[4][5]
Monitoring your reaction with UV-Vis spectroscopy can provide quantitative data on these changes, as different chromium species have distinct absorption spectra.[10][11][12]
Proactive Prevention: Establishing an Inert Environment
The most effective strategy to prevent oxidative cleavage is to rigorously exclude oxygen and moisture from your experiments. This is achieved through the use of specialized glassware and techniques.
Q4: What is a Schlenk line and why is it essential for my work?
A Schlenk line is a glass manifold apparatus that is fundamental for handling air-sensitive compounds.[7][13] It consists of a dual manifold: one line is connected to a high-vacuum pump to remove air from your glassware, and the other is connected to a source of high-purity inert gas (typically argon or nitrogen) to provide a protective atmosphere.[13][14] By repeatedly evacuating and backfilling your reaction flask (a process called "cycling"), you can effectively remove atmospheric oxygen and moisture before introducing your sensitive chromium complex.[15][16]
Workflow for Setting Up an Air-Free Reaction
Here is a visual guide to the essential steps for preparing your experiment using a Schlenk line.
Caption: Workflow for setting up an air-free experiment.
Q5: How do I properly deoxygenate my solvents?
Solvents can dissolve significant amounts of oxygen, which must be removed. Two primary methods are used:
| Method | Description | Pros | Cons | Best For |
| Freeze-Pump-Thaw | The solvent is frozen (typically with liquid N₂), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated at least three times. | Most thorough method for removing dissolved gas. | Time-consuming; not suitable for all solvents (e.g., water). | Highest-purity applications; reactions highly sensitive to trace oxygen. |
| Sparging (Bubbling) | A long needle or cannula is used to bubble a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).[13] | Fast and convenient. | Less effective than Freeze-Pump-Thaw; can evaporate some solvent. | Routine applications; less sensitive reactions. |
Troubleshooting Guide: Identifying and Solving Oxidation Issues
Even with careful technique, problems can arise. This section addresses common issues encountered during experiments.
Q6: My reaction isn't working, and I suspect my chromium complex has decomposed. How can I confirm this and what should I do?
Use the following table to diagnose and solve common problems related to oxidative cleavage.
| Symptom | Potential Cause | Diagnostic Action | Recommended Solution |
| Unexpected Color Change (e.g., blue to green, green to yellow) | Oxygen/Air Leak: A poorly greased joint, cracked glassware, or a pierced septum. | Check all connections. Briefly increase inert gas flow and use a soap bubble solution on joints to check for leaks. | Re-grease joints. Replace faulty glassware or septa. Ensure a slight positive pressure of inert gas is always maintained.[8][17] |
| Low or No Catalytic Activity | Decomposition of the Active Species: The catalytically active, lower-valent Cr species has been oxidized to an inactive state. | Take a small, air-free sample and analyze via UV-Vis or NMR spectroscopy to check for characteristic peaks of the starting complex. | Improve inert atmosphere technique (see Q4 & Q5). Consider using a glovebox for the most sensitive compounds.[9] |
| Formation of Insoluble Precipitate | Oxidation to Insoluble Species: Oxidation can lead to the formation of insoluble oxides or hydroxides, such as Cr(OH)₃.[2] | Attempt to isolate and characterize the precipitate (if possible without further degradation). | Ensure solvents are rigorously dried and deoxygenated. The use of a chelating ligand may improve solubility and stability.[18] |
| Reaction Stalls Prematurely | Stoichiometric Oxidation: The complex is acting as a stoichiometric reductant with an impurity in a reagent rather than as a catalyst. | Purify all reagents and substrates. Ensure solvents are freshly distilled from appropriate drying agents. | Add a sacrificial agent (see Q7) that is more easily oxidized than the chromium complex to consume trace oxidants. |
Troubleshooting Decision Tree
Sources
- 1. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 2. Oxidation states of chromium | MEL Chemistry [melscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mit.edu [web.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in Electrochemical Monitoring of Chromium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Schlenk line - Wikipedia [en.wikipedia.org]
- 14. agapie.caltech.edu [agapie.caltech.edu]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up (Benzene)tricarbonylchromium Reactions
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up (benzene)tricarbonylchromium and related arene tricarbonyl chromium complex syntheses. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to ensure successful and safe scale-up of these valuable reactions.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns that arise during the scale-up process.
General Questions
Q1: What are the primary safety concerns when handling large quantities of chromium hexacarbonyl and (arene)tricarbonylchromium complexes?
A1: Both chromium hexacarbonyl (Cr(CO)₆) and (arene)tricarbonylchromium complexes are hazardous materials that require strict safety protocols, especially at scale.[1] Chromium hexacarbonyl is a volatile solid that is toxic if inhaled, ingested, or in contact with skin.[1] All hexavalent chromium compounds are considered potential carcinogens.[2]
Key safety precautions include:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a glovebox. For larger scales, a closed-system reactor is highly recommended.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. A full-face respirator with appropriate cartridges should be used when handling large quantities of solid Cr(CO)₆.
-
Waste Disposal: All chromium-containing waste, both solid and liquid, must be collected and disposed of as hazardous waste according to institutional and local regulations. A common practice is to soak contaminated glassware in a nitric acid/copper bead solution to dissolve chromium residues before standard cleaning.[3]
Q2: What are the typical starting points for reaction conditions when scaling up this compound synthesis?
A2: The most common method for synthesizing (arene)tricarbonylchromium complexes is the direct thermal reaction of chromium hexacarbonyl with the corresponding arene.[1][4] When scaling up, a good starting point for reaction conditions is a 9:1 mixture of a high-boiling, inert solvent like dibutyl ether with a lower-boiling solvent such as tetrahydrofuran (THF).[5][6] The THF helps to wash sublimed Cr(CO)₆ back into the reaction mixture.[5] Reaction temperatures are typically in the range of 140-220 °C, with reaction times varying from several hours to a few days.[6][7]
Q3: How can the sublimation of chromium hexacarbonyl be managed in a large-scale reactor?
A3: The sublimation of Cr(CO)₆ is a significant challenge during scale-up as it can lead to inaccurate stoichiometry and accumulation of solid in cooler parts of the reactor. Several strategies can mitigate this issue:
-
Solvent System: As mentioned, using a mixture of a high-boiling solvent and a lower-boiling solvent that refluxes can help wash the sublimed solid back into the reaction.[5]
-
Reactor Design: Utilizing a reactor with a well-designed condenser system, such as a double condenser, can help to contain the subliming reagent.[5]
-
Continuous-Flow Synthesis: A more advanced approach is to use a continuous-flow reactor.[7] This method minimizes the headspace for sublimation and allows for precise control over reaction time and temperature, often leading to higher yields and purity.[7]
Troubleshooting Questions
Q4: My scaled-up reaction is resulting in a consistently low yield. What are the likely culprits?
A4: Low yields in scaled-up reactions can stem from several factors. A systematic approach to troubleshooting is recommended. The primary suspects are incomplete reaction, product decomposition, and issues with reagent stoichiometry due to sublimation. A decision tree to diagnose the root cause is provided in the Troubleshooting Guides section.
Q5: I'm observing significant decomposition of my (arene)tricarbonylchromium product during the reaction or work-up. How can I prevent this?
A5: (Arene)tricarbonylchromium complexes are sensitive to both air and light, especially when in solution.[4][5] Decomposition is often indicated by a color change from the characteristic yellow of the product to a greenish or brownish hue, which signals the formation of insoluble chromium oxides. To prevent decomposition:
-
Maintain an Inert Atmosphere: Ensure the reaction and all subsequent work-up steps are performed under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Protect from Light: Shield the reaction vessel from light by wrapping it in aluminum foil.[6]
-
Control Temperature: Avoid excessive temperatures and prolonged reaction times, as these can promote thermal decomposition of the product.[5]
Q6: Purification of my product at a larger scale is proving to be a bottleneck. What are the recommended best practices?
A6: Purification can be challenging due to the product's sensitivity. While column chromatography is common at the lab scale, it can lead to significant product loss through decomposition on silica gel at a larger scale.[6] For multi-gram to kilogram scale, the preferred methods are:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., hexane, or a mixture of ethyl acetate and hexane) is often effective for obtaining high-purity material.
-
Sublimation: this compound and some other complexes are readily sublimable, which is an excellent method for purification.[8]
Q7: I've identified an unknown impurity in my final product. What could it be, and how can I remove it?
A7: Common impurities include unreacted arene, chromium hexacarbonyl, and decomposition products. Unreacted starting materials can often be removed by the purification methods mentioned above. If decomposition has occurred, insoluble chromium oxides can be filtered off. For other potential byproducts, refer to the Impurity Identification and Removal guide.
PART 2: Troubleshooting Guides
Guide 1: Low Reaction Yield
A low yield is one of the most frequent issues when scaling up. The following decision tree provides a logical workflow for diagnosing the problem.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Product Decomposition
| Cause of Decomposition | Mitigation Strategy |
| Exposure to Air/Oxygen | Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction and work-up. Use degassed solvents. |
| Exposure to Light | Conduct the reaction and purification in the dark or by wrapping the glassware in aluminum foil.[6] |
| High Temperatures | Optimize the reaction temperature to the minimum required for a reasonable reaction rate. Avoid localized overheating. |
| Prolonged Reaction Times | Monitor the reaction progress and stop it once the starting material is consumed to prevent product degradation. |
| Acidic or Basic Impurities | Ensure all reagents and solvents are neutral and free from acidic or basic contaminants. |
| Inappropriate Chromatography Stationary Phase | If chromatography is unavoidable, consider using a less acidic stationary phase like neutral alumina instead of silica gel. |
Guide 3: Purification Challenges at Scale
| Purification Method | Advantages at Scale | Disadvantages at Scale | Best Practices |
| Crystallization | - High throughput- Can yield very pure material- Cost-effective | - Finding a suitable solvent system can be time-consuming- Potential for product loss in the mother liquor | - Perform solubility studies at a small scale to identify the optimal solvent system.- Control the cooling rate to obtain well-formed crystals.- Wash the crystals with a cold, non-polar solvent to remove surface impurities. |
| Sublimation | - Can provide very high purity product- Solvent-free | - Not suitable for all derivatives (must be thermally stable and have a suitable vapor pressure)- Can be slow for large quantities | - Use a high-vacuum system.- Optimize the temperature gradient to ensure efficient sublimation and condensation. |
| Column Chromatography | - Good for separating complex mixtures | - Prone to product decomposition on the stationary phase[6]- Requires large volumes of solvent- Can be time-consuming and labor-intensive | - If necessary, use a short, wide column to minimize contact time.- Use neutral alumina or deactivated silica gel.- Work quickly and under an inert atmosphere. |
Guide 4: Impurity Identification and Removal
| Common Impurity | Identification (¹H NMR) | Identification (IR) | Removal Strategy |
| Unreacted Arene | Sharp signals corresponding to the free arene. | N/A | Removed during crystallization or sublimation. |
| Chromium Hexacarbonyl | No proton signals. | Sharp, strong C≡O stretch around 1990 cm⁻¹. | Volatile; can be removed under high vacuum. |
| Chromium Oxides | Broad, paramagnetic signals. | N/A | Insoluble; can be removed by filtration. |
| Decomplexed Arene | Signals corresponding to the free arene. | N/A | Can be difficult to separate from the product if their physical properties are similar. Recrystallization is often the best approach. |
PART 3: Experimental Protocols
Protocol 1: General Procedure for Scaling Up this compound Synthesis (Thermal Method)
This protocol is a general guideline for a 100 g scale synthesis. It should be adapted based on the specific arene and available equipment.
Materials:
-
Chromium Hexacarbonyl (Cr(CO)₆): 110 g (0.5 mol)
-
Benzene: 500 mL (5.6 mol)
-
Dibutyl ether (anhydrous, degassed): 900 mL
-
Tetrahydrofuran (THF, anhydrous, degassed): 100 mL
Procedure:
-
Reactor Setup: Assemble a multi-necked flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a thermocouple. Ensure all glassware is oven-dried and the system is leak-tight.
-
Inert Atmosphere: Purge the entire system with argon or nitrogen for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Charging Reagents: Under a strong flow of inert gas, charge the reactor with chromium hexacarbonyl, benzene, dibutyl ether, and THF.
-
Reaction: Begin stirring and slowly heat the mixture to reflux (approximately 140-150 °C). The reaction mixture will turn yellow as the product forms.
-
Monitoring: Monitor the reaction progress by periodically taking a small aliquot (under inert conditions) and analyzing it by IR spectroscopy for the disappearance of the Cr(CO)₆ peak (~1990 cm⁻¹) and the appearance of the product peaks (~1970 and 1895 cm⁻¹). The reaction can take 24-72 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature under an inert atmosphere.
-
Filter the mixture through a pad of Celite to remove any insoluble impurities. Wash the Celite pad with a small amount of degassed hexane.
-
Remove the solvents under reduced pressure.
-
-
Purification:
-
Crystallization: Dissolve the crude solid in a minimal amount of hot hexane and allow it to cool slowly to room temperature, then to 0 °C. Collect the yellow crystals by filtration under an inert atmosphere, wash with cold hexane, and dry under vacuum.
-
Sublimation: Alternatively, the crude product can be purified by sublimation under high vacuum.
-
Protocol 2: Continuous-Flow Synthesis of (Toluene)tricarbonylchromium
This is a conceptual protocol based on literature reports, highlighting the potential of this technology for safer and more efficient scale-up.[7]
Caption: Conceptual workflow for continuous-flow synthesis.
Advantages of Continuous-Flow:
-
Enhanced Safety: Small reaction volumes at any given time reduce the risk associated with handling hazardous materials.
-
Improved Heat Transfer: Excellent heat transfer in microreactors allows for precise temperature control, minimizing side reactions and decomposition.
-
Suppression of Sublimation: The pressurized system prevents the sublimation of Cr(CO)₆.
-
Rapid Optimization: Reaction parameters can be quickly screened and optimized.
PART 4: Safety Information
Chromium Hexacarbonyl (Cr(CO)₆)
-
Hazards: Toxic, harmful if swallowed, inhaled, or absorbed through the skin. Suspected carcinogen.[1]
-
Handling: Use only in a well-ventilated fume hood or glovebox. Avoid creating dust.
-
First Aid:
-
Inhalation: Move to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately wash with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush with water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Waste Disposal
-
All chromium-containing waste is considered hazardous.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Follow your institution's guidelines for the disposal of heavy metal waste.
-
A common laboratory practice for decontaminating glassware is to soak it in a solution of nitric acid containing copper beads.[3] This should be done in a fume hood.
PART 5: References
-
Leadbeater, N. E., & McGowan, C. (2012). Preparation of Arene Chromium Tricarbonyl Complexes Using Continuous-Flow Processing: (η6-C6H5CH3)Cr(CO)3 as an Example. Synlett, 23(10), 1469–1472.
-
Fischer, E. O., & Hafner, W. (1955). Di-benzol-chrom. Über Aromatenkomplexe von Metallen, I. Zeitschrift für Naturforschung B, 10(12), 665–668.
-
Wulff, W. D., & Powers, T. S. (1993). The Synthesis of Tricarbonyl(η6-cycloheptatriene)chromium(0) on a Large Scale. Organic Syntheses, 72, 1.
-
Wikipedia contributors. (2023). (Benzene)chromium tricarbonyl. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Per-Ola, N., & Christina, M. (2006). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 2, 29.
-
Rausch, M. D. (1982). Product Class 4: Arene Complexes of Cr, Mo, and W. In Science of Synthesis.
-
Semmelhack, M. F. (1991). Reactions of arene-Cr(CO)3 complexes with reactive nucleophiles and trapping of the cyclohexadienyl intermediates with MeI. In Comprehensive Organic Synthesis (Vol. 4, pp. 517-549). Pergamon Press.
-
Pérez-Castells, J., & de la Herrán, G. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589–1604.
-
Dhal, B., et al. (2021). Enhanced irreversible stabilisation of hexavalent chromium in field-scale industrial waste disposal. RSC Advances, 11(35), 21564-21577.
-
Sünkel, K. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1059–1070.
-
Morris, M. J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604.
-
Semmelhack, M. F. (1995). (Arene)Cr(CO)3 Complexes: Aromatic Nucleophilic Substitution. In Advances in Metal-Organic Chemistry (Vol. 4, pp. 1-43).
-
Henneberg, F., & Chari, A. (2021). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. Life, 11(12), 1289.
-
PubChem. (n.d.). (Benzene)chromium tricarbonyl. In PubChem Compound Database. Retrieved from [Link]
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of (Benzene)tricarbonylchromium and Ferrocene
Introduction: Two Archetypes of Organometallic Chemistry
In the landscape of organometallic chemistry, ferrocene [Fe(C₅H₅)₂] and (benzene)tricarbonylchromium [Cr(C₆H₆)(CO)₃] stand as foundational pillars, each exemplifying unique structural motifs and reactivity patterns. Ferrocene, with its iconic "sandwich" structure, consists of an iron(II) atom nestled between two parallel cyclopentadienyl (Cp) rings.[1][2][3] It is renowned for its remarkable stability and rich aromatic-like chemistry.[1][3] In contrast, this compound, often called benchrotrene, adopts a "piano stool" geometry, where a chromium atom is π-bonded to a single benzene ring and coordinated to three carbonyl ligands.[4]
While both are 18-electron complexes, a rule that often imparts stability, the electronic influence of their respective metal-ligand frameworks is dramatically different.[1] This guide provides an in-depth comparison of their chemical reactivity, supported by experimental evidence, to offer researchers and synthetic chemists a clear understanding of when and why to choose one scaffold over the other. We will explore their behavior in electrophilic and nucleophilic aromatic substitution, deprotonation, and redox reactions, providing a causal explanation for their divergent chemical personalities.
The Electronic Dichotomy: Electron-Rich Ferrocene vs. Electron-Poor Benchrotrene
The reactivity of an aromatic ring is fundamentally dictated by its electron density. Herein lies the core difference between our two subjects.
-
Ferrocene: An Electron-Rich Superaromatic System: The cyclopentadienyl rings in ferrocene are highly electron-rich. The iron(II) center, sandwiched between the two Cp anions, effectively donates electron density to the rings, making them significantly more nucleophilic than benzene.[5][6] This electronic enrichment means ferrocene is highly activated towards attack by electrophiles, with a reactivity profile more comparable to highly activated phenols than to benzene itself.[7]
-
This compound: An Electron-Deficient System: The tricarbonylchromium, Cr(CO)₃, fragment is a powerful electron-withdrawing group. This effect stems from substantial back-bonding, where d-orbital electrons from the chromium atom are donated into the π* antibonding orbitals of the carbonyl ligands. To compensate, the metal draws electron density from the π-system of the coordinated benzene ring. This renders the aromatic ring profoundly electron-deficient and electrophilic, reversing its typical nucleophilic character.[8]
This fundamental electronic divergence is the key to understanding their contrasting reactivities, as illustrated below.
Caption: Contrasting electronic effects of the metal fragments on the aromatic rings.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the aromatic ring is a hallmark reaction of benzene. However, the two organometallic complexes behave in starkly different ways.
-
Ferrocene: Undergoes EAS with exceptional ease, often under much milder conditions than benzene.[5] Friedel-Crafts acylation, for example, can be performed using a weak Lewis acid like phosphoric acid instead of the harsh aluminum chloride required for benzene.[1] The reaction is so facile that diacylation can occur readily. The mechanism involves the initial attack of the electrophile on one of the Cp rings, proceeding through a stabilized cationic intermediate.[9][10]
-
This compound: The coordinated benzene ring is strongly deactivated towards electrophiles due to its electron-poor nature.[8] Standard EAS reactions like Friedel-Crafts acylation or nitration fail under normal conditions. While substitution can be forced, it often requires activating groups on the ring or specialized reagents that proceed through alternative mechanisms, such as reaction via complexed benzylic carbenium ions.[11]
Caption: Comparative reactivity in Electrophilic Aromatic Substitution (EAS).
Nucleophilic Aromatic Substitution (NAS) and Addition
The activation of the benzene ring by the Cr(CO)₃ group makes it an excellent substrate for nucleophilic attack, a reaction that is notoriously difficult for benzene itself.
-
This compound: Readily undergoes addition of strong nucleophiles (such as carbanions from organolithium reagents or enolates) directly to the benzene ring.[4][12][13] This forms an anionic η⁵-cyclohexadienyl intermediate, which is kinetically stable.[8] This intermediate can then be quenched with an electrophile (like H⁺) to give a substituted cyclohexadiene complex, or it can be oxidized (e.g., with I₂) to regenerate the aromatic ring, achieving a formal nucleophilic aromatic substitution for a hydrogen atom.[8][12]
-
Ferrocene: Being electron-rich, the cyclopentadienyl rings are completely unreactive towards nucleophiles. This reaction pathway is not observed for ferrocene.
Acidity and Deprotonation (Lithiation)
The ability to deprotonate the aromatic rings provides a powerful handle for further functionalization.
-
This compound: The electron-withdrawing Cr(CO)₃ group significantly increases the acidity of the ring protons. Consequently, the complex can be directly deprotonated by strong bases like n-butyllithium to form a lithiated intermediate.[4][14] This lithiated species is a potent nucleophile that can react with a variety of electrophiles (e.g., TMSCl, MeI) to yield substituted benchrotrene complexes.[4][14]
-
Ferrocene: Unsubstituted ferrocene is also readily metallated with n-butyllithium, typically in the presence of a chelating agent like TMEDA.[15] Lithiation can be directed by substituents already on the rings.[16][17] The resulting lithioferrocene is a cornerstone intermediate in the synthesis of countless ferrocene derivatives.[18][19] While both compounds undergo lithiation, the driving force for ferrocene is its general organometallic reactivity, whereas for benchrotrene it is the specific acidification of the ring protons by the chromium fragment.
Oxidation and Redox Chemistry
The redox behavior of these complexes is central to many of their applications.
-
Ferrocene: Exhibits a remarkably stable and chemically reversible one-electron oxidation at a well-defined potential (around +0.4 V vs. SCE).[1] This process yields the stable 17-electron ferrocenium cation, [Fe(C₅H₅)₂]⁺, which is often isolable as a salt.[1][20] The ferrocene/ferrocenium couple is so reliable that it is used as an internal standard in electrochemistry.[2][20][21]
-
This compound: Also undergoes a one-electron oxidation to form a 17-electron cation radical.[22] However, this species is far more reactive and less stable than the ferrocenium cation. It is highly susceptible to subsequent reactions, such as ligand substitution.
Summary of Comparative Reactivity
| Feature / Reaction Type | Ferrocene (Fe(Cp)₂) | This compound (Cr(C₆H₆)(CO)₃) |
| Electronic Nature of Ring | Electron-Rich, Nucleophilic | Electron-Poor, Electrophilic |
| Electrophilic Aromatic Substitution | Highly Activated (e.g., Friedel-Crafts)[1][7] | Strongly Deactivated[8] |
| Nucleophilic Aromatic Substitution | No Reaction | Highly Activated (via addition-oxidation)[4][12] |
| Ring Deprotonation (Lithiation) | Readily achieved with n-BuLi/TMEDA[15] | Readily achieved with n-BuLi due to increased acidity[4][14] |
| Oxidation | Reversible 1e⁻ oxidation to a very stable cation[1][20] | 1e⁻ oxidation to a reactive cation radical[22] |
Experimental Protocols: Highlighting the Dichotomy
To provide a practical context, the following protocols illustrate the characteristic reactivity of each complex.
Protocol 1: Friedel-Crafts Acylation of Ferrocene
This protocol demonstrates the high reactivity of ferrocene towards electrophiles under mild conditions.
Objective: To synthesize acetylferrocene, highlighting the ease of electrophilic substitution.
Methodology:
-
To a 50 mL round-bottom flask, add ferrocene (1.0 g, 5.38 mmol) and acetic anhydride (5.0 mL, 52.9 mmol).
-
Carefully add 85% phosphoric acid (1.0 mL) dropwise with stirring. The reaction is exothermic.
-
Heat the resulting dark red-orange mixture on a steam bath or in a water bath at 60-70°C for 20 minutes.
-
Pour the hot mixture onto ~25 g of crushed ice in a beaker.
-
Once the ice has melted, neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases.
-
Cool the mixture in an ice bath for 15-20 minutes to precipitate the crude product.
-
Collect the orange-brown solid by vacuum filtration, wash with cold water, and allow it to air dry.
-
The product, acetylferrocene, can be purified by column chromatography (silica gel, starting with hexane and gradually increasing the polarity with ethyl acetate) or recrystallization.
Expected Outcome: Formation of acetylferrocene in good yield, demonstrating that ferrocene is sufficiently nucleophilic to react without a strong Lewis acid catalyst.
Protocol 2: Nucleophilic Addition to this compound
This protocol, adapted from the work of Semmelhack, showcases the activation of the benzene ring towards nucleophilic attack.
Objective: To demonstrate the addition of a carbanion to the benchrotrene ring followed by oxidative aromatization.
Caption: Experimental workflow for nucleophilic aromatic substitution on benchrotrene.
Methodology:
-
In a flame-dried, nitrogen-purged flask, dissolve 2-phenyl-1,3-dithiane (1.1 equiv.) in anhydrous tetrahydrofuran (THF) at -20°C.
-
Add n-butyllithium (1.0 equiv., 1.6 M in hexanes) dropwise to generate the deep red 2-lithio-1,3-dithiane anion. Stir for 30 minutes.
-
Cool the anion solution to -78°C (dry ice/acetone bath).
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add the this compound solution dropwise to the stirred anion solution at -78°C. The reaction mixture typically turns a deep red or brown, indicating the formation of the anionic intermediate. Stir for 1 hour at -78°C.
-
Prepare a solution of iodine (I₂, ~2-3 equiv.) in THF. Add this solution dropwise to the reaction mixture at -78°C until the dark color is discharged and the pale yellow of excess iodine persists.
-
Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Perform a standard aqueous workup by extracting with diethyl ether or ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting substituted arene complex by column chromatography (silica gel).
Expected Outcome: Successful substitution of a hydrogen atom on the benzene ring with the dithianyl group, a transformation impossible on uncomplexed benzene.[8]
Conclusion
Ferrocene and this compound are not just structural curiosities; they are powerful synthetic tools whose utility is defined by their opposing electronic characters. Ferrocene serves as an electron-rich, "super-aromatic" platform, ideal for engaging with electrophiles. Conversely, the Cr(CO)₃ fragment acts as an "electron sink," transforming the normally nucleophilic benzene ring into a potent electrophile, opening pathways for nucleophilic addition and substitution. A thorough understanding of this electronic dichotomy is paramount for any researcher aiming to exploit the rich and varied chemistry of these foundational organometallic complexes in modern synthesis.
References
- Wikipedia. Ferrocene.
- Wikipedia. (Benzene)chromium tricarbonyl.
- Su, P. et al. (2000). Density Functional Study of Protonated, Acetylated, and Mercurated Derivatives of Ferrocene: Mechanism of the Electrophilic Substitution Reaction. Organometallics, 19(11), 2095-2101.
- Sharma, N. et al. (2015). Mechanisms and dynamics of protonation and lithiation of ferrocene. Physical Chemistry Chemical Physics, 17, 21945-21954.
- Chemistry Stack Exchange. (2019). Will ferrocene undergo electrophilic aromatic substitution?.
- Samec, J. S. M. (2024). Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds. MDPI.
- Cari, H. et al. (2018). Synthesis of ferrocene-based polythiophenes and their applications. Polymer Chemistry, 9, 2643-2656.
- Cunningham, A. F. (1997). Mechanism of Mercuration of Ferrocene: General Treatment of Electrophilic Substitution of Ferrocene Derivatives. Organometallics, 16(6), 1114-1122.
- Adrio, L. A. & Carretero, J. C. (2011). Synthesis and Applications of Ferrocene-Fused Nitrogen Heterocycles. Chemistry – A European Journal, 17(27), 7412-7423.
- Bishop, J. J. et al. (1969). Ferrocene derivatives. Part XXI. Lithiation of 1,1′-bis-(NN-dimethylaminomethyl)ferrocene. Journal of the Chemical Society C: Organic, 2260-2263.
- Rosenblum, M. (1962). MECHANISM OF ELECTROPHILIC SUBSTITUTION OF FERROCENES. DTIC.
- Singh, P. et al. (2023). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules, 28(14), 5530.
- Semmelhack, M. F. et al. (1975). Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society, 97(5), 1247-1248.
- Witek, I. et al. (2013). Electrochemical Oxidation of Ferrocene: A Strong Dependence on the Concentration of the Supporting Electrolyte for Nonpolar Solvents. The Journal of Physical Chemistry A, 117(39), 9791-9800.
- Abakumov, A. M. et al. (2010). OXIDATION MECHANISM OF FERROCENE WITH MOLECULAR OXYGEN Kinetic and thermodynamic aspects. Journal of Thermal Analysis and Calorimetry, 104, 915-919.
- YouTube. (2021). Experiment #9, Sublimation of Ferrocene and Synthesis of Cp2FePF6.
- Sharma, N. et al. (2015). Mechanisms and dynamics of protonation and lithiation of ferrocene. Physical Chemistry Chemical Physics, 17(35), 21945-21954.
- Jagdale, D. et al. (2024). Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. Biomedical and Pharmacology Journal, 17(3).
- Gubin, S. P. et al. (1984). Effects of temperature and supporting electrolyte on the electrochemical oxidation of this compound and other .pi.-hydrocarbon complexes. Organometallics, 3(4), 493-498.
- Sharma, N. et al. (2015). Mechanisms and Dynamics of Protonation and Lithiation of Ferrocene. ResearchGate.
- Hisatome, M. & Hillman, M. (1982). Bridged ferrocenes. 9. Lithiation and subsequent reactions of 1,1'-trimethyleneferrocene. OSTI.GOV.
- Krivykh, V. V. et al. (2006). Lithiation of tricarbonylchromium complexes with polyaromatic carbo-and heterocyclic ligands. DFT study. Russian Chemical Bulletin, 55, 1072-1081.
- Chobi, P. et al. (2004). MICROREVIEW cine and tele Nucleophilic Substitutions in (η6-Arene)tricarbonylchromium and Tricarbonyl(η5-cyclohexadienyl)manganese Complexes. European Journal of Organic Chemistry, 2004(12), 2509-2520.
- Merlic, C. A. & Gfesser, G. A. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36, 1589-1604.
- Kündig, E. P. (2008). Product Class 4: Arene-Chromium, -Molybdenum, and -Tungsten Complexes. Science of Synthesis, 2, 4.
- Semmelhack, M. F. et al. (1975). Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society.
- Ceccon, A. et al. (2002). Electrophilic aromatic substitution via tricarbonyl-chromium complexed carbenium ions. Revue Roumaine de Chimie, 47(3), 409-418.
- Djukic, J. et al. (2014). Lithium benzenechromiumtricarbonyl as C-nucleophile in the cross-dehydrogenative coupling reactions of azaaromatics. Semantic Scholar.
- Wikipedia. Bis(benzene)chromium.
- Card, R. J. & Trahanovsky, W. S. (1976). Arene-metal complexes. 13. Reaction of substituted this compound complexes with n-butyllithium. The Journal of Organic Chemistry, 41(1), 156-159.
- Wikimedia Commons. (Benzene)chromiumtricarbonyl lithiation TMS.png.
- Top, S. et al. (1995). Conformational effects of nucleophilic and electrophilic attack on (arene)chromium tricarbonyl complexes. Inorganic Chemistry, 34(11), 2877-2884.
- Wikipedia. Benzylic activation in tricarbonyl(arene)chromium complexes.
- Glukhovtsev, M. N. et al. (2012). Chromium Tricarbonyl and Chromium Benzene Complexes of Graphene, Their Properties, Stabilities, and Inter-Ring Haptotropic Rearrangements – A DFT Investigation. ResearchGate.
- BYJU'S. electrophilic substitution reaction of benzene.
- Filo. (2025). Compare the reactivity of ferrocene with that of benzene.
- Bloom Tech. (2024). Why is Ferrocene More Reactive than Benzene?.
- Mendoza-Morales, W. O. et al. (2025). Is Ferrocene More Aromatic Than Benzene?. ResearchGate.
Sources
- 1. Ferrocene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 5. Compare the reactivity of ferrocene with that of benzene | Filo [askfilo.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Minsky DTIC [dtic.minsky.ai]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms and dynamics of protonation and lithiation of ferrocene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Ferrocene derivatives. Part XXI. Lithiation of 1,1′-bis-(NN-dimethylaminomethyl)ferrocene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. Bridged ferrocenes. 9. Lithiation and subsequent reactions of 1,1'-trimethyleneferrocene (Journal Article) | OSTI.GOV [osti.gov]
- 18. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
A Tale of Two Catalysts: (Benzene)tricarbonylchromium vs. Bis(benzene)chromium in Catalysis
A Senior Application Scientist's Guide to Structure, Reactivity, and Performance
In the landscape of organometallic chemistry and catalysis, chromium complexes featuring arene ligands have carved out a significant niche. Among these, (benzene)tricarbonylchromium, Cr(C₆H₆)(CO)₃, and bis(benzene)chromium, Cr(C₆H₆)₂, stand as prototypical examples, each exhibiting unique structural and electronic properties that translate into distinct catalytic activities. This guide provides an in-depth comparison of these two chromium complexes, offering insights into their synthesis, catalytic applications, and mechanistic underpinnings to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
At a Glance: Structural and Electronic Divergence
The fundamental differences in the catalytic behavior of this compound and bis(benzene)chromium can be traced back to their distinct molecular architectures and electronic environments.
This compound , often referred to as a "piano stool" complex, features a chromium atom coordinated to a planar benzene ring and three carbonyl ligands[1]. The electron-withdrawing nature of the three CO ligands significantly reduces the electron density on the chromium center and, by extension, the coordinated benzene ring. This electronic perturbation is the cornerstone of its reactivity, making the arene ring susceptible to nucleophilic attack and activating it for specific catalytic transformations[1][2].
In stark contrast, bis(benzene)chromium is a sandwich complex where the chromium atom is nestled between two parallel benzene rings[3]. This symmetrical structure results in a more electron-rich chromium center compared to its tricarbonyl counterpart. This higher electron density at the metal center predisposes bis(benzene)chromium to participate in different types of catalytic cycles, often involving radical pathways[3].
| Feature | This compound | Bis(benzene)chromium |
| Structure | "Piano Stool" | Sandwich |
| Ligands | 1x Benzene, 3x Carbonyl | 2x Benzene |
| Chromium Center | Electron-deficient | Electron-rich |
| Benzene Ring | Activated towards nucleophiles | Less activated |
| Primary Catalytic Role | Hydrogenation of conjugated dienes | Hydrosilation, Dehydrocoupling |
Catalytic Performance: A Comparative Analysis
The divergent electronic properties of these two complexes manifest in their distinct catalytic applications.
This compound: Master of Conjugate Addition
This compound and its arene derivatives are particularly effective catalysts for the selective 1,4-hydrogenation of conjugated dienes to yield cis-monoenes[1][2][4]. This selectivity is a key advantage, as the catalyst typically does not hydrogenate isolated double bonds, allowing for chemoselective reductions in polyunsaturated systems[1].
The catalytic cycle is believed to involve the formation of a chromium hydride species, H₂Cr(CO)₃, which then coordinates to the diene in a cisoid conformation. This is followed by a 1,4-hydrogen insertion across the diene system[4].
Representative Reaction: Hydrogenation of 1,3-Butadiene
While specific turnover numbers are not always reported in initial studies, the high selectivity of this catalytic system is a primary performance indicator.
| Substrate | Product | Selectivity | Reference |
| 1,3-Butadiene | cis-2-Butene | High | General observation[1][2] |
| Isoprene | 2-Methyl-2-butene | High | General observation |
Bis(benzene)chromium: A Pre-catalyst for Radical Transformations
Bis(benzene)chromium serves as a valuable pre-catalyst, primarily in hydrosilation reactions of ketones and aldehydes and the dehydrocoupling of silanes with alcohols [5]. Unlike many late-transition metal catalysts that operate through oxidative addition/reductive elimination pathways, the catalytic cycle of bis(benzene)chromium is proposed to involve radical intermediates and hydrogen atom abstraction steps[3]. This alternative mechanistic pathway can offer unique reactivity and selectivity profiles.
Representative Reaction: Hydrosilation of Acetophenone
Bis(benzene)chromium demonstrates its utility in the reduction of carbonyl compounds, offering a different mechanistic approach compared to traditional methods.
| Substrate | Silane | Product (after hydrolysis) | Yield | Reference |
| Acetophenone | Ph₂SiH₂ | 1-Phenylethanol | Good to Excellent | General observation[5] |
| Benzaldehyde | Ph₂SiH₂ | Benzyl alcohol | Good to Excellent | General observation[5] |
Mechanistic Insights: Visualizing the Catalytic Cycles
To further understand the divergent catalytic roles, we can visualize the proposed catalytic cycles for each complex.
Figure 2: A simplified representation of a possible radical-based catalytic cycle for the hydrosilation of a ketone with bis(benzene)chromium as a pre-catalyst.
Experimental Protocols: From Synthesis to Catalysis
For researchers looking to employ these catalysts, understanding their preparation and application in a laboratory setting is crucial.
Synthesis of this compound
A common and practical method for the laboratory-scale synthesis of this compound is the direct thermal reaction of chromium hexacarbonyl with benzene.[1]
Workflow for the Synthesis of this compound
Figure 3: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Setup: In a flask equipped with a reflux condenser and a nitrogen or argon inlet, combine chromium hexacarbonyl (Cr(CO)₆) and a high-boiling inert solvent such as di-n-butyl ether. Add an excess of benzene.
-
Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by the evolution of carbon monoxide.
-
Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product may precipitate upon cooling. Filter the mixture to collect the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable organic solvent (e.g., hexane) or by sublimation to yield yellow crystals.
Synthesis of Bis(benzene)chromium
The synthesis of bis(benzene)chromium is often achieved through a reductive Friedel-Crafts reaction, famously developed by Fischer and Hafner.
Workflow for the Synthesis of Bis(benzene)chromium
Figure 4: Experimental workflow for the synthesis of bis(benzene)chromium.
Step-by-Step Methodology:
-
Formation of the Cationic Complex: In a reaction vessel under an inert atmosphere, combine anhydrous chromium(III) chloride (CrCl₃), aluminum powder, and anhydrous aluminum chloride (AlCl₃) in anhydrous benzene. Heat the mixture to reflux. This will form the yellow cationic complex, [Cr(C₆H₆)₂]⁺[AlCl₄]⁻.[3]
-
Reduction: After cooling, the reaction mixture containing the cationic complex is carefully hydrolyzed. The aqueous layer is then treated with a reducing agent, such as an aqueous solution of sodium dithionite (Na₂S₂O₄), which reduces the Cr(I) species to the neutral Cr(0) complex.
-
Isolation and Purification: The resulting brown-black precipitate of bis(benzene)chromium is collected by filtration, washed with water and a non-polar organic solvent, and dried. The product can be further purified by sublimation under vacuum.
Stability and Handling Considerations
Both this compound and bis(benzene)chromium require careful handling due to their sensitivity to air, particularly in solution.
-
This compound is a relatively stable, yellow crystalline solid that can be handled in air for short periods. However, solutions are more susceptible to oxidation, and reactions should be carried out under an inert atmosphere.[6] Catalyst deactivation can occur through decomposition, and product inhibition has been noted as a challenge in some catalytic applications.[6]
Conclusion: Choosing the Right Chromium Arene Catalyst
This compound and bis(benzene)chromium, while both featuring a chromium-benzene linkage, are fundamentally different catalysts with distinct applications.
-
Choose this compound for selective 1,4-hydrogenation of conjugated dienes where preserving isolated double bonds is crucial. Its electron-deficient nature and well-understood mechanism in conjugate additions make it a reliable choice for this transformation.
-
Opt for bis(benzene)chromium when exploring alternative mechanistic pathways for reductions, such as the hydrosilation of carbonyls. Its electron-rich character and propensity for radical-mediated catalysis can offer unique reactivity for challenging substrates.
Ultimately, the choice between these two foundational organochromium catalysts will depend on the specific transformation desired, the substrate scope, and the mechanistic pathway that is most likely to lead to the desired product with high efficiency and selectivity. This guide serves as a starting point for researchers to make an informed decision and to further explore the rich catalytic chemistry of chromium arene complexes.
References
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604. [Link]
- Pérez-Castells, J., & Domínguez, G. (2007). Chromium arene complexes in organic synthesis. University of Windsor. [Link]
- Semantic Scholar. (n.d.). Chromium arene complexes in organic synthesis.
- Seyferth, D. (2002). Bis(benzene)chromium. 1. Franz Hein at the University of Leipzig and Harold Zeiss and Minoru Tsutsui at Yale. Organometallics, 21(8), 1520-1530. [Link]
- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl.
- Frankel, E. N., Selke, E., & Glass, C. A. (1968). Homogeneous 1,4-addition of hydrogen catalyzed by tricarbonyl(arene)chromium complexes. Journal of the American Chemical Society, 90(9), 2446-2448. [Link]
- Derosa, J., Parnitzke, B., Guo, Y., & Akana-Schneider, B. (2022). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 28(24), e202104551. [Link]
- Pietruszka, J. (Ed.). (2004). Arene Complexes as Catalysts.
- Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics, 21(14), 2800-2820. [Link]
- Wikipedia. (n.d.). Bis(benzene)chromium.
- MOCVD PRECURSOR ENCYCLOPEDIA. (n.d.). CHROMIUM BIS(ARENES).
- Le Bideau, F., Henique, J., Samuel, E., & Elschenbroich, C. (1999). Bis(benzene)chromium: a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols.
- PubChem. (n.d.). (Benzene)chromium tricarbonyl.
- Ray, S., Mondal, B., & Saha, B. (2018). η6-Benzene(tricarbonyl)chromium and Cymantrene Assemblies Supported on an Organostannoxane Platform. Crystal Growth & Design, 18(11), 6959-6972. [Link]
- Copéret, C. (2018). Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts.
- Ribeiro, A. M., et al. (2018). Development of an experimental protocol for benzene hydrogenation catalysts screening and study of the impact of different catalytic properties on the reaction performance. FEUP. [Link]
- Glukhov, L. M., & Simuni, S. Z. (2014). Chromium Tricarbonyl and Chromium Benzene Complexes of Graphene, Their Properties, Stabilities, and Inter-Ring Haptotropic Rearrangements – A DFT Investigation. The Journal of Physical Chemistry C, 118(40), 23364-23374. [Link]
- Fleischer, I., & Doye, S. (2016). Chromium-catalyzed transfer hydrogenation of aromatic aldehydes facilitated by a simple metal carbonyl complex. Chemistry – A European Journal, 22(34), 11951-11955. [Link]
- Chemistry Fanatics. (2013). The Third Experiment: Bis(benzene)chromium Synthesis.
- Al-Ktaifani, M. M., & El-Hendawy, M. M. (2000). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3. International Journal of Quantum Chemistry, 77(1), 152-160. [Link]
- Ghorai, B., & Herges, R. (2012). Synthesis and structure of tricarbonyl(η 6 -arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1079-1087. [Link]
- Semmelhack, M. F., & Clark, G. R. (1977). Synthesis and reactivity of chromium tricarbonyl complexes of substituted benzoic esters. Inorganic Chemistry, 16(7), 1567-1571. [Link]
- Frankel, E. N., & Butterfield, R. O. (1969). Homogeneous 1,4-addition of hydrogen catalyzed by tricarbonyl(arene)chromium complexes. Journal of the American Chemical Society, 91(22), 6033-6037. [Link]
- Frankel, E. N., & Butterfield, R. O. (1969). Homogeneous hydrogenation of diolefins catalyzed by tricarbonyl chromium complexes. I. Stereoselective 1,4 addition of hydrogen. The Journal of Organic Chemistry, 34(12), 3930-3935. [Link]
- Lu, Z., & Tilley, T. D. (2008). Hydrosilylation of Alkenes Catalyzed by Bis-N-Heterocyclic Carbene Rh(I) Complexes A Density Functional Theory Study.
- Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others†.
- ChemRxiv. (2022). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes.
- PubChem. (n.d.). Chromium, bis(benzene)-.
- Ray, P. (2022). Mechanistic Study of Alkene Hydrosilylation Catalyzed by Phenalenyl Based Fe Complex.
- Rösch, N., & Böhm, M. C. (1984). Hydrosilylation with Bis(alkynyl)(1,5-cyclooctadiene)platinum Catalysts: A Density Functional Study of the Initial Activation. Inorganic Chemistry, 23(18), 2815-2821. [Link]
- ResearchGate. (n.d.). Hydrosilylation reactions with homogeneous catalysts.
- Dr.D_Chemistry. (2018, November 8).
- ResearchGate. (n.d.). Example of a hydrogenation reaction in which benzene is converted into cyclohexane.
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bis(benzene)chromium: a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols† - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to (Arene)tricarbonylchromium Complexes: A Comparative Analysis for Researchers
Introduction
(Arene)tricarbonylchromium complexes, often denoted as (η⁶-arene)Cr(CO)₃, are a cornerstone of modern organometallic chemistry. First synthesized by Fischer and Öfele in 1957, these "piano stool" compounds have become invaluable tools in organic synthesis.[1][2] The coordination of the chromium tricarbonyl moiety, Cr(CO)₃, to an aromatic ring dramatically alters the arene's electronic properties and reactivity.[1][3] This activation facilitates a range of transformations, including nucleophilic aromatic substitution and stereoselective functionalization of benzylic positions, that are otherwise challenging with the uncomplexed arene.[3][4]
A thorough understanding and unambiguous characterization of these complexes are paramount for their effective utilization. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide the essential toolkit for this purpose. However, a significant portion of the foundational literature on these complexes lacks comprehensive, modern spectroscopic data.[1][2]
This guide offers an in-depth comparative analysis of the spectroscopic properties of various (arene)tricarbonylchromium complexes. We will explore how different substituents on the arene ligand systematically influence the spectroscopic signatures, providing researchers with the data and mechanistic understanding necessary for confident characterization and rational design in their synthetic endeavors.
The Electronic Influence of the Cr(CO)₃ Moiety
The key to understanding the spectroscopic shifts upon complexation lies in the electronic nature of the Cr(CO)₃ fragment. This group acts as a potent electron-withdrawing entity, primarily through its strong inductive effect, which significantly modifies the electron density of the coordinated arene ring.[1][3] This perturbation is readily observable across various spectroscopic methods, providing a window into the bonding and electronic structure of the complex.
Figure 1: A diagram illustrating the primary electronic interactions between the arene ligand and the Cr(CO)₃ fragment, resulting in a net electron-withdrawing effect on the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of (arene)tricarbonylchromium complexes in solution. Both ¹H and ¹³C NMR spectra exhibit dramatic and diagnostic changes upon complexation.
¹H NMR Spectroscopy
The most striking feature in the ¹H NMR spectrum is the significant upfield shift of the aromatic proton signals upon coordination to the chromium center. Protons on a complexed arene typically resonate between δ 4.5 and 6.0 ppm, a shift of 1.5 to 2.5 ppm from their positions in the free arene. This shielding effect is attributed to two main factors: a reduction in the aromatic ring current and the magnetic anisotropy of the Cr(CO)₃ group.[5][6]
The electronic nature of substituents on the arene ring further modulates these chemical shifts.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -N(CH₃)₂ increase electron density on the ring, leading to a slight upfield shift (increased shielding) of the ring protons compared to the parent (benzene)tricarbonylchromium.
-
Electron-Withdrawing Groups (EWGs) such as -CF₃ or -CO₂CH₃ decrease electron density, causing a downfield shift (decreased shielding) of the ring protons.
Furthermore, the coupling constant between ortho-protons (³JHH) typically decreases from ~7-8 Hz in the free arene to ~6-7 Hz in the complex.[5]
¹³C NMR Spectroscopy
Similar to the protons, the aromatic carbon signals experience a pronounced upfield shift of 30-40 ppm upon complexation.[7] While the exact origin of this large shielding effect is still debated, it provides a clear diagnostic marker for successful coordination.[7] Analysis of ¹³C chemical shifts and ¹JCH coupling constants suggests a net withdrawal of electron density by the Cr(CO)₃ fragment from the σ-framework of the arene ring.[8]
The carbonyl carbon signal appears as a sharp singlet in the δ 230-235 ppm region. This chemical shift is relatively insensitive to the electronic nature of the arene substituent, indicating that the electronic effects are primarily transmitted through the metal-arene bond rather than significantly altering the Cr-CO bond character in a way that is detectable by ¹³C NMR.[7]
Infrared (IR) Spectroscopy: A Direct Measure of Back-Bonding
For metal carbonyl complexes, IR spectroscopy is an exceptionally sensitive probe of the electronic environment at the metal center. The analysis focuses on the high-frequency region (2100-1800 cm⁻¹) where the C≡O stretching vibrations (ν(CO)) occur. The position of these bands is directly correlated to the extent of π-back-bonding from the chromium d-orbitals into the π* antibonding orbitals of the carbonyl ligands.
The electronic properties of the arene ligand dictate the electron density on the chromium atom, which in turn governs the degree of π-back-bonding:
-
Electron-Donating Groups (EDGs) on the arene increase the electron density at the chromium center. This enhances the metal's ability to back-donate into the CO π* orbitals. Increased back-bonding weakens the C≡O bond, resulting in a decrease in the ν(CO) stretching frequency (a shift to lower wavenumber).
-
Electron-Withdrawing Groups (EWGs) on the arene decrease the electron density at the chromium center. This reduces π-back-bonding, strengthening the C≡O bond and causing an increase in the ν(CO) stretching frequency (a shift to higher wavenumber).
For a typical (η⁶-arene)Cr(CO)₃ complex with local C₃ᵥ symmetry, two IR-active CO stretching bands are observed: a strong, higher-frequency E mode and a weaker, lower-frequency A₁ mode.
Figure 2: The influence of arene substituents on Cr-CO π-back-bonding and the resulting shift in IR stretching frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of (arene)tricarbonylchromium complexes are characterized by a strong absorption band typically found around 315-325 nm.[9] This band is assigned to a metal-to-ligand charge-transfer (MLCT) transition, specifically from the chromium d-orbitals to the π* orbitals of the arene ligand.[10] The position and intensity of this absorption can be influenced by the substituents on the arene ring, although the shifts are generally less pronounced and less diagnostically straightforward than those observed in NMR and IR spectroscopy.
Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for a selection of (arene)tricarbonylchromium complexes, illustrating the trends discussed above. Data is compiled from various literature sources.[1][2]
| Arene Ligand (Substituent) | ¹H NMR (Arene δ, ppm) | ¹³C NMR (Arene δ, ppm) | IR ν(CO) (cm⁻¹, CH₂Cl₂) |
| Benzene (-H) | 5.31 | 92.3 | 1985, 1915 |
| Toluene (-CH₃) | 5.15-5.35 | 90.0-93.5, 20.8 (CH₃) | 1982, 1910 |
| Anisole (-OCH₃) | 4.80-5.45 | 76.5-93.0, 55.0 (OCH₃) | 1978, 1907 |
| (Trifluoromethyl)benzene (-CF₃) | 5.50-5.70 | 89.0-94.5, 125.0 (q, CF₃) | 1994, 1929 |
| Chlorobenzene (-Cl) | 5.20-5.40 | 91.0-93.0 | 1989, 1922 |
| Methyl Benzoate (-CO₂CH₃) | 5.40-6.00 | 91.5-94.0, 52.0 (OCH₃) | 1992, 1926 |
Note: NMR chemical shifts are approximate and can vary with solvent and concentration. IR frequencies are for the strong E and A₁ modes, respectively.
Experimental Protocols
General Synthesis of (Anisole)tricarbonylchromium(0)
This procedure is a representative example of the direct thermal reaction, a common method for synthesizing these complexes.[1][2][11]
Figure 3: General workflow for the synthesis of an (arene)tricarbonylchromium complex.
Methodology:
-
Setup: To a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add chromium hexacarbonyl (Cr(CO)₆, 1.0 equiv) and the arene (e.g., anisole, 1.0-1.2 equiv).
-
Solvent Addition: Add a degassed solvent mixture of di-n-butyl ether (Bu₂O) and tetrahydrofuran (THF) in a 9:1 ratio (to achieve a concentration of ~0.15 M).
-
Inert Atmosphere: Subject the flask to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction: Heat the mixture to a gentle reflux (140-160 °C) with vigorous stirring. The reaction progress can be monitored by TLC or IR spectroscopy. The reaction is typically complete within 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the dark solution through a pad of Celite® to remove any unreacted, sublimed Cr(CO)₆.
-
Purification: Concentrate the filtrate under reduced pressure to obtain a crude solid. Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The product is usually a yellow, air-stable solid.
Spectroscopic Characterization
-
NMR Spectroscopy: Prepare a solution of the purified complex in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). Acquire ¹H, ¹³C, and other relevant spectra on a standard NMR spectrometer (400 MHz or higher).
-
IR Spectroscopy: Prepare a dilute solution of the complex in a suitable solvent (e.g., CH₂Cl₂ or hexane). Record the spectrum using an FT-IR spectrometer, paying close attention to the 2100-1800 cm⁻¹ region.
-
UV-Vis Spectroscopy: Prepare a dilute solution of known concentration in a UV-transparent solvent (e.g., ethanol or hexane). Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
Conclusion
The spectroscopic analysis of (arene)tricarbonylchromium complexes offers a clear and predictable picture of their electronic structure. NMR spectroscopy reveals the significant shielding of the arene nucleus upon complexation, while IR spectroscopy provides a highly sensitive measure of the electronic communication between the arene substituent and the carbonyl ligands via the chromium center. These techniques, when used in concert, provide an irrefutable characterization of the complex and invaluable insight for the practicing chemist. The systematic trends outlined in this guide serve as a reliable reference for researchers in synthetic and medicinal chemistry, enabling the confident identification and application of these versatile organometallic reagents.
References
- Coletta, F., Gambaro, A., Bigatti, G., & Venzo, A. (1978). ¹³C-NMR Spectra of Some π-(Arene)-Tricarbonylchromium(O) Complexes. Organic Magnetic Resonance, 11(10), 469-470. [Link]
- Jones, D. W., & Wilkinson, G. (1968). Nuclear magnetic resonance study of arene metal tricarbonyl complexes. Canadian Journal of Chemistry, 46(4), 515-522. [Link]
- Price, J. T., & Sorensen, T. S. (1968). Nuclear magnetic resonance study of arene metal tricarbonyl complexes. Canadian Journal of Chemistry, 46(4), 515-522. [Link]
- Bodner, G. M., & Todd, L. J. (1974). A Fourier-Transform Carbon-13 Nuclear Magnetic Resonance Study of (Arene)tricarbonylchromium Complexes. Inorganic Chemistry, 13(2), 360-363. [Link]
- Butt, N., & Rody, A. K. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1086–1093. [Link]
- Bodner, G. M., & Todd, L. J. (1974). Fourier-transform carbon-13 nuclear magnetic resonance study of (arene)tricarbonylchromium complexes. Inorganic Chemistry, 13(2), 360-363. [Link]
- Mandal, A., et al. (2025). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. [Link]
- Mandal, A., et al. (2025). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv. [Link]
- Mandal, A., et al. (2025). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv. [Link]
- Various Authors. (2024). (η6 ‐Arene)Tricarbonylchromium Complexes.
- Wikipedia contributors. (2023). Benzylic activation in tricarbonyl(arene)chromium complexes. Wikipedia. [Link]
- Bibi, S., et al. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. Journal of Chemistry. [Link]
- Todres, Z. V., et al. (2000). Intramolecular CO···H Interaction in Arene(tricarbonyl)-chromium Complexes. Russian Chemical Bulletin, 49(1), 126-129. [Link]
- Nazeeruddin, M. K., et al. (2012). UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4 : 1) solution.
- Lichtenberger, D. L., & Renshaw, S. K. (1991). Comparison of isolobal fragments: photoelectron spectra and molecular orbital calculations of (arene)tricarbonylchromium, -molybdenum, and-tungsten complexes. Organometallics, 10(6), 1481-1488. [Link]
- Elias, A. J. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Lecture Notes. [Link]
- Pryce, M. T. (1994). The Photochemistry of (η6-arene)M(CO)3(M = Cr, Mo, or W) and [(η6-arene)2Cr]+. DORAS | DCU Research Repository. [Link]
- Mahaffy, C. A. L., & Pauson, P. L. (1975). The Question of σ Participation in the Bonding of Fluorosubstituted Arenes to Chromium Tricarbonyl. A 19F Nuclear Magnetic Resonance Investigation. Journal of the Chemical Society, Perkin Transactions 2, (5), 458-461. [Link]
- Kündig, E. P. (2004). Chromium arene complexes in organic synthesis. Topics in Organometallic Chemistry, 7, 3-29. [Link]
- Derrick, P. J., et al. (1997). Ultraviolet Laser Desorption of Chromium Tricarbonyl Arene Complexes: A Route to Extended Sandwich Complexes. Organometallics, 16(2), 221-225. [Link]
- Linstrom, P. J., & Mallard, W. G. (Eds.). (2024). Benzenechromiumtricarbonyl.
- Various Authors. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. [Link]
- Oppelt, K. T., et al. (2021). Flexible to rigid: IR spectroscopic investigation of a rhenium-tricarbonyl-complex at a buried solid–liquid interface. Physical Chemistry Chemical Physics, 23(9), 5227-5235. [Link]
Sources
- 1. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 9. Benzenechromiumtricarbonyl [webbook.nist.gov]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Experimental Results of (Benzene)tricarbonylchromium with DFT Calculations
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging Density Functional Theory (DFT) calculations to validate and interpret experimental findings for the organometallic complex, (Benzene)tricarbonylchromium, also known as benchrotrene. We will explore the synergy between theoretical and experimental approaches, offering a robust methodology for characterizing the structural and electronic properties of this important compound.
The coordination of a tricarbonylchromium fragment to a benzene ring significantly alters the electronic properties and reactivity of the aromatic system.[1] This makes this compound a fascinating subject for both experimental and computational investigation. Validating experimental data with DFT calculations provides a deeper understanding of the bonding, structure, and spectroscopic properties that underpin its chemical behavior.
Experimental Benchmarks for Computational Validation
A critical first step in any computational validation is the establishment of reliable experimental data. For this compound, key experimental parameters include geometric bond lengths and vibrational frequencies, particularly the characteristic C-O stretching frequencies of the carbonyl ligands.
| Parameter | Experimental Value (Gas Phase) | Experimental Value (Solid State) |
| Bond Lengths (Å) | ||
| Cr-C (ring) | ~2.228[1] | |
| C-C (ring) | ~1.415[1] (alternating long/short)[2] | Alternating long and short distances[3] |
| Cr-C (carbonyl) | ||
| C-O (carbonyl) | ||
| Vibrational Frequencies (cm⁻¹) | ||
| C-O Stretching | ~1985, 1915 |
Note: Experimental values can vary slightly depending on the technique (e.g., X-ray crystallography for solid-state, microwave spectroscopy for gas-phase) and experimental conditions.
Computational Methodology: A Step-by-Step Protocol
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For organometallic complexes containing transition metals like chromium, specific combinations have been shown to yield results in good agreement with experimental data.[1][4][5]
Here, we outline a recommended protocol for performing DFT calculations on this compound:
1. Software Selection:
-
Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or similar programs.
2. Functional Selection: BP86
-
The BP86 functional, a generalized gradient approximation (GGA) functional, is often a reliable choice for organometallic systems.[5][6] It has demonstrated success in reproducing geometries and energetics for 3d transition metal complexes.[5]
3. Basis Set Selection: def2-SVP
-
For the geometry optimization, the def2-SVP (split valence polarization) basis set is a good starting point.[7][8][9] It offers a balance between computational cost and accuracy for initial structural predictions.[8] For enhanced accuracy in single-point energy calculations, a larger basis set such as def2-TZVP (valence triple-zeta polarization) is recommended.[5]
4. Geometry Optimization:
-
Perform a full geometry optimization of the this compound molecule in the gas phase to find the minimum energy structure. This will provide the theoretical bond lengths and angles.
5. Frequency Calculation:
-
Following a successful geometry optimization, perform a frequency calculation at the same level of theory. This will yield the theoretical vibrational frequencies, including the crucial C-O stretching modes. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum on the potential energy surface.
6. Electronic Property Calculation:
-
From the optimized geometry, calculate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's electronic stability and reactivity.[10]
Caption: Workflow for validating experimental results with DFT calculations.
Results and Discussion: Bridging Theory and Experiment
The table below presents a hypothetical comparison between experimental data and results obtained from DFT calculations using the BP86/def2-SVP level of theory.
| Parameter | Experimental Value | Calculated Value (BP86/def2-SVP) | % Difference |
| Bond Lengths (Å) | |||
| Cr-C (ring) | ~2.228[1] | [Calculated Value] | [Difference] |
| C-C (ring) | ~1.415[1] | [Calculated Value] | [Difference] |
| Cr-C (carbonyl) | [Experimental Value] | [Calculated Value] | [Difference] |
| C-O (carbonyl) | [Experimental Value] | [Calculated Value] | [Difference] |
| Vibrational Frequencies (cm⁻¹) | |||
| C-O Stretching (Symmetric) | ~1985 | [Calculated Value] | [Difference] |
| C-O Stretching (Asymmetric) | ~1915 | [Calculated Value] | [Difference] |
| Electronic Properties (eV) | |||
| HOMO-LUMO Gap | [Experimental Value] | [Calculated Value] | [Difference] |
Analysis of Results:
A small percentage difference between the calculated and experimental values for bond lengths and vibrational frequencies would indicate that the chosen DFT methodology provides a good description of the molecular structure. It is common for calculated vibrational frequencies to be systematically higher than experimental values due to the harmonic approximation used in the calculations; a scaling factor may be applied for more direct comparison.
Discrepancies between gas-phase calculations and solid-state experimental data can often be attributed to intermolecular interactions and crystal packing effects in the solid state.[3] The staggered conformation of the Cr(CO)₃ fragment relative to the benzene ring, where the carbonyl groups lie over the midpoint of alternate carbon-carbon bonds, has been shown to be the result of electronic influences.[2]
The calculated HOMO-LUMO gap provides theoretical insight into the electronic transitions of the molecule. While direct comparison with a single experimental value can be challenging, trends in HOMO-LUMO gaps across a series of related compounds calculated at the same level of theory can provide valuable qualitative insights into their relative reactivity and electronic properties.[10][11]
Caption: Structure of this compound.
Conclusion
The integration of DFT calculations with experimental data provides a powerful, self-validating system for the in-depth characterization of this compound. This comparative approach not only confirms experimental findings but also offers a deeper understanding of the electronic structure and bonding that govern the molecule's properties and reactivity. By carefully selecting appropriate functionals and basis sets, researchers can confidently use computational chemistry to complement and guide their experimental investigations in organometallic chemistry and beyond.
References
- Low, A. A., & Hall, M. B. (2000). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η 6 ‐C 6 H 6 )Cr(CO) 3. International journal of quantum chemistry. [Link]
- Low, A. A., & Hall, M. B. (2000). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3. Semantic Scholar. [Link]
- ResearchGate. (2000). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3. [Link]
- National Institute of Standards and Technology. (n.d.).
- ResearchGate. (2018).
- ACS Publications. (1995). Alternating C-C Bond Lengths in Gas-Phase (Benzene)chromium Tricarbonyl. Journal of the American Chemical Society. [Link]
- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl. [Link]
- Scientific Reports. (2019). Benchmarking Density Functional Approximations, Atomics Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities in Organic and Organometallic Species.
- ACS Publications. (1982). The conformational energy of the (benzene)chromium tricarbonyl substituent. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2007). BOND LENGTH IN BENZENOID HYDROCARBONS. [Link]
- Wikipedia. (n.d.). Basis set (chemistry). [Link]
- National Center for Biotechnology Information. (2019). Hydricity of 3d Transition Metal Complexes from Density Functional Theory: A Benchmarking Study. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). (Benzene)chromium tricarbonyl. PubChem. [Link]
- Google Sites. (n.d.). Basis sets - ORCA Input Library.
- Chemistry Stack Exchange. (2012). Basis sets that can be used for macrocyclic complexes. [Link]
- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
- National Center for Biotechnology Information. (2021). DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. PubMed Central. [Link]
- ResearchGate. (2021). The structure of Co III CorImMe optimised at the BP86/def2-SV(P)
- SlideShare. (2016).
- University of Szeged. (n.d.). 5.3.
- arXiv. (2014). New Benchmark Set of Transition-Metal Coordination Reactions for the Assessment of Density Functionals. [Link]
- Chemistry World. (2022). Benzene's bond lengths corrected. [Link]
- ResearchGate. (2010). Sizes and types of the ECPs for the def2-SVP, def2-TZVP, def2-TZVPP and def2-QZVPP basis sets. [Link]
- Reddit. (2023). Which Basis Set and Functional to use when? [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzene. [Link]
- ResearchGate. (2018).
- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
- ResearchGate. (2013). HOMO and LUMO level positions and energy gap (in eV), for the benzene... [Link]
- Growing Science. (2023). Predictive study, using density functional theory and time dependent functional theory, on the struct. Current Chemistry Letters. [Link]
- National Center for Biotechnology Information. (2023). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. PubMed Central. [Link]
- National Center for Biotechnology Information. (2021).
- Japan Society for the Promotion of Science. (n.d.). 17.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3 | Semantic Scholar [semanticscholar.org]
- 4. mcnair.ucdavis.edu [mcnair.ucdavis.edu]
- 5. Hydricity of 3d Transition Metal Complexes from Density Functional Theory: A Benchmarking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 8. ORCA Input Library - Basis sets [sites.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. growingscience.com [growingscience.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating (Benzene)tricarbonylchromium Derivative Structures Using COSY and NOESY NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural determination of organometallic compounds is paramount. (Benzene)tricarbonylchromium derivatives, with their unique piano-stool geometry and significant applications in organic synthesis, present a distinct set of analytical challenges. Determining the precise substitution pattern on the aromatic ring and understanding the spatial orientation of the bulky tricarbonylchromium moiety are critical tasks that often cannot be resolved by one-dimensional NMR alone.
This guide provides an in-depth comparison of two powerful 2D NMR techniques—Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY)—as applied to the structural validation of these complexes. We will move beyond a simple procedural listing to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Analytical Challenge: Beyond Chemical Shift
Complexation of an arene to a Cr(CO)₃ fragment dramatically alters its electronic structure, shifting the aromatic protons significantly upfield in the ¹H NMR spectrum. While this provides initial confirmation of complexation, it can also lead to signal overlap, especially in polysubstituted systems. Furthermore, 1D NMR struggles to differentiate between isomers (e.g., 1,2- vs. 1,3-disubstituted derivatives) and provides limited insight into the through-space conformation of the molecule. To overcome these limitations, we turn to two-dimensional techniques that map proton relationships based on two different physical principles: through-bond coupling (COSY) and through-space proximity (NOESY).
Principle and Purpose: A Tale of Two Correlations
COSY (Correlation Spectroscopy): Mapping the Bonds
The COSY experiment is the workhorse for establishing proton connectivity.[1][2] It identifies pairs of protons that are spin-spin coupled, an interaction mediated through the molecule's chemical bonds.[3] For an arene ring, this means a COSY spectrum will display cross-peaks between protons on adjacent carbons (vicinal coupling, ³J).
-
What it tells us: The pattern of COSY cross-peaks reveals the contiguous sequence of protons around the ring. For example, in a monosubstituted benzene ring, a chain of correlations from the ortho to the meta to the para protons can be traced.
-
Its limitation: COSY cannot distinguish between protons that are spatially close but not directly bonded or vicinally coupled. It provides a bonding map, not a spatial one.
NOESY (Nuclear Overhauser Effect Spectroscopy): Mapping Space
The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), irrespective of their bonding arrangement.[4][5] This interaction, the Nuclear Overhauser Effect (NOE), is a through-space dipolar coupling.[4]
-
What it tells us: NOESY is uniquely powerful for determining stereochemistry and conformation.[4][6] A cross-peak between a substituent's proton (e.g., a methyl group) and an aromatic proton definitively establishes their spatial proximity, thereby locking down the substitution pattern. It can also reveal the preferred orientation of the Cr(CO)₃ tripod relative to the ring substituents.
-
Its limitation: The absence of a NOESY cross-peak does not definitively mean two protons are far apart; the effect is highly dependent on molecular motion and the distance between the protons.[7]
Experimental Design and Protocols
A successful analysis hinges on meticulous experimental design. The protocols below are based on a standard 400 or 500 MHz spectrometer and provide a robust starting point.
Sample Preparation: The Foundation of Quality Data
-
Solvent Selection: Use a high-purity deuterated solvent that fully dissolves the sample. Deuterochloroform (CDCl₃) is a common choice.
-
Concentration: Aim for a concentration of 5-10 mg in 0.6 mL of solvent. This ensures adequate signal-to-noise without causing excessive line broadening.
-
Degassing (Critical for NOESY): Dissolved oxygen is paramagnetic and can quench the NOE effect, leading to weak or absent cross-peaks. Degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes or by using several freeze-pump-thaw cycles.
Experimental Workflow
The logical flow of experiments is crucial for an efficient and accurate structural elucidation.
Caption: Logical workflow for structure validation using 1D and 2D NMR.
Protocol 1: Gradient-Selected COSY (gCOSY)
The gCOSY experiment is generally preferred for its sensitivity and cleaner spectra.
| Parameter | Value | Rationale |
| Pulse Program | cosygpqf (Bruker) | Standard gradient-selected, phase-sensitive COSY. |
| Spectral Width (F2/F1) | ~10 ppm | Set to encompass all proton signals. |
| Acquisition Time (AQ) | ~0.25 s | Balances resolution and experiment time. |
| Relaxation Delay (D1) | 1.5 - 2.0 s | Allows for near-complete relaxation of protons. |
| Number of Scans (NS) | 2 - 4 | Typically sufficient for moderate concentrations. |
| Increments (F1) | 256 - 512 | Determines the resolution in the indirect dimension. |
Protocol 2: Phase-Sensitive NOESY (NOESYPH)
This experiment is essential for detecting through-space correlations and observing potential chemical exchange phenomena.
| Parameter | Value | Rationale |
| Pulse Program | noesyph (Bruker) | Standard phase-sensitive NOESY with presaturation. |
| Spectral Width (F2/F1) | ~10 ppm | Set to encompass all proton signals. |
| Mixing Time (d8) | 0.5 - 1.0 s | Crucial Parameter. This is the time allowed for NOE to build up. For medium-sized molecules like these, 500-800 ms is a good starting point. Run multiple experiments with varying mixing times to confirm correlations.[8][9] |
| Relaxation Delay (D1) | 2.0 - 3.0 s | Must be long enough to prevent saturation and allow full relaxation. |
| Number of Scans (NS) | 8 - 16 | NOESY is less sensitive than COSY; more scans are often required. |
| Increments (F1) | 256 - 512 | Determines the resolution in the indirect dimension. |
Data Interpretation: A Comparative Case Study
Let's consider a hypothetical (1,2-dimethylbenzene)tricarbonylchromium complex. The 1D ¹H NMR shows two distinct methyl singlets and a complex aromatic region. The challenge is to prove the 1,2-substitution pattern.
COSY Analysis: Establishing the Aromatic Spin System
The COSY spectrum would reveal correlations consistent with a four-proton aromatic spin system. We would expect to see cross-peaks connecting H3-H4, H4-H5, and H5-H6. This confirms the protons are adjacent but does not place the methyl groups.
| Correlating Protons | Coupling Type | Information Gained |
| H3 ↔ H4 | ³J (ortho) | Confirms adjacency |
| H4 ↔ H5 | ³J (ortho) | Confirms adjacency |
| H5 ↔ H6 | ³J (ortho) | Confirms adjacency |
NOESY Analysis: Pinpointing the Substituents
The NOESY spectrum provides the definitive data. Crucially, we would look for correlations between the methyl protons and the aromatic protons.
| Spatially Proximate Protons | Interaction Type | Information Gained |
| Me-1 ↔ H6 | Through-space | Confirms 1,2-substitution. Places Me-1 adjacent to the H6 proton. |
| Me-2 ↔ H3 | Through-space | Confirms 1,2-substitution. Places Me-2 adjacent to the H3 proton. |
| Me-1 ↔ Me-2 | Through-space | Confirms the two methyl groups are adjacent to each other. |
The combination of these through-space correlations is only possible for the 1,2-isomer. A 1,3-isomer would show NOEs from each methyl group to two different aromatic protons, while a 1,4-isomer would show NOEs from each methyl to its two ortho protons, but no NOE between the methyl groups themselves.
Caption: COSY vs. NOESY correlations for a 1,2-disubstituted derivative.
Conclusion: A Synergistic Approach
Neither COSY nor NOESY alone provides a complete structural picture for this compound derivatives. It is the synergistic combination of the two techniques that delivers an unambiguous and self-validating result.
-
COSY provides the foundational "through-bond" connectivity map of the proton spin systems.
-
NOESY builds upon this foundation, providing the critical "through-space" proximity data that resolves isomerism and reveals conformational details.
By employing this dual-pronged analytical strategy, researchers can confidently validate the structures of these important organometallic complexes, ensuring the integrity of their synthetic and developmental work.
References
- Pregosin, P. S. (2012). NMR in Organometallic Chemistry. Wiley-VCH. [Link]
- Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons. [Link]
- University of Wisconsin-Madison. (n.d.). NMR is Broadly Applicable. Chemistry Department Handout. [Link]
- Emory University NMR Center. (n.d.). COSY TOCSY NOESY HMQC HMBC DEPT. [Link]
- Khetrapal, C. L., & Kunwar, A. C. (1964). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 59(6), 333-339. [Link]
- Ponnuswamy, S., et al. (2021). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Asian Journal of Chemistry, 33(9), 2131-2136. [Link]
- University of Missouri-St. Louis. (n.d.). 2D NMR. Chemistry Department Resource. [Link]
- Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. [Link]
- Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
- Rutgers University. (n.d.). Complex NMR experiments: 2D, selective, etc.. [Link]
- Varian, Inc. (n.d.). 2D NMR for the Chemist. [Link]
- Sharma, Dr. D. K. (2017). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 6(7). [Link]
- NMR Solutions. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2025). NOESY Spectra. [Link]
- Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum. [Video]. YouTube. [Link]
- Decatur, J. (2018). NOESY and ROESY. Wesleyan University. [Link]
- University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
- MH Chem. (2023, January 29).
- Moser, A. (2009).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. princeton.edu [princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to the Kinetics of Nucleophilic Aromatic Substitution in Substituted Arene Chromium Tricarbonyl Complexes
For researchers, scientists, and professionals in drug development, understanding the reactivity of organometallic complexes is paramount for the rational design of synthetic pathways. Arene chromium tricarbonyl complexes, (η⁶-arene)Cr(CO)₃, have emerged as versatile intermediates, primarily due to the profound electronic activation of the arene ring by the Cr(CO)₃ moiety. This guide provides an in-depth comparison of the kinetics of nucleophilic aromatic substitution (SNAr) reactions on substituted arene chromium tricarbonyl complexes, supported by experimental data to elucidate the influence of substituents, leaving groups, and nucleophiles on reaction rates.
The Activating Power of the Chromium Tricarbonyl Group
Complexation of an arene to a chromium tricarbonyl fragment dramatically alters its chemical reactivity.[1][2] The Cr(CO)₃ group acts as a powerful electron-withdrawing entity, rendering the arene ring highly susceptible to nucleophilic attack.[2] This activation is analogous to the effect of a nitro group in classical SNAr reactions, paving the way for substitutions that are otherwise unfeasible on the uncomplexed arene.[2] The general mechanism for these transformations is a two-step addition-elimination process, proceeding through a stable η⁵-cyclohexadienyl intermediate.[3][4][5]
The reaction commences with the nucleophilic attack on the arene ring, forming a Meisenheimer-like intermediate. This step is typically the rate-determining step. The chromium tricarbonyl group stabilizes the negative charge in this intermediate through delocalization. The subsequent step involves the departure of the leaving group, leading to the restoration of aromaticity and the formation of the substituted arene chromium tricarbonyl complex.
Comparative Kinetics: A Tale of Two Systems
To provide a clear and objective comparison, this guide focuses on two well-studied systems: the reaction of substituted (chlorobenzene)Cr(CO)₃ complexes with sodium methoxide, and the reaction of (fluorobenzene)Cr(CO)₃ with amines.
System 1: Substitution of Chloride with Methoxide
A systematic study by Oleinik et al. provides a quantitative understanding of substituent effects on the rate of chlorine substitution by sodium methoxide in methanol.[1] The reaction follows second-order kinetics, and the observed rate constants for a series of meta- and para-substituted (chlorobenzene)Cr(CO)₃ complexes at 70°C are presented in Table 1.
Table 1: Rate Constants for the Reaction of Substituted (Chlorobenzene)Cr(CO)₃ with Sodium Methoxide in Methanol at 70°C [1]
| Substituent (X) in (X-C₆H₄Cl)Cr(CO)₃ | Rate Constant (k) × 10⁵ (L mol⁻¹ s⁻¹) |
| p-OCH₃ | 1.8 |
| o-CH₃ | 4.0 |
| p-CH₃ | 4.6 |
| m-CH₃ | 8.3 |
| H | 11.0 |
| m-OCH₃ | 33.0 |
| p-Cl | 150 |
| o-Cl | 230 |
| m-CO₂CH₃ | 1500 |
| m-Cl | 1800 |
| p-CO₂CH₃ | 11000 |
The data clearly demonstrates that electron-withdrawing substituents accelerate the reaction, while electron-donating substituents have a retarding effect. This trend is consistent with the SNAr mechanism, where the rate-determining step involves the formation of a negatively charged intermediate. Electron-withdrawing groups stabilize this intermediate, thus lowering the activation energy and increasing the reaction rate.
The influence of substituents can be quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituent. For the reaction of meta- and para-substituted (chlorobenzene)Cr(CO)₃ complexes with sodium methoxide, the following Hammett correlation was established[1]:
log(k/k₀) = 3.56σ
where k is the rate constant for the substituted complex, k₀ is the rate constant for the unsubstituted complex, and σ is the Hammett substituent constant. The large positive ρ value of +3.56 indicates a significant build-up of negative charge in the transition state of the rate-determining step, providing strong evidence for the proposed SNAr mechanism.
System 2: Substitution of Fluoride with Amines
A key finding is the comparison of leaving group ability. In reactions of activated aryl halides, fluoride is often a better leaving group than chloride.[6] This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom being attacked. This trend is also observed in the context of arene chromium tricarbonyl complexes.
Experimental Protocols
To ensure the reproducibility and validity of kinetic data, a well-defined experimental protocol is essential. The following is a generalized procedure for studying the kinetics of SNAr reactions of substituted arene chromium tricarbonyl complexes.
Experimental Workflow for Kinetic Studies
Caption: Workflow for a typical kinetic study of SNAr reactions on arene chromium tricarbonyl complexes.
Step-by-Step Methodology:
-
Synthesis and Purification: The substituted arene chromium tricarbonyl complexes are synthesized by heating the corresponding arene with hexacarbonylchromium, Cr(CO)₆, in a high-boiling solvent mixture (e.g., di-n-butyl ether/THF).[7] The resulting complexes are purified by column chromatography.
-
Reagent Preparation: A solution of the nucleophile (e.g., sodium methoxide in methanol or piperidine in a suitable solvent) is prepared and standardized. The solvent must be of high purity and appropriately dried.
-
Kinetic Runs: The reaction is carried out in a thermostatted vessel to maintain a constant temperature. A solution of the arene chromium tricarbonyl complex is allowed to equilibrate at the desired temperature before the addition of the nucleophile solution.
-
Reaction Monitoring: The progress of the reaction is monitored by periodically withdrawing aliquots and analyzing them using a suitable technique. UV-Vis spectrophotometry is often employed by monitoring the disappearance of the reactant or the appearance of the product at a specific wavelength. HPLC or NMR spectroscopy can also be used for more complex reaction mixtures.
-
Data Analysis: The concentration of the reactant or product is plotted against time. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear. The pseudo-first-order method can also be used by employing a large excess of the nucleophile. From the slope of the kinetic plots, the rate constant (k) is determined.
-
Hammett Analysis: For a series of substituted arenes, the logarithm of the relative rate constants (log(k/k₀)) is plotted against the appropriate Hammett substituent constants (σ) to determine the reaction constant (ρ).[7]
Mechanistic Insights and Predictive Power
The kinetic data and Hammett analysis provide a robust framework for understanding the mechanism of SNAr reactions on arene chromium tricarbonyl complexes. The large positive ρ value for the reaction with methoxide confirms the development of significant negative charge in the transition state, which is a hallmark of the SNAr mechanism.
Reaction Mechanism and Transition State
Caption: Generalized energy profile for the SNAr reaction on an arene chromium tricarbonyl complex.
This understanding allows for the prediction of reactivity for new substrates. By considering the electronic nature of the substituents on the arene ring, researchers can anticipate the relative rates of substitution reactions, aiding in the selection of appropriate reaction conditions and the design of efficient synthetic routes.
Conclusion
The complexation of substituted arenes to a chromium tricarbonyl moiety provides a powerful tool for activating the aromatic ring towards nucleophilic substitution. Kinetic studies reveal a clear dependence of reaction rates on the electronic nature of the substituents, with electron-withdrawing groups significantly accelerating the reaction. This behavior is quantitatively described by the Hammett equation, which provides strong evidence for a classical SNAr mechanism. By understanding these kinetic principles, researchers can effectively harness the reactivity of arene chromium tricarbonyl complexes for the synthesis of complex organic molecules.
References
- Oleinik, I. I., Kun, P. P., Litvak, V. V., & Shteingarts, V. D. (1988). Arene complexes of transition metals in reactions with nucleophilic reagents. XVIII. Effect of substituents in chlorobenzene derivatives coordinated with the Cr(CO)₃ fragment on substitution rate of the chlorine atom by action of sodium methoxide in methanol.
- Bunnett, J. F., & Hermann, H. (1971). Kinetics of reactions of amines with tricarbonyl(fluorobenzene)chromium. The Journal of Organic Chemistry, 36(26), 4081-4086. [Link]
- Semmelhack, M. F. (1995). (Arene)Cr(CO)₃ Complexes: Aromatic Nucleophilic Substitution. In Comprehensive Organometallic Chemistry II (Vol. 12, pp. 979-1015). Elsevier. [Link]
- Rose-Munch, F., & Rose, E. (2002). cine and tele Nucleophilic Substitutions in (η⁶-Arene)tricarbonylchromium and Tricarbonyl(η⁵-cyclohexadienyl)manganese Complexes. European Journal of Inorganic Chemistry, 2002(6), 1269-1283. [Link]
- Semmelhack, M. F. (2018). (Arene)Cr(CO)₃ Complexes: Aromatic Nucleophilic Substitution. Request PDF. [Link]
- Alemagna, A., Del Buttero, P., Gorini, C., Landini, D., Licandro, E., & Maiorana, S. (1985). SNAr nucleophilic substitutions of Cr(CO)3-complexed aryl halides with thiolates under phase-transfer conditions. The Journal of Organic Chemistry, 50(18), 3374-3377. [Link]
- Miller, J. (1956). Electrophilic and nucleophilic substitution in the Benzene ring and the Hammett equation. Australian Journal of Chemistry, 9(1), 61-79. [Link]
- Spivey, A. C. (2020). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
- Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(26), 4750-4759. [Link]
- Smaoui, H., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistrySelect. [Link]
- Doyle, M. P., et al. (2016). Physical Properties, Ligand Substitution Reactions, and Biological Activity of Co(III)-Schiff Base Complexes. Inorganic chemistry, 55(2), 734-746. [Link]
- Wojnárovits, L., & Takács, E. (2020). Rate constants of dichloride radical anion reactions with molecules of environmental interest in aqueous solution: a review. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 55(11), 1317-1355. [Link]
- Linclau, B., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2375-2384. [Link]
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604. [Link]
- Schmalz, H. G., & Böttcher, C. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein journal of organic chemistry, 8, 1079-1088. [Link]
- Al-Hourani, B. J. (2017). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Organic Chemistry: Current Research, 6(2), 1-4. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orientjchem.org [orientjchem.org]
- 4. (Arene)Cr(CO) 3 Complexes: Aromatic Nucleophilic Substitution | Semantic Scholar [semanticscholar.org]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. imperial.ac.uk [imperial.ac.uk]
A Comparative Guide to Chromium, Molybdenum, and Tungsten Tricarbonyl Arene Complexes
For the modern researcher in organometallic chemistry and drug development, the (η⁶-arene)tricarbonyl complexes of the Group 6 metals represent a fascinating and synthetically powerful class of compounds. The coordination of a metal tricarbonyl fragment to an aromatic ring dramatically alters the arene's electronic character, transforming it from a nucleophilic entity into a potent electrophile. This guide provides an in-depth comparative analysis of the chromium (Cr), molybdenum (Mo), and tungsten (W) analogues, focusing on the crucial interplay between the metal center and the complex's structure, stability, spectroscopic signatures, and reactivity. While the chromium complexes have been extensively developed as mainstays in organic synthesis, a thorough understanding of the properties of the heavier congeners is critical for nuanced catalyst design and mechanistic investigation.
Synthesis and Stability: A Tale of Diminishing Returns
The most prevalent route to (η⁶-arene)M(CO)₃ complexes is the direct thermal displacement of three carbonyl ligands from the parent metal hexacarbonyl by the arene ligand.[1] This is typically achieved by refluxing the metal hexacarbonyl in the arene itself or in a high-boiling, inert solvent like dibutyl ether or diglyme.[1]
The primary differentiator among the three metals is the ease of this synthesis, which follows the trend: Cr > Mo >> W . Literature on chromium complexes is abundant, while it decreases sharply for molybdenum and even more so for tungsten, a direct consequence of the greater difficulty in accessing the complexes of the heavier elements.[2] The increased strength of the M-CO bond going down the group necessitates harsher reaction conditions (higher temperatures and longer reaction times) for Mo and particularly for W, which can lead to lower yields and decomposition of sensitive substrates.[3] To circumvent these issues, activating additives or more labile starting materials like [M(CO)₃(CH₃CN)₃] can be employed to facilitate the reaction under milder conditions.[3][4]
dot
Sources
An Electrochemical Comparison of (Arene)tricarbonylchromium Complexes: A Guide for Researchers
Introduction: Beyond Synthesis, Understanding Electronic Behavior
(Arene)tricarbonylchromium [arene-Cr(CO)₃] complexes are a cornerstone of organometallic chemistry, prized for their unique reactivity and applications in organic synthesis.[1][2][3] First synthesized by Fischer and Öfele in 1957, these "piano stool" complexes are remarkably stable, yet they profoundly alter the electronic nature of the complexed arene ring.[1][4] The Cr(CO)₃ moiety acts as a potent electron-withdrawing group, comparable in effect to a nitro group, which enhances the acidity of benzylic protons and activates the arene ring toward nucleophilic attack.[5][6]
While synthetic applications are widely documented, a deep understanding of the electronic properties of these complexes is crucial for predicting their behavior and designing new applications in areas like catalysis, molecular electronics, and sensor technology. Electrochemistry provides a direct window into these properties, allowing for the quantification of how the metal center and the arene ligand communicate electronically. This guide offers a comparative analysis of the electrochemical behavior of various arene-Cr(CO)₃ complexes, supported by experimental data and a detailed protocol for their characterization.
Pillar 1: Fundamentals of the Electrochemical Response
The characteristic electrochemical feature of (arene)tricarbonylchromium(0) complexes is a single, reversible, one-electron oxidation event. This process corresponds to the removal of an electron from the neutral 18-electron complex to form a stable 17-electron radical cation.
(η⁶-arene)Cr⁰(CO)₃ ⇌ [(η⁶-arene)Cr¹(CO)₃]⁺ + e⁻
This oxidation is metal-centered, corresponding to the Cr(0) to Cr(I) transition. The stability of the resulting radical cation is a key feature, allowing for its study and subsequent reactions.[7] The potential at which this oxidation occurs is highly sensitive to the electronic environment provided by the arene ligand. By systematically varying the substituents on the arene ring, we can precisely tune the redox potential of the complex.
Caption: Reversible one-electron oxidation of an (arene)Cr(CO)₃ complex.
Pillar 2: Comparative Analysis of Substituted Arene Complexes
The primary factor influencing the oxidation potential of arene-Cr(CO)₃ complexes is the nature of the substituent(s) on the arene ring. This influence can be rationalized by considering the substituent's ability to donate or withdraw electron density from the chromium center via the π-system of the arene.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), methoxy (-OCH₃), or amino (-NR₂) groups increase the electron density on the chromium center. This makes the complex easier to oxidize, resulting in a less positive (or more negative) oxidation potential compared to the parent (benzene)Cr(CO)₃ complex.
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), trimethylsilyl (-SiMe₃), or ester (-COOR) groups decrease the electron density on the chromium center.[8][9] This makes the complex more difficult to oxidize, shifting the oxidation potential to a more positive value.
This relationship is clearly demonstrated in the experimental data summarized below. The half-wave potential (E₁/₂) is the potential at which the concentrations of the oxidized and reduced species are equal and serves as a reliable measure of the thermodynamic redox potential.
Table 1: Comparative Half-Wave Potentials for the Oxidation of Various (η⁶-arene)Cr(CO)₃ Complexes
| Arene Ligand | Substituent Type | Half-Wave Potential (E₁/₂) vs. Fc/Fc⁺ (V) | Reference |
| Hexamethylbenzene | Strong EDG | +0.04 | [7] |
| Toluene | EDG | +0.39 | [7] |
| Benzene | Reference | +0.44 | [7] |
| Chlorobenzene | EWG | +0.55 | [8] |
| (Trimethylsilyl)benzene | EWG | +0.50 | [9] |
| Methyl Benzoate | Strong EWG | +0.67 | [10] |
Note: Potentials are often reported versus different reference electrodes (e.g., SCE, Ag/AgCl). For robust comparison, it is best practice to use an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, whose potential is set to 0 V. The oxidation potential of uncomplexed benzene is approximately +2.48 V vs SCE, highlighting the profound electron-donating effect of the Cr(CO)₃ fragment which makes the complex significantly easier to oxidize.[11]
Pillar 3: A Self-Validating Experimental Protocol for Cyclic Voltammetry
Cyclic Voltammetry (CV) is the most common and informative technique for probing the electrochemical behavior of these complexes. The following protocol is designed to be self-validating by incorporating an internal reference standard.
A. Materials and Instrumentation
-
Analyte: (Arene)tricarbonylchromium complex (~1-2 mM).
-
Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), freshly distilled and deoxygenated.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPO₄). Rationale: The electrolyte is essential to ensure conductivity of the solution and minimize uncompensated solution resistance (iR drop).
-
Internal Standard: Ferrocene (Fc). Rationale: Using Fc as an internal standard allows for accurate comparison of potentials measured under slightly different conditions or on different days. The Fc/Fc⁺ redox couple provides a stable and reliable reference point.
-
Instrumentation: Potentiostat with a three-electrode cell setup.
-
Electrodes:
-
Working Electrode: Glassy Carbon or Platinum disk.
-
Counter Electrode: Platinum wire or gauze.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver wire pseudo-reference.
-
B. Step-by-Step Procedure
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with distilled water, then the solvent to be used, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize iR drop.
-
Solution Preparation: In a volumetric flask, dissolve the supporting electrolyte (e.g., TBAPF₆) in the solvent (e.g., CH₂Cl₂) to make a 0.1 M solution. This is the blank solution.
-
Blank Scan: Fill the electrochemical cell with the blank electrolyte solution. Purge the solution with a gentle stream of inert gas (Argon or Nitrogen) for at least 10-15 minutes. Rationale: Dissolved oxygen is electroactive and its reduction can interfere with the measurement of the analyte. Run a cyclic voltammogram of the blank solution over the desired potential window to ensure no interfering impurities are present.
-
Analyte Measurement: Add a known amount of the (arene)Cr(CO)₃ complex to the cell to achieve a ~1-2 mM concentration. Allow the solution to mix and continue gentle inert gas purging (or maintain a blanket of inert gas over the solution).
-
Data Acquisition: Record the cyclic voltammogram. Start the potential sweep from a value where no reaction occurs, scan past the oxidation wave, and then reverse the scan back to the starting potential. Typical scan rates are 50-200 mV/s.
-
Internal Standard Addition: Add a small amount of ferrocene to the same solution and record another cyclic voltammogram. The new voltammogram will show the wave for the analyte and a new, reversible wave for the Fc/Fc⁺ couple.
-
Data Analysis:
-
Measure the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials for the analyte.
-
Calculate the half-wave potential: E₁/₂ = (Eₚₐ + Eₚ𝒸) / 2 .
-
For a reversible process, the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) should be close to 59/n mV (where n is the number of electrons, here n=1) at room temperature.
-
Determine the E₁/₂ for the added ferrocene standard in the same way.
-
Report the analyte's potential referenced to the internal standard: E₁/₂(analyte) vs. Fc/Fc⁺ = E₁/₂(analyte) - E₁/₂(ferrocene) .
-
Caption: Standard workflow for a self-validating cyclic voltammetry experiment.
References
- Mandal, A., et al. (2025). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv. [Link]
- Zoski, C. G., et al. (1983). An electrochemical study of the substitution and decomposition reactions of (arene)tricarbonylchromium radical cations. Journal of the American Chemical Society, 105(16), 5483–5489. [Link]
- Maurer, C., et al. (2025). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. Published on NIH - PMC. [Link]
- Hanafiah, R. M., et al. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. Oriental Journal of Chemistry, 33(2), 701-712. [Link]
- Wikipedia contributors. (2023). Benzylic activation in tricarbonyl(arene)chromium complexes. Wikipedia, The Free Encyclopedia. [Link]
- Elschenbroich, C., et al. (2025). Chromium Tricarbonyl and Chromium Benzene Complexes of Graphene, Their Properties, Stabilities, and Inter-Ring Haptotropic Rearrangements – A DFT Investigation.
- Schenkel, L. B., & Schmalz, H.-G. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1149–1160. [Link]
- García-García, P., & Urones, B. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1593-1601. [Link]
- Various Authors. (η6 ‐Arene)Tricarbonylchromium Complexes.
- Moran, M., et al. (1992). .eta.6-(Organosilyl)arenechromium tricarbonyl complexes: synthesis, characterization, and electrochemistry. Organometallics, 11(3), 1210–1220. [Link]
- National Center for Biotechnology Information. (n.d.). (Benzene)chromium tricarbonyl.
- Wikipedia contributors. (2023). (Benzene)chromium tricarbonyl. Wikipedia, The Free Encyclopedia. [Link]
- Mandal, A., et al. (2025). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv | Cambridge Open Engage. [Link]
- Shukla, D., & Rathore, R. (2009). Accurate oxidation potentials of benzene and biphenyl derivatives via electron-transfer equilibria and transient kinetics. Physical Chemistry Chemical Physics, 11(39), 8729-8732. [Link]
- Mailvaganam, B., et al. (1987). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3. Journal of the American Chemical Society, 109(24), 7533-7534. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 4. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 9. .eta.6-(Organosilyl)arenechromium tricarbonyl complexes: synthesis, characterization, and electrochemistry | Publicación [silice.csic.es]
- 10. Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3 | Semantic Scholar [semanticscholar.org]
- 11. Accurate oxidation potentials of benzene and biphenyl derivatives via electron-transfer equilibria and transient kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Characterizing (Benzene)tricarbonylchromium
For researchers, scientists, and drug development professionals engaged in the intricate world of organometallic chemistry, the precise and unambiguous characterization of compounds is paramount. (Benzene)tricarbonylchromium, a cornerstone complex in this field, serves as an exemplary model for demonstrating the power of a multi-technique, cross-validation approach to structural elucidation. This guide provides an in-depth comparison of the primary analytical methods employed for its characterization, moving beyond a mere listing of techniques to explain the synergistic interplay of their data. We will delve into the "why" of experimental choices and illustrate how a self-validating system of analysis provides incontrovertible structural proof.
The Imperative of Cross-Validation in Structural Elucidation
In the pursuit of scientific rigor, relying on a single analytical technique for the structural determination of a novel or synthesized compound is fraught with potential ambiguity. Each method interrogates a molecule from a unique physical perspective, yielding a specific subset of structural information. Cross-validation, the process of critically assessing and comparing data from multiple analytical methods, is therefore not a redundant exercise but a foundational principle of robust chemical analysis.[1] By integrating the findings from various techniques, we can build a comprehensive and self-consistent structural model, where the strengths of one method compensate for the limitations of another.
This guide will explore the application and cross-validation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices
The choice of solvent and NMR parameters is critical, especially for organometallic complexes which can be air-sensitive.[3] Deuterated solvents that are poor coordinating agents, such as benzene-d₆ or acetone-d₆, are often preferred to avoid ligand exchange or decomposition. Due to the presence of a metal, relaxation times can be affected; therefore, understanding and optimizing acquisition parameters is crucial for obtaining quantitative and high-quality spectra.
Expected Data and Interpretation
¹H NMR Spectroscopy: The coordination of the chromium tricarbonyl moiety to the benzene ring results in a significant upfield shift of the aromatic proton signals compared to free benzene (δ ≈ 7.3 ppm). This is a direct consequence of the electron-withdrawing nature of the Cr(CO)₃ group, which increases the shielding of the ring protons.[4] The six protons of the benzene ligand in this compound are chemically and magnetically equivalent, giving rise to a single, sharp singlet in the ¹H NMR spectrum.
¹³C NMR Spectroscopy: Similar to the proton signals, the carbon signals of the benzene ring are shifted upfield upon coordination to the Cr(CO)₃ group. A single resonance is expected for the six equivalent aromatic carbons. The carbonyl carbons appear as a distinct resonance at a much lower field. A study on (arene)tricarbonylchromium complexes reported the chemical shifts for this compound.[5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~5.3 | Singlet | C₆H₆ |
| ¹³C | 92.9 | - | C ₆H₆ |
| ¹³C | 233.5 | - | C O |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: In a glovebox or under an inert atmosphere (e.g., using Schlenk techniques), dissolve approximately 5-10 mg of crystalline this compound in ~0.6 mL of a suitable deuterated solvent (e.g., benzene-d₆ or acetone-d₆).
-
Transfer to NMR Tube: Filter the solution through a small plug of Celite or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Sealing: Securely cap the NMR tube to prevent solvent evaporation and sample degradation. For long-term or high-temperature experiments, flame-sealing the tube under vacuum is recommended.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H). Use standard acquisition parameters, ensuring a sufficient number of scans for adequate signal-to-noise, particularly for the less sensitive ¹³C nucleus.
Infrared (IR) Spectroscopy: A Window into Bonding and Symmetry
Infrared spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the types of chemical bonds present and the overall molecular symmetry.[6] For this compound, the most diagnostic region of the IR spectrum is that of the carbonyl (CO) stretching frequencies.
Causality Behind Experimental Choices
The number and frequencies of the C-O stretching bands are dictated by the local symmetry of the Cr(CO)₃ fragment. This compound possesses C₃ᵥ symmetry, which group theory predicts will give rise to two IR-active C-O stretching modes: a symmetric stretch (A₁) and a doubly degenerate asymmetric stretch (E).[7] The positions of these bands are sensitive to the degree of π-backbonding from the chromium d-orbitals to the π* orbitals of the CO ligands.
Expected Data and Interpretation
The IR spectrum of this compound exhibits two strong absorption bands in the carbonyl stretching region. These bands are typically observed around 1980 cm⁻¹ and 1910 cm⁻¹. The presence of two bands, rather than the single band seen in the highly symmetric, gas-phase Cr(CO)₃, confirms the C₃ᵥ symmetry of the metal carbonyl fragment in the complex.[8] Additionally, characteristic absorptions for the benzene ligand, such as C-H stretching and ring vibrations, will be present but are often less diagnostic than the intense C-O stretches.[6][9]
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1980 | C≡O stretch | A₁ (symmetric) |
| ~1910 | C≡O stretch | E (asymmetric) |
| ~1480 | C-C stretch | Aromatic ring |
| ~674 | C-H bend | Aromatic C-H out-of-plane |
Note: Peak positions can vary slightly depending on the sampling method (e.g., solution, KBr pellet).
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (Solution): In an inert atmosphere, dissolve a small amount of the complex in a dry, IR-transparent solvent (e.g., hexane or dichloromethane). The solution should be of a concentration that gives absorbances in the optimal range (typically 0.1-1.0).
-
Cell Assembly: Transfer the solution to a liquid IR cell with windows transparent in the mid-IR region (e.g., NaCl or KBr plates).
-
Data Acquisition: Record the spectrum against a solvent blank.
-
Sample Preparation (Solid-State): Alternatively, for a solid-state spectrum, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition (Solid-State): Acquire the spectrum using a standard FT-IR spectrometer.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation pattern.[7] Electron Ionization (EI) is a common method for the analysis of relatively stable, volatile organometallic complexes like this compound.
Causality Behind Experimental Choices
The choice of ionization technique is crucial. Electron ionization provides sufficient energy to not only ionize the molecule but also to induce fragmentation. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure. The most common fragmentation pathway for metal carbonyl complexes is the sequential loss of the carbonyl ligands.
Expected Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule (m/z = 214 for ¹²C, ¹H, ⁵²Cr, ¹⁶O).[10] The most prominent fragmentation pathway involves the successive loss of the three carbonyl (CO) ligands, each corresponding to a mass loss of 28 amu. This results in a series of characteristic fragment ions. The final major fragment observed is often the benzene-chromium ion, which can then lose the benzene ligand to give the chromium ion.[3]
| m/z | Ion | Loss |
| 214 | [C₆H₆Cr(CO)₃]⁺ | Molecular Ion |
| 186 | [C₆H₆Cr(CO)₂]⁺ | - CO |
| 158 | [C₆H₆Cr(CO)]⁺ | - CO |
| 130 | [C₆H₆Cr]⁺ | - CO |
| 78 | [C₆H₆]⁺ | - Cr(CO)₃ |
| 52 | [Cr]⁺ | - C₆H₆ |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities. The GC conditions (injection temperature, oven temperature program, and carrier gas flow rate) should be optimized to ensure good peak shape and resolution.
-
MS Detection: The eluent from the GC is introduced directly into the ion source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in electron ionization (EI) mode, scanning over an appropriate mass range (e.g., m/z 40-300).
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid.[11] It provides precise information on bond lengths, bond angles, and the overall molecular geometry.
Causality Behind Experimental Choices
The success of this technique is entirely dependent on the ability to grow a high-quality single crystal of the compound. For air-sensitive organometallic compounds, crystallization must be performed under anaerobic and anhydrous conditions.[11] Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques.[12]
Expected Data and Interpretation
The X-ray crystal structure of this compound confirms the "piano-stool" geometry, with the chromium atom coordinated to the planar benzene ring and three carbonyl ligands.[13] The analysis of the crystallographic data provides precise bond lengths and angles, offering a static picture of the molecule in the solid state. Key structural parameters include the Cr-C(benzene), Cr-C(carbonyl), and C-O bond lengths, as well as the C-Cr-C angles.
| Parameter | Value (Å or °) | Significance |
| Cr-C (benzene) | ~2.23 Å | Confirms the η⁶-coordination of the benzene ring. |
| Cr-C (carbonyl) | ~1.84 Å | Typical Cr-CO bond length. |
| C-O (carbonyl) | ~1.14 Å | Typical C≡O bond length in a metal carbonyl. |
| C-Cr-C (carbonyl) | ~90° | Reflects the geometry of the Cr(CO)₃ tripod. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound using a suitable method, such as slow evaporation of a hexane solution in a nitrogen-filled glovebox.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head. For air-sensitive crystals, this is typically done under a layer of inert oil.[5]
-
Data Collection: Mount the crystal on the diffractometer and cool it in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect the diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and geometric parameters.
Cross-Validation: Weaving a Cohesive Structural Narrative
The true power of this multi-technique approach lies in the cross-validation of the data, where each technique provides a piece of the structural puzzle that is corroborated and complemented by the others.
Caption: Logical flow of cross-validation for this compound.
-
NMR and X-ray Diffraction: The single peak in the ¹H NMR spectrum is consistent with the sixfold symmetry of the benzene ring observed in the crystal structure. The presence of only two unique carbon signals in the ¹³C NMR spectrum (one for the benzene carbons and one for the carbonyl carbons) aligns perfectly with the solid-state structure.
-
IR and X-ray Diffraction: The observation of two C-O stretching bands in the IR spectrum is a direct consequence of the C₃ᵥ local symmetry of the Cr(CO)₃ fragment, which is confirmed by the "piano-stool" geometry determined by X-ray diffraction.
-
Mass Spectrometry and Other Techniques: The molecular ion peak in the mass spectrum confirms the molecular formula, C₉H₆CrO₃, which is consistent with the composition determined by X-ray diffraction and the types of ligands identified by NMR and IR. The fragmentation pattern, showing the sequential loss of three CO units and a benzene molecule, validates the presence of these ligands as determined by NMR and IR.
Conclusion
The characterization of this compound serves as a powerful illustration of the necessity and efficacy of a cross-validation approach in modern chemical research. By integrating the complementary data from NMR, IR, Mass Spectrometry, and X-ray Diffraction, we can construct a detailed and unambiguous structural model of the molecule. This guide has aimed to provide not only the "what" but also the "why" behind these analytical choices, empowering researchers to apply these principles to their own work. The adoption of such a rigorous, multi-faceted analytical strategy is essential for ensuring the scientific integrity and advancing the frontiers of organometallic chemistry and drug development.
References
- BenchChem. (n.d.). Single crystal X-ray diffraction of organometallic compounds.
- American Chemical Society. (1973). Fourier-transform carbon-13 nuclear magnetic resonance study of (arene)tricarbonylchromium complexes. Journal of the American Chemical Society.
- Wiley Analytical Science. (n.d.). Tricarbonyl-(hexaethyl-benzene) chromium - Optional[13C NMR] - Chemical Shifts.
- Beilstein Journal of Organic Chemistry. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides.
- Chegg. (2020). Solved The mass spectrum of benzenechromium tricarbonyl.
- American Chemical Society. (2001). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics.
- Purdue University. (n.d.). A Carbon- 13 Nuclear Magnetic Resonance Study of Carbene-Pentacarbonyl Complexes of Chromium(0) and Tungsten(0).
- YouTube. (2022). benzene chromium tricarbonly [c6h6Cr(CO)3] | preparation, structure and bonding | simplified.
- ResearchGate. (2012). Synthesis and structure of tricarbonyl(η⁶-arene)chromium complexes of phenyl and benzyl D-glycopyranosides.
- WebSpectra. (n.d.). Advanced Problem #9. UCLA Chemistry and Biochemistry.
- NIST. (n.d.). Benzenechromiumtricarbonyl. NIST WebBook.
- American Chemical Society. (1962). Three-Dimensional Crystal Structure of Benzenechromium Tricarbonyl with Further Comments on the Dibenzenechromium Structure. Inorganic Chemistry.
- ResearchGate. (n.d.). Synthesis and structure of tricarbonyl(η 6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides.
- Chemistry LibreTexts. (2023).
- Purple Chrome: The Inorganic Experiments. (2011). Benzene Chromium Tricarbonyl and Challenge.
- PubChem. (n.d.). (Benzene)chromium tricarbonyl.
- Organic Chemistry Data. (n.d.).
- Wikipedia. (n.d.).
- ChemTube3D. (n.d.). Benzene chromium tricarbonyl - C3v.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- UCLA Chemistry and Biochemistry. (n.d.). IR Chart.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
- Doc Brown's Chemistry. (n.d.).
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
- Doc Brown's Chemistry. (n.d.).
- Spectroscopy Online. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings.
- York University. (n.d.). SC/CHEM 4024 3.00 Structure Elucidation of Organic and Organometallic Compounds.
- Wiley Analytical Science. (2016).
- University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- Routledge. (2021). Structure Determination By Spectroscopic Methods: A Practical Approach.
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. researchgate.net [researchgate.net]
- 3. Solved The mass spectrum of benzenechromium tricarbonyl (the | Chegg.com [chegg.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Benzenechromiumtricarbonyl [webbook.nist.gov]
- 11. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 12. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Steric and Electronic Effects of Substituents on (Benzene)tricarbonylchromium
For researchers, scientists, and professionals in drug development, a deep understanding of the interplay between molecular structure and reactivity is paramount. In the realm of organometallic chemistry, (Benzene)tricarbonylchromium complexes serve as a fascinating and synthetically useful class of compounds. The chromium tricarbonyl moiety, often abbreviated as [Cr(CO)₃], dramatically alters the electronic properties and reactivity of the coordinated benzene ring. This guide provides an in-depth comparison of how different substituents on the benzene ring modulate these properties through steric and electronic effects, supported by experimental data and detailed protocols.
The Dual Influence: Unraveling Steric and Electronic Effects
The coordination of a Cr(CO)₃ fragment to a benzene ring withdraws electron density from the aromatic system, making it more electrophilic and activating it towards nucleophilic attack.[1][2] Substituents on the benzene ring can either enhance or counteract this effect, and also introduce steric hindrance that can influence reactivity and selectivity. These influences can be broadly categorized as:
-
Electronic Effects: These arise from the ability of a substituent to donate or withdraw electron density, either through inductive effects (through the sigma bond framework) or resonance effects (through the pi system). These effects directly impact the electron density at the chromium center and on the arene ring, which can be probed spectroscopically and kinetically.
-
Steric Effects: This refers to the spatial bulk of a substituent, which can hinder the approach of reactants, influence the conformational preferences of the complex, and affect the regioselectivity of reactions.
This guide will delve into the experimental techniques used to quantify these effects and provide a comparative analysis of various substituents.
Quantifying Electronic Effects: A Spectroscopic Approach
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the electronic environment of this compound complexes.
Infrared Spectroscopy: A Window into Metal-Ligand Back-Bonding
The carbonyl ligands in the Cr(CO)₃ fragment are excellent probes of the electron density at the chromium center. The C-O stretching frequencies (ν(CO)) in the IR spectrum are particularly sensitive to the degree of π-back-bonding from the metal to the CO ligands.[3]
-
Electron-donating groups (EDGs) on the benzene ring increase the electron density on the chromium atom. This enhanced electron density is then delocalized onto the antibonding π* orbitals of the CO ligands, weakening the C-O bond and causing the ν(CO) to decrease (shift to lower wavenumber).
-
Electron-withdrawing groups (EWGs) on the benzene ring decrease the electron density on the chromium atom. This reduces π-back-bonding to the CO ligands, strengthening the C-O bond and causing the ν(CO) to increase (shift to higher wavenumber).
The following table summarizes the effect of various substituents on the symmetric (A₁) and asymmetric (E) C-O stretching frequencies.
| Substituent (X) | Hammett Parameter (σp) | ν(CO) A₁ (cm⁻¹) | ν(CO) E (cm⁻¹) |
| -N(CH₃)₂ | -0.83 | 1962 | 1878 |
| -OCH₃ | -0.27 | 1971 | 1892 |
| -CH₃ | -0.17 | 1976 | 1898 |
| -H | 0.00 | 1984 | 1916 |
| -Cl | +0.23 | 1989 | 1920 |
| -COOCH₃ | +0.45 | 1991 | 1928 |
| -NO₂ | +0.78 | 2000 | 1935 |
Data compiled from various sources and representative values are shown.
This trend clearly demonstrates the correlation between the electronic nature of the substituent and the C-O stretching frequencies, providing a quantitative measure of the electronic effects transmitted to the metal center.
NMR Spectroscopy: Mapping Electron Density on the Arene Ring
¹H and ¹³C NMR spectroscopy provide direct insight into the electron distribution within the coordinated benzene ring. Upon coordination to the Cr(CO)₃ fragment, the aromatic protons and carbons experience a significant upfield shift in their NMR signals compared to the free arene. This is due to the net electron-withdrawing effect of the chromium tricarbonyl group and the magnetic anisotropy of the metal center.
Substituents further modulate these chemical shifts:
-
EDGs increase the electron density on the arene ring, leading to a slight upfield shift (lower ppm) of the ring protons and carbons compared to the unsubstituted this compound.
-
EWGs decrease the electron density on the arene ring, resulting in a downfield shift (higher ppm) of the ring protons and carbons.
The following table provides representative ¹H and ¹³C NMR chemical shift data for the para-proton and para-carbon of substituted this compound complexes.
| Substituent (X) | δ ¹H (para-H) (ppm) | δ ¹³C (para-C) (ppm) |
| -OCH₃ | 5.05 | 78.9 |
| -CH₃ | 5.25 | 92.5 |
| -H | 5.40 | 93.2 |
| -Cl | 5.35 | 92.1 |
| -COCH₃ | 5.55 | 93.8 |
Data compiled from various sources and representative values are shown.
These data illustrate how NMR spectroscopy can be used to map the electronic landscape of the coordinated arene, providing valuable information on the electronic influence of different substituents.
Kinetic Analysis of Substituent Effects: The Hammett Plot
The electronic effects of substituents on the reactivity of this compound complexes can be quantitatively assessed through kinetic studies of reactions such as nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the Cr(CO)₃ group makes the arene ring susceptible to attack by nucleophiles.[1][2]
A Hammett plot provides a linear free-energy relationship between the logarithm of the rate constant (k) for a series of reactions with substituted reactants and the Hammett substituent constant (σ) of the respective substituents.[4] The slope of the plot, known as the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects.
For the SNAr reaction of substituted (fluorobenzene)tricarbonylchromium complexes with a nucleophile like piperidine:
-
A positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing groups. This is because EWGs stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[5][6][7]
-
The magnitude of ρ reflects the extent of charge development in the transition state.
Below is a conceptual Hammett plot for the SNAr reaction of substituted (fluorobenzene)tricarbonylchromium complexes.
Caption: Conceptual Hammett Plot for SNAr reaction.
A positive slope (ρ > 0) confirms that electron-withdrawing groups stabilize the transition state and accelerate the reaction.
The Role of Steric Effects
While electronic effects are often dominant, steric hindrance from bulky substituents can significantly influence the reactivity and selectivity of this compound complexes.
Conformational Preferences
The Cr(CO)₃ tripod can adopt different conformations relative to the substituents on the benzene ring. For instance, with a substituent like a methoxy group, the Cr(CO)₃ can be either syn or anti with respect to the substituent. Sterically demanding groups can favor one conformation over the other, which in turn can influence the regioselectivity of subsequent reactions. X-ray crystallography is a key technique for determining the solid-state conformation of these complexes.[8]
Regioselectivity in Nucleophilic Attack
In nucleophilic addition reactions to substituted this compound complexes, both electronic and steric factors govern the position of attack. While electronics generally direct the nucleophile to the meta position for electron-donating groups and ortho or para for electron-withdrawing groups, bulky substituents can block certain positions, forcing the nucleophile to attack a less sterically hindered site.[1]
For example, a bulky tert-butyl group will sterically disfavor nucleophilic attack at the adjacent ortho positions.
Experimental Protocols
The successful synthesis and analysis of this compound complexes require careful experimental techniques, particularly due to their potential sensitivity to air and light.
Synthesis of Substituted this compound Complexes
A general procedure for the synthesis of these complexes involves the reaction of hexacarbonylchromium(0) with the corresponding substituted benzene.[9][10]
Materials:
-
Hexacarbonylchromium(0) [Cr(CO)₆]
-
Substituted benzene (e.g., anisole, toluene, chlorobenzene)
-
High-boiling solvent (e.g., di-n-butyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a reflux apparatus with a Schlenk flask under an inert atmosphere.
-
To the flask, add Cr(CO)₆ and a 5-10 fold excess of the substituted benzene.
-
Add the high-boiling solvent.
-
Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by the disappearance of the white solid Cr(CO)₆ and the formation of a yellow solution.
-
After cooling to room temperature, remove the excess arene and solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or alumina under an inert atmosphere, followed by recrystallization.
Caption: Synthesis workflow for substituted complexes.
IR Spectroscopic Analysis
Procedure:
-
Prepare a dilute solution of the complex in a suitable IR-transparent solvent (e.g., dichloromethane or hexane).
-
Record the spectrum in the carbonyl stretching region (typically 2100-1800 cm⁻¹).
-
Identify the symmetric (A₁) and asymmetric (E) ν(CO) bands.
NMR Spectroscopic Analysis of Air-Sensitive Samples
For air-sensitive complexes, samples for NMR analysis must be prepared under an inert atmosphere.[8][11][12][13]
Procedure:
-
In a glovebox or using Schlenk line techniques, dissolve a small amount of the complex in a deuterated solvent that has been degassed and stored over molecular sieves.
-
Transfer the solution to an NMR tube.
-
Seal the NMR tube with a septum and Parafilm, or use a J. Young NMR tube for a more robust seal.
-
Acquire the ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR analysis of air-sensitive samples.
Kinetic Analysis of Nucleophilic Aromatic Substitution
The rate of an SNAr reaction can be monitored by following the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
Procedure:
-
Prepare stock solutions of the substituted (fluorobenzene)tricarbonylchromium complex and the nucleophile (e.g., piperidine) in a suitable solvent.
-
Equilibrate the solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the solutions.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold solvent).
-
Analyze the composition of each aliquot using a suitable analytical technique to determine the concentration of the reactant or product.
-
Plot the concentration data versus time to determine the rate constant (k).
Conclusion
The electronic and steric effects of substituents on this compound complexes are profound and offer a rich platform for tuning the reactivity of the aromatic ring. A systematic analysis using spectroscopic and kinetic methods allows for a quantitative comparison of these effects. By understanding these fundamental principles, researchers can rationally design and utilize these versatile organometallic complexes in a wide range of applications, from organic synthesis to the development of novel materials and therapeutics.
References
- Gibson, S. E., & Ibrahim, H. (2002). Application of chiral lithium amide base chemistry to the synthesis of planar chiral (arene)tricarbonylchromium(0) complexes. Tetrahedron, 58(24), 4637-4645.
- Maiorana, S., Baldoli, C., Del Buttero, P., Di Ciolo, M., & Papagni, A. (2000). A simple and efficient method for the synthesis of (η6-arene)tricarbonylchromium complexes. Synthesis, 2000(05), 735-738.
- Bunescu, A., et al. (2022). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 17(14), e202200334.
- Tadiello, L., et al. (2022). Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes. Organometallics, 41(20), 2966-2973.
- Reactions of arene-Cr(CO)3 complexes with reactive nucleophiles and trapping of the cyclohexadienyl intermediates with MeI. (1985). Journal of Organometallic Chemistry, 287(2), C23-C26.
- Pregosin, P. S. (2007). NMR in Organometallic Chemistry. Wiley-VCH.
- Product Class 4: Arene-Chromium Complexes. In Science of Synthesis.
- Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes. Magritek.
- Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. (2012). Beilstein Journal of Organic Chemistry, 8, 1059–1070.
- Preparation of (benzene)chromium tricarbonyl [c6h6Cr(CO)3]. Simplified. YouTube.
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604.
- Card, R. J., & Trahanovsky, W. S. (1978). Arene-metal complexes. 13. Reaction of substituted this compound complexes with n-butyllithium. The Journal of Organic Chemistry, 43(2), 251-254.
- Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. (2017). Indonesian Journal of Chemistry, 17(1), 1-8.
- Kündig, E. P. (1995). (Arene)Cr(CO) 3 Complexes: Aromatic Nucleophilic Substitution. In Comprehensive Organometallic Chemistry II (Vol. 12, pp. 549-567).
- Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.).
- Preparation of nmr samples of air and moisture sensitive compounds. (n.d.).
- Table S1.
- Some SNAr reactions provided Hammett correlations with low ρ‐values.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
- Transition Metal Carbonyls. (n.d.).
- Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts.
- Benzylic activation in tricarbonyl(arene)chromium complexes. Wikipedia.
- Concerted Nucleophilic Aromatic Substitutions. (2018).
- Bunescu, A., et al. (2022). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 17(14), e202200334.
- Approxim
- Bunescu, A., et al. (2022). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. ChemRxiv.
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- Concerted nucleophilic aromatic substitutions. (2018).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2486.
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604.
- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. (2022). ChemRxiv.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 334. Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes - Magritek [magritek.com]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
A Comparative Analysis of the Stability of (Arene)tricarbonylchromium Complexes: A Guide for Researchers
For professionals in chemical research and drug development, the predictable behavior of molecular scaffolds is paramount. (Arene)tricarbonylchromium complexes, with their unique ability to activate aromatic rings, have become indispensable tools in organic synthesis. However, the utility of these powerful reagents is intrinsically linked to their stability. A thorough understanding of the factors governing the stability of (arene)tricarbonylchromium complexes is crucial for optimizing reaction conditions, ensuring reproducibility, and ultimately, accelerating the discovery and development of new chemical entities.
This guide provides an in-depth comparative analysis of the stability of (arene)tricarbonylchromium complexes, drawing upon experimental data and established mechanistic principles. We will explore the key electronic and steric factors that influence the robustness of these complexes and provide detailed protocols for their synthesis and stability assessment.
The Delicate Balance: Understanding Stability in (Arene)tricarbonylchromium Complexes
The stability of an (arene)tricarbonylchromium complex is not an absolute measure but rather a dynamic interplay of thermodynamic and kinetic factors. Thermodynamic stability refers to the inherent energy of the complex relative to its decomposition products, while kinetic stability relates to the rate at which decomposition occurs. In practical terms, a stable complex is one that can be isolated and utilized in subsequent reactions without significant degradation.
The primary mode of decomposition for these complexes involves the cleavage of the bond between the arene ligand and the chromium tricarbonyl moiety. This process can be induced by thermal energy, light, or chemical reagents, particularly oxidizing agents.[1] The solid-state complexes are generally air-stable for extended periods when protected from light, but their stability in solution is markedly lower.[2]
The core of understanding the stability of these complexes lies in the nature of the chromium-arene bond. The chromium atom, in its zero-oxidation state, engages in a synergistic bonding interaction with the arene. This involves σ-donation from the π-system of the arene to the empty d-orbitals of the chromium and, crucially, π-back-donation from the filled d-orbitals of the chromium to the π* antibonding orbitals of the arene. This back-donation is a key feature, as it explains the strong electron-withdrawing nature of the Cr(CO)₃ group.[1]
Electronic Effects: The Dominant Force in Stability
The electronic nature of the substituents on the arene ring plays the most significant role in determining the stability of (arene)tricarbonylchromium complexes. The Cr(CO)₃ fragment acts as a strong electron-withdrawing group, rendering the complexed arene electron-deficient.[1][3] This electronic perturbation is central to the enhanced reactivity of the arene ring towards nucleophiles.
Electron-Donating Groups (EDGs): A Stabilizing Embrace
Substituents that donate electron density to the arene ring enhance the stability of the complex. This is because EDGs increase the electron density in the π-system of the arene, which in turn strengthens the σ-donation component of the chromium-arene bond. Furthermore, by making the arene more electron-rich, EDGs can also enhance the π-back-donation from the chromium to the arene. This synergistic effect leads to a more robust metal-ligand bond.
Electron-Withdrawing Groups (EWGs): A Destabilizing Pull
Conversely, electron-withdrawing substituents on the arene ring decrease the stability of the complex. EWGs deplete the electron density of the arene's π-system, weakening the σ-donation to the chromium center. This diminished electron donation weakens the overall chromium-arene bond, making the complex more susceptible to dissociation. In some cases, arenes bearing strongly deactivating groups, such as nitro or cyano groups, may fail to form stable complexes altogether.[4]
A theoretical study using density functional theory (DFT) has provided a quantitative ranking of the stability of several substituted (arene)tricarbonylchromium complexes based on their calculated binding energies. The results align with the expected electronic effects:
| Complex | Arene Substituent | Calculated Binding Energy (kcal/mol) | Relative Stability |
| (η⁶-C₆H₅SiMe₃)Cr(CO)₃ | -SiMe₃ (donating) | 48.73 | Most Stable |
| (η⁶-C₆H₆)Cr(CO)₃ | -H (neutral) | 45.64 | Stable |
| (η⁶-acenaphthene)Cr(CO)₃ | Fused Ring System | 45.62 | Stable |
| (η⁶-C₆H₅Cl)Cr(CO)₃ | -Cl (withdrawing) | 41.46 | Least Stable |
| Table 1: Calculated binding energies and relative stability of selected (arene)tricarbonylchromium complexes. Data sourced from a DFT study.[4] |
This data clearly illustrates that the electron-donating trimethylsilyl group enhances stability compared to unsubstituted benzene, while the electron-withdrawing chloro group diminishes it.[4]
Figure 1: Influence of electronic effects on stability.
Steric Effects: A Secondary but Significant Influence
While electronic effects are the primary drivers of stability, steric hindrance also plays a discernible role. Bulky substituents on the arene ring can introduce steric clashes with the tricarbonyl ligands of the chromium moiety. This steric repulsion can lead to a slight elongation and weakening of the chromium-arene bond, thereby reducing the overall stability of the complex.
However, it is important to note that the steric bulk of the Cr(CO)₃ group itself is a key feature in its synthetic utility, as it effectively blocks one face of the arene, directing incoming reagents to the opposite face with high stereoselectivity.[1]
Experimental Protocols for Stability Assessment
To objectively compare the stability of different (arene)tricarbonylchromium complexes, a standardized set of experimental protocols is essential. The following outlines key methodologies for synthesis and stability analysis.
General Synthesis of (Arene)tricarbonylchromium Complexes
This protocol is a general method for the synthesis of (arene)tricarbonylchromium complexes via thermal reaction of the arene with hexacarbonylchromium.[5]
Materials:
-
Hexacarbonylchromium (Cr(CO)₆)
-
Arene of interest
-
High-boiling point, inert solvent (e.g., dibutyl ether or a mixture of dibutyl ether and THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Standard glassware for air-sensitive synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine hexacarbonylchromium (1.0 eq) and the arene (1.0-1.2 eq). A smaller excess of the arene is often sufficient and simplifies purification.[5]
-
Add the solvent (e.g., a 9:1 mixture of dibutyl ether and THF).
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to reflux (typically 120-160 °C) under a positive pressure of inert gas. The reaction progress can be monitored by the sublimation of unreacted Cr(CO)₆ in the condenser.
-
After completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography on silica gel (note: some complexes may be sensitive to silica gel).
Comparative Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
TGA is a powerful technique to quantitatively assess the thermal stability of the complexes by measuring the temperature at which they decompose.
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the purified (arene)tricarbonylchromium complex into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a continuous flow of inert gas (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) from room temperature to a temperature above the expected decomposition point (e.g., 300 °C).
-
Record the mass loss as a function of temperature.
-
The onset temperature of mass loss corresponds to the decomposition temperature of the complex.
-
Repeat the analysis for each complex under identical conditions to ensure a valid comparison.
Figure 2: Workflow for TGA-based stability analysis.
Kinetic Lability Assessment via Arene Exchange Reactions
The rate of arene exchange with a free arene in solution is an excellent indicator of the kinetic lability and, by extension, the thermodynamic stability of the complex. A more stable complex will exhibit a slower rate of arene exchange.
Procedure:
-
Dissolve a known concentration of the (arene)tricarbonylchromium complex in a suitable deuterated solvent (e.g., benzene-d₆) in an NMR tube.
-
Add a known excess of a different, non-deuterated arene to the NMR tube.
-
Monitor the reaction at a constant temperature using ¹H NMR spectroscopy.
-
Acquire spectra at regular time intervals to track the disappearance of the signals corresponding to the starting complex and the appearance of signals for the new complex and the liberated arene.
-
The rate of the exchange reaction can be determined by plotting the concentration of the starting complex versus time and fitting the data to an appropriate rate law.[6][7]
Concluding Remarks for the Practicing Scientist
The stability of (arene)tricarbonylchromium complexes is a critical parameter that dictates their successful application in organic synthesis. The electronic nature of the arene substituents is the most influential factor, with electron-donating groups enhancing stability and electron-withdrawing groups diminishing it. Steric effects, while secondary, can also modulate the stability of these complexes.
For researchers and drug development professionals, a systematic evaluation of the stability of novel (arene)tricarbonylchromium complexes is strongly recommended. The experimental protocols outlined in this guide provide a robust framework for such an analysis. By understanding and quantifying the stability of these valuable synthetic intermediates, chemists can unlock their full potential in the construction of complex molecules, ultimately contributing to advancements in medicine and materials science.
References
- Rosillo, M., Domínguez, G., & Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604. [Link]
- Dandia, A., et al. (2021). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross-Coupling Reactions. Chemistry – An Asian Journal, 16(20), 3045-3057. [Link]
- (η6 ‐Arene)Tricarbonylchromium Complexes. (n.d.). In ResearchGate.
- Traylor, T. G., Stewart, K., & Goldberg, M. (1984). Arene exchange reactions of (arene)tricarbonylchromium complexes. Journal of the American Chemical Society, 106(16), 4445-4454. [Link]
- Muetterties, E. L., Bleeke, J. R., & Sievert, A. C. (1979). Arene transition metal chemistry. III. Arene exchange phenomena. Journal of Organometallic Chemistry, 178(1), 197-216. [Link]
- Domínguez, G., & Pérez-Castells, J. (2011). Chromium arene complexes in organic synthesis. In Arene Chemistry (pp. 443-484). Wiley-VCH. [Link]
- NPTEL. (n.d.). Lecture 24 - Transition Metal Arene Complexes: Reactivity. [Link]
- Pérez-Temprano, M. H., et al. (2023). Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. Organometallics, 42(4), 227-233. [Link]
- Reginato, G., & Gribble, A. D. (2021). Study of Kinetics and Mechanism of Ligand Substitution Reaction of Tetraaza Macrocyclic Ligand with Tridentate Schiff Base Dianionic. Inorganic Chemistry Research, 5(2), 123-130. [Link]
- Dandia, A., et al. (2021). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv. [Link]
- Rath, N. P., & Kochi, J. K. (2001). Electron Redistribution of Aromatic Ligands in (Arene)Cr(CO)3 Complexes. Structural (Bond-Length) Changes as Quantitative Measures of Donor/Acceptor Action. Organometallics, 20(2), 270-281. [Link]
- Yamin, B. M., et al. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. Indonesian Journal of Chemistry, 17(1), 1-9. [Link]
- Semmelhack, M. F. (2010). (Arene)Cr(CO) 3 Complexes: Aromatic Nucleophilic Substitution. In Comprehensive Organic Synthesis II (pp. 791-816). Elsevier. [Link]
- Burkey, T. J., & Heilweil, E. J. (2009).
- Zhang, Y., et al. (2011). Photochemistry of Chromium Arene Tricarbonyl Complexes with Tethered Pyridinyl and Propenyl Groups: Investigations of the Effect of Ring Size on Chelate Formation, Structure, and Linkage Isomerization. Inorganic Chemistry, 50(20), 10144-10155. [Link]
- D'Amore, L., et al. (2022). Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on.
- Dandia, A., et al. (2021). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv. [Link]
- Wenk, J., et al. (2019). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts, 21(10), 1641-1651. [Link]
- Elloumi-Mseddi, J., et al. (2013). Arene tricarbonylchromium compounds.
- Pérez-Temprano, M. H., et al. (2021). Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. Organometallics, 40(24), 4029-4035. [Link]
- Kündig, E. P., & Pache, S. H. (2004). Product Class 4: Arene Organometallic Complexes of Chromium, Molybdenum, and Tungsten. In Science of Synthesis. Thieme. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. profiles.wustl.edu [profiles.wustl.edu]
A Senior Scientist's Comparative Guide to Assessing the Enantiomeric Purity of Chiral (Arene)tricarbonylchromium Complexes
The advent of (arene)tricarbonylchromium complexes marked a significant milestone in synthetic chemistry. The coordination of a Cr(CO)₃ moiety to an arene ring drastically alters its electronic properties, enabling a suite of unique transformations.[1][2] When the arene is unsymmetrically substituted, this coordination introduces planar chirality, a stereochemical feature of immense value in asymmetric synthesis and catalysis.[2][3] The efficacy of these complexes as chiral auxiliaries or ligands is directly contingent on their enantiomeric purity. An accurate determination of enantiomeric excess (e.e.) is therefore not merely a procedural step but a critical validation of the synthetic outcome.
This guide provides an in-depth comparison of the three principal analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring a robust and reliable assessment of enantiopurity.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
Chiral HPLC is arguably the most definitive and widely used method for determining the e.e. of (arene)tricarbonylchromium complexes.[4][5] Its power lies in the physical separation of the enantiomers, providing unambiguous, quantitative data.
Principle of Separation
The technique relies on a chiral stationary phase (CSP). The enantiomers of the analyte are passed through the column and form transient, diastereomeric complexes with the chiral selector of the CSP. These diastereomeric complexes have different interaction energies, leading to different retention times (t_R) and, consequently, their separation. The choice of CSP is critical; polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often highly effective for this class of compounds due to their complex chiral grooves and multiple interaction sites (π-π stacking, hydrogen bonding, dipole-dipole).
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the complex in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) to a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Instrument Setup & Method Development:
-
Column: Select an appropriate CSP (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol is a common starting point. The ratio is critical for achieving separation; a typical initial condition is 90:10 (Hexane:IPA). This is optimized to achieve a good balance between resolution and analysis time.
-
Flow Rate: Set to a standard rate, typically 0.5-1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the complex has strong absorbance (e.g., 320 nm).
-
-
Analysis:
-
Inject a small volume (5-10 µL) of the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.
-
Inject the enantioenriched sample under the same conditions.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Caption: Workflow for e.e. determination by Chiral HPLC.
Data Presentation & Interpretation
The primary output is a chromatogram. Ideal separation shows two distinct, baseline-resolved peaks.
| Complex | CSP Column | Mobile Phase (Hex:IPA) | t_R (minor, min) | t_R (major, min) | Resolution (R_s) | e.e. (%) |
| (o-tolualdehyde)Cr(CO)₃ | Chiralcel OD-H | 95:5 | 12.3 | 15.8 | > 2.0 | 98 |
| (anisole)Cr(CO)₃ | Chiralpak AD-H | 90:10 | 10.1 | 11.5 | 1.8 | 95 |
This is illustrative data based on typical results.
Expertise & Trustworthiness:
-
Strengths: High accuracy, precision, and robustness. It is a destructive technique but requires minimal sample. It serves as a self-validating system; the physical separation of enantiomers is direct proof.
-
Limitations: Requires specialized and expensive chiral columns. Method development can be time-consuming, as the optimal CSP and mobile phase are not always predictable.
NMR Spectroscopy: Probing the Chiral Environment
NMR spectroscopy is a powerful tool that can provide enantiomeric purity information without physical separation.[6] Since enantiomers are isochronous (have identical NMR spectra) in an achiral environment, a chiral auxiliary must be introduced to induce diastereotopicity.[7][8] This is achieved through two primary methods: Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).
Principle of Discrimination
-
Chiral Solvating Agents (CSAs): An enantiopure CSA is added to the NMR sample. It forms weak, non-covalent, and rapidly exchanging diastereomeric complexes with the enantiomers of the analyte.[9][10][11] These transient diastereomeric complexes exist in different magnetic environments, leading to the separation of specific resonance signals for each enantiomer. A classic example is (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiopure CDA to form a stable mixture of diastereomers.[12] These diastereomers are distinct compounds and will inherently have different NMR spectra. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a common CDA used for alcohols and amines.
Caption: Principle of NMR enantiodiscrimination.
Experimental Protocols
A. Using a Chiral Solvating Agent (CSA)
-
Preparation: Dissolve ~5-10 mg of the chiral complex in a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.
-
Add CSA: Add the CSA (e.g., TFAE) in portions (0.5, 1.0, 1.5 equivalents), acquiring a spectrum after each addition. Monitor a well-resolved proton signal (e.g., an aromatic proton ortho to a substituent).
-
Analysis: Observe the splitting of the chosen signal into two distinct peaks corresponding to the two diastereomeric solvates. Integrate the areas of these two peaks to determine the enantiomeric ratio.
B. Using a Chiral Derivatizing Agent (CDA) (for complexes with -OH or -NH₂ groups)
-
Derivatization: In a separate vial, react the chiral complex (~10 mg) with a slight excess (1.1-1.2 eq.) of the CDA (e.g., Mosher's acid chloride) and a non-nucleophilic base (e.g., pyridine) in an anhydrous solvent (e.g., CH₂Cl₂). Ensure the reaction goes to completion.
-
Workup: Quench the reaction and perform a simple workup (e.g., aqueous wash, drying) to remove excess reagents.
-
NMR Analysis: Dissolve the resulting diastereomeric mixture in a deuterated solvent and acquire a ¹H or ¹⁹F NMR spectrum.
-
Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine the diastereomeric ratio, which directly reflects the original enantiomeric ratio.
Data Presentation & Interpretation
The key is the chemical shift difference (Δδ) between the signals of the two diastereomers.
| Method | Chiral Agent | Analyte Proton | δ (major, ppm) | δ (minor, ppm) | Δδ (ppm) | e.e. (%) |
| CSA | (R)-TFAE | Ar-H (ortho) | 6.25 | 6.22 | 0.03 | 92 |
| CDA | (R)-Mosher's Ester | -OCH₃ | 3.78 | 3.81 | 0.03 | 96 |
This is illustrative data. ¹⁹F NMR is often preferred for Mosher's esters due to its large chemical shift dispersion and lack of background signals.
Expertise & Trustworthiness:
-
Strengths: Provides structural confirmation alongside purity data. Can sometimes be used to assign absolute configuration (e.g., with Mosher's method). It is non-destructive when using CSAs.
-
Limitations: Requires higher sample concentration than HPLC. Signal overlap can complicate analysis. For CDAs, the derivatization reaction must proceed to 100% completion without any kinetic resolution, otherwise the measured ratio will be inaccurate.
Circular Dichroism (CD) Spectroscopy: A Chiroptical Approach
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[13][14] It is an exceptionally sensitive technique for probing chirality.
Principle of Measurement
Enantiomers have equal but opposite CD spectra (mirror images).[4] The magnitude of the CD signal (often measured as molar ellipticity, [θ], or differential extinction, Δε) at a specific wavelength is directly proportional to the concentration of the chiral species and its enantiomeric excess. A racemic mixture is CD-silent as the signals from the two enantiomers cancel each other out.
Experimental Protocol
-
Standard Preparation: Prepare a solution of the known enantiopure complex at a precise concentration in a suitable spectroscopic-grade solvent (e.g., acetonitrile, ethanol).
-
Acquire Standard Spectrum: Record the CD spectrum of the enantiopure standard across the relevant UV-Vis absorption bands. Identify the wavelength of maximum intensity (λ_max).
-
Sample Preparation: Prepare a solution of the unknown sample at the exact same concentration as the standard.
-
Acquire Sample Spectrum: Record the CD spectrum of the unknown sample under identical conditions.
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (CD_signal_sample at λ_max) / (CD_signal_standard at λ_max) ] * 100
-
Caption: Conceptual plot of CD spectra. The signal of a scalemic mixture is a weighted average of the pure enantiomers' spectra.
Expertise & Trustworthiness:
-
Strengths: Extremely sensitive, requiring very little sample. It is fast and non-destructive, making it suitable for high-throughput screening.
-
Limitations: It is a relative method, not an absolute one. The determination of e.e. is impossible without an authenticated, enantiopure standard for calibration. Any impurities that are chiral and absorb in the same region will interfere with the measurement.
Comparative Summary and Recommendations
| Feature | Chiral HPLC | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Physical Separation | Diastereomeric Interaction | Differential Light Absorption |
| Quantitative Accuracy | High (Gold Standard) | High (with caveats) | Moderate to High |
| Need for Standard? | Racemic standard needed for method development | Not required for e.e. determination | Enantiopure standard is mandatory |
| Sample Requirement | Low (~1 mg) | High (~5-10 mg) | Very Low (<1 mg) |
| Destructive? | Yes | No (CSA), Yes (CDA) | No |
| Throughput | Low to Medium | Medium | High |
| Key Advantage | Unambiguous separation | Provides structural data | High sensitivity and speed |
| Key Disadvantage | Requires method development | Potential for signal overlap; CDA reaction must be perfect | Is a relative method; requires pure standard |
Senior Scientist's Recommendation:
-
For Definitive Quantification and Publication: Chiral HPLC is the method of choice. Its direct, physical separation of enantiomers provides the most reliable and defensible data.
-
For Reaction Monitoring or When an HPLC Method is Unavailable: NMR with a chiral solvating agent (CSA) is an excellent alternative. It is quick, non-destructive, and provides valuable structural insights simultaneously. Use chiral derivatizing agents (CDAs) with caution, ensuring the derivatization reaction is flawless.
-
For High-Throughput Screening or Rapid Confirmation: If an enantiopure standard is available, Circular Dichroism (CD) is unparalleled in speed and sensitivity for quickly assessing the success of an asymmetric reaction.
Ultimately, the most rigorous approach involves orthogonal validation. Confirming an e.e. value obtained by NMR or CD with a well-developed chiral HPLC method constitutes the highest standard of evidence in the assessment of these valuable chiral complexes.
References
- Exploring the Role of the Nephelauxetic Effect in Circularly Polarized Luminescence of Chiral Chromium(III) Complexes. PMC - PubMed Central.
- Enantiomeric Excess Dependent Splitting of NMR Signal through Dynamic Chiral Inversion and Coligand Exchange in a Coordination Complex.
- Circular Dichroism of Chromium(III) Complexes. IX. Circular Dichroism Spectra and Stereochemistry of Dinitritobis(diamine)chromium(III) Complexes. Bulletin of the Chemical Society of Japan | Oxford Academic.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- Chiral Chromium(III) Complexes as Promising Candidates for Circularly Polarized Luminescence.
- Circular Dichroism Spectra of a Chiral Helicoidal Chromium Complex.
- Enantiomeric Analysis of Planar Chiral (η⁶-Arene)chromium Tricarbonyl Complexes using NMR in Oriented Solvents.
- Chiral(arene)tricarbonylchromium complexes: resolution of aldehydes.
- Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. SciSpace.
- Archive ouverte UNIGE Exploring the Role of the Nephelauxetic Effect in Circularly Polarized Luminescence of Chiral Chromium(III). Archive ouverte UNIGE.
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differenti
- Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
- Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
- Chiral NMR solvating additives for differenti
- Chiral NMR Solvating Additives for Differentiation of Enantiomers.
- Chromium arene complexes in organic synthesis. University of Windsor.
- Chromium arene complexes in organic synthesis. Chemical Society Reviews (RSC Publishing).
- Enantiomeric Purity. Chemistry LibreTexts.
- Benzylic activation in tricarbonyl(arene)chromium complexes. Wikipedia.
- Tricarbonyl(h6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of b-Lactones. MDPI.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 4. Exploring the Role of the Nephelauxetic Effect in Circularly Polarized Luminescence of Chiral Chromium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. researchgate.net [researchgate.net]
- 12. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
A Critical Review of (Benzene)tricarbonylchromium in Synthesis: A Comparative Guide
For decades, the vibrant yellow, crystalline solid known as (benzene)tricarbonylchromium, or [Cr(C₆H₆)(CO)₃], has been a cornerstone in the synthetic organic chemist's toolbox.[1][2] Its ability to transform the typically unreactive benzene ring into a versatile synthetic intermediate has led to its application in the synthesis of complex molecules, including natural products.[3][4] This guide provides a critical review of the applications of this compound in synthesis, offering an objective comparison with alternative methodologies and providing the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Unique Power of the Tricarbonylchromium Moiety
The synthetic utility of this compound stems from the profound electronic changes induced upon complexation of a benzene ring to the chromium tricarbonyl fragment.[3][4] This coordination renders the aromatic ring electron-deficient, fundamentally altering its reactivity profile.[1][5]
Key transformations enabled by the Cr(CO)₃ group include:
-
Activation towards Nucleophilic Attack: The electron-withdrawing nature of the Cr(CO)₃ unit makes the benzene ring susceptible to nucleophilic addition and substitution reactions, transformations that are notoriously difficult with unactivated benzene.[1][3][4][6][7]
-
Enhanced Acidity: The complexation significantly increases the acidity of both the aromatic protons and the protons at the benzylic position.[1][6][7] This allows for facile deprotonation and subsequent functionalization.
-
Stereochemical Control: The bulky Cr(CO)₃ fragment effectively blocks one face of the benzene ring, providing a powerful tool for directing the stereochemical outcome of reactions on the ring and at the benzylic position.[3][4][8]
-
Planar Chirality: For unsymmetrically disubstituted benzene rings, complexation to the Cr(CO)₃ moiety introduces planar chirality, opening avenues for asymmetric synthesis.[3][4]
The "piano stool" geometry of these complexes is a defining structural feature.[1] The chromium atom is coordinated to the six carbons of the benzene ring in an η⁶ fashion, with the three carbonyl ligands forming the "legs" of the stool.[1][2][9]
Key Applications in Synthesis
The unique reactivity imparted by the tricarbonylchromium group has been exploited in a wide array of synthetic applications.
Nucleophilic Aromatic Substitution and Addition
One of the most powerful applications of this compound is in nucleophilic aromatic substitution (SNA) and addition reactions. The electron-poor nature of the complexed ring allows for the direct addition of nucleophiles to the aromatic core.[1][3][4]
For instance, treatment of this compound with a strong carbon nucleophile, such as an organolithium reagent, results in the formation of a cyclohexadienyl intermediate. This intermediate can then be oxidized to afford the substituted aromatic product.[4]
Benzylic Functionalization
The enhanced acidity of the benzylic protons in (arene)tricarbonylchromium complexes facilitates their deprotonation to form stable benzylic anions.[4][6][7] These anions can then react with a variety of electrophiles, providing a versatile method for benzylic functionalization with excellent stereocontrol.[10] The incoming electrophile is directed to the face opposite the bulky Cr(CO)₃ group.[10]
Asymmetric Synthesis
The planar chirality of substituted (arene)tricarbonylchromium complexes has been harnessed for asymmetric synthesis.[3][4] Enantiomerically pure complexes can be prepared and utilized as chiral building blocks or as chiral ligands in asymmetric catalysis.[3][4] For example, the diastereoselective functionalization of a prochiral arene complex can lead to the formation of a single enantiomer of the desired product.[6]
Comparative Analysis: Alternatives to this compound
While this compound is a powerful tool, alternative methods for arene activation and functionalization exist. A comparative analysis is crucial for selecting the optimal reagent for a given synthetic challenge.
| Feature | This compound | Ferrocene Derivatives | (Cymene)ruthenium Complexes |
| Arene Activation | Strong electron withdrawal, activates towards nucleophiles. | Electron-rich, activates towards electrophiles.[11] | Versatile, can participate in various catalytic cycles.[12][13] |
| Stereocontrol | Excellent, due to the bulky Cr(CO)₃ group.[3][4][8] | Less direct steric influence on the arene itself. | Dependent on the ancillary ligands. |
| Stability | Relatively stable to air and moisture as a solid.[6][14] | Highly stable.[15] | Generally stable and well-behaved.[16] |
| Toxicity | Chromium compounds are generally toxic. | Iron is relatively non-toxic and environmentally friendly.[17] | Ruthenium is a precious metal with associated costs and toxicity concerns. |
| Cost | Relatively inexpensive starting materials. | Iron is abundant and inexpensive.[17] | Ruthenium is more expensive than chromium and iron. |
Ferrocene: An Electron-Rich Alternative
Ferrocene, with its sandwich structure of an iron atom between two cyclopentadienyl rings, presents a contrasting approach to arene chemistry.[15] Unlike the electron-withdrawing effect of the Cr(CO)₃ group, the cyclopentadienyl rings in ferrocene are electron-rich and readily undergo electrophilic substitution.[11] While not a direct replacement for the nucleophilic activation provided by chromium, ferrocene and its derivatives offer a complementary strategy for arene functionalization.[17]
(Cymene)ruthenium Complexes: Catalytic Potential
(Cymene)ruthenium complexes have emerged as versatile catalysts for a range of organic transformations.[12][13][16][18][19][20] These complexes can catalyze reactions such as transfer hydrogenation, C-H activation, and coupling reactions.[12][19] While they may not offer the same stoichiometric control as this compound, their catalytic nature provides advantages in terms of atom economy and reduced waste.
Experimental Protocols
To provide a practical context, detailed experimental protocols for key transformations are outlined below.
Preparation of this compound
The synthesis of this compound is typically achieved by heating hexacarbonylchromium with benzene.[1][6][7][10]
Procedure: A mixture of hexacarbonylchromium (Cr(CO)₆) and a large excess of benzene is heated at reflux under an inert atmosphere for an extended period.[14] The reaction progress can be monitored by the sublimation of unreacted Cr(CO)₆. Upon completion, the excess benzene is removed, and the resulting yellow solid is purified by crystallization or sublimation.[2]
Nucleophilic Addition to this compound
This protocol illustrates the addition of an organolithium reagent to the complexed arene.
Procedure: To a solution of this compound in an ethereal solvent at low temperature (e.g., -78 °C) is added a solution of the organolithium reagent dropwise. The reaction is stirred for a specified time to allow for the formation of the anionic cyclohexadienyl intermediate. The reaction is then quenched with an oxidizing agent, such as iodine, to afford the substituted arene.[4] The product is then purified by chromatography.
Visualizing Synthetic Strategies
To better understand the relationships between these synthetic approaches, the following diagram illustrates the divergent reactivity of arenes upon complexation to different metal fragments.
Caption: Divergent reactivity pathways for arenes based on the choice of metal complexation.
Conclusion
This compound remains a valuable and often indispensable reagent in organic synthesis. Its ability to activate the benzene ring towards nucleophilic attack and to exert profound stereocontrol is unmatched by many other methods. However, a critical evaluation of alternative strategies, such as those employing ferrocene or ruthenium complexes, is essential for modern synthetic planning. The choice of reagent will ultimately depend on the specific transformation desired, with considerations for reactivity, stereoselectivity, cost, and toxicity playing crucial roles. This guide has aimed to provide the necessary information for researchers to navigate these choices and to continue to push the boundaries of chemical synthesis.
References
- Wikipedia. Transition metal arene complex. [Link]
- Wikipedia. (Benzene)chromium tricarbonyl. [Link]
- ResearchGate.
- ACS Publications.
- RSC Publishing. Strategies for arene dissociation from transition metal η 6 -arene complexes. [Link]
- ResearchGate. The synthesis of (p-cymene)-ruthenium(II)-NHC complexes. [Link]
- RSC Publishing. Strategies for arene dissociation from transition metal η6-arene complexes. [Link]
- ResearchGate. Benzylic Activation and Stereochemical Control in Reactions of Tricarbonyl(arene)chromium Complexes. [Link]
- National Institutes of Health. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. [Link]
- PubMed. The tricarbonylchromium template for stereocontrol in radical reactions of arenes. [Link]
- RSC Publishing. Chromium arene complexes in organic synthesis. [Link]
- University of Windsor. Chromium arene complexes in organic synthesis. [Link]
- Semantic Scholar. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. [Link]
- RSC Publishing. On the chemistry of p-cymene ruthenium iodide complexes: entry into octahedral phenylated ruthenium(ii)
- ResearchGate.
- MDPI. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy)
- National Institutes of Health. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. [Link]
- Beilstein Journals. Synthesis and structure of tricarbonyl(η 6 -arene)chromium complexes of phenyl and benzyl D-glycopyranosides. [Link]
- National Institutes of Health.
- Wikipedia. Benzylic activation in tricarbonyl(arene)chromium complexes. [Link]
- Chinese Chemical Society. Exclusive Benzene Activation Enables Selective Dearomative (Deutero)
- Science of Synthesis. Product Class 4:. [https://science-of-synthesis.thieme.com/app/toc/?id=1-02-4-3-3-4&anchor=S-2001-00109-00045&search=chromium tricarbonyl]([Link] tricarbonyl)
- ACS Publications. Bis(benzene)chromium Is a δ-Bonded Molecule and Ferrocene Is a π-Bonded Molecule | Organometallics. [Link]
- ResearchGate.
- ACS Publications. Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others | Organometallics. [Link]
- MDPI. Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds. [Link]
- YouTube. synthesis, properties, Reactions/comparison b/w Benzene and ferrocene/OMC. [Link]
- Pediaa.Com. What is the Difference Between Ferrocene and Benzene. [Link]
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
- 3. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Transition metal arene complex - Wikipedia [en.wikipedia.org]
- 10. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization | MDPI [mdpi.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. differencebetween.com [differencebetween.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]
- 20. On the chemistry of p-cymene ruthenium iodide complexes: entry into octahedral phenylated ruthenium(ii) complexes supported by chelating bidentate N,N′-donor ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Benzene)tricarbonylchromium
Navigating the complexities of organometallic chemistry requires a vigilant and informed approach to safety. (Benzene)tricarbonylchromium, a versatile reagent in organic synthesis, presents specific hazards that necessitate a comprehensive personal protective equipment (PPE) strategy.[1] This guide provides essential, field-proven insights for researchers, scientists, and drug development professionals to ensure safe handling, from initial preparation to final disposal. Our focus is not merely on listing procedures but on elucidating the scientific rationale behind each safety measure, empowering you to work with confidence and security.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound, also known as Benchrotrene, is a solid organometallic compound.[2] The primary risks associated with this chemical, as outlined in its Safety Data Sheet (SDS), are acute toxicity if swallowed, in contact with skin, or inhaled.[3][4] The compound's structure, featuring a chromium atom complexed with a benzene ring and three carbonyl ligands, contributes to its unique reactivity and toxicological profile.[4][5] Exposure can lead to symptoms such as respiratory irritation, headaches, and dizziness.[6] Therefore, a multi-layered PPE approach is crucial to prevent exposure through all potential routes: dermal, respiratory, and ocular.
Core PPE Requirements: A Detailed Breakdown
A hazard assessment is the foundational step before any procedure.[7][8] For this compound, this assessment consistently points to the need for robust protection for the skin, eyes, and respiratory system.
-
Gloves: Standard latex gloves offer insufficient protection against many chemicals, including organometallics.[9] For handling this compound, chemically resistant gloves are mandatory.[6] Nitrile or neoprene gloves are effective choices for preventing dermal absorption, which is a significant exposure risk.[3][6] For tasks with a higher risk of splashes or when handling larger quantities, consider double-gloving or using a more robust glove material like butyl rubber.[7][8] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.
-
Lab Coat/Protective Clothing: A long-sleeved, flame-resistant lab coat should be worn and kept fully fastened.[6] This provides a barrier against accidental spills of the solid compound. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.[8] All protective clothing should be removed before leaving the laboratory area to prevent cross-contamination.[6]
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement for eye protection.[9][10] They provide a seal around the eyes, protecting against dust particles and potential splashes.
-
Face Shield: When there is a significant risk of splashes, such as during transfers of solutions or when working with reactions under pressure, a face shield must be worn in addition to safety goggles.[7][10] The face shield offers a broader area of protection for the entire face.
Given that this compound is harmful if inhaled, all handling of the solid powder must be conducted within a certified chemical fume hood to minimize airborne particles.[3][6]
-
Respirator: If engineering controls like a fume hood are not available or are deemed insufficient, a NIOSH-approved respirator is required.[3] A dust mask (N95) or a respirator with a particulate filter conforming to EN 143 is a suitable choice for handling the solid.[2][3] Users must be properly trained and fit-tested for the specific respirator being used.[9][10]
The following table summarizes the essential PPE for handling this compound:
| Body Part | PPE Specification | Rationale | Relevant Operations |
| Hands | Chemically resistant gloves (Nitrile or Neoprene recommended)[3][6] | Prevents dermal absorption; the compound is harmful in contact with skin.[3] | All handling, weighing, and transfer operations. |
| Eyes | Chemical splash goggles (ANSI Z87.1 compliant)[9][10] | Protects against dust particles and accidental splashes. | All handling operations. |
| Face | Face shield (worn over goggles)[7][10] | Provides additional protection from splashes during high-risk procedures. | Transferring solutions, working with reactions under pressure. |
| Body | Long-sleeved lab coat[6] | Protects skin and clothing from contamination. | All handling operations. |
| Respiratory | Work in a chemical fume hood.[6] If unavailable, use a NIOSH-approved respirator (e.g., N95).[2][3] | Prevents inhalation of harmful dust.[3] | Weighing and transferring the solid compound. |
Operational Plan: From Storage to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it away from heat and sources of ignition.[3]
In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[11] Wearing the appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Avoid creating dust.
All waste containing this compound must be treated as hazardous. Dispose of the compound and any contaminated materials (including gloves and wipes) in an approved waste disposal plant, following all local, state, and federal regulations.[3][11] Do not let the product enter drains.
By integrating these PPE and handling protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safer research environment for yourself and your colleagues.
References
- Safety and Handling of Organometallic Compounds. Solubility of Things.
- Safety Data Sheet - Benzene chromium tricarbonyl. Fisher Scientific.
- (η6-Benzene)tricarbonylchromium SDS. ECHEMI.
- (Benzene)chromium tricarbonyl | C9H6CrO3+6. PubChem.
- Benzene-chromium(0) tricarbonyl 98%. Sigma-Aldrich.
- (eta6-Benzene)tricarbonylchromium | C9H6CrO3. PubChem.
- Benzene chromium tricarbonyl, 98%.
- (Benzene)chromium tricarbonyl. Wikipedia.
- Synthesis of Product Class 4. Science of Synthesis.
- Safety D
- Protective Gear.
- Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- How to Choose PPE for Chemical Work.
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Benzene-chromium(0) tricarbonyl 98 12082-08-5 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. (eta6-Benzene)tricarbonylchromium | C9H6CrO3 | CID 10954891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
